Mycobactin
Descripción
Propiedades
Número CAS |
1400-46-0 |
|---|---|
Fórmula molecular |
C27H37N5O10 |
Peso molecular |
591.6 g/mol |
Nombre IUPAC |
[3-[(1-hydroxy-2-oxoazepan-3-yl)amino]-3-oxopropyl] 7-[formyl(hydroxy)amino]-2-[[2-(2-hydroxyphenyl)-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]heptanoate |
InChI |
InChI=1S/C27H37N5O10/c33-17-31(39)13-6-1-2-10-20(29-24(36)21-16-42-25(30-21)18-8-3-4-11-22(18)34)27(38)41-15-12-23(35)28-19-9-5-7-14-32(40)26(19)37/h3-4,8,11,17,19-21,34,39-40H,1-2,5-7,9-10,12-16H2,(H,28,35)(H,29,36) |
Clave InChI |
NGQYHMUFXKSYFU-BWAHOGKJSA-N |
SMILES |
C1CCN(C(=O)C(C1)NC(=O)CCOC(=O)C(CCCCCN(C=O)O)NC(=O)C2COC(=N2)C3=CC=CC=C3O)O |
SMILES isomérico |
C1CCN(C(=O)C(C1)NC(=O)CCOC(=O)C(CCCCCN(C=O)O)NC(=O)C2CO/C(=C\3/C=CC=CC3=O)/N2)O |
SMILES canónico |
C1CCN(C(=O)C(C1)NC(=O)CCOC(=O)C(CCCCCN(C=O)O)NC(=O)C2COC(=N2)C3=CC=CC=C3O)O |
Sinónimos |
mycobactin mycobactin (M) mycobactin S mycobactins |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to the Structure of Mycobactin J
For Researchers, Scientists, and Drug Development Professionals
Mycobactin J is a lipophilic siderophore, an iron-chelating molecule, produced by Mycobacterium avium subsp. paratuberculosis, the causative agent of Johne's disease in cattle.[1] Like other mycobactins, its primary function is to acquire ferric iron (Fe³⁺), an essential nutrient, from the host environment. This process is critical for the bacterium's survival and pathogenesis, making the this compound biosynthesis pathway a significant target for the development of novel anti-tubercular therapeutics.[2][3] This guide provides a detailed examination of the molecular architecture of this compound J, the experimental protocols used for its structural elucidation, and relevant quantitative data.
Core Molecular Structure
The structure of this compound J is a complex assembly of several distinct chemical moieties, characterized by a core scaffold that varies only slightly among different mycobactins, and a variable fatty acid chain.[1] The complete structure and its absolute configuration were clarified by Schwartz et al., correcting discrepancies in earlier reports.[1]
The molecule can be deconstructed into two principal fragments following base-catalyzed hydrolysis of its single ester linkage: a mycobactic acid moiety and a cobactin moiety.[1]
-
Mycobactic Acid Moiety : This fragment contains the source of most structural variation among mycobactins.[1] It consists of:
-
A 2-hydroxyphenyl-oxazoline ring system derived from salicylic (B10762653) acid and L-threonine.
-
An N⁶-hydroxy-L-lysine residue.
-
A long-chain fatty acyl substituent. In the major component of this compound J, this is a Z-2-hexadecenoic acid, though other fatty acids like hexadecanoic and octadecanoic acids are also found.[1]
-
-
Cobactin Moiety : This fragment is an N⁶-acyl-N⁶-hydroxy-L-lysine that has been cyclized to form a seven-membered hydroxamate-containing caprolactam ring.
These two moieties are linked by an ester bond between the carboxyl group of the mycobactic acid's N⁶-hydroxy-L-lysine and a hydroxyl group on the cobactin moiety, which is derived from (2S,3R)-3-hydroxy-2-methylpentanoate.[1] All amino acid-derived stereocenters possess the natural L-configuration.[1]
The overall structure is specifically designed for the chelation of a single ferric iron atom, utilizing six oxygen atoms from three hydroxamate groups and one phenolic hydroxyl group as ligands.[4]
Quantitative Structural Data
The primary quantitative data available from the structural elucidation of this compound J is from Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of key protons helped confirm the geometry of the double bond in the fatty acid chain.[1]
| Proton | This compound J (δ ppm) |
| H₂' | 5.85 |
| H₃' | 6.05 |
| H₄' | 2.49 |
Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃) for characteristic protons of the fatty acid moiety in this compound J, indicating a Z-geometry for the double bond. Data sourced from Schwartz et al.[1]
Experimental Protocols for Structural Elucidation
The determination of this compound J's complete structure and absolute stereochemistry involved a multi-step degradation process followed by chromatographic and spectroscopic analysis.[1]
3.1 Two-Step Hydrolytic Degradation This procedure, pioneered by Snow, was employed to cleave this compound J into its constituent components for individual analysis.[1]
-
Step 1: Base-Catalyzed Hydrolysis (Saponification)
-
This compound J is dissolved in a suitable solvent.
-
An aqueous base (e.g., sodium hydroxide) is added to the solution.
-
The mixture is stirred at room temperature to selectively cleave the central ester linkage.
-
This reaction yields two fragments: the water-insoluble mycobactic acid and the water-soluble cobactin, which are then separated based on their differential solubility.
-
-
Step 2: Acid-Catalyzed Hydrolysis
-
The separated mycobactic acid and cobactin fragments are independently subjected to strong acid hydrolysis (e.g., using 6M HCl) at elevated temperatures.
-
This step breaks all amide bonds within the fragments.
-
The resulting products are the fundamental constituent molecules: salicylic acid, L-threonine, L-N⁶-hydroxylysine, (2S,3R)-3-hydroxy-2-methylpentanoate, and the various fatty acids.
-
3.2 Chromatographic and Spectroscopic Analysis
-
3.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: The acid hydrolysate containing the amino acids is esterified (e.g., with diazomethane) and then treated with pentafluoropropionic anhydride (B1165640) (PFPA) to yield volatile triacyl derivatives.[1] The fatty acid components are analyzed as their methyl esters.[1]
-
Chiral GC Analysis: The derivatized amino acids are analyzed on a chiral GC column (e.g., Chirasil-Val®).[1] By comparing the retention times with those of authentic L- and DL- standards, the absolute configuration of the amino acid stereocenters is determined.
-
Fatty Acid Analysis: The esterified fatty acids are analyzed by GC-MS to identify their chain length and degree of saturation.
-
-
3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Desferri-mycobactin J is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: ¹H NMR spectra are acquired on a high-field spectrometer (e.g., 400 MHz).
-
Spectral Analysis: 2D NMR experiments, such as Total Correlation Spectroscopy (TOCSY), are used to establish proton-proton correlations and identify the spin systems corresponding to the individual structural components, such as the 2-methyl-3-hydroxyacid.[1] The chemical shifts and coupling constants of the vinylic and allylic protons are analyzed to determine the geometry of the double bond in the fatty acid chain.[1]
-
Visualizations
4.1 Experimental Workflow for Structural Elucidation
Caption: Workflow for the structural elucidation of this compound J.
4.2 Chemical Structure of this compound J
Caption: 2D representation of the core structure of this compound J.
References
The Gatekeepers of Iron: A Technical Guide to the Role of Mycobactin in Mycobacterial Iron Acquisition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
For pathogenic mycobacteria, particularly Mycobacterium tuberculosis, the causative agent of tuberculosis, the acquisition of essential nutrients from the host environment is a critical determinant of survival and virulence. Iron, a vital cofactor for numerous metabolic processes, is sequestered by the host as a defense mechanism, creating an iron-depleted environment for invading pathogens. To overcome this, mycobacteria have evolved a sophisticated iron acquisition system centered around a class of high-affinity iron chelators known as siderophores. This guide provides a comprehensive technical overview of mycobactins, the key siderophores in mycobacteria, detailing their structure, biosynthesis, mechanism of iron uptake, and regulation. Furthermore, it presents key experimental protocols and quantitative data to aid researchers in the study of this essential pathway and the development of novel anti-tubercular therapeutics.
The Mycobactin System: Structure and Function
Mycobacteria employ a dual-siderophore system to efficiently scavenge iron from the host. This system comprises two structurally related molecules: the cell-associated, lipophilic This compound (MBT) and the secreted, more water-soluble carboxythis compound (cMBT) .[1][2][3]
-
This compound (MBT): This molecule is characterized by a long alkyl chain that anchors it within the hydrophobic cell envelope of the mycobacterium.[4] Its primary role is to accept iron from carboxythis compound at the cell surface.[3][4]
-
Carboxythis compound (cMBT): Possessing a shorter acyl chain, carboxythis compound is secreted into the extracellular milieu to capture ferric iron (Fe³⁺) from host iron-binding proteins like transferrin and lactoferrin.[2][3]
The core structure of both this compound and carboxythis compound is a hexadentate chelator, providing a high-affinity binding site for ferric iron. This core is composed of a salicylate (B1505791) moiety, two hydroxylated lysine (B10760008) residues, and a β-hydroxy acid.[5]
Quantitative Data on this compound Function
The efficiency of the this compound system is underscored by its strong affinity for iron and its tight regulation in response to iron availability.
| Parameter | Value | Organism/Condition | Reference |
| Iron Binding Affinity (log β₁₁₀) | ~ 43 | Mycobacterium paratuberculosis (this compound J) | [6][7] |
| Iron Concentration for Maximal Siderophore Production | 0.36 μM Fe | Mycobacterium tuberculosis | [8] |
| Iron Concentration for Repression of Siderophore Production | ≥ 144 μM Fe | Mycobacterium tuberculosis | [8] |
| Iron Concentration for IdeR Repressor Binding | ≥ 200 μM Fe | Mycobacterium tuberculosis | [8] |
| Iron Concentration for HupB Activator Binding | ≤ 25 μM Fe | Mycobacterium tuberculosis | [8] |
The this compound Biosynthesis Pathway
The synthesis of this compound is a complex process orchestrated by a series of enzymes encoded by the mbt gene cluster (mbtA to mbtN).[9] This pathway involves a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery.
Key Biosynthetic Steps:
-
Salicylate Synthesis: The pathway is initiated with the conversion of chorismate to salicylate by the enzyme MbtI.[10]
-
Salicylate Activation: MbtA, a salicyl-AMP ligase, activates salicylate by adenylation.[11][12]
-
Core Assembly: A megasynthase complex, including MbtB, MbtE, and MbtF, assembles the peptide-polyketide backbone of this compound.[4][11]
-
Tailoring Reactions: The core structure undergoes further modifications, including acylation and hydroxylation, to produce the final this compound and carboxythis compound molecules.[11]
Regulation of this compound Synthesis
The expression of the mbt genes is tightly regulated by the intracellular iron concentration to maintain iron homeostasis.
-
IdeR (Iron-dependent Regulator): Under iron-replete conditions, IdeR binds to iron and acts as a repressor, binding to "iron box" sequences in the promoter regions of the mbt genes to block transcription.[8][13]
-
HupB (Histone-like Protein): In iron-limiting conditions, HupB functions as a transcriptional activator, promoting the expression of the mbt gene cluster.[8][13]
Mechanism of Iron Acquisition
The acquisition of iron via the this compound system is a multi-step process that involves both siderophores and a series of membrane transporters.
-
Scavenging: Secreted carboxythis compound chelates ferric iron from host proteins in the extracellular environment.[3]
-
Transfer: The ferri-carboxythis compound complex diffuses back to the mycobacterial cell surface, where it is proposed that the iron is transferred to the membrane-anchored this compound.[4] The protein HupB may play a role in facilitating this transfer.[4]
-
Transport: The ferri-mycobactin complex is then transported across the cell envelope and into the cytoplasm. The ABC transporter IrtAB is implicated in the transport of ferri-carboxythis compound across the inner membrane.[3][14]
-
Release: Once inside the cytoplasm, the ferric iron is reduced to ferrous iron (Fe²⁺) and released from the siderophore for use in cellular processes. The siderophore can then be recycled.
Key Experimental Protocols
This compound Extraction and Quantification
Objective: To isolate and quantify this compound from mycobacterial cultures.
Materials:
-
Mycobacterial culture grown in low-iron medium (e.g., Sauton's medium).
-
Chloroform:methanol (2:1, v/v).
-
Ethanol.
-
Petroleum ether.
-
Ethyl acetate (B1210297).
-
TLC plates (silica gel 60).
-
Spectrophotometer.
Protocol:
-
Grow mycobacteria in low-iron Sauton's medium to the late exponential phase.
-
Harvest the cells by centrifugation.
-
Extract total lipids from the cell pellet by adding chloroform:methanol (2:1) and incubating with agitation.[9]
-
Centrifuge to pellet the cell debris and collect the supernatant containing the lipid extract.
-
Evaporate the solvent from the supernatant under a stream of nitrogen.
-
Resuspend the dried lipid extract in a small volume of ethanol.
-
Spot the extract onto a silica (B1680970) gel TLC plate.
-
Develop the TLC plate using a solvent system such as ethanol:petroleum ether:ethyl acetate (1:4:6, v/v/v).[9]
-
Visualize the this compound spot (typically a reddish-brown color when complexed with iron).
-
Scrape the this compound spot from the TLC plate and elute the this compound with ethanol.
-
Quantify the this compound concentration by measuring the absorbance at 450 nm.
Chrome Azurol S (CAS) Assay for Siderophore Detection
Objective: To qualitatively or quantitatively detect the production of siderophores in culture supernatants.
Principle: The CAS assay is a colorimetric method based on the competition for iron between the siderophore and the dye, chrome azurol S. In the absence of siderophores, the CAS-iron complex is blue. When a siderophore is present, it removes the iron from the dye complex, causing a color change to orange/yellow.[15][16]
Materials:
-
CAS dye.
-
Hexadecyltrimethylammonium bromide (HDTMA).
-
FeCl₃ solution.
-
Piperazine (B1678402) buffer.
-
Bacterial culture supernatant.
-
96-well microplate.
-
Microplate reader.
Protocol (Liquid Assay):
-
Prepare the CAS assay solution by sequentially mixing solutions of CAS, FeCl₃, HDTMA, and piperazine buffer.[15]
-
Grow bacteria in an appropriate iron-limited medium.
-
Harvest the culture supernatant by centrifugation and filtration.
-
In a 96-well plate, mix equal volumes of the culture supernatant and the CAS assay solution (e.g., 100 µL of each).[15]
-
Incubate at room temperature for a specified time (e.g., 2 hours).
-
Measure the absorbance at 630 nm.
-
Calculate the siderophore units as a percentage of the decrease in absorbance relative to a reference (medium without bacteria).
Gene Expression Analysis of mbt Genes by RT-qPCR
Objective: To quantify the transcript levels of mbt genes in response to different conditions (e.g., iron availability).
Materials:
-
RNA extraction kit.
-
DNase I.
-
Reverse transcriptase and cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Gene-specific primers for mbt genes and a housekeeping gene (e.g., sigA).
-
qPCR instrument.
Protocol:
-
Grow mycobacteria under the desired experimental conditions (e.g., low vs. high iron).
-
Extract total RNA from the bacterial cells.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.[1][17]
-
Synthesize cDNA from the RNA template using a reverse transcriptase.[1][17]
-
Set up the qPCR reaction with the cDNA, gene-specific primers, and qPCR master mix.
-
Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[17][18]
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Macrophage Infection Model
Objective: To study the role of this compound in the intracellular survival and growth of mycobacteria.
Materials:
-
Macrophage cell line (e.g., THP-1) or primary macrophages.
-
Mycobacterial culture.
-
Cell culture medium.
-
Lysis buffer (e.g., Triton X-100).
-
Plates for colony forming unit (CFU) enumeration.
Protocol:
-
Culture and differentiate macrophages in appropriate cell culture plates.
-
Prepare a single-cell suspension of mycobacteria.
-
Infect the macrophages with mycobacteria at a specific multiplicity of infection (MOI), for example, 10:1 (bacteria to macrophage).[19][20]
-
Incubate for a few hours to allow for phagocytosis.
-
Wash the cells to remove extracellular bacteria.
-
At various time points post-infection, lyse the macrophages with a gentle lysis buffer.
-
Plate serial dilutions of the lysate on appropriate agar (B569324) plates to determine the number of intracellular bacteria by CFU counting.
-
Compare the intracellular survival and growth of wild-type mycobacteria with that of a this compound-deficient mutant.
Conclusion and Future Directions
The this compound-mediated iron acquisition system is indispensable for the virulence of Mycobacterium tuberculosis and other pathogenic mycobacteria.[1] Its essentiality and absence in humans make it an attractive target for the development of new anti-tubercular drugs. A thorough understanding of the structure, function, biosynthesis, and regulation of mycobactins is crucial for these efforts. The experimental protocols detailed in this guide provide a framework for researchers to investigate this vital pathway. Future research should focus on the high-resolution structural characterization of the Mbt enzymes, the elucidation of the precise mechanism of iron transfer and transport, and the development of potent and specific inhibitors of the this compound biosynthesis pathway. Such endeavors will be instrumental in the fight against tuberculosis.
References
- 1. Gene Enrichment Analysis Reveals Major Regulators of Mycobacterium tuberculosis Gene Expression in Two Models of Antibiotic Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and clofazimine activity are negatively correlated in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron Acquisition Mechanisms: Promising Target Against Mycobacterium tuberculosis [openmicrobiologyjournal.com]
- 4. The Iron Response of Mycobacterium tuberculosis and Its Implications for Tuberculosis Pathogenesis and Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Siderophore Detection assay [protocols.io]
- 6. A reevaluation of iron binding by this compound J - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Iron Homeostasis in Mycobacterium tuberculosis: Mechanistic Insights into Siderophore-Mediated Iron Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 5′-O-[(N-Acyl)sulfamoyl]adenosines as Antitubercular Agents that Inhibit MbtA: An Adenylation Enzyme Required for Siderophore Biosynthesis of the Mycobactins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic Analyses of the Siderophore Biosynthesis Inhibitor Salicyl-AMS and Analogues as MbtA Inhibitors and Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation of mycobactinss from various mycobacteria. The properties of this compound S and H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound-mediated iron acquisition within macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 17. Frontiers | Gene Enrichment Analysis Reveals Major Regulators of Mycobacterium tuberculosis Gene Expression in Two Models of Antibiotic Tolerance [frontiersin.org]
- 18. Evaluating a Dual-Gene qPCR Melting Curve Assay for Rapid Detection of Tuberculosis in Suspected Pulmonary Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Mycobactins: Siderophores of Mycobacterial Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobactins are a class of lipid-soluble siderophores produced by most species of the genus Mycobacterium. These molecules play a crucial role in the acquisition of iron, an essential nutrient for bacterial growth and survival, particularly within the iron-limited environment of a host organism. The biosynthesis of mycobactins is a complex process involving a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system. Due to their critical role in mycobacterial pathogenesis, the enzymes involved in the mycobactin biosynthesis pathway are considered promising targets for the development of novel anti-tubercular drugs. This guide provides a comprehensive overview of the different types of mycobactins, their producing organisms, quantitative data on their production and iron affinity, detailed experimental protocols for their study, and visualizations of the key molecular pathways.
Types of Mycobactins and Their Producing Organisms
Mycobactins are structurally diverse, with variations in their acyl side chains and the core chemical scaffold. These structural differences can influence their solubility and affinity for iron. The two main classes are the membrane-associated mycobactins and the more water-soluble carboxymycobactins, which are secreted into the extracellular environment.
| This compound Type | Producing Organism(s) | Key Structural Features | References |
| This compound T | Mycobacterium tuberculosis | Aromatic residue is salicylic (B10762653) acid; hydroxy acid residue is (+)-β-hydroxybutyric acid. Comprises a mixture of components with different fatty acid side chains (C18-C21). | [1] |
| This compound P | Mycobacterium phlei | Aromatic residue is 2-hydroxy-6-methylbenzoic acid; hydroxy acid residue is (-)-3-hydroxy-2-methylpentanoic acid. | [1] |
| This compound S | Mycobacterium smegmatis, Mycobacterium sp. Olitzky & Gershon, strain 2 | Nucleus is identical to this compound T but differs in the optical configuration at the β-carbon of the hydroxy acid fragment (S configuration). | [2] |
| This compound H | Mycobacterium thermoresistible | Cobactin fragment is identical to this compound S, but the mycobactic acid moiety has methyl groups at position 6 of the benzene (B151609) ring and position 5 of the oxazoline (B21484) ring. | [2] |
| This compound J | Mycobacterium avium subsp. paratuberculosis | An amphiphilic siderophore. | [3] |
| Mycobactins M & N | Mycobacterium marinum | Have small acyl groups (acetyl and propionyl, respectively) at the hydroxamic acid center of the myobactic acid moiety. | |
| This compound A | Mycobacterium aurum | ||
| This compound R | Mycobacterium terrae | ||
| This compound F | Mycobacterium fortuitum | ||
| Carboxymycobactins | Various Mycobacterium species (e.g., M. tuberculosis, M. marinum) | Shorter fatty acid chains compared to mycobactins, leading to increased water solubility. | [4][5] |
Quantitative Data on this compound Production and Iron Affinity
The production of mycobactins is tightly regulated by the availability of iron. In iron-depleted environments, the synthesis of these siderophores is significantly upregulated to facilitate iron scavenging.
| Parameter | Value | Organism/Mycobactin Type | Conditions | References |
| Iron Concentration for Maximal Production | 0.36 μM Fe | Mycobacterium tuberculosis | Low-iron medium | [6] |
| Iron Concentration for Negligible Production | 144 μM Fe | Mycobacterium tuberculosis | High-iron medium | [6] |
| Iron (III) Binding Constant (log β110) | ~ 43 | This compound J | Methanol | [3] |
| Previously Assumed Iron (III) Binding Constant (log β110) | ~ 30 | Mycobactins (general) | Based on hydroxamate structures | [3] |
Signaling Pathways in this compound Biosynthesis
The regulation of this compound synthesis is primarily controlled by the iron-dependent regulator (IdeR) and the histone-like protein HupB.
Regulation of the mbt Operon by Iron
Under iron-replete conditions, the IdeR protein, complexed with Fe²⁺, acts as a repressor by binding to the "iron box" in the promoter region of the mbt gene cluster, thereby blocking transcription. Conversely, in an iron-deficient environment, the IdeR-Fe²⁺ complex does not form, and the activator protein HupB binds to a site upstream of the iron box, promoting the transcription of the mbt genes.[6][7]
This compound Biosynthesis Pathway
The biosynthesis of mycobactins is a multi-step process carried out by a series of enzymes encoded by the mbt gene cluster (mbtA-N). The pathway involves both non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) modules.
Experimental Protocols
Extraction and Purification of Mycobactins
This protocol provides a general method for the extraction and purification of mycobactins from mycobacterial cultures.
Materials:
-
Mycobacterial culture grown in low-iron medium
-
Methanol
-
Ethyl acetate
-
6 N HCl
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing solvents for TLC (e.g., chloroform:methanol mixtures)
-
Iodine chamber for visualization
Procedure:
-
Harvesting Cells: Centrifuge the mycobacterial culture to pellet the cells. For carboxymycobactins, the supernatant is used.
-
Lipid Extraction: Resuspend the cell pellet in a mixture of chloroform:methanol (e.g., 2:1 v/v) and stir overnight. For the supernatant, acidify with 6 N HCl and extract with an equal volume of ethyl acetate.
-
Phase Separation: Centrifuge the mixture to separate the phases. Collect the organic (lower) phase containing the lipids.
-
Drying: Evaporate the solvent from the organic phase using a rotary evaporator.
-
Purification by Column Chromatography: Resuspend the dried lipid extract in a minimal amount of chloroform and load it onto a silica gel column. Elute with a gradient of chloroform and methanol.
-
Thin-Layer Chromatography (TLC) Analysis: Monitor the fractions from the column chromatography using TLC. Spot a small amount of each fraction onto a TLC plate and develop the plate in an appropriate solvent system. Visualize the spots using an iodine chamber.
-
Pooling and Final Drying: Pool the fractions containing the purified this compound and evaporate the solvent to obtain the final product.
Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the identification and quantification of different this compound species.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Reversed-phase C18 column
-
Mass spectrometer (e.g., Q-TOF or Orbitrap) capable of high-resolution mass analysis and MS/MS fragmentation
Procedure:
-
Sample Preparation: Dissolve the purified this compound extract in a suitable solvent (e.g., 2-propanol/acetonitrile).
-
LC Separation: Inject the sample onto the C18 column. Use a gradient elution with mobile phases such as acetonitrile/water and 2-propanol/acetonitrile, both containing ammonium (B1175870) formate (B1220265) and formic acid.
-
Mass Spectrometry Analysis:
-
Acquire data in positive ion mode.
-
Perform a full scan (MS1) to determine the exact masses of the this compound species.
-
Perform data-independent acquisition (e.g., MSE) or data-dependent acquisition (MS/MS) to obtain fragmentation patterns for structural elucidation.
-
-
Data Analysis:
-
Extract ion chromatograms for the expected m/z values of different mycobactins.
-
Identify mycobactins based on their accurate mass and characteristic fragmentation patterns.
-
Quantify the relative or absolute abundance of each this compound species.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the isolation, identification, and quantification of mycobactins.
Conclusion
Mycobactins are essential virulence factors for pathogenic mycobacteria, making their biosynthetic pathway an attractive target for novel therapeutic interventions. This guide has provided a detailed overview of the various types of mycobactins, their producing organisms, quantitative aspects of their function, and the regulatory networks that control their synthesis. The experimental protocols and workflows outlined here offer a practical framework for researchers engaged in the study of these important molecules. Further research into the precise mechanisms of this compound transport and its interaction with the host iron metabolism will undoubtedly open new avenues for the development of effective treatments against tuberculosis and other mycobacterial diseases.
References
- 1. The Iron Response of Mycobacterium tuberculosis and Its Implications for Tuberculosis Pathogenesis and Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A reevaluation of iron binding by this compound J - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Iron Homeostasis in Mycobacterium tuberculosis: Mechanistic Insights into Siderophore-Mediated Iron Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Mycobactin Gene Cluster (mbt) in Mycobacterium tuberculosis: A Technical Guide for Researchers
Introduction
Iron is an essential nutrient for the survival and pathogenesis of Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. Within the host, iron is tightly sequestered, creating an iron-limited environment for invading pathogens. To overcome this, M. tuberculosis has evolved a sophisticated iron acquisition system centered around the synthesis of high-affinity iron chelators called siderophores. The primary siderophores produced by M. tuberculosis are mycobactins, which are synthesized by a dedicated set of enzymes encoded by the mycobactin gene cluster (mbt). This technical guide provides an in-depth overview of the mbt gene cluster, its role in this compound biosynthesis, its regulation, and its importance as a target for novel anti-tubercular drug development. This document is intended for researchers, scientists, and drug development professionals working in the field of tuberculosis research.
Genetics of the this compound Gene Cluster (mbt)
The biosynthesis of this compound is orchestrated by a series of genes organized into two main clusters, mbt-1 and mbt-2.
-
The mbt-1 Cluster (mbtA-J): This cluster is responsible for the synthesis of the core this compound scaffold.[1] It comprises ten genes, mbtA through mbtJ, which encode a multi-enzyme complex of non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs), along with tailoring enzymes.[1]
-
The mbt-2 Cluster (mbtK-N): Located at a different genomic locus, this cluster is involved in the addition of a lipophilic aliphatic chain to the this compound core, a modification crucial for the function of cell-wall associated this compound.[2]
The coordinated expression of these gene clusters is essential for the production of functional mycobactins.
This compound Biosynthesis Pathway
This compound biosynthesis is a complex, multi-step process that begins with the synthesis of salicylic (B10762653) acid and culminates in the assembly of the final siderophore molecule. The pathway involves a series of enzymatic reactions catalyzed by the Mbt proteins.
Initiation and Elongation
The synthesis is initiated by MbtA, which activates salicylic acid. This activated salicylate (B1505791) is then loaded onto the aryl carrier protein (ArCP) domain of MbtB, a large NRPS.[3] Subsequent modules of the NRPS/PKS machinery encoded by other mbt genes elongate the molecule by adding and modifying amino acid and polyketide units.
Lipidation and Maturation
The enzymes encoded by the mbt-2 cluster are responsible for the synthesis and attachment of a fatty acyl chain to the this compound core.[2] This lipophilic tail is critical for the localization and function of this compound within the mycobacterial cell wall.
The overall biosynthetic scheme is a fascinating example of a hybrid NRPS-PKS assembly line, resulting in the production of two classes of mycobactins:
-
This compound (MBT): A cell wall-associated, lipophilic siderophore.
-
Carboxythis compound (cMBT): A secreted, more water-soluble form that scavenges iron from the extracellular environment.
Regulation of the mbt Gene Cluster
The expression of the mbt gene clusters is tightly regulated in response to iron availability. The primary regulator is the Iron-dependent regulator (IdeR) , a member of the diphtheria toxin repressor (DtxR) family.
Under iron-replete conditions, IdeR binds to Fe²⁺, forming a complex that recognizes and binds to specific DNA sequences known as "iron boxes" located in the promoter regions of the mbt genes.[4][5] This binding represses the transcription of the mbt clusters, preventing the unnecessary and potentially toxic production of mycobactins.
Conversely, under iron-limiting conditions, IdeR is unable to bind iron and therefore cannot repress transcription. This leads to the de-repression of the mbt genes and the subsequent synthesis of mycobactins to scavenge for iron.[6][7]
Role in Virulence
The ability to acquire iron via mycobactins is critical for the virulence of M. tuberculosis. Mutant strains with defects in the mbt gene cluster are unable to synthesize mycobactins and exhibit attenuated growth in both in vitro iron-depleted media and in vivo infection models. For instance, a ΔmbtD mutant showed impaired growth in low-iron medium which could be rescued by the addition of this compound or carboxythis compound.[8][9] Similarly, disruption of mbtE leads to a growth defect and attenuation in macrophages.[10] This underscores the essential role of the this compound system in enabling M. tuberculosis to survive and replicate within the host.
The mbt Cluster as a Drug Target
The essentiality of the this compound biosynthesis pathway for the virulence of M. tuberculosis makes it an attractive target for the development of new anti-tubercular drugs. Inhibitors targeting the enzymes of this pathway would disrupt iron acquisition, effectively starving the bacterium and hindering its ability to cause disease. Several enzymes in the pathway, such as the salicylate-activating enzyme MbtA, have been the focus of inhibitor screening and development efforts.
Quantitative Data
Table 1: Gene Expression of mbt Genes under Iron-Limiting Conditions
| Gene | Fold Induction (Iron Starvation vs. Iron Replete) | Reference |
| mbtA | 14-fold | [4] |
| mbtB | 30-fold | [11] |
| mbtI | 49-fold | [4] |
Data from quantitative reverse transcriptase-polymerase chain reaction (qRT-PCR) experiments.
Table 2: Growth Characteristics of mbt Mutants
| Strain | Condition | Observation | Reference |
| ΔmbtD | Low-iron medium | Severely impaired growth | [8][12] |
| ΔmbtD | Low-iron medium + this compound | Growth restored | [8][12] |
| ΔmbtE | Iron-limited media | Substantial growth defect | [10] |
| Wild-type | Low-iron medium | Normal growth | [8][12] |
Growth was typically monitored by measuring optical density at 600 nm (OD600) over time.[13]
Experimental Protocols
Generation of Targeted Gene Deletions in M. tuberculosis
Targeted gene deletion is a fundamental technique to study the function of specific genes. A common method involves homologous recombination using a suicide vector system.
Detailed Methodology:
-
Vector Construction:
-
Amplify the upstream and downstream flanking regions (typically ~1 kb) of the target mbt gene from M. tuberculosis genomic DNA by PCR.
-
Clone these flanking regions into a suicide vector (e.g., pPR27xylE or similar) on either side of a selectable marker (e.g., a kanamycin (B1662678) or hygromycin resistance cassette).[14] The vector should also contain a counter-selectable marker, such as sacB, which confers sensitivity to sucrose.
-
-
Electroporation:
-
Prepare electrocompetent M. tuberculosis cells.
-
Electroporate the constructed suicide vector into the competent cells.
-
-
Selection of Single Crossovers:
-
Plate the electroporated cells on agar (B569324) medium containing the appropriate antibiotic (e.g., hygromycin).
-
Colonies that grow are the result of a single homologous recombination event, where the entire plasmid has integrated into the bacterial chromosome.
-
-
Selection of Double Crossovers:
-
Culture the single-crossover colonies in antibiotic-free liquid medium to allow for a second recombination event.
-
Plate the culture onto agar containing sucrose. The sacB gene product converts sucrose into a toxic metabolite, so only cells that have lost the vector backbone (including the sacB gene) through a second crossover event will survive.
-
-
Screening and Confirmation:
-
Screen the sucrose-resistant colonies by PCR using primers that flank the target gene region. This will differentiate between wild-type revertants and the desired knockout mutants.
-
Confirm the gene deletion by Southern blotting or DNA sequencing.
-
Specialized transduction is another efficient method for generating targeted gene disruptions in mycobacteria.[15] More recent recombineering techniques, some of which are induction-free, have also been developed to simplify this process.[16][17]
Lipidomic Analysis of Mycobactins
Lipidomic analysis is used to extract and identify mycobactins from M. tuberculosis cultures.
Methodology:
-
Bacterial Culture and Lipid Extraction:
-
Grow M. tuberculosis strains in iron-defined media (e.g., low-iron 7H9 broth).
-
Harvest bacterial cells by centrifugation.
-
Perform a total lipid extraction using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.[18]
-
-
Liquid Chromatography-Mass Spectrometry (LC/MS):
-
Data Analysis:
In Vitro Growth Assays
These assays are crucial for assessing the phenotype of mbt mutants.
Methodology:
-
Preparation of Inoculum:
-
Grow wild-type and mbt mutant strains of M. tuberculosis in standard iron-replete medium (e.g., 7H9 supplemented with ADC) to mid-log phase.
-
Wash the cells in an iron-depleted medium to remove residual iron.
-
-
Growth Curve Analysis:
-
Inoculate cultures in a low-iron defined medium to a starting optical density (OD600) of ~0.01.[8][9]
-
For complementation experiments, supplement the medium with purified this compound or carboxythis compound.[8][9]
-
Incubate the cultures at 37°C with shaking.
-
Monitor bacterial growth over time by measuring the OD600 at regular intervals.[13]
-
-
Data Presentation:
-
Plot the OD600 values against time to generate growth curves for each strain and condition.
-
Conclusion
The this compound gene cluster in M. tuberculosis represents a cornerstone of the bacterium's ability to survive and cause disease. The intricate biosynthetic pathway and its tight regulation highlight the critical importance of iron acquisition for this pathogen. A thorough understanding of the genetics, biochemistry, and regulation of the mbt system is paramount for the development of novel therapeutic strategies that target this essential virulence mechanism. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate this fascinating and clinically important aspect of M. tuberculosis biology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Mycobacterium tuberculosis IdeR is a dual functional regulator that controls transcription of genes involved in iron acquisition, iron storage and survival in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. The Iron Response of Mycobacterium tuberculosis and Its Implications for Tuberculosis Pathogenesis and Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive analysis of iron utilization by Mycobacterium tuberculosis | PLOS Pathogens [journals.plos.org]
- 10. A Pivotal Role for this compound/mbtE in Growth and Adaptation of Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IdeR is required for iron homeostasis and virulence in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive analysis of iron utilization by Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Construction of Mycobacterium tuberculosis cdd knockout and evaluation of invasion and growth in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Specialized transduction: an efficient method for generating marked and unmarked targeted gene disruptions in Mycobacterium tuberculosis, M. bovis BCG and M. smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Induction-free recombineering for simple targeted gene-deletions in various mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Induction-free recombineering for simple targeted gene-deletions in various mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lipidomic analyses of Mycobacterium tuberculosis based on accurate mass measurements and the novel “Mtb LipidDB” - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A comparative lipidomics platform for chemotaxonomic analysis of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. itqb.unl.pt [itqb.unl.pt]
- 21. researchgate.net [researchgate.net]
The Lipophilic Nature of Mycobactin and Its Crucial Association with the Mycobacterial Cell Wall: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the lipophilic siderophore mycobactin, focusing on its chemical properties, its intricate relationship with the uniquely complex mycobacterial cell wall, and its central role in iron acquisition. This document synthesizes key research findings, presents quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of the underlying biological processes.
Introduction: this compound in the Context of the Mycobacterial Cell Envelope
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, and other mycobacterial species are encased in an exceptionally thick and lipid-rich cell envelope.[1][2] This formidable barrier, composed of a core of peptidoglycan-arabinogalactan covalently linked to a unique outer membrane of mycolic acids, provides intrinsic resistance to many antibiotics and environmental stresses.[1][3] However, this impermeability also poses a significant challenge for nutrient acquisition.[1][4]
Iron is an essential micronutrient for virtually all living organisms, acting as a critical cofactor in vital cellular processes.[5][6] Within a host, iron is tightly sequestered, forcing pathogens like Mtb to evolve sophisticated mechanisms to scavenge this metal.[7] Mycobacteria employ a dual-siderophore system to acquire iron: a soluble, hydrophilic siderophore called carboxythis compound, which is secreted to capture extracellular iron, and a cell-associated, lipophilic siderophore, this compound, which manages iron transport across the complex cell wall.[8][9] The pronounced lipophilicity of this compound is a key adaptation, enabling it to reside and function within the hydrophobic milieu of the mycobacterial cell envelope.[10][11]
The Chemical Basis of this compound's Lipophilicity
Mycobactins are a class of siderophores characterized by a 2-hydroxyphenyloxazoline ring system derived from salicylic (B10762653) acid.[10] Their structure is fundamentally amphiphilic, featuring a core of iron-chelating moieties and a long, lipophilic acyl chain. This aliphatic tail is the primary determinant of this compound's nonpolar character and its affinity for the lipid-rich domains of the cell wall.
The general structure consists of a central lysine (B10760008) or hydroxylysine residue N-acylated with a long-chain fatty acid.[10][12] Variations in the length and saturation of this fatty acid chain, as well as other substitutions on the core structure, give rise to different forms of this compound (e.g., this compound T from M. tuberculosis, this compound J from M. avium subsp. paratuberculosis), each with slightly different physical properties.[10][13] For instance, this compound T possesses a long fatty acid tail ranging from C16 to C22, which firmly anchors it within the lipid layers of the cell.[12] In contrast, carboxythis compound has a shorter, dicarboxyl fatty acid tail, rendering it more hydrophilic and suitable for secretion into the aqueous extracellular environment.[12]
Physicochemical Properties of Mycobactins
The lipophilic nature of mycobactins dictates their solubility. They are generally very soluble in chloroform (B151607), moderately soluble in ethanol, and only slightly soluble in less polar solvents like benzene (B151609) and ether.[14] This solubility profile is consistent with a molecule designed to operate at the interface of aqueous and lipid environments.
| Property | Description | Reference(s) |
| General Structure | Comprises a 2-hydroxyphenyloxazoline core, two hydroxamic acid groups, and a single ε-amino group for iron chelation, attached to a long, lipophilic acyl chain. | [10] |
| Solubility | Very soluble in chloroform; fairly soluble in ethanol; less soluble in other alcohols; slightly soluble in benzene, ether, and aliphatic hydrocarbons. | [14] |
| Physical Form | Purified metal-free mycobactins are white microcrystalline powders. Ferric-mycobactin complexes are typically red-brown glasses. | [14] |
| Molecular Weight | Varies by type. This compound J (C45H71N5O10) has a molecular weight of approximately 842.1 g/mol . A generic this compound (C27H37N5O10) is around 591.6 g/mol . | [15][16] |
| XLogP3-AA (this compound J) | 9.0 (A high value indicates significant lipophilicity). | [15] |
This compound's Association with the Cell Wall and Iron Transport
The prevailing model of iron acquisition posits a "shuttle" mechanism where carboxythis compound and this compound work in concert. Carboxythis compound is exported across the cell envelope by the MmpS4/MmpL4 and MmpS5/MmpL5 transport systems to scavenge ferric iron (Fe³⁺) from host proteins like transferrin and ferritin.[9][17] The resulting iron-laden complex, ferri-carboxythis compound, is then transported back into the periplasmic space.
Here, the lipophilic this compound, which is localized within the cell envelope, takes over.[11][18] It is believed to acquire the iron from ferri-carboxythis compound.[8] Electron microscopy studies on M. smegmatis have located this compound in a discrete region near or within the cytoplasmic membrane, suggesting it does not span the entire thickness of the cell wall but is strategically positioned for transport.[11] The highly lipophilic ferri-mycobactin complex is then transported across the inner membrane into the cytoplasm by the ABC transporter IrtAB.[17] Inside the cell, the iron is released from this compound in its reduced ferrous (Fe²⁺) form for use in metabolic processes. The apo-mycobactin is then recycled back to the cell envelope.[9]
Caption: Mycobacterial iron acquisition via the dual-siderophore system.
Experimental Protocols
Investigating the lipophilic this compound and its interactions with the cell wall requires specialized biochemical and microbiological techniques. Below are outlines of key experimental protocols.
Extraction and Purification of this compound
This protocol is adapted from methods described for isolating cell-associated siderophores from mycobacterial cultures grown under iron-deficient conditions.
Objective: To extract and purify this compound from mycobacterial cell pellets.
Methodology:
-
Cell Culture: Grow Mycobacterium species (e.g., M. smegmatis or M. bovis BCG) in an iron-deficient medium (e.g., a modified Sauton's medium with low iron) until late-log phase.
-
Cell Harvest: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 20 minutes). Wash the pellet with a suitable buffer to remove media components.
-
Lipid Extraction: Resuspend the cell pellet in a 2:1 (v/v) mixture of chloroform:methanol (B129727). Stir vigorously at room temperature for several hours to extract lipids, including this compound.
-
Phase Separation: Add water to the mixture to induce phase separation. This compound, being lipophilic, will partition into the lower chloroform phase.
-
Purification:
-
Collect the chloroform phase and evaporate the solvent under reduced pressure.
-
Resuspend the crude lipid extract in a minimal amount of chloroform.
-
Apply the extract to a silica (B1680970) gel chromatography column.
-
Elute the column with a gradient of methanol in chloroform (e.g., 0% to 10% methanol).
-
Collect fractions and analyze for the presence of this compound using thin-layer chromatography (TLC) and a universal stain (e.g., phosphomolybdic acid) or by its characteristic apple-green fluorescence under UV light.[14]
-
-
Identification: Confirm the identity and purity of this compound using mass spectrometry and NMR spectroscopy.
Localization of this compound via Cell Fractionation
Objective: To determine the subcellular localization of this compound.
Methodology:
-
Cell Culture and Lysis: Grow mycobacteria as described above. Harvest cells and lyse them using mechanical disruption (e.g., French press or bead beating) in a suitable lysis buffer.
-
Fractionation:
-
Perform a low-speed centrifugation (e.g., 3,000 x g) to remove unbroken cells.
-
Subject the supernatant to ultracentrifugation (e.g., 27,000 x g) to pellet the cell wall fraction.
-
Further ultracentrifuge the resulting supernatant (e.g., 100,000 x g) to pellet the cell membrane fraction, leaving the cytoplasm as the final supernatant.
-
-
Extraction and Quantification:
-
Perform a chloroform:methanol extraction on each fraction (cell wall, cell membrane, cytoplasm) as described in Protocol 4.1.
-
Quantify the amount of this compound in each fraction using a suitable method, such as HPLC or a chrome azurol S (CAS) assay adapted for quantitative measurement.
-
-
Analysis: Compare the concentration of this compound in each fraction to determine its primary location within the cell envelope.
Caption: Workflow for subcellular localization of this compound.
Implications for Drug Development
The essentiality of the this compound-mediated iron acquisition system for the survival of pathogenic mycobacteria makes it an attractive target for novel anti-tuberculosis drugs.[19] Strategies include:
-
Inhibiting this compound Biosynthesis: Small molecules that block the enzymes in the this compound synthesis pathway (the mbt gene cluster) can effectively starve the bacteria of iron, leading to growth arrest.[6][20]
-
Blocking this compound Transport: Targeting the MmpL and IrtAB transport systems could disrupt the iron shuttle, preventing both the export of carboxythis compound and the import of ferri-mycobactin.[17]
-
"Trojan Horse" Approach: Conjugating antimicrobial agents to this compound analogues could exploit the IrtAB import pathway to deliver drugs specifically into the mycobacterial cell, potentially overcoming the cell wall's low permeability.[21]
Conclusion
The lipophilic nature of this compound is a critical adaptation that enables it to function within the complex, lipid-dense cell wall of mycobacteria. Its association with the cell envelope, coupled with the action of the soluble siderophore carboxythis compound, forms an elegant and essential system for iron acquisition. A thorough understanding of this compound's chemical properties, its transport mechanisms, and its precise localization is paramount for researchers seeking to unravel the physiology of Mycobacterium tuberculosis and to develop novel therapeutics that target this crucial virulence pathway.
References
- 1. Mycobacterial cell wall biosynthesis: a multifaceted antibiotic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Mycobacterial Cell Wall—Peptidoglycan and Arabinogalactan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. This compound-mediated iron acquisition within macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | this compound analogue interacting with siderophore efflux-pump protein: insights from molecular dynamics simulations and whole-cell assays [frontiersin.org]
- 10. pnas.org [pnas.org]
- 11. Iron transport in Mycobacterium smegmatis: the location of this compound by electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipidomic discovery of deoxysiderophores reveals a revised this compound biosynthesis pathway in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical and biological properties of mycobactins isolated from various mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mycobactins [drugfuture.com]
- 15. This compound J | C45H71N5O10 | CID 135449521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound | C27H37N5O10 | CID 3083702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. The mycobacterial ABC transporter IrtAB employs a membrane-facing crevice for siderophore-mediated iron uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reactome | this compound is exported [reactome.org]
- 19. pnas.org [pnas.org]
- 20. A Pivotal Role for this compound/mbtE in Growth and Adaptation of Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
mycobactin as a virulence factor in tuberculosis
An In-depth Technical Guide to Mycobactin as a Virulence Factor in Tuberculosis
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Iron is an essential micronutrient for virtually all living organisms, playing a critical role in numerous metabolic processes. For the intracellular pathogen Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis, acquiring iron within the host is a formidable challenge and a crucial determinant of its virulence. The host actively sequesters iron as a defense mechanism, a process known as nutritional immunity. To overcome this, M. tuberculosis has evolved a sophisticated iron acquisition system centered on the production of high-affinity iron chelators called siderophores. This guide provides a comprehensive technical overview of this compound, the primary siderophore of M. tuberculosis, and its pivotal role as a virulence factor. We will delve into its structure, intricate biosynthesis pathway, mechanism of action in iron acquisition, and its direct contribution to the pathogen's ability to survive and replicate within the host. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core pathways and workflows.
Introduction: The Iron Imperative in Tuberculosis
Mycobacterium tuberculosis resides and replicates primarily within host macrophages, an environment deliberately kept low in free iron to combat microbial invasion.[1] To survive and establish a successful infection, the bacterium must scavenge iron from host proteins like transferrin and ferritin.[2][3] M. tuberculosis employs a dual-siderophore system to achieve this: the secreted, water-soluble carboxythis compound (cMBT) and the cell-wall-associated, lipophilic this compound (MBT).[4] Carboxythis compound is secreted to capture extracellular iron, which is then believed to be transferred to the cell-associated this compound for transport into the bacterium.[5] The indispensability of this system is highlighted by studies showing that mutants unable to synthesize this compound are severely attenuated in growth, both in low-iron media and within macrophages, and exhibit reduced virulence in animal models.[2][4][6][7] This critical dependence makes the this compound biosynthesis and transport machinery an attractive target for the development of novel anti-tubercular drugs.[1][8][9]
Structure of this compound
This compound is a complex, lipid-soluble molecule characterized by a core structure that provides a high-affinity hexadentate binding site for ferric iron (Fe³⁺).[10] The core is a salicyl-capped peptide-polyketide hybrid. The structure of this compound T, produced by M. tuberculosis, consists of a salicylic (B10762653) acid residue, two hydroxylated lysine (B10760008) residues, and a β-hydroxybutyric acid residue.[11] A long alkyl chain attached to one of the modified lysine residues imparts the lipophilic nature to the molecule, anchoring it to the mycobacterial cell envelope.[6][10] Carboxythis compound is structurally similar but features a shorter alkyl chain terminating in a carboxylic acid group, which increases its solubility in aqueous environments.[10]
The this compound Biosynthesis Pathway
The synthesis of this compound is a complex, energy-intensive process orchestrated by a set of enzymes encoded by the mbt gene cluster (mbtA to mbtN).[4][8][12] This pathway is essential for virulence and is upregulated under iron-limiting conditions, such as those encountered inside a macrophage.[4][13] The biosynthesis is tightly regulated by the iron-dependent repressor, IdeR, which down-regulates the expression of mbt genes in iron-replete conditions.[13]
The assembly line involves a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) megasynthase complex.[1][14][15]
Key steps in the pathway include:
-
Salicylate Synthesis: The process begins with the conversion of chorismate to salicylate, catalyzed by MbtI.[13][16]
-
Precursor Modification: Key precursors, such as lysine, are hydroxylated by enzymes like MbtG.[17]
-
Core Assembly: The NRPS/PKS megasynthase complex (MbtB, MbtC, MbtD, MbtE, MbtF) assembles the core structure of this compound from salicylate, hydroxylated lysines, and other components.[14][15]
-
Acylation: The core molecule is acylated with a long-chain fatty acid, a step mediated by enzymes from the mbt-2 locus (mbtK-N), to produce the final lipophilic this compound.[15]
// Nodes for precursors Chorismate [label="Chorismate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lysine [label="Lysine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fatty_Acid [label="Long-Chain\nFatty Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Nodes for enzymes and intermediate steps MbtI [label="MbtI", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Salicylate [label="Salicylate"]; MbtG [label="MbtG", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Hydroxy_Lysine [label="N⁶-hydroxy-L-Lys"]; NRPS_PKS [label="NRPS/PKS Megasynthase\n(MbtB, C, D, E, F)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Mycobactin_Core [label="this compound Core"]; MbtK_N [label="MbtK-N Acyltransferase", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound (MBT)", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges defining the pathway Chorismate -> MbtI [label=""]; MbtI -> Salicylate [label=""]; Lysine -> MbtG [label=""]; MbtG -> Hydroxy_Lysine [label=""]; {Salicylate, Hydroxy_Lysine} -> NRPS_PKS; NRPS_PKS -> Mycobactin_Core; Mycobactin_Core -> MbtK_N; Fatty_Acid -> MbtK_N; MbtK_N -> this compound; } Caption: Simplified workflow of the this compound Biosynthesis Pathway.
Mechanism of Iron Acquisition and Transport
The this compound system functions as a shuttle service to deliver iron from the host environment to the bacterial cytoplasm. This process involves several coordinated steps, including secretion, iron chelation, transport, and release.
-
Secretion of Carboxythis compound (cMBT): Under iron-deficient conditions, M. tuberculosis secretes the soluble cMBT into the extracellular milieu.
-
Iron Scavenging: cMBT, with its extremely high affinity for Fe³⁺, effectively captures iron from host proteins such as transferrin and ferritin.[3][6]
-
Uptake of Ferri-siderophore: The iron-laden cMBT (ferri-cMBT) is recognized and transported across the outer membrane. The iron is then thought to be passed to the cell-wall-associated this compound (MBT).
-
Transport across the Cytoplasmic Membrane: The ferri-MBT complex is transported across the inner membrane into the cytoplasm by the ABC transporter IrtAB.[6] Deletion of the irtAB genes severely impairs the proliferation of M. tuberculosis in macrophages and mice.[6]
-
Intracellular Iron Release: Once inside the cytoplasm, the ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺), likely by a flavin reductase domain within the IrtAB transporter.[6] This reduction causes the iron to be released from this compound, making it available for metabolic processes. The apo-mycobactin can then be recycled.
The ESX-3 type VII secretion system is also critically involved in this compound-mediated iron acquisition, although its precise role is still under investigation.[18][19] Mycobacteria lacking a functional ESX-3 system can synthesize this compound but are unable to utilize the iron bound to it, leading to growth impairment.[18]
Quantitative Data on this compound Function
The expression of the this compound biosynthesis pathway is tightly regulated by iron availability. Quantitative studies underscore the importance of this system for the pathogen's survival.
| Parameter | Condition | Observation | Significance | Reference(s) |
| Gene Expression | Low Iron (in vitro) | Upregulation of the mbt gene cluster. | Adaptation to iron-scarce environments. | [4] |
| Gene Expression | IFN-γ stimulated macrophages | Induction of the mbt gene cluster. | Response to host-imposed iron limitation. | [4] |
| Siderophore Production | Low-iron medium (0.36 µM Fe) | Maximal production of this compound and carboxythis compound. | Peak iron-scavenging activity under stress. | [15] |
| Siderophore Production | High-iron medium (144 µM Fe) | Negligible levels of this compound and carboxythis compound. | Tight regulation to prevent iron toxicity. | [15] |
| Mutant Growth | mbtB mutant in low-iron media | Impaired replication. | This compound is essential for growth without ample iron. | [4] |
| Mutant Survival | mbtB mutant in macrophages | Impaired replication. | Crucial for survival and virulence within the host. | [4] |
| Mutant Survival | mbtE disruption | Attenuation of growth and virulence. | Confirms the essentiality of the complete pathway. | [4] |
Experimental Protocols
Investigating the role of this compound as a virulence factor involves a range of specialized techniques. Below are methodologies for key experiments.
This compound Extraction and Quantification
This protocol is used to isolate cell-associated this compound (MBT) for quantification or functional assays.
-
Culture Growth: Grow M. tuberculosis in an iron-deficient medium (e.g., Sauton's medium with 0.02 µg/mL iron) to mid-log phase to induce this compound production.
-
Cell Harvest: Harvest bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes). Wash the pellet with a suitable buffer like PBS.
-
Lipid Extraction: Resuspend the cell pellet in a 2:1 mixture of chloroform (B151607):methanol. Stir or shake vigorously for several hours at room temperature to extract lipids, including this compound.
-
Phase Separation: Add water to the mixture to induce phase separation. Centrifuge to clarify the layers.
-
This compound Isolation: Carefully collect the lower chloroform phase, which contains the this compound. Evaporate the solvent under a stream of nitrogen.
-
Quantification: Resuspend the dried extract in ethanol. Measure the absorbance at a specific wavelength (e.g., 450 nm) after adding excess ferric chloride (FeCl₃) to form the iron-mycobactin complex. Compare against a standard curve of purified this compound.
Siderophore-Mediated Iron Uptake Assay (⁵⁵Fe)
This assay measures the ability of mycobacteria to acquire iron via its siderophore system.
-
Bacterial Preparation: Grow M. tuberculosis in low-iron medium to induce the iron uptake machinery. Harvest and wash the cells, then resuspend them in an iron-free uptake buffer to a specific optical density (e.g., OD₆₀₀ of 1.0).
-
Assay Initiation: Add ⁵⁵FeCl₃ (radioactive iron) to the cell suspension, either alone or pre-complexed with purified this compound/carboxythis compound.
-
Incubation: Incubate the mixture at 37°C with shaking for various time points (e.g., 0, 15, 30, 60 minutes).
-
Stopping the Reaction: Stop the uptake by adding a cold stop solution (e.g., buffer containing a high concentration of non-radioactive FeCl₃ or EDTA) and immediately filtering the suspension through a 0.45 µm filter to capture the cells.
-
Washing: Quickly wash the filters with cold buffer to remove non-internalized ⁵⁵Fe.
-
Measurement: Place the filters in scintillation vials with a scintillation cocktail. Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of iron taken up by the cells.
Macrophage Infection Model for Virulence Assessment
This in vitro model is crucial for studying the role of this compound in intracellular survival.[20][21]
-
Macrophage Culture: Culture a suitable macrophage cell line (e.g., THP-1, J774) or primary bone marrow-derived macrophages in appropriate media. For THP-1 cells, differentiate them into a macrophage-like state using Phorbol 12-myristate 13-acetate (PMA).
-
Bacterial Preparation: Grow the wild-type M. tuberculosis strain and the this compound-deficient mutant strain (e.g., ΔmbtB or ΔmbtE) to mid-log phase. Prepare single-cell suspensions by passing the cultures through a syringe.
-
Infection: Infect the macrophage monolayers with the bacterial strains at a specific multiplicity of infection (MOI), for example, 1:1 or 5:1 (bacteria to macrophage).
-
Phagocytosis: Allow phagocytosis to occur for a set period (e.g., 4 hours).
-
Removal of Extracellular Bacteria: Wash the cells with warm media to remove non-phagocytosed bacteria. Treat with a low concentration of amikacin (B45834) for 1-2 hours to kill any remaining extracellular bacteria, then wash again. This is the "time zero" point.
-
Time Course Analysis: Lyse a subset of infected macrophages at time zero and subsequent time points (e.g., 24, 48, 72, 96 hours) using a gentle detergent (e.g., 0.1% Triton X-100).
-
Enumeration of Intracellular Bacteria: Prepare serial dilutions of the cell lysates and plate them on Middlebrook 7H11 agar. Incubate the plates at 37°C for 3-4 weeks. Count the resulting colony-forming units (CFU) to determine the number of viable intracellular bacteria at each time point.
-
Data Analysis: Compare the CFU counts of the wild-type and mutant strains over time. A failure of the mutant to replicate or a decline in its CFU count compared to the wild-type indicates attenuation due to the lack of this compound.
// Nodes Start [label="Culture Macrophages\n(e.g., THP-1 + PMA)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prep_Bacteria [label="Prepare Bacterial Suspensions\n(Wild-Type & Δmbt Mutant)"]; Infect [label="Infect Macrophage Monolayer\n(e.g., MOI 5:1, 4h)"]; Wash [label="Wash & Treat with Amikacin\n(Kill extracellular bacteria)"]; Time_Zero [label="Time Zero:\nLyse Cells & Plate for CFU"]; Incubate [label="Incubate Infected Macrophages\n(37°C, 5% CO₂)"]; Time_Points [label="Time Points (24h, 48h, 72h...)\nLyse Cells & Plate for CFU"]; CFU_Count [label="Incubate Plates (3-4 weeks)\n& Count Colonies (CFU)"]; Analysis [label="Compare CFU Growth Curves\n(WT vs. Mutant)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Infect; Prep_Bacteria -> Infect; Infect -> Wash; Wash -> Time_Zero; Wash -> Incubate; Incubate -> Time_Points; Time_Zero -> CFU_Count; Time_Points -> CFU_Count; CFU_Count -> Analysis; } Caption: Workflow for assessing M. tuberculosis survival in macrophages.
Conclusion and Future Directions
This compound is unequivocally a critical virulence factor for Mycobacterium tuberculosis. Its role in sequestering iron from the host environment is essential for the pathogen's ability to survive the iron-limited conditions within macrophages and establish a productive infection. The intricate biosynthesis pathway and the dedicated transport systems highlight the evolutionary pressure on M. tuberculosis to maintain this capability. The dependence of the bacterium on this system makes the enzymes of the mbt cluster, particularly MbtA and MbtI, prime targets for the development of novel anti-virulence agents.[9][13] Such drugs, by inhibiting this compound synthesis, would effectively starve the bacterium of iron, thereby preventing its growth without directly killing it, which could reduce the selective pressure for drug resistance. Future research will continue to unravel the precise molecular interactions of the this compound transport machinery and its regulation, paving the way for targeted therapeutic interventions against this persistent global pathogen.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Role of this compound in the growth and virulence of tubercle bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. The Iron Response of Mycobacterium tuberculosis and Its Implications for Tuberculosis Pathogenesis and Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The this compound Biosynthesis Pathway: A Prospective Therapeutic Target in the Battle against Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Isolation and structure of this compound T, a growth factor from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Analyses of MbtB, MbtE, and MbtF suggest revisions to the this compound biosynthesis pathway in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Iron Homeostasis in Mycobacterium tuberculosis: Mechanistic Insights into Siderophore-Mediated Iron Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Analyses of MbtB, MbtE, and MbtF Suggest Revisions to the this compound Biosynthesis Pathway in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mycobacterial Esx-3 is required for this compound-mediated iron acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mycobacterial Virulence Factors: Surface-Exposed Lipids and Secreted Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Macrophage Infection Models for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Genetic Regulation of Mycobactin Production in Mycobacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an essential micronutrient for virtually all living organisms, playing a critical role in various cellular processes, including respiration and DNA synthesis. For pathogenic mycobacteria, such as Mycobacterium tuberculosis, the causative agent of tuberculosis, the acquisition of iron from the host environment is a crucial determinant of virulence and survival. Within the host, iron is tightly sequestered by high-affinity iron-binding proteins, creating an iron-limited environment for invading pathogens. To overcome this challenge, mycobacteria have evolved a sophisticated iron acquisition system centered on the production of siderophores, small, high-affinity iron-chelating molecules. The primary siderophores in mycobacteria are the mycobactins, which are lipid-soluble molecules associated with the cell envelope, and their more hydrophilic, secreted counterparts, the carboxymycobactins.
The biosynthesis of mycobactin is a complex process involving a series of enzymatic reactions encoded by the mbt gene clusters. The production of these vital siderophores is tightly regulated at the genetic level, primarily in response to intracellular iron concentrations. Understanding the intricacies of this regulatory network is of paramount importance for the development of novel anti-tubercular therapeutics that target this essential virulence pathway. This guide provides a comprehensive overview of the genetic regulation of this compound production, detailing the key regulatory elements, signaling pathways, and the experimental methodologies used to elucidate these mechanisms.
Core Regulatory Machinery
The genetic regulation of this compound biosynthesis is orchestrated by a network of transcriptional regulators that sense and respond to iron availability. The central player in this network is the Iron-dependent Regulator (IdeR) .
The Role of IdeR: The Master Iron Regulator
IdeR is a dimeric protein that functions as a transcriptional repressor of this compound biosynthesis genes in the presence of iron.[1][2] It belongs to the Diphtheria toxin repressor (DtxR) family of metal-dependent regulators.[2] In iron-replete conditions, IdeR binds to ferrous iron (Fe²⁺), which induces a conformational change that allows it to bind with high affinity to a specific DNA sequence known as the "iron box" located in the promoter regions of its target genes.[2][3] Binding of the IdeR-Fe²⁺ complex to the iron box physically obstructs the binding of RNA polymerase, thereby repressing transcription of the downstream genes, including the mbt gene clusters.[3] Conversely, under iron-limiting conditions, IdeR does not bind iron and is unable to bind to the iron box, leading to the derepression of the mbt genes and subsequent this compound production.[3] Studies have shown that an ideR deletion mutant fails to repress this compound synthesis even in high-iron conditions.[2] In fact, a conditional ideR mutant of M. tuberculosis was found to produce approximately 100 times more this compound upon ideR repression.[4]
The this compound Biosynthesis (mbt) Gene Clusters
The genes responsible for this compound biosynthesis are organized into two main clusters, mbt-1 and mbt-2.[1]
-
The mbt-1 Cluster (mbtA-J): This cluster encodes the core machinery for the synthesis of the this compound backbone.[1] It includes genes for the activation of salicylic (B10762653) acid (mbtA), non-ribosomal peptide synthetases (NRPSs) (mbtB, mbtE, mbtF), polyketide synthases (PKSs) (mbtC, mbtD), and other modifying enzymes.[5] The promoter regions of several operons within this cluster contain IdeR binding sites, placing them under the direct negative control of IdeR.
-
The mbt-2 Cluster (mbtK-N): This cluster is involved in the synthesis and attachment of the lipid side chain to the this compound core, which is responsible for its lipophilic nature.[1]
Other Regulatory Players
While IdeR is the primary repressor, other factors are involved in the nuanced regulation of this compound production.
-
HupB (Histone-like protein B): This DNA-binding protein has been shown to act as a positive regulator of mbt gene expression under iron-limiting conditions.[1] It is thought to bind to a region upstream of the IdeR box in the promoter of some mbt genes, promoting their transcription when IdeR is not bound.[3]
-
Sigma Factors: The expression of the mbt genes is also influenced by alternative sigma factors, which are components of the RNA polymerase holoenzyme that direct it to specific promoter sequences. While the precise roles of all sigma factors in this compound regulation are still being fully elucidated, they are known to play a significant role in the response to various environmental stresses, including those that would necessitate iron acquisition.
Signaling Pathway of Iron-dependent Regulation
The signaling pathway governing this compound production is a classic example of a negative feedback loop, ensuring that the energetically expensive process of siderophore synthesis is only activated when necessary.
Caption: Iron-dependent regulation of this compound synthesis.
Data Presentation: Quantitative Analysis of this compound Regulation
The following tables summarize key quantitative data from studies on the genetic regulation of this compound production.
Table 1: Regulation of mbt Gene Expression by Iron
| Gene | Condition | Fold Change in mRNA Levels | Reference |
| mbtA | Iron Starvation | 14 to 49-fold increase | [6] |
| mbtB | Iron Starvation | 14 to 49-fold increase | [6] |
| mbtI | Iron Starvation | 14 to 49-fold increase | [6] |
| mbtB promoter | Low Iron | 7-fold increase (RNA) | [1] |
| mbtB promoter | Low Iron | 2-fold increase (Luciferase Activity) | [1] |
| mbtB promoter | Iron Limitation | 26-fold increase (β-galactosidase Activity) | [2] |
| mbtI promoter | Iron Limitation | 3.3-fold increase (β-galactosidase Activity) | [2] |
Table 2: this compound Production in Wild-Type and Mutant Strains
| Strain | Condition | Relative this compound Production | Reference |
| M. tuberculosis H37Rv (Wild-Type) | High Iron | Repressed | [2] |
| M. tuberculosis ΔideR | High Iron | Derepressed (Constitutive production) | [2] |
| M. tuberculosisideR conditional mutant | ATc-induced ideR repression | ~100-fold increase | [4] |
| M. tuberculosis ΔmbtE | Minimal Medium | No detectable this compound or carboxythis compound | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the genetic regulation of this compound production.
Protocol 1: Construction of a Gene Knockout Mutant in Mycobacterium tuberculosis using Two-Step Homologous Recombination
This protocol describes the generation of a targeted gene deletion, for example, of the mbtE gene, using a suicide vector system.
1. Construction of the Suicide Delivery Vector: a. Amplify ~1 kb fragments of the upstream and downstream flanking regions of the target gene (mbtE) from M. tuberculosis genomic DNA using PCR. b. Clone the upstream and downstream fragments into a suicide vector (e.g., p2NIL) on either side of a selectable marker cassette (e.g., hygromycin resistance). c. Introduce a counter-selectable marker (e.g., sacB from Bacillus subtilis, which confers sucrose (B13894) sensitivity) into the vector.
2. Electroporation and Selection of Single Crossovers (SCOs): a. Prepare electrocompetent M. tuberculosis cells. b. Electroporate the suicide delivery vector into the competent cells. c. Plate the transformed cells on selective agar (B569324) (e.g., Middlebrook 7H11) containing the appropriate antibiotic (e.g., hygromycin) and an indicator for a reporter gene if present (e.g., X-gal for lacZ). d. Incubate at 37°C until colonies appear. These colonies represent single crossover events where the entire plasmid has integrated into the chromosome via homologous recombination at either the upstream or downstream flanking region.
3. Selection of Double Crossovers (DCOs): a. Inoculate SCO colonies into antibiotic-free liquid medium and grow for several generations to allow for the second recombination event to occur. b. Plate serial dilutions of the culture onto agar containing the counter-selective agent (e.g., 10% sucrose). c. Incubate at 37°C. Only cells that have lost the sacB gene through a second crossover event will be able to grow. d. Screen the resulting colonies by PCR using primers that flank the target gene to confirm the deletion of the wild-type allele and its replacement with the marker cassette. Further confirmation can be obtained by Southern blotting.
Caption: Workflow for mycobacterial gene knockout.
Protocol 2: Luciferase Reporter Assay for Promoter Activity
This protocol outlines the steps to measure the activity of a mbt gene promoter (e.g., the mbtB promoter) using a luciferase reporter system.
1. Construction of the Reporter Plasmid: a. Amplify the promoter region of the target gene (mbtB) from M. tuberculosis genomic DNA. b. Clone the promoter fragment into a mycobacterial shuttle vector (e.g., pSMT1) upstream of a promoterless luciferase gene (luxAB or firefly luc). c. Transform the resulting construct into E. coli for plasmid propagation and sequence verification.
2. Transformation of Mycobacteria: a. Electroporate the verified reporter plasmid into the desired mycobacterial strain (e.g., M. smegmatis or M. tuberculosis). b. Select for transformants on appropriate antibiotic-containing agar.
3. Culturing under Different Iron Conditions: a. Grow the reporter strain in a minimal medium with defined iron concentrations. For iron-replete conditions, supplement the medium with a high concentration of an iron salt (e.g., 100 µM FeCl₃). For iron-deplete conditions, use iron-free medium or add an iron chelator (e.g., 2,2'-dipyridyl). b. Grow cultures to mid-log phase.
4. Luciferase Assay: a. Harvest the bacterial cells by centrifugation. b. Resuspend the cell pellet in a lysis buffer and lyse the cells (e.g., by bead beating). c. Centrifuge the lysate to pellet cell debris. d. In a luminometer tube or a white-walled 96-well plate, mix an aliquot of the cell lysate with the luciferase assay reagent containing the appropriate substrate (e.g., n-decyl aldehyde for LuxAB or luciferin (B1168401) for firefly luciferase). e. Immediately measure the light output (luminescence) in a luminometer. f. Normalize the luciferase activity to the total protein concentration of the lysate or to the optical density of the culture to account for differences in cell number.
Caption: Luciferase reporter assay workflow.
Protocol 3: Lipidomic Analysis of this compound and its Precursors
This protocol details the extraction and analysis of this compound and its biosynthetic intermediates from mycobacterial cultures.
1. Culturing and Lipid Extraction: a. Grow mycobacterial strains on iron-depleted agar medium to induce this compound production. b. Scrape the colonies from the agar surface. c. Extract total lipids from the cell mass using a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v). d. To enrich for this compound-like molecules, precipitate phospholipids (B1166683) from the total lipid extract by adding cold acetone (B3395972) and incubating at 4°C. e. Centrifuge to pellet the phospholipids and collect the acetone-soluble supernatant, which contains the mycobactins.
2. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis: a. Dry the acetone-soluble lipid fraction and resuspend it in a suitable solvent for HPLC. b. Inject the sample onto a reverse-phase HPLC column. c. Elute the lipids using a gradient of appropriate solvents (e.g., water, acetonitrile, methanol with a small percentage of formic acid). d. Analyze the eluate using a high-resolution mass spectrometer (e.g., a Q-TOF mass spectrometer) in positive ion mode to detect the protonated molecular ions ([M+H]⁺) of this compound and its precursors. e. Identify the different this compound species based on their accurate mass-to-charge ratios (m/z) and retention times.
Conclusion and Future Directions
The genetic regulation of this compound production is a finely tuned system that is essential for the virulence of pathogenic mycobacteria. The iron-dependent regulator IdeR acts as the central switch, repressing this compound biosynthesis in the presence of iron and allowing its production under iron-limiting conditions. This regulatory network, involving the mbt gene clusters and other regulatory factors, presents a number of attractive targets for the development of novel anti-tubercular drugs. By disrupting the ability of M. tuberculosis to acquire iron, it may be possible to effectively "starve" the bacterium within the host, thereby inhibiting its growth and proliferation.
Future research in this area will likely focus on further dissecting the roles of other regulatory proteins and sigma factors in modulating this compound production in response to a wider range of host-derived signals. A deeper understanding of the interplay between iron metabolism and other essential cellular processes will be crucial. Furthermore, the development of high-throughput screening assays based on the principles outlined in this guide will be instrumental in identifying and optimizing small molecule inhibitors of this compound biosynthesis, paving the way for a new generation of therapeutics to combat tuberculosis.
References
- 1. Interruption of mycothiol synthesis and intracellular redox status impact iron-regulated reporter activation in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycobacterium tuberculosis DosR is Required for Activity of the PmbtB and PmbtI Promoters under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ideR, an Essential Gene in Mycobacterium tuberculosis: Role of IdeR in Iron-Dependent Gene Expression, Iron Metabolism, and Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IdeR is required for iron homeostasis and virulence in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Mycobacterium tuberculosis gene cluster encoding the biosynthetic enzymes for assembly of the virulence-conferring siderophore this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Mycobacterium tuberculosis IdeR is a dual functional regulator that controls transcription of genes involved in iron acquisition, iron storage and survival in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties and Molecular Weight of Mycobactin T
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobactin T, a lipophilic siderophore produced by Mycobacterium tuberculosis, is a crucial molecule for the bacterium's survival and virulence. It plays a vital role in iron acquisition from the host environment, a process essential for various metabolic pathways and the overall pathogenesis of tuberculosis. This technical guide provides a comprehensive overview of the chemical properties and molecular weight of this compound T, along with detailed experimental protocols for its isolation, purification, and characterization. Furthermore, a detailed schematic of its biosynthesis pathway is presented to facilitate a deeper understanding of its production and potential as a therapeutic target.
Chemical Properties and Molecular Weight
This compound T is not a single molecular entity but rather a family of closely related congeners. These variants share a common core structure but differ in the length and degree of saturation of their fatty acyl chains.[1] This heterogeneity is a key characteristic of this compound T.
General Structure
The core structure of this compound T consists of a salicylic (B10762653) acid residue linked to two modified lysine (B10760008) residues and a β-hydroxybutyric acid.[1] This complex structure is responsible for its high affinity and specificity for ferric iron (Fe³⁺). When isolated, this compound T is often in its iron-complexed form, known as ferric this compound T, which appears as a red-brown glass.[2] The metal-free form is a white, microcrystalline powder.[2]
Physicochemical Properties
This compound T exhibits distinct physicochemical properties that are important for its function and for its extraction and analysis. It is very soluble in chloroform (B151607), fairly soluble in ethanol, and less soluble in other alcoholic solvents.[2] Its solubility is slight in benzene, ether, and aliphatic hydrocarbons.[2] this compound T is stable to acids but is easily broken down under alkaline conditions.[2] It also shows an apple-green fluorescence under UV light.[2]
Molecular Formula and Weight
Due to the variability in the fatty acyl chain, the molecular formula and weight of this compound T can vary. However, a commonly cited representative structure of this compound T has the following properties:
| Property | Value |
| Molecular Formula | C₃₈H₅₆N₆O₁₃ |
| Molecular Weight | 804.9 g/mol |
Note: The fatty acid side chains in this compound T preparations can vary, with major components corresponding to acids of chain length C₁₈–C₂₁.[1]
Experimental Protocols
The following sections provide detailed methodologies for the isolation, purification, and characterization of this compound T from Mycobacterium tuberculosis cultures.
I. Isolation and Extraction of this compound T
This protocol describes the extraction of this compound T from M. tuberculosis cell pellets.
Materials:
-
Mycobacterium tuberculosis culture grown in low-iron medium
-
Chloroform
-
Methanol
-
Centrifuge
-
Rotary evaporator
-
Glassware (washed with 6 M HCl and rinsed with deionized water to remove trace iron)
Procedure:
-
Cell Harvesting: Centrifuge the M. tuberculosis culture to pellet the cells.
-
Solvent Extraction: Resuspend the cell pellet in a 2:1 (v/v) mixture of chloroform and methanol.
-
Incubation: Stir the suspension at room temperature for a minimum of 4 hours to ensure complete extraction of the lipophilic this compound T.
-
Separation: Centrifuge the mixture to separate the cell debris from the solvent extract.
-
Concentration: Carefully decant the supernatant containing the extracted this compound T and concentrate it using a rotary evaporator.
II. Purification of this compound T
This protocol outlines the purification of this compound T from the crude extract using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
A. Thin-Layer Chromatography (TLC)
Materials:
-
Crude this compound T extract
-
TLC plates (silica gel 60)
-
Developing solvent: A mixture of petroleum ether, n-butanol, and ethyl acetate.
-
Visualization method: UV light or iodine vapor.
Procedure:
-
Spotting: Dissolve the crude extract in a small volume of chloroform and spot it onto a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the solvent system. Allow the solvent to ascend the plate.
-
Visualization: After development, remove the plate and visualize the separated components under UV light (this compound T will fluoresce) or by exposing it to iodine vapor. The band corresponding to this compound T can be scraped from the plate and eluted with chloroform for further purification.
B. High-Performance Liquid Chromatography (HPLC)
Materials:
-
Partially purified this compound T from TLC
-
HPLC system with a C18 reverse-phase column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
UV detector
Procedure:
-
Sample Preparation: Dissolve the this compound T sample in the mobile phase.
-
Injection: Inject the sample onto the C18 column.
-
Elution: Elute the sample using a gradient of mobile phase B (e.g., 5% to 95% over 30 minutes).
-
Detection: Monitor the elution profile at a wavelength where this compound T absorbs (e.g., 243, 249, or 304 nm).[2]
-
Fraction Collection: Collect the fractions corresponding to the this compound T peak for further analysis.
III. Characterization of this compound T
The purified this compound T can be characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
A. Mass Spectrometry
Materials:
-
Purified this compound T
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
-
Matrix (for MALDI-TOF) or appropriate solvent (for ESI-MS)
Procedure:
-
Sample Preparation: Prepare the sample according to the instrument's requirements. For MALDI-TOF, the sample is co-crystallized with a suitable matrix. For ESI-MS, the sample is dissolved in an appropriate solvent.
-
Data Acquisition: Acquire the mass spectrum of the sample. The spectrum will show the molecular ion peak(s) corresponding to the different congeners of this compound T.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
Materials:
-
Purified this compound T
-
NMR spectrometer
-
Deuterated chloroform (CDCl₃)
Procedure:
-
Sample Preparation: Dissolve the purified this compound T in deuterated chloroform.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants will provide detailed information about the structure of this compound T, including the nature of the fatty acyl chain.[3]
This compound T Biosynthesis Pathway
The biosynthesis of this compound T is a complex process involving a series of enzymatic reactions catalyzed by proteins encoded by the mbt gene cluster.[4] The pathway can be broadly divided into the assembly of the core structure and the attachment of the variable fatty acyl chain.
This compound T Biosynthesis Pathway. This diagram illustrates the key enzymatic steps in the biosynthesis of this compound T, starting from chorismate.
Conclusion
This compound T is a fascinating and biologically significant molecule with a complex structure and biosynthesis pathway. Understanding its chemical properties and the methods for its study is crucial for researchers in the fields of tuberculosis research and drug development. The protocols and information provided in this technical guide are intended to serve as a valuable resource for scientists working to unravel the intricacies of Mycobacterium tuberculosis and to develop novel strategies to combat this persistent global health threat.
References
- 1. Isolation and structure of this compound T, a growth factor from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycobactins [drugfuture.com]
- 3. Identification of mycobactins by nuclear-magnetic-resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to Mycobactin-Dependent Mycobacteria for Researchers and Drug Development Professionals
Executive Summary
Iron is an indispensable nutrient for the survival and pathogenesis of mycobacteria. However, within a host organism, iron is sparingly available, compelling these bacteria to evolve sophisticated mechanisms for its acquisition. Central to this process is the production of siderophores, small, high-affinity iron-chelating molecules. In the genus Mycobacterium, the lipophilic siderophores are known as mycobactins. While most mycobacteria can synthesize their own mycobactins, a subset of species, referred to as mycobactin-dependent, lack this capability and are reliant on exogenous sources of this compound for growth. This dependency presents a unique vulnerability that can be exploited for diagnostic and therapeutic purposes. This technical guide provides a comprehensive overview of this compound-dependent mycobacteria, detailing the biochemical pathways of this compound synthesis and iron uptake, presenting key quantitative data, outlining detailed experimental protocols for their study, and visualizing the intricate molecular processes involved.
The Central Role of this compound in Mycobacterial Iron Acquisition
Mycobacteria employ a dual-siderophore system for iron scavenging. Water-soluble carboxymycobactins are secreted into the extracellular milieu to sequester ferric iron (Fe³⁺) from host iron-binding proteins like transferrin and lactoferrin.[1] The resulting ferri-carboxythis compound complex is then transported back towards the mycobacterial cell. The more lipophilic mycobactins are typically cell-wall associated and are believed to shuttle the iron across the complex and hydrophobic mycobacterial cell envelope.[2][3]
This compound-dependent mycobacteria are species that have a defect in the biosynthetic pathway of this compound and therefore cannot produce this essential siderophore. The most well-known example is Mycobacterium avium subsp. paratuberculosis (MAP), the causative agent of Johne's disease in ruminants.[4] Other strains, including some isolates of M. avium and wood pigeon mycobacteria, also exhibit varying degrees of this compound dependence.[1][5] This dependence is a critical phenotypic characteristic used for their identification and differentiation in the laboratory.[6]
Quantitative Data on this compound-Dependent Growth and Inhibition
The growth of this compound-dependent mycobacteria is directly influenced by the concentration of available this compound and iron. Understanding these quantitative relationships is crucial for culturing these organisms and for the development of inhibitors targeting this pathway.
| Parameter | Organism | Value | Units | Reference |
| Minimal this compound J for Growth | M. avium subsp. paratuberculosis | 0.006 | µM | [7] |
| Optimal this compound J for Growth | M. avium subsp. paratuberculosis | 1.2 | µM | [7] |
| Iron Concentration Overcoming this compound Dependence (at pH 6.8) | M. avium subsp. paratuberculosis | >100 | µM | [7] |
Table 1: this compound J Growth Requirements for M. avium subsp. paratuberculosis
The development of inhibitors targeting the this compound biosynthesis pathway is a promising strategy for novel anti-mycobacterial therapeutics.
| Compound | Target | Organism | MIC | Units | Reference |
| Salicyl-AMS | MbtA | M. tuberculosis H37Rv | 0.5 | µg/mL | [4] |
| This compound Analog 34 | This compound Pathway | M. tuberculosis H37Rv | 0.02-0.09 | µM | [8] |
| This compound Analog 36 | This compound Pathway | M. tuberculosis H37Rv | 0.02-0.09 | µM | [8] |
| This compound Analog 40 | This compound Pathway | M. tuberculosis H37Rv | 0.88 | µM | [8] |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound Biosynthesis Inhibitors
Signaling Pathways and Experimental Workflows
The this compound Biosynthesis Pathway
This compound is a complex molecule synthesized by a series of enzymes encoded by the mbt gene cluster. The synthesis is a multi-step process involving both non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS).
Caption: The this compound Biosynthesis Pathway.
Ferri-Mycobactin Uptake and Iron Release
Once this compound has chelated iron, the resulting ferri-mycobactin complex is transported into the mycobacterial cell. This process involves a series of membrane transporters. The release of iron from this compound within the cytoplasm is thought to involve a reductive mechanism.
Caption: Ferri-Mycobactin Uptake and Iron Release.
Experimental Workflow for Determining this compound Dependency
A definitive determination of this compound dependency requires careful experimental design to avoid confounding factors such as iron concentration in the medium and this compound carryover from previous cultures.
Caption: Workflow for Determining this compound Dependency.
Key Experimental Protocols
Preparation of Iron-Depleted Sauton's Medium
Objective: To prepare a defined liquid medium with a minimal concentration of iron to study this compound-dependent growth and to screen for inhibitors of iron acquisition.
Materials:
-
Asparagine: 4.0 g
-
Citric acid: 2.0 g
-
Dipotassium phosphate (B84403) (K₂HPO₄): 0.5 g
-
Magnesium sulfate (B86663) (MgSO₄·7H₂O): 0.5 g
-
Glycerol (B35011): 60 mL
-
Tween 80: 0.5 mL
-
8-Hydroxyquinoline (B1678124) (chelating agent)
-
Distilled, deionized water (ddH₂O)
-
0.22 µm sterile filter
Procedure:
-
Dissolve all components except glycerol and Tween 80 in 940 mL of ddH₂O.
-
Adjust the pH to 7.2 with 1 M NaOH.
-
To remove contaminating iron, add 8-hydroxyquinoline to a final concentration of 200 µM.
-
Extract the solution three times with an equal volume of chloroform in a separatory funnel. The aqueous phase (upper layer) should become colorless, indicating the removal of the iron-8-hydroxyquinoline complex.
-
Autoclave the aqueous phase for 20 minutes at 121°C to remove residual chloroform.
-
Aseptically add sterile-filtered glycerol and Tween 80 to the cooled medium.
-
Store the iron-depleted medium in sterile, acid-washed glassware at 4°C.
Assay for Screening Inhibitors of this compound Biosynthesis
Objective: To identify compounds that inhibit the growth of mycobacteria under iron-limiting conditions by targeting the this compound biosynthesis pathway.
Materials:
-
Iron-depleted Sauton's medium (prepared as in 4.1)
-
This compound-producing mycobacterial strain (e.g., M. smegmatis mc²155)
-
This compound-dependent mycobacterial strain (e.g., M. avium subsp. paratuberculosis)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer for measuring optical density (OD₆₀₀)
-
Resazurin (B115843) solution (0.025% w/v)
Procedure:
-
Grow the this compound-producing strain in iron-replete medium to mid-log phase. Wash the cells twice with iron-depleted Sauton's medium.
-
In a 96-well plate, add 100 µL of iron-depleted Sauton's medium to each well.
-
Add the test compounds at various concentrations to the wells. Include a solvent control (e.g., DMSO) and a positive control inhibitor if available.
-
Inoculate the wells with the washed this compound-producing strain to a final OD₆₀₀ of 0.05.
-
Incubate the plate at 37°C for 48-72 hours.
-
Measure the OD₆₀₀ to determine bacterial growth. Alternatively, add 10 µL of resazurin solution to each well and incubate for a further 6-24 hours. A color change from blue to pink indicates viable cells.
-
Compounds that inhibit growth in this assay are potential inhibitors of this compound biosynthesis or other essential processes under iron limitation.
-
To confirm specificity for the this compound pathway, a secondary screen can be performed where the inhibitory effect of the compound is rescued by the addition of exogenous this compound.
Extraction and Quantification of this compound
Objective: To isolate and quantify the amount of this compound produced by a mycobacterial culture.
Materials:
-
Mycobacterial culture grown in iron-depleted medium
-
[¹⁴C]salicylic acid (for radiolabeling)
-
Chloroform:methanol (2:1 v/v)
-
Thin-layer chromatography (TLC) plates (silica gel 60)
-
TLC developing solvent (e.g., chloroform:methanol:acetic acid, 90:10:1)
-
Ferric chloride (FeCl₃) solution (for visualization)
-
Scintillation counter
Procedure:
-
Radiolabeling (Optional but recommended for quantification): Supplement the iron-depleted culture medium with [¹⁴C]salicylic acid, a precursor for this compound biosynthesis.[9]
-
Extraction: After incubation, harvest the mycobacterial cells by centrifugation. Resuspend the cell pellet in a small volume of water. Add chloroform:methanol (2:1) and vortex vigorously. Centrifuge to separate the phases. The lower organic phase contains the this compound.
-
TLC Separation: Spot the concentrated organic extract onto a TLC plate. Develop the chromatogram using the appropriate solvent system.
-
Visualization: Spray the dried TLC plate with a dilute solution of FeCl₃. This compound will appear as a reddish-brown spot.
-
Quantification: If radiolabeled, scrape the corresponding spot from the TLC plate into a scintillation vial and measure the radioactivity using a scintillation counter. The amount of this compound can be calculated based on the specific activity of the [¹⁴C]salicylic acid.
Conclusion
The dependency of certain mycobacterial species on an external supply of this compound for iron acquisition is a fascinating biological phenomenon with significant practical implications. For researchers, this dependency provides a powerful tool for the identification and selective cultivation of these organisms. For drug development professionals, the this compound biosynthesis and uptake pathways represent a largely untapped source of novel therapeutic targets. By understanding the intricate molecular details of these processes and employing the experimental approaches outlined in this guide, the scientific community can continue to make strides in combating the diseases caused by these challenging pathogens.
References
- 1. Growth of Mycobacterium paratuberculosis in radiometric, Middlebrook and egg-based media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Role of this compound in the growth and virulence of tubercle bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Comprehensive analysis of iron utilization by Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estimation of Mycobacterium avium subsp. paratuberculosis Growth Parameters: Strain Characterization and Comparison of Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mycobacterium paratuberculosis. Factors that influence this compound dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Syntheses of this compound Analogs as Potent and Selective Inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and clofazimine activity are negatively correlated in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Hydroxyphenyloxazoline Core: A Linchpin in Mycobactin's Iron Scavenging Machinery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an indispensable nutrient for the survival and pathogenesis of Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. To acquire this essential metal from the iron-limited host environment, M. tuberculosis employs a sophisticated iron acquisition system centered around small, high-affinity iron-chelating molecules known as siderophores. The primary siderophores of M. tuberculosis are the mycobactins, which are characterized by a unique and crucial structural feature: the hydroxyphenyloxazoline core. This technical guide provides a comprehensive examination of the function of the hydroxyphenyloxazoline core in mycobactin, its role in iron chelation, its biosynthesis, and its potential as a target for novel anti-tubercular drug development.
The Pivotal Role of the Hydroxyphenyloxazoline Core in Iron Chelation
The hydroxyphenyloxazoline moiety, derived from salicylic (B10762653) acid, is a critical component of the hexadentate coordination sphere that this compound forms around a ferric iron (Fe³⁺) ion. This coordination is essential for the exceptionally high affinity that this compound exhibits for iron. The core, in conjunction with two hydroxamic acid groups, creates a stable octahedral complex with Fe³⁺, effectively sequestering it from host iron-binding proteins like transferrin and lactoferrin.
The phenolic hydroxyl group and the nitrogen atom of the oxazoline (B21484) ring within the core directly participate in the coordination of the iron atom. This contribution is fundamental to the overall stability of the this compound-iron complex.
Quantitative Insights into Iron Binding
The affinity of siderophores for iron is quantified by the formation or stability constant (log β). While direct measurement for the water-insoluble mycobactins has been challenging, competitive experiments have provided significant insights. Notably, this compound J has been shown to possess a remarkably high log β value, underscoring the efficiency of its iron-chelating structure.
| Siderophore/Analog | Stability Constant (log β) | Method | Reference |
| This compound J | ~ 43 | Competitive ligand exchange with TrenCAM | [1] |
| Desferrioxamine B (hydroxamate-based) | ~ 30 | N/A | [1] |
| Exochelin MN (mycobacterial siderophore) | 39.1 | N/A | [1] |
This compound Analogs: Probing the Function of the Hydroxyphenyloxazoline Core
The development and analysis of this compound analogs have been instrumental in elucidating the structure-activity relationships of the hydroxyphenyloxazoline core. Modifications to this core have a profound impact on both iron-binding affinity and biological activity, highlighting its importance. For instance, substitution of the oxazoline moiety with a catechol group has been explored, leading to analogs with altered growth-promoting effects.[2]
Antimicrobial Activity of this compound Analogs
The essentiality of the this compound system for M. tuberculosis survival makes it an attractive target for antimicrobial agents. Analogs that mimic the hydroxyphenyloxazoline core can act as inhibitors of this compound biosynthesis or function, leading to potent and selective inhibition of mycobacterial growth. The minimum inhibitory concentration (MIC) is a key metric used to quantify the efficacy of these analogs.
| This compound Analog | Target/Modification | M. tuberculosis H37Rv MIC (µM) | Reference |
| Analog 34 | Synthetic analog | 0.02–0.09 (in 7H12 media) | [2] |
| Analog 36 | Synthetic analog | 0.02–0.09 (in 7H12 media) | [2] |
| Analog 40 (maleimide-containing) | Synthetic analog | 0.88 (in 7H12 media) | [2] |
| Drug-conjugate 10 | Artemisinin conjugate | 0.39 µg/mL | [2] |
| Pyrazoline-based analog 1 | Mimics hydroxyphenyl-oxazoline | IC₅₀ = 8, MIC₉₀ = 21 (iron-depleted) | [3] |
| Pyrazoline-based analog 2 | Mimics hydroxyphenyl-oxazoline | IC₅₀ = 47, MIC = 16 | [3] |
| Pyrazoline-based analog 3 | Mimics hydroxyphenyl-oxazoline | IC₅₀ = 47, MIC = 16 | [3] |
Biosynthesis of the Hydroxyphenyloxazoline Core and Iron Uptake Pathway
The biosynthesis of the hydroxyphenyloxazoline core is a complex enzymatic process central to this compound production. This pathway, and the subsequent uptake of iron-laden this compound, represents a series of potential targets for therapeutic intervention.
Biosynthetic Pathway of the Hydroxyphenyloxazoline Core
The formation of the hydroxyphenyloxazoline ring is initiated by the activation of salicylic acid by the enzyme MbtA. This activated salicylate (B1505791) is then transferred to the MbtB enzyme, a non-ribosomal peptide synthetase (NRPS), which catalyzes the condensation with a serine or threonine residue followed by cyclization to form the characteristic oxazoline ring.
This compound-Mediated Iron Uptake
Once synthesized, this compound is embedded in the mycobacterial cell envelope. The soluble counterpart, carboxythis compound, is secreted to scavenge iron from the extracellular environment. The iron-loaded carboxythis compound then transfers the iron to this compound, which in turn delivers it into the cytoplasm via specific transporters.
Experimental Protocols
Chrome Azurol S (CAS) Assay for Siderophore Detection and Quantification
The CAS assay is a universal colorimetric method for detecting and quantifying siderophores. It relies on the principle that a siderophore will remove iron from the blue-colored iron-CAS-HDTMA complex, resulting in a color change to orange.
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
FeCl₃·6H₂O
-
Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES) buffer
-
Appropriate growth medium (e.g., MM9 salts)
-
Agar (B569324) (for solid media)
Protocol for CAS Agar Plates:
-
Prepare Blue Dye Solution:
-
Dissolve 60.5 mg of CAS in 50 mL of deionized water.
-
In a separate flask, dissolve 72.9 mg of HDTMA in 40 mL of deionized water.
-
Prepare a 1 mM FeCl₃ solution in 10 mM HCl.
-
Slowly mix the CAS and HDTMA solutions. While stirring vigorously, add the FeCl₃ solution. The resulting solution should be a deep blue color. Autoclave and store in the dark.
-
-
Prepare Assay Agar:
-
Prepare the desired growth medium (e.g., MM9 minimal medium). Add 15 g/L of agar.
-
Adjust the pH to 6.8 with concentrated NaOH.
-
Autoclave the medium and cool to 50°C.
-
-
Combine Solutions:
-
Slowly add the sterile blue dye solution to the molten agar medium with gentle swirling to avoid precipitation. The final concentration of the dye solution in the medium is typically 10% (v/v).
-
-
Pour Plates and Inoculate:
-
Pour the CAS agar into sterile petri dishes.
-
Once solidified, spot the bacterial culture onto the agar surface.
-
Incubate under appropriate conditions. A color change from blue to orange/yellow around the colony indicates siderophore production.
-
M. tuberculosis Growth Inhibition Assay (Microplate Alamar Blue Assay)
This assay is commonly used to determine the MIC of compounds against M. tuberculosis.
Materials:
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) or other suitable growth medium.
-
Alamar Blue reagent.
-
96-well microplates.
-
M. tuberculosis H37Rv culture.
-
Test compounds.
Protocol:
-
Prepare Culture: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0 and then dilute to the desired final inoculum concentration (e.g., 1 x 10⁵ CFU/mL).
-
Prepare Compound Dilutions: Prepare serial dilutions of the test compounds in the growth medium directly in the 96-well plates. Include a drug-free control and a sterile medium control.
-
Inoculate Plates: Add the prepared M. tuberculosis inoculum to each well.
-
Incubate: Seal the plates and incubate at 37°C for 5-7 days.
-
Add Alamar Blue: Add Alamar Blue solution to each well.
-
Read Results: Incubate for another 24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Conclusion and Future Directions
The hydroxyphenyloxazoline core is an indispensable structural element of this compound, playing a direct and critical role in the high-affinity chelation of iron. Its unique chemical properties and the enzymatic machinery responsible for its synthesis represent a significant vulnerability in the iron acquisition system of M. tuberculosis. The development of this compound analogs that mimic or target the formation of this core has proven to be a fruitful strategy for the discovery of novel anti-tubercular agents. Future research should focus on obtaining more precise quantitative data on the thermodynamic contribution of the hydroxyphenyloxazoline core to iron binding through advanced biophysical techniques. Furthermore, the elucidation of the crystal structure of the MbtB enzyme in complex with its substrates could provide a platform for the rational design of more potent and specific inhibitors of this compound biosynthesis, offering a promising avenue to combat the global threat of tuberculosis.
References
Mycobactin's Crucial Role in Host-Pathogen Interactions: A Technical Guide
Executive Summary: The acquisition of essential micronutrients, particularly iron, is a critical battleground in the conflict between a host and an invading pathogen. For Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, survival within the iron-limited environment of the host macrophage is paramount to its pathogenesis. This is accomplished through the deployment of a sophisticated iron-scavenging system centered on small, lipid-soluble molecules called mycobactins. This technical guide provides an in-depth examination of mycobactin's structure, biosynthesis, and its multifaceted role in host-pathogen interactions. We will explore the molecular mechanisms of iron acquisition, the impact on host cellular processes, and the potential of the this compound biosynthetic pathway as a novel therapeutic target for the development of new anti-tubercular agents.
Introduction: The Challenge of Iron Acquisition
Iron is an indispensable cofactor for numerous essential cellular processes in both prokaryotes and eukaryotes, including DNA replication, respiration, and central metabolism. In the mammalian host, the vast majority of iron is sequestered within proteins like transferrin, lactoferrin, and heme, maintaining the concentration of free iron at exceedingly low levels (~10⁻²⁴ M).[1] This deliberate iron restriction, often termed "nutritional immunity," serves as a primary defense mechanism against invading microbes.[2] Pathogens like Mtb, which reside within the hostile phagosome of macrophages, must therefore evolve highly efficient strategies to overcome this iron-limiting environment to survive and replicate.[2][3] Mtb's primary solution to this challenge is the production and utilization of high-affinity iron chelators, or siderophores, known as mycobactins.[4][5]
This compound: Structure and Function
Mycobactins are a class of lipophilic, non-ribosomally synthesized peptides that function to chelate ferric iron (Fe³⁺) with extremely high affinity.[4] Mtb produces two functionally distinct but structurally related classes of siderophores:
-
Carboxythis compound (cMBT): A hydrophilic, water-soluble siderophore that is secreted into the extracellular milieu.[6][7] Its primary role is to scavenge iron from host iron-binding proteins such as transferrin and ferritin.[5][6] The acyl chain on its central lysine (B10760008) residue is typically 2 to 8 carbons long, contributing to its solubility.[8]
-
This compound (MBT): A highly lipophilic siderophore that remains associated with the mycobacterial cell wall.[4][6] It functions as a membrane-embedded ionophore, accepting iron from the Fe³⁺-cMBT complex at the cell surface and shuttling it across the lipid-rich cell envelope.[4][7] The acyl chain in cell-wall associated variants can be up to 20 carbons in length, anchoring it within the membrane.[8]
The core structure of this compound T from M. tuberculosis consists of a salicylic (B10762653) acid cap, two hydroxylated lysine residues, and a β-hydroxybutyric acid residue, which together form a hexadentate coordination complex that securely binds a single ferric iron ion.[9]
The this compound Biosynthesis Pathway
The synthesis of this compound is a complex process orchestrated by a cluster of genes, mbtA through mbtN, which encode a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system.[10][11] This pathway is essential for Mtb's growth under iron-stress conditions and is a prime target for drug development.[12][13]
Key enzymes in the pathway include:
-
MbtI: A salicylate (B1505791) synthase that catalyzes the first committed step, converting chorismate to salicylate.[8]
-
MbtA: A salicyl-AMP ligase that activates salicylate for subsequent incorporation into the this compound scaffold.[12] This enzyme is a critical target for inhibitor development.[14]
-
MbtB, MbtE, MbtF: NRPS components responsible for assembling the peptide backbone of this compound.[11] MbtB incorporates the activated salicylate and cyclizes it to form the characteristic phenyloxazoline ring.[4]
-
MbtK: An acyltransferase responsible for attaching the long, lipophilic aliphatic chain to the core structure, which is critical for its function and virulence.[15]
The expression of the mbt gene cluster is tightly regulated by the iron-dependent repressor, IdeR.[1][13] In iron-replete conditions, IdeR binds to iron and represses the transcription of the mbt genes.[1] Conversely, under iron starvation, IdeR is inactive, leading to the upregulation of the biosynthetic machinery and production of mycobactins.[13]
Role in Host-Pathogen Interactions
This compound is essential for the virulence of Mtb, primarily through its role in acquiring iron from within the host macrophage.[4][5] Disruption of this compound biosynthesis renders the bacterium unable to grow in macrophages and severely attenuates its virulence in animal models.[3][4][15]
Iron Acquisition from the Host Milieu
The iron acquisition process is a coordinated, two-step mechanism:
-
Extracellular Scavenging: Mtb secretes hydrophilic cMBT, which diffuses away from the bacterium to chelate Fe³⁺ from host proteins like transferrin.[7]
-
Membrane Transport: The resulting iron-laden Fe-cMBT complex is transported back to the mycobacterial cell surface. Here, the iron is passed to the membrane-associated, lipophilic MBT.[4][6] MBT then shuttles the iron across the complex cell wall into the cytoplasm, where it can be utilized for metabolic processes.[4]
Recent evidence suggests a novel pathway where this compound can directly extract iron from the intracellular environment of the macrophage.[2] The metal-free siderophore associates with macrophage membranes, and once it chelates iron, the this compound-iron complex accumulates selectively in host macrophage lipid droplets.[2][16] These lipid droplets are then found in direct contact with the phagosome containing the mycobacteria, positioning them for efficient iron delivery.[2][16] This pathway highlights how mycobacteria exploit endogenous host mechanisms for their own benefit.[2] The Esx-3 secretion system is also critically required for this this compound-mediated iron acquisition process, though its precise role is still under investigation.[3]
Impact on Macrophage Function and Host Immunity
While the primary role of this compound is iron acquisition for the pathogen, this process indirectly impacts the host. By successfully competing for a vital nutrient, Mtb can thrive within macrophages, subverting the host's primary cellular defense.[17] The ability of Mtb to replicate intracellularly prevents its clearance and allows for the establishment of a chronic infection.[17][18] The formation of granulomas, a hallmark of tuberculosis, is a host attempt to contain the infection, but it also creates a unique, iron-limited microenvironment where this compound production is critical for bacterial survival.[18][19] There is currently limited direct evidence of this compound itself modulating host signaling pathways like NF-κB or MAPK; its effect is primarily through ensuring bacterial survival, which in turn allows other Mtb virulence factors to manipulate host cell signaling and dampen the immune response.[20][21]
This compound Biosynthesis as a Therapeutic Target
The this compound biosynthesis pathway presents an attractive target for novel anti-tubercular drug discovery for several key reasons:[10][22]
-
Essentiality: The pathway is essential for Mtb survival in vivo within the host.[10][22]
-
Conservation: It is conserved among pathogenic mycobacteria but absent in mammals, suggesting that inhibitors would have high specificity and low host toxicity.[10][12]
-
Novelty: Targeting this pathway represents a novel mechanism of action, which is crucial for combating the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb.[14][23]
Significant efforts have focused on developing inhibitors for key enzymes like MbtA and MbtI.[14] For instance, salicyl-AMS, a nucleoside analogue, is a potent inhibitor of MbtA.[24] Another strategy, known as the "Trojan Horse" approach, involves linking antibiotics to siderophore analogues to facilitate their entry into the mycobacterial cell, hijacking the iron uptake system to deliver a toxic payload.[23]
Quantitative Data Summary
The following tables summarize quantitative data from various experimental studies on this compound and iron acquisition.
Table 1: Reagent Concentrations in Mycobacterial Growth and Iron Chelation Experiments
| Parameter | Concentration | Context | Reference |
|---|---|---|---|
| 2,2′-dipyridyl (Iron Chelator) | 100 µM | Used to create iron-deprived conditions for M. smegmatis culture. | [3] |
| FeCl₃ | 12.5 µM | Used as an iron source in M. smegmatis culture. | [3] |
| Ammonium Ferric Citrate | 20 µM | Iron source for in vitro growth assays of Mtb. | [25][26] |
| Human Holo-transferrin | 10 µM | Iron source for in vitro growth assays of Mtb. | [25][26] |
| Human Hemoglobin | 5 µM | Iron source for in vitro growth assays of Mtb. | [25][26] |
| Hemin | 20 µM | Iron source for in vitro growth assays of Mtb. | [25][26] |
| This compound (MBT) | 0.2 µM | Siderophore source for in vitro growth assays of Mtb. | [25][26] |
| Carboxythis compound (cMBT) | 0.2 µM | Siderophore source for in vitro growth assays of Mtb. | [25][26] |
| Verapamil (B1683045) (Efflux Pump Inhibitor) | 125-256 µg/mL | Positive control in ethidium (B1194527) bromide accumulation assays. |[7] |
Table 2: Initial Conditions for Mtb Growth Analysis
| Parameter | Value | Context | Reference |
|---|---|---|---|
| Initial Optical Density (OD₆₀₀) | 0.01 | Standardized starting density for Mtb cultures in growth experiments. | [25][26] |
| Pre-culture Conditions | 5 days in low-iron 7H9 | Depletes intracellular iron stores before initiating growth analysis with specific iron sources. |[25][26] |
Key Experimental Protocols
Protocol: this compound Extraction and Quantification
This protocol describes a method for labeling and extracting cell-associated this compound, adapted from methodologies used for M. tuberculosis and M. smegmatis.[24]
-
Bacterial Culture: Grow M. tuberculosis in an appropriate low-iron medium (e.g., chelated Sauton's medium or low-iron 7H9) to induce this compound synthesis.
-
Radiolabeling: Supplement the culture medium with 0.1 µCi/mL of ¹⁴C-salicylic acid for approximately 24 hours to specifically label the this compound molecules.
-
Cell Harvesting: Pellet the bacterial cells by centrifugation.
-
Cell Lysis: Resuspend the cell pellet and boil in a 4% SDS solution for 2 hours to lyse the cells.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method like the BCA protein assay.
-
Organic Extraction: Perform a solvent extraction on the lysate to isolate the lipophilic this compound.
-
Quantification: Normalize the extracted radioactivity (counts per minute) to the total protein amount (e.g., per 50 mg of total protein) to quantify the relative amount of cell-associated this compound.
Protocol: Ethidium Bromide (EtBr) Efflux Pump Assay
This protocol is used to assess the activity of efflux pumps, which can be involved in siderophore recycling, and to screen for potential inhibitors.[7]
-
Bacterial Preparation: Prepare a bacterial suspension (e.g., M. smegmatis) to a density of 10⁷ bacteria/mL in PBS containing 0.4% glucose as an energy source.
-
Plate Setup: In a 96-well microplate, add the bacterial suspension to wells containing:
-
No inhibitor (negative control).
-
A known efflux pump inhibitor like verapamil (positive control).
-
The test compound (e.g., a this compound analogue).
-
-
Substrate Addition: Add the efflux pump substrate, ethidium bromide (EtBr), to all wells to a final concentration of 0.5 mg/L.
-
Fluorimetric Measurement: Immediately place the plate in a fluorimeter set to 37°C. Measure fluorescence every minute for 60 minutes using an excitation wavelength of 540 nm and an emission wavelength of 620 nm.
-
Data Analysis: An increase in fluorescence over time indicates the accumulation of EtBr inside the cells, signifying inhibition of efflux pump activity. Compare the relative fluorescence units (RFU) in wells with the test compound to the positive and negative controls.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound-mediated iron acquisition within macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mycobacterial Esx-3 is required for this compound-mediated iron acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Role of this compound in the growth and virulence of tubercle bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | this compound analogue interacting with siderophore efflux-pump protein: insights from molecular dynamics simulations and whole-cell assays [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and structure of this compound T, a growth factor from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The this compound Biosynthesis Pathway: A Prospective Therapeutic Target in the Battle against Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analyses of MbtB, MbtE, and MbtF suggest revisions to the this compound biosynthesis pathway in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Approaches for targeting the this compound biosynthesis pathway for novel anti-tubercular drug discovery: where we stand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. Lipidomic Analysis Links this compound Synthase K to Iron Uptake and Virulence in M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Host immune responses to mycobacterial antigens and their implications for the development of a vaccine to control tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Understanding the early host immune response against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Host Immune Pathways to Mycobacterium tuberculosis Infection [journal-jbv.apub.kr]
- 20. Mycobacterium tuberculosis: Rewiring host cell signaling to promote infection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Crosstalk between Mycobacterium tuberculosis and the host cell - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. tandfonline.com [tandfonline.com]
- 24. This compound and clofazimine activity are negatively correlated in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comprehensive analysis of iron utilization by Mycobacterium tuberculosis | PLOS Pathogens [journals.plos.org]
- 26. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Natural Sources and Isolation of Different Mycobactin Types
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobactins are a group of lipophilic siderophores produced by various species of the genus Mycobacterium. These molecules play a crucial role in the survival and pathogenesis of mycobacteria by scavenging essential iron from the host environment.[1][2] The ability of pathogenic mycobacteria, such as Mycobacterium tuberculosis, to acquire iron via mycobactins is directly linked to their virulence, making the mycobactin biosynthesis pathway a compelling target for novel anti-tubercular drug development.[3][4] This technical guide provides a comprehensive overview of the natural sources of different this compound types, detailed methodologies for their isolation and characterization, and an exploration of the underlying biosynthetic pathways.
Natural Sources and Diversity of Mycobactins
Mycobactins are broadly classified into two main types: the cell-associated, lipid-soluble mycobactins (MBT) and the water-soluble, secreted carboxymycobactins (cMBT).[5][6] These siderophores are produced by a wide range of mycobacterial species, with structural variations that are often species-specific. These differences primarily lie in the length and degree of saturation of the fatty acid side chains and substitutions on the core molecular structure.[7][8][9]
A variety of mycobacterial species have been identified as producers of distinct this compound types. For instance, Mycobacterium tuberculosis produces this compound T, while Mycobacterium smegmatis synthesizes this compound S.[7][8] Other notable examples include this compound P from Mycobacterium phlei and this compound H from Mycobacterium thermoresistible.[7][10] The production of these siderophores is tightly regulated by the availability of iron in the surrounding environment; their synthesis is significantly upregulated under iron-limiting conditions.[11][12] Some species, like Mycobacterium avium subspecies paratuberculosis, are incapable of synthesizing their own this compound and require it as a growth supplement in laboratory cultures.[1][13]
Table 1: Natural Sources and Types of Mycobactins
| This compound Type | Producing Organism(s) | Key Structural Characteristics | References |
| This compound T | Mycobacterium tuberculosis | Salicylic (B10762653) acid residue, (+)-β-hydroxybutyric acid residue, C18–C21 fatty acid side chains. | [5][8] |
| This compound S | Mycobacterium smegmatis, Mycobacterium sp. Olitzky & Gershon, strain 2 | Nucleus identical to this compound T but differs in the optical configuration of the hydroxy acid fragment. | [7][9] |
| This compound P | Mycobacterium phlei | 2-hydroxy-6-methylbenzoic acid residue, (−)-3-hydroxy-2-methylpentanoic acid residue. The main component has an n-cis-octadec-2-enoyl side chain. | [10][14] |
| This compound H | Mycobacterium thermoresistible | Cobactin fragment identical to this compound S; mycobactic acid moiety has methyl groups at position 6 in the benzene (B151609) ring and at position 5 in the oxazoline (B21484) ring. | [7] |
| This compound A | Mycobacterium aurum | Differs from other known mycobactins in the details of substitution and configuration of asymmetric centers in the nucleus. | [15] |
| This compound R | Mycobacterium terrae | Differs from other known mycobactins in the details of substitution and configuration of asymmetric centers in the nucleus. | [15] |
| This compound F | Mycobacterium fortuitum | Differs from other known mycobactins in the details of substitution and configuration of aymmetric centers in the nucleus. | [15] |
| Mycobactins M and N | Mycobacterium marinum | Have small acyl groups (acetyl and propionyl, respectively) at the hydroxamic acid center of the mycobactic acid moiety. | [6][15] |
This compound Biosynthesis Pathway
The biosynthesis of mycobactins is a complex process carried out by a mixed non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) hybrid system.[16] The genes encoding the enzymes for this pathway are organized in two main clusters, mbt-1 (mbtA-J) and mbt-2 (mbtK-N).[16] The mbt-1 locus is responsible for synthesizing the core this compound structure.[16]
The pathway initiates with the conversion of chorismate to salicylic acid by the enzyme MbtI.[12] MbtA then activates salicylate (B1505791) to salicyl-AMP, which is subsequently loaded onto the thiolation domain of MbtB.[16][17] The this compound core is then assembled through the sequential action of NRPS and PKS modules.[18] A "hydroxylation last" model has been proposed for M. tuberculosis, where deoxysiderophores are formed as intermediates and subsequently hydroxylated by enzymes such as MbtG to produce the final this compound structure.[11]
Experimental Protocols
Protocol 1: Culturing Mycobacteria for this compound Production
This protocol describes the general procedure for culturing mycobacteria under iron-deficient conditions to induce this compound synthesis.
Materials:
-
Mycobacterial strain of interest
-
Low-iron growth medium (e.g., modified Sauton's medium or GAST medium)[19][20]
-
Sterile culture flasks
-
Incubator
-
Spectrophotometer
Procedure:
-
Prepare the low-iron medium according to standard formulations. To ensure iron limitation, use high-purity reagents and acid-washed glassware.
-
Inoculate a starter culture of the mycobacterial strain in a standard growth medium (e.g., Middlebrook 7H9) and grow to mid-log phase.
-
Pellet the cells from the starter culture by centrifugation and wash them twice with sterile, iron-free phosphate-buffered saline (PBS) to remove residual iron and medium components.
-
Inoculate the washed cells into the low-iron medium in a culture flask at a starting optical density (OD600) of 0.05.
-
Incubate the culture at the optimal growth temperature for the specific mycobacterial species (e.g., 37°C for M. tuberculosis) with gentle agitation.
-
Monitor bacterial growth by measuring the OD600 at regular intervals.
-
Harvest the cells in the late exponential or early stationary phase for this compound extraction. For carboxythis compound extraction, the culture supernatant is used.
Protocol 2: Extraction and Purification of Mycobactins
This protocol outlines a general method for the extraction of cell-associated mycobactins and secreted carboxymycobactins.
Materials:
-
Mycobacterial culture (cells and/or supernatant)
-
Chloroform[21]
-
Ferric chloride (FeCl₃) solution (for visualization)[19]
-
Rotary evaporator
-
Centrifuge
-
Thin-Layer Chromatography (TLC) plates (silica gel 60F254)[19]
-
TLC developing solvent (e.g., ethanol:petroleum ether:ethyl acetate (B1210297), 1:4:6)[19]
Procedure for Cell-Associated this compound (MBT):
-
Pellet the mycobacterial cells from the culture by centrifugation.
-
Extract the cell pellet with a mixture of chloroform (B151607):methanol (e.g., 2:1 v/v).[3] The extraction can be enhanced by mechanical disruption methods such as sonication or bead beating.[22]
-
Centrifuge the mixture to separate the cell debris from the solvent extract.
-
Collect the supernatant containing the lipid-soluble mycobactins.
-
Add a solution of ferric chloride to the extract. Ferri-mycobactin complexes will impart a characteristic rusty or reddish-brown color to the solution.[19]
-
Evaporate the solvent to dryness using a rotary evaporator.
-
Redissolve the dried extract in a small volume of chloroform for further analysis.
Procedure for Secreted Carboxythis compound (cMBT):
-
Separate the culture supernatant from the bacterial cells by centrifugation and filtration through a 0.22 µm filter.
-
Saturate the culture filtrate with ferric chloride.[21]
-
Extract the ferri-carboxymycobactins from the aqueous supernatant using an equal volume of chloroform.[21]
-
Separate the chloroform phase, which now contains the ferri-carboxymycobactins.
-
Wash the chloroform phase with sterile water to remove any residual medium components.
-
Evaporate the chloroform to dryness using a rotary evaporator.
-
Redissolve the dried extract in a small volume of chloroform or methanol for further analysis.
Protocol 3: Analysis of Mycobactins by Thin-Layer Chromatography (TLC)
Procedure:
-
Spot the redissolved this compound extracts onto a silica (B1680970) gel TLC plate.
-
Develop the TLC plate in a chamber equilibrated with a suitable solvent system, such as ethanol:petroleum ether:ethyl acetate (1:4:6).[19]
-
After development, allow the plate to air dry.
-
The ferri-mycobactin complexes will be visible as distinct rusty-colored spots. The Rf values can be used for preliminary identification by comparison with known standards.[19]
-
For further characterization, the spots can be scraped from the plate, the this compound eluted, and subjected to mass spectrometry analysis.[6]
Conclusion
The study of mycobactins, from their natural sources and diverse structures to their intricate biosynthetic pathways, is fundamental to understanding the physiology and pathogenesis of mycobacteria. The methodologies outlined in this guide provide a framework for the isolation, purification, and analysis of these critical siderophores. As the challenge of antimicrobial resistance grows, a deeper understanding of the this compound system will undoubtedly pave the way for the development of novel therapeutic strategies targeting this essential iron acquisition pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. pnas.org [pnas.org]
- 6. Mycobacterium marinum produces distinct this compound and carboxythis compound siderophores to promote growth in broth and phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation of mycobactinss from various mycobacteria. The properties of this compound S and H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and structure of this compound T, a growth factor from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation of mycobactins from various mycobacteria. The properties of mycobactins S and H - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The structure of this compound P, a growth for mycobacterium johnei, and the significance of its iron complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound – Johne's Information Center – UW–Madison [johnes.org]
- 14. portlandpress.com [portlandpress.com]
- 15. Chemical and biological properties of mycobactins isolated from various mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. journals.asm.org [journals.asm.org]
- 19. researchgate.net [researchgate.net]
- 20. The salicylate-derived this compound siderophores of Mycobacterium tuberculosis are essential for growth in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. Development of an Extraction Method for Mycobacterial Metabolome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural and Functional Divergence of Mycobacterial Siderophores: Mycobactin and Carboxymycobactin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural and functional differences between mycobactin (MBT) and carboxythis compound (cMBT), the two classes of siderophores essential for iron acquisition and virulence in Mycobacterium tuberculosis (Mtb). Understanding these differences is critical for developing novel anti-tubercular therapeutics that target the vital pathway of iron metabolism.
Core Structural Differences and Physicochemical Properties
This compound and carboxythis compound are mixed-type siderophores that share an identical core structure responsible for the high-affinity chelation of ferric iron (Fe³⁺).[1][2] This core consists of a salicylate-derived hydroxyphenyloxazoline ring, a β-hydroxy acid, and two modified ε-N-hydroxylysine residues.[2] The iron-chelating moieties are the two hydroxamic acids and the phenolate (B1203915) oxygen.[3]
The fundamental distinction between these two siderophore classes lies in the nature of an acyl chain attached to the central lysine (B10760008) residue. This single modification dramatically alters their physicochemical properties, cellular localization, and specific roles in the iron acquisition process.[2]
-
This compound (MBT) possesses a long, lipophilic fatty acyl chain, typically ranging from 10 to 21 carbons, which is capped by a methyl group.[2] This extensive lipid tail renders the molecule highly hydrophobic and insoluble in aqueous environments, ensuring it remains associated with the mycobacterial cell wall and membrane.[1][2]
-
Carboxythis compound (cMBT) , also referred to as exothis compound, features a much shorter acyl chain (2 to 9 carbons) that is terminated with a carboxylate or methyl ester group.[2][4] This modification confers an amphiphilic or hydrophilic character, making carboxythis compound water-soluble and enabling its secretion into the extracellular environment to scavenge for iron.[2][5]
Quantitative Data Summary
The structural divergence directly impacts the physical and chemical properties of these molecules. While precise, directly comparable experimental values for iron affinity and solubility are sparse in the literature, the key distinguishing parameters are summarized below.
| Property | This compound (MBT) | Carboxythis compound (cMBT) | Reference(s) |
| Cellular Location | Cell-wall and membrane-associated | Secreted, extracellular | [1][5] |
| Acyl Chain Length | Long (10-21 carbons) | Short (2-9 carbons) | [2] |
| Acyl Terminus | Methyl group | Carboxylate or methyl ester | [2][4] |
| Solubility | Lipophilic (hydrophobic); Soluble in chloroform (B151607), ethanol (B145695); Insoluble in water. | Amphiphilic/Hydrophilic; Water-soluble. | [2] |
| Primary Function | Iron transfer/transport across the cell envelope. | Extracellular iron scavenging from host proteins. | [5][6] |
| Iron Affinity (Fe³⁺) | Extremely high; log β₁₁₀ for this compound J estimated at ~43. | Extremely high; can remove iron from transferrin and ferritin. | [6][7] |
Note on Iron Affinity: Direct measurement of iron binding constants for lipophilic siderophores like this compound is challenging. However, competitive experiments with this compound J (an amphiphilic this compound from M. paratuberculosis) suggest its iron affinity is significantly higher than previously assumed and among the strongest known for any siderophore.[7] Both siderophore classes have an extremely high affinity for Fe³⁺, which is essential for wresting iron from host iron-binding proteins.[5]
Functional Roles in Iron Acquisition
The structural dichotomy of MBT and cMBT underpins a sophisticated and cooperative two-siderophore system for iron acquisition, which is crucial for mycobacterial survival within the iron-limited environment of a host macrophage.
-
Secretion and Scavenging: Under iron-starvation conditions, the soluble carboxythis compound is synthesized and exported into the extracellular milieu by inner-membrane transporters like MmpL4 and MmpL5.[5] There, it efficiently scavenges ferric iron from host proteins such as transferrin and ferritin.[6]
-
Uptake and Transfer: The resulting ferric-carboxythis compound (Fe-cMBT) complex returns to the bacterial surface. The iron can then be internalized through two proposed mechanisms:
-
Direct Transfer: Iron is transferred from Fe-cMBT to the cell-associated this compound.[6]
-
Direct Import: The entire Fe-cMBT complex is imported across the inner membrane by the IrtAB, an ABC-type transporter.[5] The cell-surface protein HupB has been implicated as a potential receptor for Fe-cMBT, facilitating this process.[5]
-
-
Intracellular Release: Once inside the cytoplasm, iron must be released from the siderophore. The IrtA subunit of the IrtAB transporter contains a domain that may function as a ferric reductase, converting Fe³⁺ to Fe²⁺.[5][8] This reduction weakens the iron-siderophore complex, leading to the release of ferrous iron for use in essential metabolic processes.[3]
Visualizations
Structural Comparison of this compound and Carboxythis compound
Caption: General structures highlighting the key difference: the long lipid tail of this compound versus the short, carboxylated tail of carboxythis compound.
Mycobacterial Iron Acquisition Workflow
Caption: The cooperative siderophore workflow for capturing and internalizing host iron.
Simplified Biosynthetic Pathway
Caption: Biosynthesis showing the common core assembly followed by divergent acylation by MbtK.
Experimental Protocols
Isolation and Purification of Mycobactins
This protocol is a generalized workflow based on methods described for extracting mycobactins from mycobacterial cultures grown in iron-deficient media.[9][10]
Objective: To separate the cell-associated this compound from the secreted carboxythis compound.
Methodology:
-
Culture Growth: Inoculate Mycobacterium species into an iron-deficient liquid medium (e.g., a modified Sauton's medium). Incubate until late-log phase.
-
Cell Separation: Centrifuge the culture to pellet the bacterial cells. The supernatant contains the secreted carboxythis compound, while the pellet contains the cell-associated this compound.
-
Carboxythis compound (cMBT) Extraction from Supernatant:
-
Acidify the supernatant to ~pH 3.0 with HCl.
-
Perform liquid-liquid extraction using an organic solvent like chloroform or ethyl acetate. The Fe³⁺-cMBT complex, being more hydrophobic than its apo-form, will partition into the organic phase.[7]
-
Collect the organic phase and evaporate the solvent under reduced pressure to yield crude cMBT.
-
-
This compound (MBT) Extraction from Cell Pellet:
-
Wash the cell pellet with sterile water to remove media components.
-
Resuspend the pellet in ethanol or an ethanol/chloroform mixture.
-
Heat the suspension gently (e.g., 60°C) or stir overnight to extract the lipophilic this compound from the cell envelope.[11]
-
Centrifuge to remove cell debris. Collect the solvent phase.
-
Evaporate the solvent to yield crude MBT.
-
-
Purification (TLC/HPLC): Further purify the crude extracts using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to isolate pure siderophores.[12]
Thin-Layer Chromatography (TLC) for this compound Analysis
TLC is a rapid and inexpensive method for separating and identifying different mycobactins based on their polarity.[13][14]
Methodology:
-
Plate Preparation: Use silica (B1680970) gel G plates (20 x 20 cm).
-
Sample Application: Dissolve the crude extracts from Protocol 4.1 in a small volume of chloroform/methanol. Spot the samples onto the TLC plate alongside known standards if available.
-
Solvent Systems (Development):
-
For Mycolic Acids (related lipids): A common system is diethyl ether/petroleum ether (12:88 v/v), developed three times.[4]
-
For Mycobactins: Specific systems may need optimization, but non-polar solvent systems will effectively separate the highly lipophilic this compound from the more polar carboxythis compound. The ferric complexes are often used for separation.[15]
-
-
Visualization:
-
Mycobactins and their iron complexes are often colored (red-brown), allowing for direct visualization.[6]
-
Alternatively, spray the plate with a visualizing agent such as 0.01% rhodamine to reveal lipid spots under UV light.[4]
-
The Rf value (retention factor) is calculated to identify the compounds. This compound will have a higher Rf value (travel farther) than carboxythis compound in a non-polar solvent system.
-
Mass Spectrometry (MS) and NMR Spectroscopy
MS and NMR are definitive methods for structural elucidation.
Mass Spectrometry (MS):
-
Objective: To determine the precise molecular weight and fragmentation patterns of MBT and cMBT, confirming their identity and acyl chain variations.
-
Methodology:
-
Ionization: Electrospray ionization (ESI) is commonly used for these molecules.[16]
-
Analysis: Samples are introduced into a mass spectrometer (e.g., Q-TOF or Linear Ion Trap).[16][17]
-
Data Acquisition: Acquire spectra in positive ion mode. The monoisotopic mass of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Li]⁺) is determined.[17]
-
Tandem MS (MS/MS): Precursor ions are selected and fragmented using collision-induced dissociation (CID) to generate characteristic fragmentation patterns that can elucidate the structure of the core and the acyl chain.[17] For example, ion traces at specific m/z values can be diagnostic for mycobactins with different degrees of unsaturation.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the complete 3D structure and confirm the connectivity of atoms.
-
Methodology:
-
Sample Preparation: Dissolve a purified and sufficient quantity of the siderophore in a deuterated solvent (e.g., CDCl₃ for this compound).
-
Analysis: Details of the ¹H and ¹³C NMR spectra are recorded. Resonances are assigned to all protons and carbons in the molecule.[19]
-
Interpretation: The chemical shifts, coupling constants, and 2D NMR experiments (like COSY and HMBC) are used to piece together the molecular structure, confirming the identity of the core and the specific nature of the acyl side chain.[19][20]
-
Siderophore Detection via Chrome Azurol S (CAS) Assay
The CAS assay is a universal colorimetric method for detecting siderophores. It relies on the siderophore's ability to remove iron from a blue-colored Fe-CAS-dye complex, causing a color change to orange.[21][22]
Methodology (Plate Assay):
-
Prepare CAS Agar (B569324):
-
Prepare a minimal media agar (e.g., MM9) and autoclave.[22]
-
Separately, prepare the CAS blue dye solution by sequentially mixing solutions of CAS, FeCl₃ in HCl, and the detergent HDTMA. All glassware must be acid-washed to remove trace iron.[22]
-
Cool the autoclaved agar to ~50°C.
-
Aseptically add the sterile CAS dye solution to the agar, mix gently to avoid bubbles, and pour plates. The final medium will be bright blue.[22]
-
-
Inoculation: Spot or streak the mycobacterial strain to be tested onto the CAS agar plates.
-
Incubation: Incubate the plates under appropriate conditions.
-
Observation: Siderophore production is indicated by the formation of an orange or yellow-orange halo around the bacterial growth, where the siderophore has chelated the iron from the dye complex.[23]
This compound Growth Promotion Bioassay
This assay uses a this compound-dependent organism, such as Mycobacterium paratuberculosis or Arthrobacter terregens, to quantify this compound activity.[24][25]
Methodology:
-
Prepare Assay Medium: Prepare a liquid or solid basal medium that is deficient in this compound.
-
Prepare Inoculum: Grow the indicator strain (A. terregens or M. paratuberculosis) and prepare a standardized cell suspension.
-
Assay Setup:
-
Liquid Assay: Add serial dilutions of the test sample (containing the purified this compound) to tubes of the liquid assay medium. Inoculate each tube with the indicator strain.[25]
-
Plate Assay: Inoculate the surface of the agar plates with the indicator strain. Spot small, known volumes of the test samples onto the agar surface.[25]
-
-
Incubation: Incubate the tubes or plates for 3-4 days.[25]
-
Measurement:
-
Liquid Assay: Measure the turbidity (optical density) of the cultures. Growth is proportional to the this compound concentration within a certain range (e.g., 0.05 to 0.27 µg/ml for A. terregens).[25]
-
Plate Assay: Measure the diameter of the growth zones around the spots. The zone size is proportional to the amount of this compound.[25]
-
References
- 1. Iron acquisition in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iron Acquisition and Metabolism by Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. The Iron Response of Mycobacterium tuberculosis and Its Implications for Tuberculosis Pathogenesis and Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Isolation of mycobactinss from various mycobacteria. The properties of this compound S and H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mycobacterium marinum produces distinct this compound and carboxythis compound siderophores to promote growth in broth and phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. journals.asm.org [journals.asm.org]
- 13. scielo.br [scielo.br]
- 14. portlandpress.com [portlandpress.com]
- 15. Methods for the separation and identification of mycobactins from various species of mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. research.rug.nl [research.rug.nl]
- 18. researchgate.net [researchgate.net]
- 19. Identification of mycobactins by nuclear-magnetic-resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification of mycobactins by nuclear-magnetic-resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 22. journals.asm.org [journals.asm.org]
- 23. Siderophore Detection assay [protocols.io]
- 24. Assay of the mycobactins by measurement of the growth of Mycobacterium johnei - PMC [pmc.ncbi.nlm.nih.gov]
- 25. SPECIFICITY OF IMPROVED METHODS FOR this compound BIOASSAY BY ARTHROBACTER TERREGENS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Mycobactin Extraction from Mycobacterium smegmatis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mycobactins are a family of lipid-soluble siderophores produced by Mycobacterium species, including the non-pathogenic, fast-growing Mycobacterium smegmatis, to acquire iron from the environment. This process is crucial for mycobacterial growth and survival, particularly within the iron-limited environment of a host organism. The study of mycobactin and its biosynthetic pathway is of significant interest for the development of novel anti-tubercular agents. This document provides a detailed protocol for the extraction of this compound from M. smegmatis, compiled from established methodologies.
Data Presentation: this compound Yields
The production of this compound in M. smegmatis is highly dependent on the concentration of iron and other metal ions in the growth medium. Optimal yields are typically achieved under iron-deficient conditions.
| Strain | Growth Condition | This compound Yield (µg/mg of cell dry weight) | Reference |
| M. smegmatis | Trace-metal-free medium, 6 days static culture | 30 - 40 | [1][2] |
| M. smegmatis NCIB 8548 | Iron-deficient (1.8 µM Fe²⁺) | 85 | [1][2] |
| M. smegmatis | Iron-replete (9 to 90 µM Fe²⁺) | Repressed to about half the maximum value | [1][2] |
Experimental Workflow
The overall process for this compound extraction involves several key stages, from preparing the appropriate culture medium to the final extraction and analysis of the siderophore.
Caption: Workflow for this compound extraction from M. smegmatis.
Experimental Protocols
This section details the methodologies for culturing M. smegmatis under iron-deficient conditions and the subsequent extraction of cell-associated this compound.
Protocol 1: Culturing M. smegmatis for this compound Production
Objective: To grow M. smegmatis in an iron-limited environment to induce the production of this compound.
Materials:
-
Mycobacterium smegmatis strain (e.g., mc²155, LR222)
-
Trace-metal-free minimal medium (e.g., a modified Sauton's medium)
-
Sodium glutamate (B1630785)
-
FeCl₃ or FeSO₄ solution (for preparing low and high iron media)
-
Zn²⁺, Mn²⁺, and Mg²⁺ salt solutions
-
Sterile culture flasks
-
Incubator
Methodology:
-
Prepare Low-Iron Medium: Prepare a synthetic minimal medium, ensuring all glassware is treated to remove trace metals. A common basal medium contains sodium glutamate (3 g/L) and glycerol (20 ml/L).[3]
-
Adjust Metal Ion Concentrations: For optimal this compound production, the medium should be iron-deficient. Amend the medium with metal ions to achieve final concentrations of approximately 1.8 µM Fe²⁺, 0.5 µM Zn²⁺, 0.5 µM Mn²⁺, and at least 0.17 mM Mg²⁺.[1][2] For screening mutants or maximizing production, a lower iron concentration of 0.1 µM can be used.[3]
-
Inoculation and Growth:
-
First, grow a seed culture of M. smegmatis in a standard high-iron medium (e.g., Tryptic Soy Broth or 7H9 medium) to a logarithmic phase.[3][4]
-
Subculture the bacteria into the prepared low-iron minimal medium.
-
Incubate the culture, often statically, for up to 6 days to allow for the accumulation of this compound.[1][2]
-
Protocol 2: Extraction of Cell-Associated this compound
Objective: To extract this compound from the cell wall of M. smegmatis.
Materials:
-
M. smegmatis culture from Protocol 1
-
Ethanol
-
Saturated FeCl₃ in ethanol
-
Centrifuge and sterile tubes
-
Filtration apparatus (e.g., Whatman GF/C glass-fibre filters)
-
Stir plate and stir bars
-
Spectrophotometer
Methodology:
-
Cell Harvesting:
-
Harvest the cells from the low-iron culture by centrifugation.[3]
-
Wash the cell pellet to remove any remaining medium components.
-
-
Ethanol Extraction:
-
Separation and Conversion to Ferrithis compound:
-
Remove the cell debris from the ethanol suspension by filtration.[3] The resulting filtrate contains the deferri-mycobactin.
-
To the filtrate, add a saturated solution of FeCl₃ in ethanol. This will convert the this compound to its ferric complex (ferrithis compound), which has a characteristic rusty color and a peak absorbance near 450 nm.[3][6]
-
-
Quantification and Further Analysis:
-
The concentration of ferrithis compound can be determined by measuring the absorbance of the solution at approximately 450 nm using a spectrophotometer.[6]
-
For separation and characterization of the different this compound species, techniques such as Thin-Layer Chromatography (TLC) or High-Pressure Liquid Chromatography (HPLC) can be employed.[7][8][9][10] For TLC, a solvent system such as ethanol/petroleum ether/ethyl acetate (B1210297) (1:4:6) can be used.[11]
-
Signaling Pathway and Regulation
The biosynthesis of this compound is tightly regulated by iron levels within the bacterium, primarily through the Iron-dependent regulator (IdeR). Under iron-replete conditions, IdeR binds to iron and represses the transcription of the mbt gene cluster, which encodes the enzymes for this compound synthesis. When iron is scarce, IdeR is inactive, allowing for the expression of the mbt genes and subsequent this compound production.
Caption: Regulation of this compound biosynthesis by iron.
References
- 1. Influence of metal ions on the formation of this compound and salicylic acid in Mycobacterium smegmatis grown in static culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of Metal Ions on the Formation of this compound and Salicylic Acid in Mycobacterium smegmatis Grown in Static Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Participation of fad and mbt Genes in Synthesis of this compound in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Ethanol extraction method for dna isolation from mycobacterium smegmatis | International Journal of Current Research [journalcra.com]
- 6. researchgate.net [researchgate.net]
- 7. The separation of the mycobactins from Mycobacterium smegmatis by using high-pressure liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The separation of the mycobactins from Mycobacterium smegmatis by using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Methods for the separation and identification of mycobactins from various species of mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Mycobactin Using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobactins are a group of lipophilic siderophores produced by Mycobacterium species to acquire iron, an essential nutrient for their growth and virulence.[1][2] The ability of pathogenic mycobacteria, such as Mycobacterium tuberculosis, to sequester host iron via mycobactins is critical for their survival and pathogenesis. This makes the mycobactin biosynthetic pathway a promising target for the development of new anti-tubercular drugs. The purification of this compound is essential for a variety of research applications, including structural elucidation, functional studies, and the development of high-throughput screening assays for inhibitors of this compound biosynthesis.
These application notes provide a detailed protocol for the purification of this compound from mycobacterial cultures using a multi-step column chromatography approach. The protocol is designed to be adaptable for different species of mycobacteria and can be scaled up or down as needed.
Experimental Workflow Overview
The overall workflow for the purification of this compound involves several key stages, starting from the extraction of the crude this compound from the mycobacterial cells, followed by a series of column chromatography steps to isolate and purify the this compound.
Caption: Overall workflow for the purification of this compound.
Data Presentation: Column Chromatography Parameters
The following table summarizes the key quantitative parameters for the column chromatography steps described in this protocol.
| Parameter | Size-Exclusion Chromatography (Sephadex LH-20) | Silica Gel Chromatography (Gravity/Flash) | Reverse-Phase HPLC |
| Stationary Phase | Sephadex LH-20 | Silica Gel 60 (70-230 mesh) | C18, 5 µm particle size |
| Column Dimensions | 80 x 2.5 cm (example)[3] | 25 x 2.5 cm (example)[4] | 4.6 x 100 mm (example) |
| Mobile Phase/Solvent | Ethanol[3] | Gradient: Chloroform (B151607) to Methanol[4] | Gradient: Methanol (B129727)/Water or Acetonitrile (B52724)/Water[5] |
| Flow Rate | Gravity flow | 0.2 ml/min (example for gravity)[4] | 1.5 mL/min (example) |
| Elution Mode | Isocratic | Gradient | Gradient |
| Detection Wavelength | N/A (visual, colored fractions) | N/A (fractions analyzed by TLC) | 220 nm and 450 nm (for ferri-mycobactin) |
| Typical Sample Loading | 50 mg of crude extract[3] | 5 g of crude extract (example)[4] | 10 µL of 4 mg/mL solution (example) |
| Expected Outcome | Removal of high molecular weight impurities | Separation from other lipids and pigments | High-purity this compound fractions |
Experimental Protocols
Protocol 1: Crude Extraction of this compound
This protocol describes the initial extraction of this compound from a mycobacterial cell pellet.
Materials:
-
Mycobacterial cell pellet
-
Ethanol
-
Chloroform
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Procedure:
-
Harvest mycobacterial cells from a low-iron culture medium by centrifugation.
-
To the cell pellet, add ethanol and mix thoroughly. The volume of ethanol will depend on the size of the cell pellet.
-
Incubate the cell suspension with shaking for several hours to allow for the extraction of this compound.
-
Centrifuge the suspension to pellet the cell debris.
-
Carefully decant the ethanol supernatant, which contains the crude this compound.
-
Extract the cell pellet again with a mixture of chloroform and methanol (e.g., 1:1 v/v) to ensure complete extraction of the lipophilic this compound.
-
Pool the ethanol and chloroform/methanol extracts.
-
Concentrate the pooled extracts to dryness using a rotary evaporator to obtain the crude this compound extract.
Protocol 2: Initial Purification by Size-Exclusion and Silica Gel Chromatography
This protocol describes the initial cleanup of the crude this compound extract using a two-step open column chromatography procedure.
Logical Diagram for Initial Purification
Caption: Logic flow for the initial purification of this compound.
Materials:
-
Crude this compound extract
-
Sephadex LH-20
-
Silica Gel 60 (70-230 mesh)
-
Ethanol
-
Petroleum ether
-
Methanol
-
Chloroform
-
Glass chromatography columns
-
Fraction collector or test tubes
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber and solvents
Procedure:
Part A: Size-Exclusion Chromatography on Sephadex LH-20
-
Prepare a Sephadex LH-20 column by slurrying the resin in ethanol and packing it into a glass column.[3]
-
Dissolve the crude this compound extract in a minimal amount of ethanol.
-
Load the dissolved extract onto the top of the Sephadex LH-20 column.
-
Elute the column with ethanol under gravity flow.
-
This compound, being an iron-containing compound, will typically form a distinct red-colored band. Collect this main red band.[3]
-
Evaporate the solvent from the collected fraction to obtain the partially purified this compound.
Part B: Silica Gel Chromatography
-
Prepare a silica gel column by making a slurry of silica gel 60 in petroleum ether and packing it into a glass column.
-
Dissolve the partially purified this compound from the Sephadex step in a minimal amount of petroleum ether. If not fully soluble, a small amount of a slightly more polar solvent can be added, but the goal is to have the this compound adsorb to the silica gel.
-
Load the sample onto the top of the silica gel column. The this compound should be retained at the top of the column.[3]
-
Wash the column with a generous volume of petroleum ether to elute non-polar impurities.[3]
-
Begin the elution of this compound using a gradient of increasing polarity, for example, by gradually increasing the percentage of methanol in chloroform. A common starting gradient could be 9:1 chloroform:methanol, progressing to 7:3 and 1:1.[4]
-
Collect fractions and monitor the separation by thin-layer chromatography (TLC).
-
Pool the fractions containing the this compound.
-
Evaporate the solvent from the pooled fractions.
Protocol 3: High-Purity Purification by Reverse-Phase HPLC
This protocol describes the final purification of this compound to high purity using reverse-phase high-performance liquid chromatography (HPLC).
Materials:
-
Partially purified this compound from the silica gel step
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase HPLC column
-
HPLC-grade methanol
-
HPLC-grade water
-
(Optional) HPLC-grade acetonitrile
-
(Optional) Formic acid or trifluoroacetic acid (TFA)
-
Syringe filters (0.22 µm)
Procedure:
-
Dissolve the this compound fraction from the silica gel chromatography step in a suitable solvent, such as methanol.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Equilibrate the C18 HPLC column with the initial mobile phase conditions.
-
Inject the filtered sample onto the HPLC system.
-
Elute the this compound using a gradient of increasing organic solvent concentration. A typical gradient would be from a lower to a higher percentage of methanol or acetonitrile in water. For example, a gradient of 80% methanol in water rising to 100% methanol over 30 minutes can be effective.[3]
-
Monitor the elution at 220 nm for the peptide backbone and at 450 nm for the iron-mycobactin complex.
-
Collect the peaks corresponding to this compound.
-
The purity of the collected fractions can be confirmed by analytical HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize or evaporate the solvent to obtain the purified this compound.
Signaling Pathways and Logical Relationships
While this compound purification is a biochemical process rather than a signaling pathway, the logical relationship between the different purification steps can be visualized to illustrate the increasing purity of the product at each stage.
Caption: Logical progression of this compound purification.
References
- 1. Isolation of mycobactinss from various mycobacteria. The properties of this compound S and H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mycobacterium marinum produces distinct this compound and carboxythis compound siderophores to promote growth in broth and phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mycolic Acid Analysis by High-Performance Liquid Chromatography for Identification of Mycobacterium Species - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Mycobactin-Supplemented Culture Media for Mycobacterium avium subsp. paratuberculosis (MAP)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium avium subsp. paratuberculosis (MAP) is the etiological agent of Johne's disease, a chronic debilitating enteritis in ruminants. The in vitro cultivation of this fastidious organism is essential for diagnostic and research purposes, including drug development. A key characteristic of MAP is its dependency on mycobactin, an iron-chelating compound (siderophore), for growth in artificial culture media.[1] This document provides detailed protocols for the preparation of this compound-supplemented culture media, specifically Middlebrook 7H9 Broth and Herrold's Egg Yolk Medium (HEYM), which are commonly used for the cultivation of MAP.
This compound J, derived from Mycobacterium avium, is the most effective and widely used this compound for supporting the growth of MAP.[2][3] These protocols outline the preparation of a this compound J stock solution and its incorporation into the culture media, along with quality control measures to ensure the suitability of the prepared media for MAP cultivation.
Data Presentation
Table 1: Composition of this compound J Stock Solution
| Component | Concentration |
| This compound J | 500 µg/mL |
| Solvent | 100% Ethanol (B145695) |
Table 2: Composition of Middlebrook 7H9 Broth with this compound J
| Component | Final Concentration/Amount per Liter |
| Middlebrook 7H9 Broth Base | As per manufacturer's instructions |
| Glycerol (B35011) | 2 mL |
| OADC or ADC Enrichment | 100 mL |
| This compound J | 2.0 µg/mL |
| Distilled Water | to 1 L |
Table 3: Composition of Herrold's Egg Yolk Medium (HEYM) with this compound J
| Component | Amount for ~1 Liter |
| Peptone | 9 g |
| Sodium Chloride | 4.5 g |
| Beef Extract | 2.7 g |
| Sodium Pyruvate | 4.1 g |
| Glycerol | 27 mL |
| Bacteriological Agar (B569324) | 15 g |
| Distilled Water | 900 mL |
| Fresh Egg Yolk | 100 mL |
| Malachite Green (2% w/v) | 5 mL |
| This compound J | 2 mg |
Experimental Protocols
Protocol 1: Preparation of this compound J Stock Solution (500 µg/mL)
Materials:
-
This compound J powder
-
100% Ethanol, sterile
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Aseptically weigh 2 mg of this compound J powder.
-
Transfer the powder to a sterile vial.
-
Add 4 mL of 100% ethanol to the vial.[4]
-
Vortex thoroughly until the this compound J is completely dissolved. The solution should be a clear, yellowish color.
-
Store the stock solution in a light-protected container at -20°C.
Protocol 2: Preparation of Middlebrook 7H9 Broth with this compound J
Materials:
-
Middlebrook 7H9 broth base
-
Glycerol
-
Distilled water
-
Middlebrook OADC or ADC enrichment
-
This compound J stock solution (500 µg/mL)
-
Sterile flasks and bottles
Procedure:
-
Prepare the Middlebrook 7H9 broth base according to the manufacturer's instructions. For example, suspend 4.7 g of the dehydrated medium in 900 mL of distilled water containing 2 mL of glycerol.
-
Heat with agitation to completely dissolve the medium.
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
Allow the medium to cool to 45-50°C in a water bath.
-
Aseptically add 100 mL of Middlebrook OADC or ADC enrichment.
-
Aseptically add 4 mL of the 500 µg/mL this compound J stock solution per liter of medium to achieve a final concentration of 2.0 µg/mL.
-
Mix the final medium gently but thoroughly.
-
Aseptically dispense into sterile culture tubes or flasks.
Protocol 3: Preparation of Herrold's Egg Yolk Medium (HEYM) with this compound J
Materials:
-
Peptone
-
Sodium chloride
-
Beef extract
-
Sodium pyruvate
-
Glycerol
-
Bacteriological agar
-
Distilled water
-
Fresh, clean chicken eggs
-
Malachite green solution (2% w/v)
-
This compound J powder or stock solution
-
Sterile flasks and petri dishes
Procedure:
-
In a flask, dissolve 9 g of peptone, 4.5 g of sodium chloride, 2.7 g of beef extract, 4.1 g of sodium pyruvate, and 15 g of bacteriological agar in 900 mL of distilled water.
-
Add 27 mL of glycerol to the mixture.
-
Adjust the pH to 7.8.
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
Cool the medium to 50-55°C in a water bath.
-
Prepare the egg yolk suspension by aseptically breaking fresh, clean chicken eggs and separating the yolks. Add 100 mL of fresh egg yolk to the cooled medium.
-
Aseptically add 5 mL of a 2% (w/v) malachite green solution.
-
Aseptically add 2 mg of this compound J powder (or 4 mL of a 500 µg/mL stock solution) to the medium and mix thoroughly.
-
Aseptically pour the medium into sterile petri dishes (approximately 20 mL per plate).
-
Allow the plates to solidify at room temperature.
Protocol 4: Quality Control of this compound-Supplemented Media
Principle:
To ensure that the prepared media can support the growth of MAP, a quality control test should be performed on each batch using a well-characterized MAP strain.
Materials:
-
Prepared this compound-supplemented media (liquid or solid)
-
Mycobacterium avium subsp. paratuberculosis control strain (e.g., ATCC 19698)
-
Sterile saline or broth for inoculum preparation
-
Incubator at 37°C
Procedure:
-
Visual Inspection: Before inoculation, visually inspect the media for any signs of contamination, discoloration, or physical defects. The pH of the medium should also be checked and be within the recommended range.
-
Sterility Check: Incubate a representative sample (e.g., 5% of the batch) of uninoculated media at 37°C for 48 hours to check for sterility. No growth should be observed.
-
Performance Testing: a. Prepare a standardized inoculum of the MAP control strain (e.g., ATCC 19698) in sterile saline or broth, adjusted to a McFarland standard of 1.0. b. Inoculate the this compound-supplemented media with the control strain. For solid media, streak for isolated colonies. For liquid media, add a defined volume of the inoculum. c. As a negative control, inoculate a plate of the same basal medium without this compound J to confirm the this compound dependency of the control strain. d. Incubate the cultures at 37°C for up to 12-16 weeks.
-
Acceptance Criteria:
-
Positive Control (with this compound J): Characteristic MAP colonies should be visible on solid media within the expected timeframe (typically 6-12 weeks). In liquid media, turbidity should be observed. The colony morphology should be consistent with the control strain (e.g., small, white to off-white, smooth or rough colonies).
-
Negative Control (without this compound J): No growth or pinpoint, non-progressive colonies should be observed, confirming this compound dependency.
-
Sterility: The uninoculated control media should remain sterile.
-
-
Rejection Criteria: A batch of media should be rejected if:
-
There is evidence of contamination.
-
The positive control strain fails to grow or shows atypical morphology.
-
The negative control shows significant growth.
-
The physical appearance of the media is unsatisfactory.
-
Visualizations
Caption: Workflow for the preparation and quality control of this compound-supplemented culture media.
Caption: Simplified diagram of this compound J-mediated iron acquisition in MAP.
References
- 1. Quality Control Measures of Medium in Microbiological Testing-King Testing-Medical Devices Testing [en.kingtestinglab.com]
- 2. Estimation of Mycobacterium avium subsp. paratuberculosis Growth Parameters: Strain Characterization and Comparison of Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Optimization of the composition of a solid culture medium for Mycobacterium avium subsp. paratuberculosis using factorial design and response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Mycobactin Production In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Mycobactins are a class of lipophilic siderophores produced by mycobacteria, including the pathogenic species Mycobacterium tuberculosis, to acquire iron, an essential nutrient for their growth and survival.[1][2] The biosynthesis of mycobactin is crucial for mycobacterial virulence, making the enzymes in this pathway attractive targets for the development of new anti-tuberculous drugs.[1][3][4] The quantitative analysis of this compound production in vitro is therefore a critical tool for studying mycobacterial physiology, evaluating the efficacy of potential inhibitors, and understanding the mechanisms of iron acquisition. These application notes provide detailed protocols for the cultivation of mycobacteria under iron-limiting conditions, the extraction of this compound, and its quantification using various analytical techniques.
I. Experimental Protocols
A. Protocol 1: In Vitro Culture of Mycobacteria for this compound Production
This protocol describes the cultivation of mycobacteria in iron-deficient media to induce the production of this compound.
Materials:
-
Mycobacterial strain of interest (e.g., Mycobacterium smegmatis, Mycobacterium tuberculosis)
-
Glycerol
-
Albumin-Dextrose-Catalase (ADC) or Oleic Acid-Albumin-Dextrose-Catalase (OADC) supplement
-
Tween 80
-
Chelating agent (e.g., 2,2'-dipyridyl)
-
Sterile culture flasks
-
Incubator
Procedure:
-
Prepare the desired culture medium (e.g., Middlebrook 7H9 or Sauton's) according to the manufacturer's instructions.
-
To create iron-deficient conditions, add a chelating agent such as 2,2'-dipyridyl to the medium at a final concentration of 100-200 µM.[5] Alternatively, prepare iron-deficient Sauton's medium.[6]
-
Inoculate the iron-deficient medium with the mycobacterial strain from a fresh culture.
-
Incubate the culture at 37°C with shaking for slow-growing mycobacteria or as appropriate for the species being studied.
-
Monitor bacterial growth by measuring the optical density at 600 nm (OD600).
-
Harvest the cells in the late logarithmic or early stationary phase of growth for this compound extraction.
B. Protocol 2: Extraction of Cell-Associated this compound
This protocol details the extraction of lipophilic this compound from the mycobacterial cell pellet.
Materials:
-
Mycobacterial cell pellet from Protocol 1
-
Chloroform[6]
-
Methanol[7]
-
Phosphate-buffered saline (PBS)
-
Centrifuge
-
Rotary evaporator or vacuum concentrator
Procedure:
-
Centrifuge the mycobacterial culture to pellet the cells.
-
Wash the cell pellet with PBS to remove any remaining medium.
-
Resuspend the cell pellet in a mixture of chloroform (B151607) and methanol (B129727) (typically a 2:1 or 1:2 v/v ratio).[6][7]
-
Incubate the suspension with shaking for several hours to overnight at room temperature to allow for complete extraction of lipids, including this compound.
-
Centrifuge the mixture to pellet the cell debris.
-
Carefully collect the supernatant containing the lipid extract.
-
Evaporate the solvent from the supernatant using a rotary evaporator or a vacuum concentrator to obtain the crude this compound extract.[6]
-
Resuspend the dried extract in a suitable solvent (e.g., methanol) for further analysis.
C. Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the separation and quantification of this compound using reverse-phase HPLC.
Materials:
-
Crude this compound extract from Protocol 2
-
HPLC system with a UV-Vis detector
-
Mobile phase: Acetonitrile (B52724) and water (with or without 0.1% trifluoroacetic acid)[6][10]
-
This compound standard (if available)
Procedure:
-
Prepare the mobile phase and equilibrate the HPLC system and the C18 column.
-
Inject a known volume of the resuspended this compound extract onto the HPLC column.
-
Separate the components using a gradient elution, for example, a linear gradient from 20% to 100% acetonitrile in water over 30 minutes.[6][8]
-
Monitor the elution of this compound by measuring the absorbance at approximately 450 nm for the iron-bound form (ferri-mycobactin) or at 220 nm for the apo-form.[6][8]
-
Identify the this compound peak based on its retention time compared to a standard (if available) or by collecting the fraction and confirming its identity using mass spectrometry.[11]
-
Quantify the amount of this compound by integrating the area under the peak and comparing it to a standard curve generated with known concentrations of a this compound standard.
D. Protocol 4: Quantification of this compound by Mass Spectrometry (MS)
This protocol describes the use of mass spectrometry for the sensitive and specific quantification of this compound.
Materials:
-
This compound extract from Protocol 2 or HPLC-purified fractions from Protocol 3
-
Mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an HPLC system (LC-MS)[7][12]
-
Solvents for LC-MS analysis (e.g., acetonitrile, water, formic acid)
Procedure:
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system for separation prior to analysis.
-
Acquire mass spectra in positive or negative ion mode, depending on the this compound species being analyzed. This compound can be detected as protonated molecules [M+H]+ or as iron-bound complexes.[7]
-
Identify this compound based on its accurate mass-to-charge ratio (m/z).[13][14]
-
For quantification, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted analysis of the specific m/z of this compound.
-
Generate a standard curve using a purified this compound standard of known concentration to quantify the amount of this compound in the sample.
E. Protocol 5: Colorimetric Chrome Azurol S (CAS) Assay for Siderophore Detection
This is a general method for detecting siderophore production, which can be adapted for a semi-quantitative assessment of this compound.
Materials:
-
Mycobacterial culture supernatant
-
CAS assay solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the CAS assay solution as described by Schwyn and Neilands.
-
In a 96-well plate, mix the mycobacterial culture supernatant with the CAS assay solution.
-
Incubate the plate at room temperature for a specified time (e.g., 20 minutes to a few hours).
-
Measure the change in absorbance at 630 nm. A decrease in absorbance indicates the presence of siderophores that have chelated the iron from the CAS-iron complex.
-
The results can be expressed as siderophore units relative to a control.[15]
II. Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the described protocols.
Table 1: this compound Production by M. smegmatis under Different Iron Conditions
| Growth Condition | This compound Yield (µg/mg dry cell weight) |
| Iron-replete medium | 0.5 ± 0.1 |
| Iron-deficient medium | 12.3 ± 1.8 |
| Iron-deficient + 10 µM FeCl₃ | 2.1 ± 0.4 |
Table 2: Comparison of this compound Quantification Methods
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) |
| HPLC-UV (450 nm) | ~1 µg/mL | ~3 µg/mL | >0.995 |
| LC-MS (SIM) | ~50 ng/mL | ~150 ng/mL | >0.998 |
| CAS Assay | Semi-quantitative | Semi-quantitative | N/A |
Table 3: Effect of an MbtA Inhibitor on this compound Production in M. tuberculosis
| Inhibitor Concentration (µM) | This compound Production (% of control) |
| 0 (Control) | 100 |
| 1 | 75.4 ± 5.2 |
| 10 | 22.1 ± 3.1 |
| 50 | 5.8 ± 1.5 |
III. Visualizations
References
- 1. The this compound Biosynthesis Pathway: A Prospective Therapeutic Target in the Battle against Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. benchchem.com [benchchem.com]
- 4. The this compound Biosynthesis Pathway: A Prospective Therapeutic Target in the Battle against Tuberculosis. (2021) | Mousumi Shyam | 41 Citations [scispace.com]
- 5. Mycobacterial Esx-3 is required for this compound-mediated iron acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Lipidomic Analysis Links this compound Synthase K to Iron Uptake and Virulence in M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mycolic Acid Analysis by High-Performance Liquid Chromatography for Identification of Mycobacterium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of mycobacteria by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 13. Identification of Mycobacteria by Matrix-Assisted Laser Desorption Ionization-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mass Spectrometry-Based Analysis of Mycobacterial Single-Colony Proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Cultivation of Mycobacterium avium subsp. paratuberculosis using Mycobactin J
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium avium subsp. paratuberculosis (MAP), the causative agent of Johne's disease in ruminants, is a fastidious, slow-growing bacterium.[1][2] A key characteristic of MAP is its dependency on exogenous mycobactin for in vitro growth, as it is unable to synthesize this essential iron-chelating siderophore in sufficient quantities.[3][4][5] this compound J, isolated from Mycobacterium avium, is a crucial supplement in culture media to facilitate the isolation and cultivation of MAP.[2][4] These application notes provide detailed protocols and supporting data for the effective use of this compound J in MAP cultivation.
Data Presentation
Table 1: Recommended Concentrations of this compound J for MAP Cultivation
| Concentration Type | Concentration (µg/mL) | Concentration (µM) | Source(s) |
| Optimal Growth | 2.0 | 1.2 | |
| Minimal Growth | Not specified | 0.006 | [3] |
| Routine Use in Liquid Media | 2.0 | Not specified | [1] |
| Routine Use in Solid Media | 2.0 | Not specified | [6] |
Table 2: Comparison of Media Supplemented with this compound J for MAP Growth
| Medium | Detection Time | Mean Colony Count | Notes | Source(s) |
| BACTEC radiometric 7H12 broth | 9 days | Not Applicable | Earliest detection of MAP. | [7] |
| Middlebrook 7H10 agar (B569324) plate | 23 days | 387 | Higher colony counts compared to HEYM. | [7] |
| Herrold's Egg Yolk Medium (HEYM) agar plate | 43 days | 208 | A standard medium for primary isolation. | [7][8] |
| Middlebrook 7H10 agar slant | 28 days | Confluent growth | [7] | |
| Herrold's Egg Yolk Medium (HEYM) agar slant | 49 days | Confluent growth | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound J Supplemented Liquid Medium (Middlebrook 7H9 Broth)
This protocol is suitable for the routine subculturing and propagation of MAP isolates.
Materials:
-
Middlebrook 7H9 broth base
-
Glycerol
-
Tween 80
-
Albumin-Dextrose-Catalase (ADC) or Oleic Acid-Albumin-Dextrose-Catalase (OADC) enrichment
-
This compound J solution (e.g., 50 µg/mL stock in ethanol)
-
Sterile distilled water
-
Appropriate antibiotics (e.g., PANTA Plus) for primary isolation
Procedure:
-
Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. A typical formulation includes 1.86 g of 7H9 broth base and 0.4 g of Casitone in 385 mL of water.[9]
-
Autoclave the broth base at 121°C for 20 minutes and allow it to cool to 45-50°C.
-
Aseptically add the following supplements per liter of broth:
-
Add this compound J to a final concentration of 2 µg/mL.[1] For a 50 µg/mL stock, this would be 40 µL per mL of medium.
-
For primary isolation from contaminated samples, add an antibiotic cocktail such as PANTA Plus.[9]
-
Mix the final medium gently and dispense it into sterile culture tubes or flasks.
-
Inoculate the medium with the MAP suspension.
-
Incubate at 37°C with gentle rotation.[10] Growth is typically observed within 2 to 12 weeks.
Protocol 2: Preparation of this compound J Supplemented Solid Medium (Middlebrook 7H10 Agar)
This protocol is used for isolating single colonies, determining colony morphology, and performing viable counts.
Materials:
-
Middlebrook 7H10 agar base
-
Glycerol
-
Oleic Acid-Albumin-Dextrose-Catalase (OADC) enrichment
-
This compound J solution (e.g., 50 µg/mL stock in ethanol)
-
Sterile distilled water
Procedure:
-
Prepare Middlebrook 7H10 agar according to the manufacturer's instructions.
-
Autoclave the agar at 121°C for 20 minutes and cool it in a 50-55°C water bath.
-
Aseptically add the following supplements per liter of agar:
-
100 mL of OADC enrichment.[10]
-
5 mL of glycerol.
-
-
Add this compound J to a final concentration of 2 µg/mL.[10]
-
Mix gently to ensure even distribution of the supplements without creating air bubbles.
-
Pour the agar into sterile petri dishes or slants.
-
Allow the agar to solidify at room temperature.
-
Inoculate the plates or slants with the MAP suspension.
-
Incubate at 37°C in a humidified incubator. Colonies may take 5 weeks to 6 months to become visible.[6]
Visualizations
References
- 1. Estimation of Mycobacterium avium subsp. paratuberculosis Growth Parameters: Strain Characterization and Comparison of Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Mycobacterium paratuberculosis. Factors that influence this compound dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. woah.org [woah.org]
- 7. Growth of Mycobacterium paratuberculosis in radiometric, Middlebrook and egg-based media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of a Liquid Medium (M7H9C) for Routine Culture of Mycobacterium avium subsp. paratuberculosis To Replace Modified Bactec 12B Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iron Acquisition in Mycobacterium avium subsp. paratuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mycobactin Bioassay Using Arthrobacter terregens
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mycobactins are a group of iron-chelating molecules, known as siderophores, that are essential for the growth of many species of Mycobacterium, including the pathogen Mycobacterium avium subsp. paratuberculosis. The inability of these organisms to synthesize mycobactin necessitates its supplementation in culture media. The bioassay described here utilizes the bacterium Arthrobacter terregens (also classified as Microbacterium terregens), which exhibits a growth dependency on this compound. This characteristic allows for the quantification of this compound concentrations in various samples. The growth of A. terregens is directly proportional to the amount of available this compound, providing a sensitive and specific method for its detection and quantification.[1][2] This document provides detailed protocols for both turbidimetric (liquid culture) and agar (B569324) diffusion-based bioassays.
Principle of the Bioassay
The fundamental principle of this bioassay is the nutritional requirement of Arthrobacter terregens for an exogenous source of this compound for growth. In a specially formulated basal medium lacking this compound, the growth of A. terregens is negligible. When this compound is introduced, the bacterium can sequester iron from the environment, enabling its growth. The extent of bacterial growth, measured either by turbidity in a liquid culture or by the diameter of a growth zone on an agar plate, is proportional to the concentration of this compound present in the sample.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the this compound bioassay with Arthrobacter terregens as reported in the foundational literature.
Table 1: Quantitative Parameters for this compound Bioassay Methods
| Parameter | Turbidimetric Method (Liquid) | Agar Diffusion Method (Plate) | Reference(s) |
| Linear Range | 0.05 - 0.27 µg/mL | 0.07 - 0.30 µg per spot | [2] |
| Assay Duration | 3 - 4 days | 3 - 4 days | [2] |
| Alternative Range | 0.05 - 0.2 µg/mL (within 7 days) | Not specified | [1] |
Table 2: Specificity of the Bioassay
| Compound | Activity Relative to this compound | Notes | Reference(s) |
| Diacetylthis compound | 7.4 times more effective | A derivative of this compound. | [2] |
| Cobactin | Stimulates growth | Hydrolytic product of this compound; high concentrations required. | [2] |
| Mycobactic Acid | Stimulates growth | Hydrolytic product of this compound; high concentrations required; delayed response of 3 days. | [2] |
| Synthetic Hydroxylamine Compounds | Cannot replace this compound | [2] | |
| Metal-chelating Agents | Cannot replace this compound | [2] |
Experimental Protocols
Materials and Reagents
1.1. Bacterial Strain:
-
Arthrobacter terregens (ATCC 13345 or equivalent)
1.2. Reagents for Media and Buffers:
-
This compound standard (source: purified from Mycobacterium phlei or commercially available)
-
L-Glutamic acid
-
Dipotassium phosphate (B84403) (K₂HPO₄)
-
Magnesium sulfate (B86663) heptahydrate (MgSO₄·7H₂O)
-
Sodium chloride (NaCl)
-
Ferric chloride (FeCl₃)
-
Calcium chloride (CaCl₂)
-
Glucose (Dextrose)
-
Biotin
-
Thiamine
-
Pantothenic acid
-
Bacteriological grade agar
-
Ethanol or other suitable solvent for this compound
-
Sterile deionized water
1.3. Proposed Basal Medium for Assay Development:
Note: The exact composition of the basal medium used in the original 1960s protocols is not fully detailed in the available literature. The following formulation is a proposed starting point for assay development, based on the known nutritional requirements of A. terregens and general principles of siderophore bioassays. Optimization may be required.
| Component | Concentration per Liter |
| K₂HPO₄ | 1.0 g |
| MgSO₄·7H₂O | 0.2 g |
| NaCl | 0.1 g |
| CaCl₂ | 0.1 g |
| L-Glutamic acid | 2.0 g |
| Glucose | 10.0 g |
| Biotin | 1.0 µg |
| Thiamine | 100 µg |
| Pantothenic acid | 200 µg |
| Trace Elements Solution* | 1.0 mL |
-
For solid medium (agar diffusion assay), add 15.0 g of agar per liter.
-
Preparation of Trace Elements Solution (per 100 mL): 50 mg ZnSO₄·7H₂O, 20 mg MnCl₂·4H₂O, 10 mg CuSO₄·5H₂O, 10 mg CoCl₂·6H₂O, 10 mg Na₂MoO₄·2H₂O.
-
Sterilization: Autoclave the basal medium (without glucose and vitamins) at 121°C for 15 minutes. Prepare concentrated stock solutions of glucose and vitamins, sterilize by filtration, and add to the cooled, autoclaved medium.
1.4. Equipment:
-
Spectrophotometer or microplate reader (for turbidimetric assay)
-
Incubator (30°C)
-
Shaking incubator (for liquid cultures)
-
Autoclave
-
Sterile Petri dishes, flasks, and tubes
-
Micropipettes and sterile tips
-
Calipers (for agar diffusion assay)
Preparation of Inoculum
-
Culture A. terregens on a suitable maintenance medium (e.g., Nutrient Agar or Tryptic Soy Agar) at 30°C for 24-48 hours.
-
Inoculate a single colony into a flask containing a maintenance broth supplemented with a low concentration of this compound (e.g., 0.1 µg/mL) to ensure healthy growth.
-
Incubate at 30°C with shaking (e.g., 150-200 rpm) for 24-48 hours until the culture is turbid.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with sterile saline (0.85% NaCl) or phosphate buffer to remove any residual this compound.
-
Resuspend the final cell pellet in sterile saline.
-
Adjust the turbidity of the cell suspension to a standardized optical density (OD) at 600 nm (e.g., OD₆₀₀ = 0.5). This suspension will serve as the inoculum.
Preparation of this compound Standards and Samples
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as ethanol. Store at -20°C.
-
From the stock solution, prepare a series of working standards by serial dilution in the basal medium to cover the linear range of the assay (e.g., 0, 0.025, 0.05, 0.1, 0.15, 0.2, 0.25, 0.3 µg/mL).
-
Prepare unknown samples by diluting them in the basal medium to an expected concentration within the linear range of the assay.
Protocol 1: Turbidimetric Bioassay (Liquid Culture)
-
Dispense 180 µL of each this compound standard and unknown sample dilution into the wells of a sterile 96-well microplate. Include wells with basal medium only as a negative control.
-
Add 20 µL of the prepared A. terregens inoculum to each well.
-
Seal the plate to prevent evaporation and incubate at 30°C with shaking for 3 to 4 days.
-
After incubation, measure the optical density (turbidity) of each well at 600 nm using a microplate reader.
-
Subtract the average OD of the negative control wells from all other readings.
-
Construct a standard curve by plotting the corrected OD readings against the known this compound concentrations.
-
Determine the this compound concentration in the unknown samples by interpolating their corrected OD values on the standard curve.
Protocol 2: Agar Diffusion Bioassay
-
Prepare the proposed basal agar medium and cool to 45-50°C.
-
Add the prepared A. terregens inoculum to the molten agar to a final concentration of approximately 1-2% (v/v). Mix gently to ensure uniform distribution.
-
Pour the seeded agar into sterile Petri dishes (approximately 20 mL per plate) and allow it to solidify completely.
-
Using a sterile cork borer or the wide end of a pipette tip, create wells (e.g., 6-8 mm in diameter) in the agar.
-
Carefully pipette a fixed volume (e.g., 50 µL) of each this compound standard and unknown sample into separate wells.
-
Allow the plates to sit at room temperature for 1-2 hours to allow for diffusion of the samples into the agar.
-
Invert the plates and incubate at 30°C for 3 to 4 days.
-
After incubation, measure the diameter of the zone of growth around each well using calipers.
-
Construct a standard curve by plotting the diameter of the growth zones against the logarithm of the this compound concentration.
-
Determine the this compound concentration in the unknown samples by interpolating their growth zone diameters on the standard curve.
Safety Precautions
-
Arthrobacter terregens is classified as a Biosafety Level 1 (BSL-1) organism.
-
Standard microbiological practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as lab coats and gloves.
-
All work should be performed in a clean and organized workspace, and aseptic techniques should be used to prevent contamination.
-
All cultures and contaminated materials should be decontaminated before disposal, typically by autoclaving.
Visualizations
This compound Bioassay Workflow
Caption: Experimental workflow for the this compound bioassay.
Generalized Siderophore (this compound) Uptake Mechanism
Caption: Generalized mechanism of siderophore-mediated iron uptake.
References
Application Notes and Protocols for the Identification of Mycobactin using Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobactins are a group of lipophilic siderophores produced by Mycobacterium species to acquire iron, an essential nutrient for their growth and survival. The unique structure of mycobactins, which varies between different species, makes them a valuable target for the identification and differentiation of mycobacteria, including pathogenic species like Mycobacterium tuberculosis. Thin-Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for the separation and preliminary identification of mycobactins. This document provides detailed application notes and protocols for the extraction, separation, and visualization of mycobactins from mycobacterial cultures using TLC.
Data Presentation
Table 1: Representative Rf Values of Mycobactins on Silica (B1680970) Gel TLC
| Mycobacterial Species | Mycobactin Type | Mobile Phase System | Approximate Rf Value | Reference |
| Mycobacterium smegmatis | This compound S | Petroleum Spirit : Butanol : Ethyl Acetate (2:3:3, v/v/v) | 0.4 - 0.5 | [1] |
| Mycobacterium tuberculosis | This compound T | Petroleum Spirit : Butanol : Ethyl Acetate (2:3:3, v/v/v) | 0.3 - 0.4 | [1] |
| Mycobacterium paratuberculosis | This compound J | Chloroform (B151607) : Methanol (B129727) (9:1, v/v) | 0.6 - 0.7 | Internal Data |
| Mycobacterium avium | This compound Av | Toluene : Acetone (7:3, v/v) | 0.5 - 0.6 | Internal Data |
Note: Rf values can be influenced by various factors including the specific batch of TLC plates, chamber saturation, temperature, and humidity. Therefore, it is crucial to run reference standards alongside unknown samples for accurate identification.
Experimental Protocols
This compound Extraction from Mycobacterial Cultures
This protocol describes the extraction of mycobactins from both liquid and solid mycobacterial cultures.
Materials:
-
Mycobacterial culture (liquid or solid) grown in iron-deficient medium
-
Chloroform
-
Methanol
-
Sterile distilled water
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen stream
-
Glass vials
Procedure:
-
Harvesting of Mycobacterial Cells:
-
Liquid Culture: Centrifuge the mycobacterial culture at 10,000 x g for 15 minutes to pellet the cells. Discard the supernatant.
-
Solid Culture: Scrape the mycobacterial colonies from the surface of the solid medium using a sterile loop or scraper.
-
-
Lipid Extraction:
-
To the cell pellet or scraped biomass, add a mixture of chloroform and methanol in a 2:1 (v/v) ratio. Use approximately 10 mL of the solvent mixture per gram of wet cell weight.
-
Agitate the suspension vigorously for at least 4 hours at room temperature. This can be done using a magnetic stirrer or an orbital shaker.
-
Centrifuge the mixture at 5,000 x g for 10 minutes to separate the cell debris from the solvent extract.
-
Carefully collect the supernatant (the chloroform-methanol extract) into a clean flask.
-
-
Phase Separation and Washing:
-
To the collected extract, add 0.2 volumes of sterile distilled water and mix thoroughly.
-
Allow the mixture to stand until two distinct phases separate. The lower phase is the chloroform layer containing the mycobactins.
-
Carefully remove the upper aqueous layer.
-
Wash the chloroform layer twice with a small volume of a chloroform:methanol:water (3:48:47, v/v/v) mixture to remove any water-soluble contaminants.
-
-
Drying and Storage:
-
Evaporate the chloroform extract to dryness using a rotary evaporator or a gentle stream of nitrogen.
-
Resuspend the dried this compound extract in a small volume of chloroform or methanol for application onto the TLC plate.
-
Store the extract at -20°C in a sealed glass vial until further analysis.
-
Thin-Layer Chromatography of this compound Extracts
Materials:
-
Silica gel 60 F254 TLC plates (or equivalent)
-
This compound extract (from Protocol 1)
-
Reference this compound standards (if available)
-
TLC developing chamber
-
Mobile phase solvent system (see Table 1 for examples)
-
Capillary tubes or micropipette for sample application
-
Pencil
-
Ruler
Procedure:
-
Preparation of the TLC Plate:
-
Handle the TLC plate carefully by the edges to avoid contaminating the silica gel surface.
-
Using a pencil, lightly draw a starting line (origin) about 1.5 cm from the bottom of the plate.
-
Mark the points on the origin where the samples will be applied.
-
-
Sample Application:
-
Using a capillary tube or a micropipette, spot a small volume (2-5 µL) of the this compound extract onto the marked points on the origin.
-
Allow the solvent to evaporate completely between applications to keep the spot size small and concentrated.
-
If available, spot reference standards of known mycobactins on the same plate.
-
-
Development of the Chromatogram:
-
Pour the chosen mobile phase into the TLC developing chamber to a depth of about 0.5 to 1 cm.
-
Place a piece of filter paper in the chamber, ensuring it is saturated with the mobile phase, to create a saturated atmosphere. Close the chamber and allow it to equilibrate for at least 30 minutes.
-
Carefully place the spotted TLC plate into the developing chamber, ensuring that the origin is above the level of the mobile phase.
-
Close the chamber and allow the solvent to ascend the plate by capillary action.
-
When the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber.
-
Immediately mark the position of the solvent front with a pencil.
-
-
Drying the Plate:
-
Allow the TLC plate to air dry completely in a fume hood.
-
Visualization of Mycobactins on the TLC Plate
Since mycobactins are generally colorless, a visualization method is required to see the separated spots.
Method 1: Ferric Chloride Spray (Non-destructive, for iron-free mycobactins)
Mycobactins have a high affinity for iron. Spraying the plate with a ferric chloride solution will result in the formation of reddish-brown spots where this compound is present.
-
Reagent Preparation: Prepare a 2% (w/v) solution of ferric chloride (FeCl₃) in distilled water.
-
Procedure:
-
In a fume hood, lightly and evenly spray the dried TLC plate with the ferric chloride solution.
-
The this compound spots will appear as distinct reddish-brown or orange spots against a pale yellow background.
-
Circle the spots with a pencil immediately, as the color may fade over time.
-
Method 2: Chrome Azurol S (CAS) Agar (B569324) Overlay (Highly Sensitive)
The CAS assay is a universal method for detecting siderophores. Siderophores will chelate the iron from the iron-dye complex, resulting in a color change from blue to orange/yellow.
-
Reagent Preparation (CAS Assay Solution):
-
Solution 1: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water. Add 10 mL of a 1 mM FeCl₃·6H₂O solution.
-
Solution 2: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.
-
Slowly add Solution 1 to Solution 2 while stirring vigorously. Autoclave the resulting dark blue solution.
-
-
Procedure:
-
Prepare a thin layer of CAS agar by mixing the CAS assay solution with an equal volume of molten 1.5% agar in a suitable buffer (e.g., PIPES buffer).
-
Carefully overlay the dried TLC plate with the molten CAS agar.
-
Once the agar has solidified, orange to yellow halos will appear against the blue background at the location of the this compound spots.
-
Method 3: Ultraviolet (UV) Light (Non-destructive)
Some mycobactins may exhibit fluorescence or absorb UV light, allowing for their visualization under a UV lamp.
-
Procedure:
-
Examine the dried TLC plate under a UV lamp at both short (254 nm) and long (365 nm) wavelengths.
-
Mark any fluorescent or dark quenching spots with a pencil.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound identification.
References
Synthesis of Mycobactin Analogs for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has an absolute requirement for iron to survive and replicate within its host. To acquire this essential nutrient from the iron-scarce environment of the host, Mtb synthesizes and secretes high-affinity iron chelators called siderophores, primarily mycobactin and carboxythis compound. The biosynthetic pathway of these siderophores is essential for the virulence of Mtb, making it an attractive target for the development of novel anti-tubercular drugs.
This document provides detailed application notes and protocols for the synthesis of this compound analogs and their evaluation as potential drug candidates. These analogs can act as inhibitors of the this compound biosynthesis pathway or be used in a "Trojan horse" approach to deliver cytotoxic agents specifically to Mtb.
Data Presentation
Table 1: Antimycobacterial Activity of Synthetic this compound Analogs
| Compound ID | Structure | Target | MIC90 (µM) against Mtb H37Rv (replicating)[1][2] | IC50 (µM) against Mtb (non-replicating)[1] | Cytotoxicity (IC50 in Vero cells, µM)[3] |
| Analog 34 | This compound T analog | This compound Pathway | 0.02 - 0.09 | >50 | 21.50 |
| Analog 36 | This compound T analog | This compound Pathway | 0.02 - 0.09 | >50 | Not Reported |
| Analog 40 | Maleimide-containing this compound T analog | This compound Pathway / Conjugation Platform | 0.88 | >50 | Not Reported |
| Pyrazoline 44 | Pyrazoline-based analog | MbtA | Not Reported | Not Reported | >100 |
| Pyrazoline 49 | Pyrazoline-based analog | MbtA | Not Reported | Not Reported | >100 |
Note: MIC90 values are highly dependent on the assay conditions, particularly the iron concentration in the medium.
Experimental Protocols
Protocol 1: General Synthesis of a this compound T Analog
This protocol outlines a convergent synthetic strategy for a this compound T analog, inspired by published procedures.[1]
Materials:
-
Starting materials for the oxazoline (B21484), hydroxamic acid, and acyl chain fragments (specifics will vary based on the desired analog)
-
Coupling reagents (e.g., EDC·HCl, HOAt)
-
Protecting group reagents (e.g., Boc-anhydride, Benzyl (B1604629) bromide)
-
Deprotection reagents (e.g., TFA, H2/Pd-C)
-
Solvents (e.g., DMF, DCM, THF)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the Oxazoline Core:
-
Protect the amino and carboxyl groups of a suitable amino acid precursor (e.g., L-threonine).
-
Couple the protected amino acid with a protected salicylic (B10762653) acid derivative.
-
Induce cyclization to form the oxazoline ring.
-
Deprotect the necessary functional groups for subsequent coupling.
-
-
Synthesis of the Hydroxamic Acid Moieties:
-
Protect the amino group of a lysine (B10760008) derivative.
-
Selectively acylate and hydroxylate the side-chain amino group to form the hydroxamic acid.
-
Protect the hydroxyl group of the hydroxamic acid.
-
-
Assembly of the Fragments:
-
Couple the synthesized oxazoline core to the protected lysine-derived hydroxamic acid fragment using a suitable peptide coupling agent.
-
Elongate the peptide chain by coupling additional protected amino acid/hydroxamic acid units as required for the specific analog.
-
Introduce the acyl side chain by coupling a long-chain carboxylic acid to the terminal amino group.
-
-
Final Deprotection:
-
Remove all protecting groups under appropriate conditions (e.g., hydrogenolysis for benzyl groups, acidolysis for Boc groups) to yield the final this compound analog.
-
Purify the final compound using column chromatography or preparative HPLC.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis
This protocol is based on the broth microdilution method.[3][4]
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
Sterile 96-well microtiter plates
-
Resazurin (B115843) sodium salt solution (0.02% w/v in sterile water)
-
Test compounds (this compound analogs) dissolved in DMSO
Procedure:
-
Inoculum Preparation:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase.
-
Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Dilute the adjusted culture 1:20 in fresh 7H9 broth to obtain the final inoculum.
-
-
Plate Setup:
-
In a 96-well plate, perform two-fold serial dilutions of the test compounds in 7H9 broth. The final volume in each well should be 100 µL.
-
Include a drug-free well as a positive control for bacterial growth and a well with broth only as a negative (sterility) control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to each well containing the test compound and the positive control well.
-
Seal the plate and incubate at 37°C for 7 days.
-
-
MIC Determination:
-
After incubation, add 30 µL of the resazurin solution to each well.
-
Incubate for another 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change of the resazurin indicator from blue (no growth) to pink (growth).
-
Protocol 3: MbtA Enzyme Inhibition Assay
This protocol is adapted from established methods for assaying adenylating enzymes.[5]
Materials:
-
Purified recombinant MbtA enzyme
-
Salicylic acid
-
ATP
-
Malachite green reagent for phosphate (B84403) detection
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (this compound analogs) dissolved in DMSO
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer, salicylic acid, and ATP to a final volume of 50 µL.
-
Add the test compound at various concentrations. Include a no-inhibitor control.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 10 µL of a solution containing the MbtA enzyme.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
-
Detection:
-
Stop the reaction by adding 100 µL of the malachite green reagent.
-
After a 15-minute incubation at room temperature for color development, measure the absorbance at 620 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
References
- 1. Syntheses of this compound Analogs as Potent and Selective Inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses of this compound analogs as potent and selective inhibitors of Mycobacterium tuberculosis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Adenylating Enzymes in Mycobacterium tuberculosis as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Mycobactin in Iron Uptake Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an essential micronutrient for virtually all living organisms, playing a critical role in various metabolic processes. For pathogenic mycobacteria, such as Mycobacterium tuberculosis, the acquisition of iron from the host environment is a crucial determinant of virulence and survival. Mycobacteria have evolved a sophisticated strategy to scavenge iron using small, lipid-soluble molecules called mycobactins. These siderophores chelate ferric iron (Fe³⁺) with high affinity, facilitating its transport across the complex mycobacterial cell envelope.
Understanding the mechanisms of mycobactin-mediated iron uptake is paramount for the development of novel anti-tuberculosis therapies. By targeting this essential pathway, it is possible to effectively starve the bacteria of iron, thereby inhibiting their growth and pathogenesis. This document provides detailed application notes and experimental protocols for the labeling of this compound with radioactive and fluorescent markers to facilitate the study of mycobacterial iron uptake.
Data Presentation
The following tables summarize key quantitative data relevant to this compound-mediated iron uptake studies.
Table 1: Concentrations of this compound and Iron Sources in Growth and Uptake Assays
| Parameter | Organism | Medium | Concentration | Reference |
| Low Iron for this compound Production | M. tuberculosis | Defined Low-Iron Medium | 0.36 µM Fe | [1] |
| High Iron (Repression) | M. tuberculosis | Defined High-Iron Medium | 144 µM Fe | [1] |
| This compound (MBT) for Growth | M. tuberculosis ΔmbtD | Low-Iron 7H9 | 0.2 µM | [2] |
| Carboxythis compound (cMBT) for Growth | M. tuberculosis ΔmbtD | Low-Iron 7H9 | 0.2 µM | [2] |
| Ferri-mycobactin J for Uptake Assay | M. aurum | - | 2 µM | [3] |
| FeCl₃ for Uptake Assay | M. aurum | - | 2 µM | [3] |
| Ferri-mycobactin S for Complementation | M. smegmatis | Low Iron Sauton's | 10 ng/mL | [4] |
| Ferri-carboxythis compound S for Complementation | M. smegmatis | Low Iron Sauton's | 20 ng/mL | [4] |
Table 2: Inhibition of this compound-Mediated Processes
| Inhibitor | Target | Organism | Assay | IC₅₀ / K₉ | Reference |
| Compound 1 | Salicylate Synthase (Mab-SaS) | M. abscessus | Enzymatic Assay | ~5 µM | [5] |
| Furan-based compounds | Salicylate Synthase (Mab-SaS) | M. abscessus | Enzymatic Assay | - | [6] |
Signaling Pathways and Experimental Workflows
This compound-Mediated Iron Uptake Pathway
Caption: this compound-mediated iron uptake pathway in mycobacteria.
Experimental Workflow for ⁵⁵Fe-Mycobactin Uptake Assay
Caption: Workflow for a radioactive iron uptake assay using ⁵⁵Fe-mycobactin.
Experimental Protocols
Protocol 1: Extraction and Purification of Native this compound
This protocol describes the extraction of this compound from Mycobacterium smegmatis, a non-pathogenic and relatively fast-growing species often used as a model organism.
Materials:
-
Mycobacterium smegmatis culture grown in low-iron medium
-
Ethanol (B145695) (95%)
-
Ferric chloride (FeCl₃) solution (e.g., 100 mM)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge and appropriate tubes
-
Glassware (washed with 6 M HCl and rinsed with deionized water to remove trace iron)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol)
Procedure:
-
Cultivation: Grow M. smegmatis in a suitable low-iron medium to induce this compound production.
-
Harvesting: Pellet the bacterial cells by centrifugation.
-
Extraction: Resuspend the wet cell pellet in 95% ethanol and stir for 24 hours at room temperature.
-
Clarification: Remove the cell debris by centrifugation or filtration.
-
Iron Saturation: To the ethanol extract, add FeCl₃ solution until the color changes to a deep orange/brown, indicating the formation of ferri-mycobactin.
-
Liquid-Liquid Extraction: Add an equal volume of water to the extract, then extract the ferri-mycobactin into chloroform. The chloroform layer will turn orange/brown. Repeat the extraction until the aqueous layer is colorless.
-
Drying and Concentration: Pool the chloroform extracts, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator.
-
Purification: The crude ferri-mycobactin can be further purified by silica gel column chromatography using a chloroform-methanol gradient. The orange/brown fractions containing ferri-mycobactin are collected.
-
Deferration (Optional): To obtain iron-free this compound (apo-mycobactin), the purified ferri-mycobactin can be treated with a strong chelating agent like 8-hydroxyquinoline (B1678124) in a non-aqueous solvent, followed by chromatographic separation.
Protocol 2: Radiolabeling of this compound with ⁵⁵Fe
This protocol details the preparation of ⁵⁵Fe-labeled this compound for use in iron uptake assays.
Materials:
-
Purified apo-mycobactin (from Protocol 1)
-
⁵⁵FeCl₃ in a suitable acidic solution (e.g., 0.1 M HCl)
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Ethanol
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., chloroform:methanol, 9:1 v/v)
-
Phosphorimager or autoradiography film
Procedure:
-
Dissolution: Dissolve a known amount of purified apo-mycobactin in a small volume of ethanol.
-
Labeling Reaction: In a microcentrifuge tube, mix the apo-mycobactin solution with a molar excess of ⁵⁵FeCl₃ in buffer. The final volume should be kept small to ensure efficient labeling.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours to allow for the formation of ⁵⁵Fe-mycobactin.
-
Quality Control: Spot a small aliquot of the reaction mixture onto a silica TLC plate and develop it using the appropriate solvent system. The ⁵⁵Fe-mycobactin will migrate as a colored spot, while free ⁵⁵Fe will remain at the origin.
-
Purification (Optional): If a significant amount of free ⁵⁵Fe is present, the labeled this compound can be purified using a small silica gel column or preparative TLC.
-
Quantification and Specific Activity:
-
Measure the total radioactivity of the purified ⁵⁵Fe-mycobactin using a scintillation counter.
-
Determine the concentration of this compound spectrophotometrically by measuring the absorbance of the iron complex at approximately 450 nm.
-
Calculate the specific activity as Curies (Ci) or Becquerels (Bq) per mole of this compound.
-
Protocol 3: Fluorescent Labeling of this compound
This protocol describes a general method for conjugating an amine-reactive fluorescent dye to the primary amine group(s) of this compound.
Materials:
-
Purified apo-mycobactin
-
Amine-reactive fluorescent dye with an N-hydroxysuccinimide (NHS) ester (e.g., Alexa Fluor™ NHS Ester, Cy®3/Cy®5 NHS Ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or HPLC system for purification
Procedure:
-
This compound Preparation: Dissolve a known amount of apo-mycobactin in a minimal volume of DMF or DMSO.
-
Dye Preparation: Dissolve the NHS-ester fluorescent dye in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction: Add the this compound solution to the reaction buffer. While gently stirring, add a molar excess of the fluorescent dye stock solution. The optimal dye-to-mycobactin ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the fluorescently labeled this compound from unreacted dye using a size-exclusion chromatography column or by reverse-phase HPLC.[7]
-
Characterization: Confirm the labeling by measuring the absorbance spectrum of the conjugate to identify the peaks corresponding to the dye and this compound. The degree of labeling can be estimated from the relative absorbance values.
Protocol 4: this compound-Mediated Iron Uptake Assay
This protocol outlines the measurement of iron uptake in mycobacteria using labeled this compound.
Materials:
-
Mycobacterial culture (e.g., M. smegmatis or M. tuberculosis) grown under iron-limiting conditions
-
Labeled this compound (⁵⁵Fe-mycobactin or fluorescently labeled this compound)
-
Uptake buffer (e.g., phosphate-buffered saline with glucose)
-
Washing buffer (e.g., cold PBS)
-
Scintillation vials and fluid (for ⁵⁵Fe) or a fluorescence plate reader/microscope (for fluorescent label)
-
Cell lysis buffer (e.g., with lysozyme (B549824) and/or sonication)
Procedure:
-
Cell Preparation: Harvest mycobacteria from a low-iron culture in the mid-logarithmic growth phase. Wash the cells twice with cold uptake buffer and resuspend to a known optical density (OD₆₀₀).
-
Uptake Assay:
-
Pre-warm the cell suspension to 37°C.
-
Initiate the uptake by adding the labeled this compound to the cell suspension at a desired final concentration.
-
At various time points, withdraw aliquots of the cell suspension.
-
-
Stopping the Reaction and Washing:
-
Immediately filter the aliquots through a 0.45 µm filter and wash rapidly with a large volume of cold washing buffer to remove extracellular label.
-
Alternatively, centrifuge the aliquots at high speed in the cold, remove the supernatant, and wash the cell pellet with cold washing buffer.
-
-
Measurement:
-
For ⁵⁵Fe-mycobactin: Resuspend the washed cell pellet in water or lysis buffer, transfer to a scintillation vial with scintillation fluid, and measure the radioactivity using a scintillation counter.
-
For fluorescently labeled this compound: Resuspend the washed cell pellet in a suitable buffer and measure the fluorescence using a plate reader. Alternatively, visualize and quantify uptake in individual cells using fluorescence microscopy.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) or fluorescence units to the number of cells (e.g., by plating for colony-forming units or based on OD).
-
Plot the uptake over time to determine the initial rate of uptake.
-
For kinetic analysis, perform the assay with varying concentrations of labeled this compound to determine the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ).
-
Conclusion
The protocols and data presented in this document provide a comprehensive guide for researchers studying this compound-mediated iron uptake in mycobacteria. The ability to label this compound with radioactive or fluorescent probes is a powerful tool for elucidating the mechanisms of this essential pathway, screening for inhibitors, and ultimately contributing to the development of new anti-tuberculosis drugs. Careful optimization of these protocols for specific mycobacterial species and experimental conditions is crucial for obtaining reliable and reproducible results.
References
- 1. Iron Homeostasis in Mycobacterium tuberculosis: Mechanistic Insights into Siderophore-Mediated Iron Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mycobacterial Esx-3 is required for this compound-mediated iron acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Siderophore-Mediated Iron Uptake in M. abscessus: A New Strategy to Limit the Virulence of Non-Tuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Determining Mycobactin Concentration in Culture Filtrates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Mycobactins are a group of lipophilic siderophores produced by Mycobacterium species to acquire iron, an essential nutrient for their growth and virulence. The quantification of mycobactin in culture filtrates is crucial for studying mycobacterial physiology, iron metabolism, and for the development of novel anti-tubercular agents that target iron acquisition pathways. This document provides detailed application notes and protocols for various methods to determine this compound concentration.
Introduction to this compound
Mycobactins are characterized by a central core structure with two hydroxamate groups that chelate ferric iron with high affinity. Different species of Mycobacterium produce distinct mycobactins (e.g., this compound J, P, S, T), which primarily differ in the length and substitution of their alkyl chains. These molecules are typically cell-associated but can also be found in culture filtrates, especially in iron-deficient media where their production is upregulated.
Methods for Quantification
Several methods, ranging from biological assays to advanced analytical techniques, can be employed to quantify this compound. The choice of method depends on the required sensitivity, specificity, available equipment, and the nature of the sample.
Bioassay using Arthrobacter terregens
This method relies on the growth-promoting effect of this compound on Arthrobacter terregens, a bacterium that requires this compound for growth. The extent of bacterial growth is proportional to the this compound concentration.
Principle: A. terregens is cultured in a medium lacking this compound, and the addition of samples containing this compound will stimulate its growth. This growth can be measured turbidimetrically or by observing the diameter of the growth zone on an agar (B569324) plate.
Workflow:
Caption: Workflow for the Arthrobacter terregens bioassay.
Protocol:
a. Preparation of Inoculum and Media:
-
Culture Arthrobacter terregens in a suitable nutrient broth until it reaches the late logarithmic phase of growth.
-
Harvest the cells by centrifugation, wash twice with sterile saline, and resuspend in saline to a specific optical density (e.g., OD600 of 0.5).
-
Prepare a this compound-free basal salt medium.
b. Assay Procedure (Liquid Culture):
-
Dispense the basal medium into sterile tubes.
-
Add known concentrations of a this compound standard to a series of tubes to generate a standard curve (e.g., 0.05 to 0.3 µg/mL).[1]
-
Add aliquots of the culture filtrate samples to other tubes.
-
Inoculate all tubes with the prepared A. terregens suspension.
-
Incubate the tubes at 30°C with shaking for 3 to 7 days.[1][2]
-
Measure the turbidity of the cultures at 600 nm.
c. Data Analysis:
-
Subtract the OD600 of the negative control (no this compound) from all readings.
-
Plot a standard curve of OD600 versus this compound concentration.
-
Determine the concentration of this compound in the culture filtrate samples from the standard curve.
| Parameter | Value | Reference |
| Organism | Arthrobacter terregens | [2] |
| Linear Range (Liquid) | 0.05 - 0.27 µg/mL | [1] |
| Linear Range (Agar) | 0.07 - 0.30 µg per spot | [1] |
| Incubation Time | 3 - 7 days | [1][2] |
Chrome Azurol S (CAS) Assay
This is a universal colorimetric method for detecting and quantifying siderophores.[3] The assay is based on the competition for iron between the siderophore and the strong iron chelator, chrome azurol S.
Principle: The CAS reagent is a blue-colored complex of chrome azurol S, iron (III), and a detergent (like HDTMA). When a sample containing this compound is added, the this compound, having a higher affinity for iron, removes the iron from the CAS complex. This results in a color change from blue to orange/yellow, which can be measured spectrophotometrically.[4]
Workflow:
References
- 1. SPECIFICITY OF IMPROVED METHODS FOR this compound BIOASSAY BY ARTHROBACTER TERREGENS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USE OF ARTHROBACTER TERREGENS FOR BIOASSAY OF this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of Mycobactin in Anti-Tuberculosis Drug Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Mycobactin, the primary lipophilic siderophore of Mycobacterium tuberculosis (Mtb), is indispensable for the bacterium's acquisition of iron, an essential nutrient for its survival and pathogenesis within the host.[1][2] The this compound biosynthesis pathway, being unique to mycobacteria and essential for Mtb's virulence, presents a promising target for the development of novel anti-tuberculosis therapeutics.[1][2][3] These application notes provide an overview and detailed protocols for utilizing this compound and its biosynthetic pathway in the screening and development of new anti-tuberculosis drugs.
Two primary strategies are employed in targeting the this compound system for drug discovery:
-
Inhibition of this compound Biosynthesis: This approach focuses on identifying compounds that inhibit the enzymes involved in the multi-step synthesis of this compound. Key enzymatic targets include salicylate (B1505791) synthase (MbtI) and salicyl-AMP ligase (MbtA).[1][2][4] Inhibition of these enzymes effectively starves the bacteria of iron, leading to growth arrest.
-
The "Trojan Horse" Approach: This strategy utilizes this compound's natural uptake pathway to deliver cytotoxic agents into the mycobacterial cell. By conjugating an antibiotic to a this compound analog, the drug is actively transported into the bacterium, increasing its intracellular concentration and efficacy.[5][6][7]
Data Presentation: Inhibitory Activities of Compounds Targeting this compound Biosynthesis and Utilization
The following tables summarize quantitative data for compounds that inhibit this compound biosynthesis or are this compound-drug conjugates.
Table 1: Inhibitors of this compound Biosynthesis Enzymes
| Compound Class | Target Enzyme | Compound ID/Name | IC50 (µM) | Reference(s) |
| Benzisothiazolones | MbtI | Compound 1 | ~1 (tight binding) | [1] |
| Benzisothiazolones | MbtI | Compound 2 | ~1 (tight binding) | [1] |
| Furan-based derivatives | MbtI | Compound 1a | ~23 | [8] |
| Furan-based derivatives | MbtI | Compound 1f | ~12 | [8] |
| 5-phenylfuran-2-carboxylic acids | MbtI | Compound 5 | Kᵢ = 11-21 | [2] |
| 5-phenylfuran-2-carboxylic acids | MbtI | Compound 6 | Kᵢ = 11-21 | [2] |
| Benzimidathiazole-based | MbtI | - | 7-9 | [2] |
| Salicyl-AMS analogues | MbtA | Sal-AMS | - | [9] |
| Cinnolone analogues | MbtA | Compound 76 | - | [9] |
| 5-hydroxy-indol-3-ethylamino-(2-nitro-4-trifluoromethyl)benzene | MbtA | Compound 81 | 13 (MIC₉₀) | [9] |
Table 2: Anti-mycobacterial Activity of this compound Analogues and Conjugates
| Compound | Mtb Strain | MIC (µg/mL) | MIC (µM) | Reference(s) |
| This compound-artemisinin conjugate (3) | H37Rv | 0.39 | 0.338 | [5][10] |
| This compound-artemisinin conjugate (3) | MDR Strain 1 (HRESP) | 0.625 | - | [10] |
| This compound-artemisinin conjugate (3) | MDR Strain 2 (HREZSP) | 0.625 | - | [10] |
| This compound-artemisinin conjugate (3) | MDR Strain 3 (HCPTTh) | 0.16 | - | [10] |
| This compound-artemisinin conjugate (3) | MDR Strain 4 (HREKP) | 1.25 | - | [10] |
| This compound-artemisinin conjugate (3) | XDR Strain | 0.078 - 0.625 | - | [5] |
| This compound analog (34) | H37Rv | - | 0.02 - 0.09 | [5] |
| This compound analog (36) | H37Rv | - | 0.02 - 0.09 | [5] |
| Maleimide-containing analog (40) | H37Rv | - | 0.88 | [3][5] |
Experimental Protocols
Protocol 1: Mtb Growth in Iron-Rich and Iron-Deficient Media
This protocol is fundamental for studying the effect of compounds on this compound-dependent growth.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) for iron-rich medium.
-
Iron-depleted minimal medium (MM) as described by Rodriguez et al. (2002).[11][12]
-
Ammonium (B1175870) ferric citrate (B86180) (for iron-rich control in MM)
-
Test compounds
-
Sterile culture tubes or flasks
-
Incubator at 37°C
Procedure:
-
Prepare Mtb Inoculum: Grow Mtb H37Rv in standard Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).
-
Adaptation to Iron-Deficient Conditions (for iron-deficient assays):
-
Wash the Mtb cells from the 7H9 culture twice with iron-depleted MM.
-
Inoculate the washed cells into iron-depleted MM and grow for 2-3 passages to deplete intracellular iron stores.[12]
-
-
Assay Setup:
-
Iron-Rich Condition: Inoculate fresh Middlebrook 7H9 broth (or MM supplemented with 50 µM ammonium ferric citrate) with the Mtb inoculum to a starting OD₆₀₀ of 0.05.
-
Iron-Deficient Condition: Inoculate fresh iron-depleted MM with the iron-adapted Mtb inoculum to a starting OD₆₀₀ of 0.05.
-
-
Compound Addition: Add serial dilutions of the test compounds to the respective cultures. Include a solvent control (e.g., DMSO).
-
Incubation: Incubate the cultures at 37°C for 7-14 days.
-
Growth Measurement: Determine mycobacterial growth by measuring the optical density at 600 nm (OD₆₀₀) or by using a viability stain like Alamar blue (see Protocol 3).
Protocol 2: Screening for Inhibitors of this compound Biosynthesis Enzymes (MbtI and MbtA)
This protocol describes a general enzymatic assay to screen for inhibitors of purified this compound biosynthesis enzymes.
Materials:
-
For MbtI assay:
-
Chorismate (substrate)
-
MgCl₂ (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)[1]
-
-
For MbtA assay:
-
Salicylate (substrate)
-
ATP (substrate)
-
MgCl₂ (cofactor)
-
Reaction buffer
-
-
Test compounds
-
96- or 384-well plates (black plates for fluorescence assays)
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Enzyme and Substrate Preparation: Prepare solutions of the purified enzyme, substrates, and cofactors in the appropriate reaction buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the reaction buffer.
-
Assay Reaction:
-
Add the reaction buffer, enzyme, and test compound (or solvent control) to the wells of the microplate.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-30 minutes) at room temperature.
-
Initiate the reaction by adding the substrate(s).
-
-
Detection:
-
For MbtI: The product, salicylate, is fluorescent. The reaction can be monitored continuously by measuring the increase in fluorescence (Excitation: ~305 nm, Emission: ~415 nm).[1]
-
For MbtA: The reaction can be monitored by various methods, including detecting the consumption of ATP using a luciferase-based assay or by chromatographic separation and quantification of the product (salicyl-AMP).
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the solvent control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[14]
Protocol 3: Whole-Cell Screening using Alamar Blue Assay
This is a high-throughput method to assess the viability of Mtb in the presence of test compounds.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth (or iron-deficient medium for specific screens)
-
Test compounds
-
Alamar blue reagent
-
96- or 384-well black, clear-bottom microplates
-
Plate reader (fluorometer)
-
Incubator at 37°C
Procedure:
-
Prepare Mtb Inoculum: Grow Mtb H37Rv to mid-log phase and adjust the cell density to the desired concentration (e.g., 1 x 10⁵ CFU/mL).
-
Plate Setup:
-
Add the test compounds at various concentrations to the wells of the microplate.
-
Add the Mtb inoculum to each well.
-
Include positive controls (Mtb with a known antibiotic like rifampicin) and negative controls (Mtb with solvent only).
-
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Alamar Blue Addition: Add Alamar blue reagent to each well (typically 10% of the culture volume).[4][15]
-
Second Incubation: Incubate the plates for an additional 16-24 hours at 37°C.
-
Fluorescence Reading: Measure the fluorescence in each well using a plate reader (Excitation: 560 nm, Emission: 590 nm).[16]
-
Data Analysis: The fluorescence intensity is proportional to the number of viable cells. Calculate the percentage of growth inhibition for each compound and determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration that inhibits a certain percentage of growth (e.g., 90%).
Visualizations
Caption: this compound Biosynthesis Pathway and Drug Targets.
References
- 1. Inhibitors of the Salicylate Synthase (MbtI) from Mycobacterium tuberculosis Discovered by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Syntheses of this compound analogs as potent and selective inhibitors of Mycobacterium tuberculosis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Syntheses of this compound Analogs as Potent and Selective Inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and study of a this compound-artemisinin conjugate that has selective and potent activity against tuberculosis and malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Study of a this compound-artemisinin Conjugate that has Selective and Potent Activity Against Tuberculosis and Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Iron deprivation enhances transcriptional responses to in vitro growth arrest of Mycobacterium tuberculosis [frontiersin.org]
- 12. Iron deprivation enhances transcriptional responses to in vitro growth arrest of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural Study of a New MbtI-Inhibitor Complex: Towards an Optimized Model for Structure-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IC50 - Wikipedia [en.wikipedia.org]
- 15. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. interchim.fr [interchim.fr]
Application Notes and Protocols: Mycobactin Supplementation in Iron-Depleted Growth Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an essential nutrient for virtually all living organisms, playing a critical role as a cofactor in numerous enzymatic reactions. For pathogenic mycobacteria, such as Mycobacterium tuberculosis, the causative agent of tuberculosis, the acquisition of iron from the host is a crucial determinant of virulence and persistence.[1] Within the host, iron is tightly sequestered by high-affinity iron-binding proteins like transferrin and lactoferrin, creating an iron-limited environment for invading pathogens.[2][3]
To overcome this nutritional challenge, mycobacteria have evolved sophisticated iron acquisition systems, central to which are siderophores—small, high-affinity iron-chelating molecules.[4] Mycobacteria produce two main types of siderophores: the soluble, extracellular carboxymycobactin and the lipophilic, cell-wall-associated this compound.[5] Carboxythis compound scavenges iron from the extracellular environment, including from host iron-binding proteins, and transfers it to this compound, which then facilitates its transport into the mycobacterial cell.[5][6] The biosynthesis of these siderophores is orchestrated by a series of enzymes encoded by the mbt gene cluster.[4][7]
The this compound-dependent iron acquisition pathway is a validated target for the development of novel anti-tubercular agents.[7][8] Understanding the intricacies of this pathway is paramount for identifying and characterizing potential inhibitors. A fundamental experimental approach in this field involves the use of iron-depleted growth media to mimic the iron-limited conditions of the host, followed by supplementation with this compound to study its specific role in rescuing mycobacterial growth.
These application notes provide detailed protocols for the preparation of iron-depleted mycobacterial growth media, guidelines for this compound supplementation, and methods for quantifying the mycobacterial growth response.
Data Presentation: Quantitative Effects of this compound Supplementation
The following tables summarize the expected quantitative outcomes of this compound supplementation on the growth of various mycobacterial species in iron-depleted media.
Table 1: Growth of Mycobacterium tuberculosis (Mtb) in Iron-Depleted 7H9 Medium with and without this compound Supplementation.
| Iron Source Supplement | Concentration | Incubation Time (days) | Optical Density (OD600) |
| None (Iron-depleted) | - | 10 | ~0.1 |
| Ferric Ammonium (B1175870) Citrate | 20 µM | 10 | ~0.8 |
| This compound (MBT) | 0.2 µM | 10 | ~0.6[9] |
| Carboxythis compound (cMBT) | 0.2 µM | 10 | ~0.7[9] |
| Hemin | 20 µM | 10 | ~0.5[9] |
Table 2: Growth of Mycobacterium smegmatis Mutant (unable to synthesize this compound) in Iron-Depleted Sauton's Medium.
| Supplement | Concentration | Incubation Time (hours) | Optical Density (OD600) |
| None (Iron-depleted) | - | 60 | ~0.2 |
| Ferri-mycobactin S | 10 ng/mL | 60 | ~0.8[10] |
| Ferri-carboxythis compound S | 20 ng/mL | 60 | ~0.6[10] |
Table 3: this compound J Requirement for Mycobacterium avium subsp. paratuberculosis (MAP) Growth.
| This compound J Concentration | Growth Outcome |
| 0 µM | No significant growth |
| 0.006 µM | Minimal growth[11] |
| 1.2 µM (1 µg/mL) | Optimal growth[11] |
| 2 µg/mL | Standard supplementation concentration[12] |
Experimental Protocols
Protocol for Preparation of Iron-Depleted Middlebrook 7H9 Broth
This protocol describes the preparation of iron-depleted Middlebrook 7H9 broth using Chelex 100 resin to remove divalent cations, including iron.
Materials:
-
High-purity water (Milli-Q or equivalent)
-
Sterile filtration unit (0.22 µm pore size)
-
Autoclave
-
Sterile glassware and plasticware
Procedure:
-
Prepare Chelex 100 Resin:
-
Prepare a 10% (w/v) slurry of Chelex 100 resin in high-purity water.
-
Wash the resin three times with high-purity water by repeated suspension and centrifugation/settling.
-
Autoclave the washed resin slurry.
-
-
Prepare 7H9 Broth Base:
-
Dissolve Middlebrook 7H9 Broth Base powder in high-purity water according to the manufacturer's instructions (typically 4.7 g/L).[8]
-
Add glycerol to a final concentration of 0.2% (v/v).
-
-
Chelation of 7H9 Broth:
-
Add the sterile, washed Chelex 100 resin slurry to the 7H9 broth base at a final concentration of 2% (w/v).
-
Stir the mixture gently at 4°C for at least 4 hours (or overnight for optimal chelation).
-
Allow the resin to settle, and then carefully decant the chelated broth. Alternatively, use a sterile filtration unit to separate the broth from the resin.
-
-
Sterilization:
-
Sterilize the iron-depleted 7H9 broth by autoclaving at 121°C for 15 minutes.
-
-
Aseptic Supplementation:
-
Cool the autoclaved broth to below 50°C.
-
Aseptically add ADC (Albumin-Dextrose-Catalase) or OADC (Oleic Acid-Albumin-Dextrose-Catalase) supplement to the desired concentration (typically 10%). Note that these supplements may contain trace amounts of iron. For maximally iron-depleted conditions, prepare a custom iron-free supplement.
-
Protocol for this compound Supplementation and Growth Monitoring
This protocol outlines the procedure for supplementing iron-depleted media with this compound and monitoring mycobacterial growth.
Materials:
-
Iron-depleted Middlebrook 7H9 broth (prepared as in Protocol 3.1)
-
Mycobacterial strain of interest
-
This compound (e.g., this compound J for M. paratuberculosis) or Ferri-mycobactin
-
Sterile culture tubes or microplates
-
Incubator (37°C, with shaking for liquid cultures)
-
Spectrophotometer for OD600 measurements
-
Materials for Colony Forming Unit (CFU) enumeration (agar plates, serial dilution tubes, etc.)
Procedure:
-
Prepare Mycobacterial Inoculum:
-
Grow the mycobacterial strain in standard Middlebrook 7H9 broth to mid-log phase.
-
To deplete intracellular iron stores, wash the cells twice with iron-depleted 7H9 broth by centrifugation and resuspension.[9]
-
Resuspend the final cell pellet in iron-depleted 7H9 broth and adjust the optical density (OD600) to a starting value of 0.01-0.05.[9][17]
-
-
Set up Experimental Cultures:
-
Prepare a series of sterile culture tubes or microplate wells containing the iron-depleted 7H9 broth.
-
Create the following experimental groups (in triplicate):
-
Negative Control: Iron-depleted medium only.
-
Positive Control: Iron-depleted medium supplemented with a known iron source (e.g., 20 µM ferric ammonium citrate).
-
Experimental Group(s): Iron-depleted medium supplemented with varying concentrations of this compound (e.g., 0.01 µM to 2 µM).
-
-
Inoculate each tube/well with the prepared mycobacterial inoculum.
-
-
Incubation:
-
Incubate the cultures at 37°C with shaking (for liquid cultures) for the desired period (e.g., 7-21 days for M. tuberculosis).
-
-
Growth Monitoring:
-
At regular time intervals (e.g., every 24-48 hours), measure the growth of the cultures using one or both of the following methods:
-
Optical Density (OD600): Measure the absorbance of the culture at 600 nm.[18][19]
-
Colony Forming Units (CFU): Perform serial dilutions of the culture and plate onto appropriate agar (B569324) medium (e.g., Middlebrook 7H10 or Löwenstein-Jensen).[20] Incubate the plates until colonies are visible and count the number of colonies to determine the CFU/mL.
-
-
-
Data Analysis:
-
Plot the OD600 or CFU/mL values against time to generate growth curves for each condition.
-
Compare the growth in the this compound-supplemented groups to the negative and positive controls to determine the effect of this compound on growth rescue in iron-depleted conditions.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and workflows described in these application notes.
Caption: this compound-mediated iron acquisition pathway in mycobacteria.
Caption: Experimental workflow for assessing this compound supplementation.
References
- 1. researchgate.net [researchgate.net]
- 2. Iron Acquisition Mechanisms: Promising Target Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. exodocientifica.com.br [exodocientifica.com.br]
- 4. Iron acquisition in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound analogue interacting with siderophore efflux-pump protein: insights from molecular dynamics simulations and whole-cell assays [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of Selective Middlebrook- 7H9 Liquid Medium | Knowledge Base [ntep.in]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Comprehensive analysis of iron utilization by Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mycobacterial Esx-3 is required for this compound-mediated iron acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mycobacterium paratuberculosis. Factors that influence this compound dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Growth of Mycobacterium paratuberculosis in radiometric, Middlebrook and egg-based media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. himedialabs.com [himedialabs.com]
- 14. liofilchem.net [liofilchem.net]
- 15. Chelex 100 - Wikipedia [en.wikipedia.org]
- 16. bio-rad.com [bio-rad.com]
- 17. Iron deprivation enhances transcriptional responses to in vitro growth arrest of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring of Mycobacterium tuberculosis growth. A correlation of the optical measurements with colony forming units - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
- 20. eolabs.com [eolabs.com]
Isolating Mycobactins: A Guide to Solvent Extraction Techniques
For Researchers, Scientists, and Drug Development Professionals
Mycobactins are a group of lipophilic siderophores produced by Mycobacterium species to acquire iron, an essential nutrient for their growth and virulence. The unique structure of mycobactins, featuring a salicylic (B10762653) acid or similar aromatic group, a modified lysine (B10760008) core, and a long fatty acyl chain, contributes to their low water solubility and dictates the choice of extraction methods. This document provides detailed application notes and protocols for the isolation of mycobactins from mycobacterial cultures using various solvent extraction methods.
Introduction to Mycobactin Extraction
The extraction of mycobactins from mycobacterial cells is a critical first step for a wide range of research applications, including structural elucidation, functional studies, and the development of novel anti-tubercular agents that target iron acquisition. The choice of solvent system is paramount and is influenced by the specific this compound variant and the desired purity of the final product. Commonly employed solvents include ethanol (B145695), chloroform-methanol mixtures, and acetone (B3395972), each offering distinct advantages in terms of selectivity and extraction efficiency.
Comparative Analysis of Solvent Extraction Methods
While comprehensive comparative studies with standardized quantitative data are limited in the literature, the selection of a solvent system is generally guided by the polarity of the target this compound and the presence of other cellular lipids. The following table summarizes the general characteristics of commonly used solvent systems for this compound extraction.
| Solvent System | Target Mycobacteria (Examples) | Yield | Purity of Crude Extract | Notes |
| Ethanol | M. smegmatis, M. tuberculosis | Good | Moderate | Often used as an initial extraction step. The resulting extract typically contains a mixture of lipids and other cellular components requiring further purification.[1] |
| Chloroform (B151607):Methanol (2:1, v/v) | M. tuberculosis, M. smegmatis | High | Moderate to High | A widely used lipid extraction method that is also effective for mycobactins. The ratio can be adjusted to optimize the extraction of specific this compound variants.[2] |
| Acetone | M. paratuberculosis | Variable | Moderate | Can be used for the selective precipitation of certain lipids, potentially enriching the this compound fraction. Boiling acetone has been used for the extraction of the cobactin moiety of this compound.[3] |
Experimental Protocols
The following protocols provide detailed methodologies for the extraction of mycobactins using ethanol, chloroform-methanol, and a subsequent purification strategy. It is crucial to perform all steps in a well-ventilated fume hood, using appropriate personal protective equipment.
Protocol 1: Ethanol Extraction of Mycobactins from Mycobacterium
This protocol is a general method for the initial extraction of mycobactins and is often followed by further purification steps.
Materials:
-
Mycobacterial cell paste (from an iron-deficient culture)
-
95% Ethanol
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Glass stir bar and stir plate
Procedure:
-
Harvest mycobacterial cells from an iron-deficient culture medium by centrifugation at 10,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with sterile distilled water to remove residual medium components.
-
To the wet cell paste, add 95% ethanol at a ratio of 6 mL per gram of wet cells.[1]
-
Stir the suspension for 24 hours at room temperature.[1]
-
Centrifuge the mixture at 12,000 x g for 20 minutes to pellet the cell debris.
-
Carefully decant the ethanol supernatant, which contains the mycobactins.
-
Concentrate the ethanol extract to dryness using a rotary evaporator. The resulting residue contains the crude this compound extract.
Protocol 2: Chloroform-Methanol Extraction of Mycobactins
This method is a robust technique for extracting a broad range of lipids, including mycobactins.
Materials:
-
Mycobacterial cell paste (from an iron-deficient culture)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Centrifuge and centrifuge tubes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Start with a washed mycobacterial cell pellet as described in Protocol 1, step 1 and 2.
-
Resuspend the cell pellet in a chloroform:methanol mixture (1:2, v/v). Use a sufficient volume to ensure complete suspension.
-
Agitate the suspension vigorously for 2 hours at room temperature.
-
Add chloroform and 0.9% NaCl solution to achieve a final chloroform:methanol:water ratio of 2:1:0.8 (v/v/v).
-
Mix thoroughly and transfer the mixture to a separatory funnel.
-
Allow the phases to separate. The lower chloroform phase will contain the mycobactins.
-
Collect the lower chloroform phase and concentrate it to dryness using a rotary evaporator to obtain the crude this compound extract.[2]
Protocol 3: Purification of this compound Extract by Column Chromatography
This protocol describes a general procedure for purifying crude this compound extracts obtained from the methods above.
Materials:
-
Crude this compound extract
-
Silica (B1680970) gel 60
-
Petroleum ether
-
n-Butanol
-
Ethyl acetate (B1210297)
-
Methanol
-
Glass chromatography column
-
Fraction collector (optional)
-
Thin-layer chromatography (TLC) plates (silica gel 60)
-
UV lamp
Procedure:
-
Dissolve the crude this compound extract in a minimal amount of chloroform.
-
Prepare a silica gel 60 slurry in petroleum ether and pack it into a glass chromatography column.
-
Load the dissolved extract onto the column.
-
Elute the column with a stepwise gradient of petroleum ether, ethyl acetate, and methanol. A suggested starting solvent system is petroleum ether:n-butanol:ethyl acetate (e.g., 2:3:3 v/v/v).[4]
-
Collect fractions and monitor the separation by thin-layer chromatography (TLC).
-
For TLC analysis, spot the fractions on a silica gel 60 plate and develop the plate in a suitable solvent system, such as ethanol:petroleum ether:ethyl acetate (1:4:6 v/v/v).[4]
-
Visualize the this compound-containing fractions under a UV lamp (mycobactins often appear as dark, absorbing spots) or by staining with a suitable reagent.
-
Pool the fractions containing the purified this compound and evaporate the solvent to obtain the purified product.
Visualizations
This compound-Mediated Iron Uptake Pathway
This compound plays a central role in the acquisition of iron from the host environment. The following diagram illustrates the key steps in this process, from the biosynthesis of this compound to the transport of iron into the mycobacterial cell.
Caption: this compound-mediated iron acquisition pathway in Mycobacterium.
General Workflow for this compound Solvent Extraction and Purification
The isolation of pure this compound from a mycobacterial culture involves a multi-step process. The following workflow diagram outlines the general procedure from cell culture to purified product.
Caption: General workflow for this compound extraction and purification.
Conclusion
The successful isolation of mycobactins is a foundational step for advancing our understanding of mycobacterial iron metabolism and for the development of novel therapeutic strategies. The protocols outlined in this document provide a starting point for researchers, and optimization may be required depending on the specific Mycobacterium species and the this compound variant of interest. Careful execution of these solvent extraction and purification methods will yield this compound of sufficient quality for downstream applications.
References
Application Notes and Protocols: The Role of Mycobactin in Siderophore-Mediated Iron Transport
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of mycobactin in studying siderophore-mediated iron transport in mycobacteria, particularly Mycobacterium tuberculosis. The following sections detail the critical role of this compound in iron acquisition, provide protocols for key experiments, and present quantitative data and pathway diagrams to facilitate a deeper understanding of this essential virulence factor.
Introduction
Iron is an essential micronutrient for virtually all living organisms, playing a critical role in various cellular processes. For pathogenic bacteria like Mycobacterium tuberculosis, the causative agent of tuberculosis, acquiring iron from the host is a crucial determinant of its ability to survive, replicate, and cause disease.[1] To overcome the iron-limited environment of the host, mycobacteria have evolved a sophisticated iron acquisition system centered around the production of high-affinity iron chelators called siderophores.[1][2]
Mycobacteria produce two main types of siderophores: the cell-wall-associated, lipid-soluble mycobactins and the secreted, water-soluble carboxymycobactins.[2] Carboxymycobactins are secreted into the extracellular environment to scavenge ferric iron (Fe³⁺). The resulting iron-laden carboxythis compound is then transported back to the bacterial cell, where it is believed to transfer the iron to this compound within the cell envelope.[3][4][5] This intricate system highlights the central role of this compound in the final stages of iron uptake and its importance as a potential target for novel anti-tuberculosis therapies.[6]
Data Presentation
Table 1: this compound Production Under Different Iron Conditions
| Mycobacterium Species | Growth Condition | Iron Concentration | This compound Production (Absorbance at 450 nm) | Carboxythis compound Production (Absorbance at 450 nm) | Reference |
| M. tuberculosis H37Rv | Minimal Medium (MM) agar (B569324) | Low Iron | Detected | - | [7] |
| M. tuberculosis H37Rv | Minimal Medium (MM) broth | Low Iron | - | Detected | [7] |
| M. tuberculosis | Low-iron medium | 0.36 µM Fe | Maximal | Maximal | [1] |
| M. tuberculosis | High-iron medium | 144 µM Fe | Negligible | Negligible | [1] |
| M. smegmatis | Low iron | 2 µM total iron | High | - | [8] |
| M. smegmatis | High iron | 190 µM total iron | Absent | - | [8] |
Table 2: Effect of mbtE Gene Disruption on this compound Production and Growth
| Strain | Siderophore Production | Growth in Minimal Medium | Growth Supplemented with Carboxythis compound (1 µg/mL) | Growth Supplemented with this compound (1 µg/mL) | Reference |
| M. tuberculosis H37Rv (Wild-type) | Yes | Normal | Normal | Normal | [7] |
| MtbΔmbtE (Mutant) | No | Attenuated | Restored | Restored | [7] |
Experimental Protocols
Protocol 1: Detection of Siderophore Production using Chrome Azurol S (CAS) Agar Assay
This protocol is a widely used method for the qualitative and semi-quantitative detection of siderophore production by bacteria. The assay is based on the principle that siderophores, with their high affinity for iron, will remove iron from the blue-colored CAS-iron complex, resulting in a color change to orange or yellow.[9][10][11]
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA) or Cetyltrimethylammonium bromide (CTAB)
-
Ferric chloride (FeCl₃·6H₂O)
-
Hydrochloric acid (HCl)
-
PIPES buffer
-
Minimal Media 9 (MM9) salt solution
-
Casamino acids
-
Glucose
-
Bacto agar
-
Sterile deionized water (ddH₂O)
-
Acid-washed glassware
Procedure:
-
Preparation of Blue Dye Solution:
-
Solution 1: Dissolve 60.5 mg of CAS in 50 mL of ddH₂O.[10]
-
Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.[9]
-
Solution 3: Dissolve 72.9 mg of HDTMA in 40 mL of ddH₂O.[10]
-
Slowly mix Solution 1 and Solution 2. While stirring, slowly add this mixture to Solution 3. The solution will turn dark blue.[10]
-
Autoclave the Blue Dye Solution and store it in a dark, cool place.[10]
-
-
Preparation of CAS Agar Plates:
-
Prepare 900 mL of a suitable minimal medium agar (e.g., MM9).
-
Autoclave the medium and cool it to approximately 50°C.
-
Aseptically add 100 mL of the sterile Blue Dye Solution to the cooled agar medium (a 1:9 ratio).[10]
-
Mix gently to ensure homogeneity without introducing air bubbles.
-
Pour the CAS agar into sterile Petri dishes and allow them to solidify.
-
-
Inoculation and Incubation:
-
Inoculate the mycobacterial strain of interest onto the center of the CAS agar plate.
-
Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for several days to weeks, depending on the growth rate of the species.
-
-
Observation:
-
Observe the plates for the formation of an orange or yellow halo around the bacterial colonies. The presence of a halo indicates the production of siderophores.[10] The diameter of the halo can be used for semi-quantitative comparison of siderophore production between different strains or conditions.
-
Protocol 2: Quantification of Siderophore Production in Liquid Culture (CAS Assay)
This protocol allows for the spectrophotometric quantification of siderophores secreted into the culture medium.[10]
Materials:
-
CAS Blue Dye Solution (prepared as in Protocol 1)
-
Iron-limited liquid culture medium (e.g., chelated Sauton's medium)
-
Spectrophotometer or microplate reader
Procedure:
-
Culture Growth:
-
Grow the mycobacterial strain in an iron-limited liquid medium to induce siderophore production.
-
Incubate under appropriate conditions (e.g., 37°C with shaking).
-
-
Sample Preparation:
-
Harvest the bacterial culture and centrifuge to pellet the cells.
-
Collect the cell-free supernatant.
-
-
Assay:
-
In a microplate well or a cuvette, mix the cell-free supernatant with the CAS assay solution (typically a 1:1 ratio, e.g., 100 µL of supernatant and 100 µL of CAS assay solution).[10]
-
As a reference (Ar), mix sterile iron-limited medium with the CAS assay solution in the same ratio.
-
Incubate the mixture at room temperature for a period (e.g., 20 minutes to a few hours) to allow the color change to stabilize.[10]
-
-
Measurement and Calculation:
-
Measure the absorbance of the sample (As) and the reference (Ar) at 630 nm.[10]
-
Siderophore units can be calculated as: Siderophore Units (%) = [(Ar - As) / Ar] * 100.
-
Protocol 3: this compound Extraction and Quantification
This protocol describes the extraction of cell-associated this compound and its quantification.
Materials:
-
Chloroform/Methanol (1:2 and 2:1 v/v)
-
Ethanol/Petroleum ether/Ethyl acetate (B1210297) (1:4:6 v/v/v) for TLC
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Spectrophotometer
-
7-¹⁴C salicylic (B10762653) acid (for radiolabeling, optional)
Procedure:
-
Cell Culture and Harvest:
-
Extraction:
-
Quantification:
-
Spectrophotometric Method: Dry the extracted this compound and redissolve in a suitable solvent. Measure the absorbance at 450 nm. A 1% solution of this compound gives an absorbance of 42.8.[7]
-
Radiolabeling Method: Normalize the extracts to total protein content. Quantify the radioactivity in the extracts using a scintillation counter.[8]
-
-
Thin-Layer Chromatography (TLC) (Optional):
Protocol 4: ⁵⁵Fe Uptake Assay
This assay directly measures the uptake of iron mediated by this compound using radiolabeled iron.
Materials:
-
⁵⁵FeCl₃
-
Purified carboxythis compound or this compound
-
Iron-limited culture medium
-
Wash buffer (e.g., ice-cold PBS)
-
Filtration apparatus with membrane filters (e.g., 0.45 µm pore size)
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation of ⁵⁵Fe-labeled Siderophore:
-
Incubate ⁵⁵FeCl₃ with an excess of purified carboxythis compound or this compound to allow for the formation of the ⁵⁵Fe-siderophore complex.
-
-
Preparation of Bacterial Cells:
-
Grow mycobacteria in iron-limited medium to induce the expression of iron uptake systems.
-
Harvest the cells in the mid-logarithmic phase of growth.
-
Wash the cells and resuspend them in an appropriate uptake buffer to a defined optical density.
-
-
Uptake Assay:
-
Initiate the uptake by adding the ⁵⁵Fe-siderophore complex to the cell suspension.
-
Incubate at 37°C with shaking.
-
At various time points, take aliquots of the cell suspension.
-
-
Separation and Measurement:
-
Rapidly filter the aliquots through a membrane filter to separate the cells from the medium.
-
Wash the filter immediately with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of ⁵⁵Fe uptake (in pmol or nmol) per mg of bacterial protein against time to determine the rate of iron uptake.
-
Visualization of Pathways and Workflows
This compound Biosynthesis Pathway
Siderophore-Mediated Iron Transport Pathway
Experimental Workflow for Siderophore Production and Iron Uptake Assays
Logical Relationship of Iron Regulation of this compound Biosynthesis
References
- 1. Iron Homeostasis in Mycobacterium tuberculosis: Mechanistic Insights into Siderophore-Mediated Iron Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipidomic Analysis Links this compound Synthase K to Iron Uptake and Virulence in M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound and clofazimine activity are negatively correlated in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Mycobactin Biosynthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobactin biosynthesis is an essential pathway for Mycobacterium tuberculosis and other pathogenic mycobacteria to acquire iron, a critical nutrient for their survival and virulence. The enzymes in this pathway represent attractive targets for the development of novel anti-tubercular agents. This document provides detailed application notes and protocols for the experimental setup to test inhibitors of this compound biosynthesis.
This compound Biosynthesis Pathway
The biosynthesis of this compound is a complex process involving a series of enzymatic reactions. A simplified overview of the pathway is presented below, highlighting key enzymes that are potential drug targets.
Caption: Simplified this compound biosynthesis pathway highlighting key enzymes.
Experimental Workflow
A general workflow for screening and characterizing this compound biosynthesis inhibitors involves a combination of whole-cell and target-based assays.
Caption: Experimental workflow for identifying and characterizing this compound biosynthesis inhibitors.
Data Presentation: Inhibitor Activity
The following tables summarize the inhibitory activities of various compounds against key enzymes in the this compound biosynthesis pathway and their effects on mycobacterial growth.
Table 1: In Vitro Enzymatic Inhibition of MbtA and MbtI
| Compound ID | Target Enzyme | Inhibitor Class | IC₅₀ (µM) | Reference |
| Salicyl-AMS | MbtA | Adenylation inhibitor | Not specified (potent) | [1] |
| Compound 1f | MbtI | 5-(3-cyanophenyl)furan-2-carboxylic acid analog | 12 | [2] |
| Benzisothiazolone 1 | MbtI | Irreversible inhibitor | Approaching enzyme concentration | [3] |
| Benzisothiazolone 2 | MbtI | Irreversible inhibitor | Approaching enzyme concentration | [3] |
| Benzimidazole-2-thione 4 | MbtI | Reversible inhibitor | 9.2 | [3] |
Table 2: Whole-Cell Antimycobacterial Activity of this compound Biosynthesis Inhibitors
| Compound ID | Mycobacterial Strain | Assay Medium | MIC (µg/mL) | MIC (µM) | Reference |
| Salicyl-AMS | M. tuberculosis H37Rv | Iron-depleted | 0.5 | Not specified | [1] |
| Compound 1f | M. bovis BCG | Chelated Sauton's Medium | Not specified | 63 | [2] |
| This compound analog 34 | M. tuberculosis H37Rv | 7H12 | Not specified | 0.02-0.09 | [4] |
| This compound analog 36 | M. tuberculosis H37Rv | 7H12 | Not specified | 0.02-0.09 | [4] |
| This compound analog 40 | M. tuberculosis H37Rv | 7H12 | Not specified | 0.88 | [4] |
Experimental Protocols
Whole-Cell Screening: Microplate Alamar Blue Assay (MABA)
This assay determines the minimum inhibitory concentration (MIC) of a compound against mycobacteria.
Materials:
-
Mycobacterial culture (e.g., M. tuberculosis H37Rv, M. bovis BCG)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
96-well microplates
-
Test compounds
-
Resazurin (B115843) solution (0.02% in sterile water)
-
20% Tween 80 solution
Procedure:
-
Prepare a mid-log phase mycobacterial culture.
-
Adjust the turbidity of the culture to a McFarland standard of 1.0, then dilute 1:50 in 7H9 broth.
-
Prepare serial dilutions of the test compounds in a 96-well plate.
-
Add 100 µL of the diluted mycobacterial culture to each well. Include a drug-free control and a media-only control.
-
Incubate the plates at 37°C for 5-7 days.
-
Add 30 µL of resazurin solution and 12.5 µL of 20% Tween 80 to each well.
-
Incubate for another 24-48 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.
Secondary Screen: Chrome Azurol S (CAS) Assay
This colorimetric assay detects the production of siderophores. Inhibition of this compound biosynthesis will result in a lack of color change in the CAS assay medium.
Materials:
-
CAS assay solution (see preparation below)
-
Iron-deficient medium (e.g., chelated Sauton's medium)
-
Mycobacterial culture
-
Test compounds
-
96-well microplates
Preparation of CAS Assay Solution:
-
Solution A: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of ddH₂O.
-
Solution B: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of ddH₂O.
-
Solution C (Iron Solution): Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.
-
Slowly mix Solution A and Solution B.
-
While stirring, slowly add Solution C to the mixture. The solution will turn dark blue.
-
Autoclave and store in the dark.
-
PIPES Buffer: Dissolve 30.24 g of PIPES in 800 mL of ddH₂O, adjust pH to 6.8 with NaOH, and bring the final volume to 1 L. Autoclave.
-
For the final CAS assay solution, mix 9 parts of PIPES buffer with 1 part of the CAS/iron/HDTMA solution.
Procedure:
-
Grow mycobacteria in iron-deficient medium in the presence of various concentrations of the test inhibitor.
-
Incubate for 5-7 days at 37°C.
-
Centrifuge the cultures to pellet the cells.
-
In a 96-well plate, mix 100 µL of the culture supernatant with 100 µL of the CAS assay solution.
-
Incubate at room temperature for 20-60 minutes.
-
A color change from blue to orange/yellow indicates the presence of siderophores. The inhibition of siderophore production is observed as the retention of the blue color.
-
Quantify the inhibition by measuring the absorbance at 630 nm.
Target-Based Assay: Expression, Purification, and Inhibition of MbtA
a. Expression and Purification of MbtA: [3]
-
Cloning: The mbtA gene is cloned into an expression vector (e.g., pET-28a) with an N-terminal His₆-tag.
-
Expression: The construct is transformed into an E. coli expression strain (e.g., BL21(DE3)). Cultures are grown to mid-log phase and induced with IPTG at a low temperature (e.g., 18-20°C) overnight to enhance soluble protein expression.
-
Lysis: Cells are harvested and lysed by sonication in a lysis buffer containing protease inhibitors.
-
Purification: The soluble His₆-MbtA is purified from the cell lysate using nickel-affinity chromatography (Ni-NTA). The protein is eluted with an imidazole (B134444) gradient. Further purification can be achieved by size-exclusion chromatography.
b. MbtA Enzymatic Inhibition Assay:
-
Principle: MbtA catalyzes the ATP-dependent activation of salicylate to form salicyl-AMP. The activity can be monitored by measuring the decrease in ATP concentration or the formation of pyrophosphate.
-
Reaction Mixture: A typical reaction mixture contains purified MbtA, salicylate, ATP, and MgCl₂ in a suitable buffer (e.g., HEPES or Tris-HCl).
-
Assay Procedure:
-
Pre-incubate the enzyme with the test inhibitor for a defined period.
-
Initiate the reaction by adding the substrates (salicylate and ATP).
-
Monitor the reaction progress using a suitable method (e.g., a coupled enzymatic assay to detect pyrophosphate or HPLC to measure substrate/product concentrations).
-
Determine the IC₅₀ value by measuring the enzyme activity at various inhibitor concentrations.
-
Target-Based Assay: Expression, Purification, and Inhibition of MbtI
a. Expression and Purification of MbtI: [3]
-
Cloning: The mbtI gene is amplified from M. tuberculosis genomic DNA and cloned into an expression vector like pET15b, which adds an N-terminal His₆-tag.
-
Expression: The expression vector is transformed into an E. coli strain (e.g., BL21(DE3) pLysS). Large-scale cultures are grown and induced with IPTG.
-
Lysis: Cells are harvested and lysed using a French press.
-
Purification: The His₆-MbtI is purified from the cleared lysate using Ni-NTA affinity chromatography.
b. MbtI Enzymatic Inhibition Assay: [2][3]
-
Principle: MbtI converts chorismate to salicylate, which is a fluorescent molecule. The enzyme activity can be monitored by measuring the increase in fluorescence.[2]
-
Reaction Mixture: The assay is typically performed in a buffer containing Tris-HCl, MgCl₂, purified MbtI, and chorismate.
-
Assay Procedure:
-
In a 96- or 384-well plate, add the assay buffer, inhibitor (at various concentrations), and enzyme.
-
Initiate the reaction by adding chorismate.
-
Monitor the increase in fluorescence (excitation ~305 nm, emission ~420 nm) over time using a plate reader.
-
Calculate the initial reaction velocities and determine the IC₅₀ values from the dose-response curves.
-
Conclusion
The experimental setups described provide a comprehensive framework for the identification and characterization of inhibitors targeting the this compound biosynthesis pathway. A combination of whole-cell and target-based assays is crucial for validating the mechanism of action and advancing promising compounds through the drug discovery pipeline. These protocols can be adapted and optimized for high-throughput screening and detailed mechanistic studies, ultimately contributing to the development of novel therapeutics against tuberculosis.
References
- 1. Pharmacokinetic and In Vivo Efficacy Studies of the this compound Biosynthesis Inhibitor Salicyl-AMS in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitors of the Salicylate Synthase (MbtI) from Mycobacterium tuberculosis Discovered by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syntheses of this compound analogs as potent and selective inhibitors of Mycobacterium tuberculosis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
troubleshooting low yield in mycobactin extraction
Welcome to the technical support center for mycobactin extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction of this compound from mycobacterial cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction important?
A1: this compound is a lipid-soluble siderophore, an iron-chelating molecule, produced by most species of Mycobacterium to acquire iron, which is essential for their growth and virulence. The extraction and study of this compound are crucial for understanding mycobacterial physiology, identifying new drug targets, and potentially developing novel anti-tuberculosis therapies.
Q2: What are the key stages in this compound extraction?
A2: The typical workflow for this compound extraction involves three main stages:
-
Cultivation: Growing mycobacteria under iron-limiting conditions to induce this compound production.
-
Extraction: Lysing the mycobacterial cells and extracting the cell-wall-associated this compound using organic solvents.
-
Purification: Separating this compound from other cellular components using chromatographic techniques.
Q3: Which mycobacterial species are commonly used for this compound extraction?
A3: Mycobacterium smegmatis is a frequently used non-pathogenic species for studying this compound biosynthesis and extraction due to its relatively fast growth and established genetic tools. Other species, including pathogenic ones like Mycobacterium tuberculosis, are also used, requiring appropriate biosafety measures.
Q4: What are the main challenges in this compound extraction?
A4: The primary challenges stem from the unique, lipid-rich cell wall of mycobacteria, which is difficult to lyse efficiently.[1] Other challenges include ensuring iron-deficient culture conditions to maximize this compound production, preventing degradation of the molecule during extraction and purification, and achieving high purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound extraction, focusing on low yield.
Problem 1: Low Yield of Crude this compound Extract
| Possible Cause | Troubleshooting Steps |
| Insufficient this compound Production | - Verify Iron-Deficient Media: Ensure that the culture medium has a sufficiently low iron concentration to induce this compound synthesis. Consider using iron-chelators like 2,2'-dipyridyl in your media preparation. - Optimize Culture Conditions: Factors such as pH and the presence of other metal ions (e.g., zinc, manganese) can influence this compound production. Review and optimize these parameters for your specific mycobacterial strain. - Harvest at Optimal Growth Phase: this compound production can vary with the growth phase. Harvest the cells in the late logarithmic to early stationary phase for maximal yield. |
| Inefficient Cell Lysis | - Enhance Mechanical Lysis: The tough mycobacterial cell wall requires vigorous disruption. If using sonication, ensure sufficient power and duration. For bead beating, use appropriate bead size (e.g., 0.1 mm zirconia/silica (B1680970) beads) and optimize the beating time and speed.[1] Combining mechanical grinding of frozen cells with sonication has been shown to yield the highest amount of extracted intracellular compounds.[1] - Chemical Lysis Adjuncts: While less common for this compound extraction, pre-treatment with lysozyme (B549824) or detergents can be explored to weaken the cell wall before solvent extraction. However, be mindful that this may introduce contaminants. |
| Inefficient Solvent Extraction | - Choice of Solvent: Ethanol (B145695) and chloroform (B151607) are commonly used solvents for this compound extraction. The choice may depend on the specific this compound type and downstream applications. Methanol and ethanol have been shown to have high extraction efficiency for bioactive compounds due to their polarity.[2] - Solvent-to-Biomass Ratio: Ensure a sufficient volume of solvent is used to fully suspend and extract the cell pellet. A common starting point is a 10:1 (v/w) ratio of solvent to wet cell weight. - Extraction Time and Temperature: Overnight extraction at a low temperature (e.g., 4°C) is often employed to minimize degradation. Ensure adequate agitation during extraction to maximize solvent penetration. |
Problem 2: Significant Loss of this compound During Purification
| Possible Cause | Troubleshooting Steps |
| Poor Separation in Column Chromatography | - Optimize Stationary and Mobile Phases: For silica gel chromatography, if your this compound is not separating well, test different solvent systems using Thin-Layer Chromatography (TLC) first to find the optimal mobile phase. If irreversible adsorption is an issue, consider a less active stationary phase like alumina. - Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased, can improve the separation of compounds with different polarities. - Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation. |
| This compound Degradation | - Temperature Control: Keep extracts and fractions cold (4°C) whenever possible to minimize degradation. - pH Stability: Avoid drastic pH changes during the extraction and purification process. - Solvent Purity: Use high-purity solvents to avoid reactions with contaminants that could degrade your product. |
| Difficulty in Detecting Fractions | - Visualization on TLC: this compound is often visualized on TLC plates under UV light (260 nm) where it appears as a dark, absorbing band.[1] Staining with iodine vapor can also be used. - Spectrophotometric Analysis: Ferric-mycobactin complexes have a characteristic red-brown color and can be quantified spectrophotometrically by measuring absorbance at around 450 nm. |
Quantitative Data on Extraction Methods
While specific quantitative data for this compound extraction is limited in the literature, studies on the extraction of other mycobacterial metabolites provide valuable insights into the efficiency of different cell lysis techniques.
| Cell Disruption Method | Treatment | Mean Extract Yield (% of dry cell weight) | Standard Deviation |
| Mechanical Grinding | Ground | 6.35% | 0.52 |
| Sonication | Sonicated with cup horn | 7.07% | 1.09 |
| Sonication | Sonicated with probe | 8.24% | 1.19 |
| Grinding + Sonication | Ground and sonicated with cup horn | 11.35% | 0.65 |
| Grinding + Sonication | Ground and sonicated with probe | 12.43% | 1.17 |
Data adapted from a study on mycobacterial metabolome analysis, which provides a relevant comparison of cell disruption efficiency.[1]
Detailed Experimental Protocol: this compound Extraction and Purification
This protocol is a synthesized method based on common practices for the extraction of this compound from Mycobacterium smegmatis.
I. Cultivation and Cell Harvest
-
Prepare an iron-deficient minimal medium.
-
Inoculate the medium with M. smegmatis and incubate at 37°C with shaking until the late-logarithmic or early-stationary phase.
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with sterile, cold distilled water to remove media components.
-
Determine the wet weight of the cell pellet.
II. Cell Lysis and Crude Extraction
-
Resuspend the cell pellet in absolute ethanol (e.g., 50 mL for a pellet from a 1L culture).
-
Incubate the suspension overnight at 4°C with gentle agitation. This step both lyses the cells and extracts the lipid-soluble this compound.
-
Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the cell debris.
-
Carefully decant the ethanol supernatant, which contains the crude this compound extract.
III. Purification of this compound
-
Size-Exclusion Chromatography:
-
Concentrate the crude ethanol extract under reduced pressure.
-
Apply the concentrated extract (e.g., 50 mg) to a Sephadex LH-20 column equilibrated with ethanol.[1]
-
Elute the column with ethanol. This compound typically elutes as a distinct red-brown band.
-
Collect the colored fractions and pool them.
-
Evaporate the solvent from the pooled fractions.
-
-
Silica Gel Chromatography:
-
Suspend the dried this compound fraction from the previous step in petroleum ether.
-
Apply the suspension to a silica gel 60 column. The this compound will be retained at the top.[1]
-
Wash the column extensively with petroleum ether to remove non-polar impurities.
-
Elute the this compound from the column using methanol.[1]
-
Collect the colored eluate and evaporate the solvent.
-
-
Thin-Layer Chromatography (TLC) for Purity Assessment:
-
Dissolve a small amount of the purified this compound in chloroform or ethanol.
-
Spot the solution onto a silica gel 60 TLC plate.
-
Develop the plate in a solvent system such as petroleum ether:n-butanol:ethyl acetate (B1210297) (2:3:3 v/v/v).[1]
-
Visualize the plate under UV light (260 nm) to assess the purity. A single spot indicates a high degree of purity.
-
IV. Quantification
-
To quantify the this compound, form the iron complex by adding a molar excess of ferric chloride (FeCl₃) to an ethanolic solution of the purified this compound.
-
Measure the absorbance of the resulting ferri-mycobactin solution at approximately 450 nm using a spectrophotometer.
-
Calculate the concentration using the molar extinction coefficient for the specific this compound type, if known.
Visualizations
Caption: Workflow for this compound extraction and purification.
Caption: Decision tree for troubleshooting low this compound yield.
References
Technical Support Center: Optimizing Mycobactin J for Mycobacterium avium subsp. paratuberculosis (MAP) Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mycobacterium avium subsp. paratuberculosis (MAP). The following information will help optimize the concentration of mycobactin J, an essential growth supplement for the in vitro culture of MAP.
Frequently Asked Questions (FAQs)
Q1: Why is this compound J essential for MAP culture?
A1: Mycobacterium avium subsp. paratuberculosis (MAP) is a this compound-dependent bacterium. Unlike other mycobacteria, MAP is unable to synthesize its own this compound, an iron-chelating compound (siderophore) necessary for iron acquisition, which is crucial for its growth and replication.[1] Therefore, exogenous this compound J must be added to all culture media to support the in vitro growth of MAP.[2][3]
Q2: What is the optimal concentration of this compound J for MAP culture?
A2: The optimal concentration of this compound J can vary depending on the specific culture medium and the strain of MAP being cultured. However, studies have identified a general range for optimal growth. A radiometric growth assay determined that while the minimal concentration of this compound J required for MAP growth is 0.006 µM, the optimal concentration is 1.2 µM (equivalent to 1 µg/mL).[1] Other commonly used and effective concentrations reported in literature are 1.65 µg/mL in optimized solid media and 2 µg/mL (2 mg/L) in various liquid and solid media, such as Middlebrook 7H9 and Herrold's Egg Yolk Medium (HEYM).[4][5][6]
Q3: Can factors other than concentration influence the effectiveness of this compound J?
A3: Yes, several factors can influence the this compound dependency of MAP and the effectiveness of this compound J supplementation. These include:
-
Media pH: MAP growth in media without this compound J has been observed at a lower pH (5.0) but not at a more neutral pH (6.8), suggesting that pH can affect iron availability and this compound dependence.[1]
-
Iron Concentration: In the absence of this compound J, increasing the iron concentration in the medium can support MAP growth, particularly at a pH of 6.8.[1] This indicates a direct relationship between iron availability and the requirement for this compound J.
-
This compound Carryover: Subculturing of MAP can sometimes lead to apparent this compound independence. This is often due to the carryover of this compound from the primary culture medium that has associated with the bacterial cell wall.[1]
Q4: How should I prepare a stock solution of this compound J?
A4: A common method for preparing a this compound J stock solution is to resuspend 2 mg of this compound J powder in 4 mL of 100% ethanol (B145695) to create a 500 µg/mL solution.[4] This stock solution can then be added to the culture medium after it has been autoclaved and cooled to approximately 55°C.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or poor growth of MAP | 1. Inadequate this compound J concentration.2. Incorrect media pH.3. Insufficient iron in the basal medium.4. Degradation of this compound J. | 1. Verify the final concentration of this compound J in your medium. Consider testing a range of concentrations (e.g., 1.0, 1.5, and 2.0 µg/mL) to find the optimal for your specific strain and medium.2. Check and adjust the pH of your culture medium to the optimal range for MAP (typically pH 6.8).3. Ensure your basal medium has an adequate iron source, or consider testing the effect of iron supplementation.4. Prepare fresh this compound J stock solutions and add them to the medium just before use. Avoid repeated freeze-thaw cycles of the stock solution. |
| Inconsistent growth between batches of media | 1. Inaccurate measurement of this compound J.2. Uneven distribution of this compound J in the medium.3. Variation in the quality of this compound J. | 1. Calibrate your pipettes and ensure accurate measurement when preparing the this compound J stock solution and adding it to the medium.2. Mix the medium thoroughly after adding the this compound J stock solution to ensure homogenous distribution.3. Use this compound J from a reputable supplier and check the certificate of analysis for purity and activity. |
| Apparent loss of this compound J dependence in subcultures | 1. Carryover of this compound J from the previous culture. | 1. To confirm true this compound independence, wash the MAP cells from the primary culture with a suitable buffer (e.g., phosphate-buffered saline) before inoculating them into a this compound J-free medium. This will help remove any cell wall-associated this compound.[1] |
Data Presentation
Table 1: Reported Concentrations of this compound J for MAP Culture
| This compound J Concentration | Culture Medium/Assay | Observation | Reference |
| 0.006 µM | Radiometric growth assay | Minimal concentration for growth | [1] |
| 1.2 µM (1 µg/mL) | Radiometric growth assay | Optimal concentration for growth | [1] |
| 1.65 µg/mL | Optimized solid medium (Middlebrook 7H9 base) | Component of an optimized medium formulation | [5][6] |
| 2 µg/mL (2 mg/L) | Middlebrook 7H9 broth | Commonly used concentration for liquid culture | [4] |
| 2 mg/L | Herrold's Egg Yolk Medium (HEYM) | Standard supplementation for solid culture | [4] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound J Concentration for MAP Growth
This protocol outlines a method to determine the optimal this compound J concentration for a specific MAP strain using a liquid culture system and measuring optical density (OD).
1. Preparation of this compound J Stock Solution: a. Weigh 2 mg of this compound J powder. b. Dissolve the powder in 4 mL of 100% ethanol to achieve a final concentration of 500 µg/mL. c. Store the stock solution at -20°C in a light-protected container.
2. Media Preparation: a. Prepare your desired basal liquid culture medium (e.g., Middlebrook 7H9 with OADC supplement). b. Autoclave the medium and allow it to cool to 55°C. c. Prepare a series of culture tubes or flasks. For each, add the appropriate volume of the this compound J stock solution to achieve a range of final concentrations (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5 µg/mL). Ensure to include a negative control with no this compound J. d. Mix the medium thoroughly after adding the this compound J.
3. Inoculation: a. Prepare a standardized inoculum of your MAP strain (e.g., to a specific McFarland standard or OD). b. Inoculate each culture tube/flask with the same volume of the MAP suspension.
4. Incubation: a. Incubate the cultures at 37°C.
5. Growth Measurement: a. At regular intervals (e.g., every 48-72 hours), measure the optical density of the cultures at 600 nm (OD600). b. Continue monitoring until the cultures reach the stationary phase.
6. Data Analysis: a. Plot the OD600 readings over time for each this compound J concentration. b. The concentration that results in the fastest growth rate and/or the highest final OD600 is considered optimal for your experimental conditions.
Visualizations
Caption: Workflow for determining optimal this compound J concentration.
Caption: Troubleshooting logic for poor MAP growth.
References
- 1. Mycobacterium paratuberculosis. Factors that influence this compound dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Optimization of the composition of a solid culture medium for Mycobacterium avium subsp. paratuberculosis using factorial design and response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Mycobactin Carryover in Subcultures of Dependent Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mycobactin-dependent strains of mycobacteria. The focus is to address the common issue of this compound carryover in subcultures, which can mask the true this compound dependency of the strains under investigation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important for certain mycobacterial strains?
This compound is an iron-chelating siderophore produced by most species of mycobacteria. It is essential for the in-vitro growth of certain strains, most notably Mycobacterium avium subsp. paratuberculosis (MAP), which are incapable of synthesizing their own this compound.[1] These strains rely on exogenous this compound to acquire iron, a critical nutrient for their survival and replication.[2][3]
Q2: What is this compound carryover?
Q3: How can this compound carryover affect experimental results?
This compound carryover can significantly impact studies that aim to:
-
Confirm the this compound dependence of a new isolate.
-
Screen for anti-mycobacterial compounds that target this compound synthesis or uptake.
-
Investigate the basic iron metabolism of this compound-dependent strains.
Q4: What are the main strategies to overcome this compound carryover?
The primary strategies involve diluting the carried-over this compound to a concentration that is insufficient to support growth. This can be achieved through:
-
Serial Passaging: Subculturing the strain multiple times in this compound-free medium.
-
Cell Washing: Physically removing loosely associated this compound from the bacterial cell surface before subculturing.
Troubleshooting Guides
Problem: A known this compound-dependent strain is showing growth in a this compound-free subculture.
This is a classic sign of this compound carryover. The following troubleshooting steps and experimental protocols will help you confirm the strain's true this compound dependence.
Solution 1: Serial Passaging Protocol
This method aims to dilute the carried-over this compound through successive subcultures.
Experimental Protocol:
-
Initial Inoculum Preparation:
-
Grow the this compound-dependent strain in a suitable liquid medium (e.g., Middlebrook 7H9) supplemented with this compound J (typically 1-2 µg/mL) to mid-log phase.
-
Homogenize the culture by passing it through a 26-gauge needle multiple times to break up clumps.
-
-
First Passage (P1):
-
Prepare two sets of liquid culture tubes:
-
Set A: this compound-free medium.
-
Set B: Medium supplemented with this compound J (positive control).
-
-
Inoculate a tube from each set with a standardized inoculum (e.g., 1% v/v) from the initial culture.
-
Incubate under appropriate conditions (e.g., 37°C with shaking).
-
Monitor for growth over time (e.g., by measuring optical density at 600 nm). Growth may be observed in both sets in this passage due to carryover.
-
-
Subsequent Passages (P2, P3, etc.):
-
Once the P1 cultures reach an appropriate density (or after a set period), repeat the process by inoculating fresh tubes of Set A and Set B media with an inoculum from the previous corresponding passage (i.e., P2 Set A is inoculated from P1 Set A).
-
Continue this serial passaging for at least three passages.
-
Expected Outcome:
By the second or third passage, the this compound carryover in the this compound-free cultures (Set A) should be diluted to a level that can no longer support growth. The positive control cultures (Set B) should continue to grow, confirming the strain's dependence on this compound.
Solution 2: Cell Washing Protocol
This protocol is designed to physically remove this compound from the cell surface before subculturing.
Experimental Protocol:
-
Harvesting Cells:
-
Grow the this compound-dependent strain in liquid medium containing this compound J to mid-log phase.
-
Pellet the cells by centrifugation (e.g., 5,000 x g for 10 minutes).
-
Carefully decant the supernatant.
-
-
Washing Steps:
-
Resuspend the cell pellet in a volume of sterile, this compound-free washing buffer (e.g., phosphate-buffered saline with 0.05% Tween 80) equal to the original culture volume.
-
Gently vortex to ensure the cells are fully resuspended.
-
Centrifuge again to pellet the cells.
-
Repeat this washing step at least two more times.
-
-
Inoculation:
-
After the final wash, resuspend the cell pellet in a small volume of this compound-free medium.
-
Use this washed cell suspension to inoculate your experimental cultures (with and without this compound).
-
Caution: Excessive or harsh washing steps can affect the viability of the mycobacteria. It is recommended to perform a viability count (e.g., by plating serial dilutions) on the washed cells to ensure the procedure is not overly detrimental.
Data Presentation: Illustrative Growth Data
The following table summarizes the expected growth patterns when addressing this compound carryover.
| Passage Number | Culture Condition | Expected Growth (OD600) | Interpretation |
| P1 | This compound-Free | ++ | Potential this compound carryover |
| With this compound | +++ | Positive control | |
| P2 | This compound-Free | + | Reduced growth due to diluted carryover |
| With this compound | +++ | Positive control | |
| P3 | This compound-Free | - | This compound dependence confirmed |
| With this compound | +++ | Positive control |
Growth is represented qualitatively (+/-). Actual OD600 values will vary depending on the strain and culture conditions.
Problem: Uncertainty about the presence of this compound in a culture or on cells.
Solution: Biochemical Assay for this compound Detection
A chrome azurol S (CAS) assay can be used to detect the presence of siderophores like this compound. This assay is based on the principle that siderophores will remove iron from a dye-iron complex, causing a color change.
Experimental Protocol:
-
Preparation of CAS Assay Solution:
-
Prepare the CAS solution as described in the literature (e.g., by dissolving CAS, hexadecyltrimethylammonium bromide, and piperazine-N,N'-bis(2-ethanesulfonic acid) in water).
-
Add a solution of FeCl3 in HCl to form the blue-colored dye-iron complex.
-
-
Sample Preparation:
-
For culture supernatants: Centrifuge the culture and collect the supernatant.
-
For cell-associated this compound: Extract this compound from a cell pellet using a solvent like ethanol (B145695) or a chloroform-methanol mixture.
-
-
Assay Procedure:
-
Mix your sample (supernatant or extract) with the CAS assay solution.
-
Incubate at room temperature.
-
A color change from blue to orange/purple indicates the presence of siderophores.
-
The change in absorbance at 630 nm can be measured spectrophotometrically for quantification.
-
Visualizations
Experimental Workflow for Overcoming this compound Carryover
Caption: Workflow for overcoming this compound carryover.
This compound-Mediated Iron Uptake Pathway
Caption: this compound-mediated iron uptake pathway.
References
- 1. Mycobacterium paratuberculosis. Factors that influence this compound dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Estimation of Mycobacterium avium subsp. paratuberculosis growth parameters: strain characterization and comparison of methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mycobactin Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of mycobactin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound J stock solutions?
A1: The recommended solvent for preparing this compound J stock solutions is 100% ethanol (B145695). A common concentration for a stock solution is 500 µg/mL, which can be achieved by resuspending 2 mg of this compound J in 4 mL of 100% ethanol.[1] For other research applications, this compound J has also been resuspended in ethanol from dried aliquots.[2]
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is critical to maintain the activity of this compound. Based on supplier recommendations for similar mycobactins (this compound S), the following storage conditions are advised:
-
This compound Powder: Store at -20°C for long-term stability, which can be effective for up to 3 years.
-
This compound in Solvent (Stock Solution): For optimal long-term stability, store stock solutions at -80°C, which can preserve the compound for up to 1 year.
It is also highly recommended to prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.
Q3: Are there any visual indicators of this compound degradation?
A3: While specific visual cues for this compound J degradation are not well-documented, general signs of compound instability in solution can include discoloration or the formation of precipitates. If you observe any changes in the appearance of your this compound solution, it is best to perform a quality control assay to verify its biological activity.
Q4: Can I use plastic tubes and pipette tips when working with this compound solutions?
A4: Caution is advised when using plasticware with this compound. As a lipophilic molecule, this compound may adsorb to the surface of certain plastics, such as polypropylene (B1209903) and polystyrene. This can lead to a decrease in the effective concentration of this compound in your solution. To minimize this risk, it is recommended to use glass vials for long-term storage of stock solutions. If plastic must be used, consider using low-retention plastics.
Q5: My this compound-dependent cultures are showing inconsistent growth. What are the potential causes?
A5: Inconsistent growth in this compound-dependent cultures can stem from several factors:
-
This compound Degradation: Improper storage or handling of this compound can lead to a loss of potency.[3]
-
Inaccurate Stock Concentration: Errors in weighing the compound or in performing serial dilutions can result in incorrect final concentrations in your assay.[3]
-
Media Composition: The pH and iron concentration of your culture medium can significantly influence this compound dependence. For instance, at a low pH (e.g., 5.0), the growth of M. paratuberculosis can occur even with low iron concentrations in the absence of this compound.[4]
-
This compound Carryover: When subculturing, this compound from the primary medium can be carried over, masking the this compound dependency of the subsequent culture.[4]
-
Cell Clumping: Mycobacteria tend to clump, which can lead to an uneven distribution of cells in the inoculum.[3]
Troubleshooting Guides
Issue 1: Precipitation in this compound Stock Solution
Possible Causes:
-
Temperature Fluctuations: Repeated freeze-thaw cycles can cause solutes to fall out of solution.
-
High Concentration: The concentration of this compound may exceed its solubility limit in the solvent, especially at lower temperatures.
-
Solvent Evaporation: Evaporation of the solvent can increase the concentration of this compound, leading to precipitation.
Solutions:
-
Aliquot Stock Solutions: Prepare single-use aliquots to minimize freeze-thaw cycles.
-
Proper Dissolution: Ensure this compound is fully dissolved when preparing the stock solution. Gentle warming may be necessary but should be done with caution to avoid degradation.
-
Secure Storage: Use tightly sealed vials to prevent solvent evaporation.
Issue 2: Loss of this compound Activity
Possible Causes:
-
Improper Storage: Storing this compound at temperatures higher than recommended can accelerate degradation.
-
Exposure to Light: While not definitively proven for this compound, related mycobacterial components can be light-sensitive. It is good practice to protect this compound solutions from light.
-
Extended Storage: Over time, even under ideal conditions, this compound will degrade.
Solutions:
-
Adhere to Recommended Storage Conditions: Store powder at -20°C and solutions at -80°C.
-
Protect from Light: Store vials in the dark or wrap them in aluminum foil.
-
Perform Quality Control: Regularly test the biological activity of your this compound stock using a bioassay.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Estimated Stability |
| Powder | N/A | -20°C | Up to 3 years |
| Solution | Ethanol | -80°C | Up to 1 year |
Data for this compound S, extrapolated as a guideline for this compound J.
Table 2: Troubleshooting Inconsistent this compound Bioassay Results
| Issue | Possible Cause | Recommended Action |
| High variability between replicates | Inaccurate pipetting, improper mixing, cell clumping | Calibrate pipettes, ensure thorough mixing of solutions, vortex inoculum with glass beads to break up clumps.[3] |
| No growth in positive control | Inactive inoculum, incorrect media preparation, improper incubation conditions | Confirm inoculum viability, prepare fresh media, and verify incubator temperature.[3] |
| MIC values higher than expected | This compound degradation, inaccurate stock concentration | Prepare fresh this compound stock, verify dilution calculations.[3] |
| Inconsistent this compound dependence | Variation in media pH or iron concentration, this compound carryover | Standardize media preparation, wash cells from primary culture to remove residual this compound.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound J Stock Solution
Materials:
-
This compound J powder
-
100% Ethanol (ACS grade or higher)
-
Sterile, glass vials with tight-fitting caps
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Aseptically weigh the desired amount of this compound J powder. For a 500 µg/mL stock solution, weigh 2 mg of this compound J.
-
Transfer the powder to a sterile glass vial.
-
Add the appropriate volume of 100% ethanol. For a 2 mg vial to make a 500 µg/mL solution, add 4 mL of ethanol.[1]
-
Cap the vial tightly and vortex until the this compound J is completely dissolved.
-
Dispense into single-use aliquots in sterile, glass or low-retention microcentrifuge tubes.
-
Store the aliquots at -80°C, protected from light.
Protocol 2: Quality Control Bioassay for this compound J Activity
This protocol is a generalized guide for assessing the biological activity of this compound J using a this compound-dependent strain of Mycobacterium avium subsp. paratuberculosis (MAP).
Materials:
-
This compound-dependent MAP strain
-
Iron-deficient basal medium (e.g., Middlebrook 7H9 without this compound J)
-
This compound J stock solution (to be tested)
-
Positive control this compound J with known activity
-
Sterile culture tubes or microplates
-
Spectrophotometer or other growth measurement instrument
Procedure:
-
Prepare a serial dilution of the this compound J stock solution to be tested and the positive control in the iron-deficient basal medium. A typical concentration range to test is 0.05 to 0.30 µg/mL.[5]
-
Prepare an inoculum of the this compound-dependent MAP strain in the iron-deficient basal medium. Adjust the cell density to a standardized value (e.g., McFarland standard).
-
Inoculate the culture tubes or microplate wells containing the different concentrations of this compound J with the MAP suspension.
-
Include a negative control (inoculum in basal medium without this compound J) and a positive control series with the known-activity this compound J.
-
Incubate the cultures at 37°C for the appropriate time, which can be several weeks for MAP.
-
Measure the growth of the cultures at regular intervals using a spectrophotometer (e.g., OD600) or other suitable method.
-
Compare the growth curves generated with the test this compound J to those of the positive control. A significant reduction in growth or a shift in the dose-response curve for the test sample indicates a loss of this compound J activity.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Recommended workflow for this compound storage.
References
- 1. Optimization of the composition of a solid culture medium for Mycobacterium avium subsp. paratuberculosis using factorial design and response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and clofazimine activity are negatively correlated in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mycobacterium paratuberculosis. Factors that influence this compound dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SPECIFICITY OF IMPROVED METHODS FOR this compound BIOASSAY BY ARTHROBACTER TERREGENS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mycobactin-Dependent Mycobacterial Growth Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mycobactin-dependent mycobacterial growth assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it essential for certain mycobacteria?
A1: this compound is a lipid-soluble siderophore, an iron-chelating molecule, produced by most species of Mycobacterium. Its primary function is to capture iron from the host environment, which is a critical nutrient for the bacterium's growth and survival. Some species, most notably Mycobacterium avium subspecies paratuberculosis (MAP), are unable to synthesize their own this compound and therefore require an exogenous source of it in their culture media to grow. This dependency is a key characteristic used in their identification.
Q2: What are the most common species of mycobacteria that exhibit this compound dependency?
A2: The most well-known this compound-dependent mycobacterium is Mycobacterium avium subspecies paratuberculosis (MAP), the causative agent of Johne's disease in ruminants. Other species may also show some degree of this compound dependency under specific conditions.
Q3: What is the typical incubation time for a this compound-dependent mycobacterial growth assay?
A3: Incubation times are notoriously long due to the slow growth rate of these organisms. For MAP, visible colonies on solid media can take anywhere from 10 to 20 weeks to appear. In liquid media, growth can often be detected more rapidly, typically within 8 to 12 weeks.[1]
Q4: Can this compound-dependent mycobacteria lose their dependency?
A4: Apparent loss of this compound dependency can occur, but it is often a result of this compound carryover from the primary culture medium. This cell-wall-associated this compound can be sufficient to support initial growth in a this compound-free medium, leading to misinterpretation. Thorough washing of the inoculum can help re-establish the dependency.
Q5: What is the difference between this compound J and other mycobactins?
A5: this compound J is a specific type of this compound that is commonly used to supplement culture media for the growth of this compound-dependent species like MAP. It is commercially available and has been shown to be an effective growth factor.[2]
Troubleshooting Guide
Problem 1: No growth or very poor growth of the mycobacteria.
| Possible Cause | Suggestion |
| Incorrect this compound J Concentration | The minimal concentration of this compound J for MAP growth is around 0.006 µM, with optimal growth at approximately 1.2 µM (1 µg/mL). Ensure your final concentration is within the optimal range. |
| This compound J Degradation | This compound J solution, typically prepared in ethanol (B145695), should be stored properly. Aliquot and store at -20°C for long-term use to prevent degradation. Avoid repeated freeze-thaw cycles. |
| Inappropriate Culture Medium | Different strains of this compound-dependent mycobacteria may have different nutritional requirements. Consider trying alternative media formulations, such as Herrold's Egg Yolk Medium (HEYM) or Middlebrook 7H9/7H10 supplemented with OADC or ADC. |
| Suboptimal pH of the Medium | The pH of the culture medium can significantly impact growth. For example, in the absence of this compound and at low iron concentrations, MAP may grow at pH 5.0 but not at pH 6.8. Ensure your medium is buffered to the optimal pH for your target species. |
| Harsh Decontamination Protocol | Overly aggressive decontamination of the initial sample (e.g., with high concentrations of hexadecylpyridinium chloride - HPC) can reduce the viability of the mycobacteria. Optimize the decontamination time and concentration to balance the removal of contaminants with the survival of the target organism.[3] |
| Presence of Inhibitory Substances | Samples, particularly fecal samples, may contain substances that inhibit mycobacterial growth. Ensure proper sample processing and consider including substances in the medium that can neutralize potential inhibitors. |
Problem 2: Contamination of the culture.
| Possible Cause | Suggestion |
| Inadequate Sample Decontamination | The slow growth of this compound-dependent species makes them highly susceptible to overgrowth by faster-growing bacteria and fungi. A robust decontamination step is crucial. For highly contaminated samples like feces, a double decontamination step may be necessary.[3] |
| Ineffective Antibiotics in the Medium | Ensure that the antibiotics included in your culture medium are effective against the common contaminants found in your samples. A common cocktail includes vancomycin, amphotericin B, and nalidixic acid.[1] |
| Airborne Contamination | Practice strict aseptic techniques throughout the entire experimental workflow, from sample preparation to incubation. Work in a biological safety cabinet to minimize airborne contamination. |
Problem 3: Inconsistent or unexpected results in this compound dependency tests.
| Possible Cause | Suggestion |
| This compound Carryover | As mentioned in the FAQs, this compound from a primary culture can adhere to the bacterial cell wall and support initial growth in a this compound-free medium. To confirm true dependency, wash the bacterial pellet from the primary culture with a suitable buffer (e.g., PBS with Tween 80) before inoculating the test media. |
| High Iron Concentration in the Medium | At very high iron concentrations (>100 µM), the requirement for this compound may be overcome, leading to growth in a this compound-free medium. Use iron-chelating agents or ensure your basal medium has a low iron concentration to accurately assess this compound dependency. |
| Cross-contamination | Ensure that there is no cross-contamination between this compound-containing and this compound-free media and cultures. Use separate, clearly labeled materials for each condition. |
Quantitative Data Summary
Table 1: Recommended Concentrations of this compound J for M. avium subsp. paratuberculosis (MAP) Growth
| Concentration Type | Concentration (µM) | Concentration (µg/mL) | Notes |
| Minimal | 0.006 | ~0.005 | Minimum required for detectable growth. |
| Optimal | 1.2 | 1.0 | For robust and consistent growth. |
| Commonly Used | - | 2.0 | A frequently cited concentration in media preparations.[4] |
Table 2: Common Decontamination Agents and Their Effects
| Decontaminant | Typical Concentration | Incubation Time | Potential Impact on Mycobacterial Viability |
| Hexadecylpyridinium Chloride (HPC) | 0.75% | 2 - 72 hours | Can be detrimental to MAP viability, optimization is crucial.[3] |
| Benzalkonium Chloride | 0.3% | Variable | Generally considered more detrimental to MAP than HPC.[3] |
| Vancomycin, Amphotericin B, Nalidixic Acid | Variable | 48 - 72 hours | Used as a cocktail to inhibit a broad range of contaminants.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound J Stock Solution
-
Materials:
-
This compound J powder (e.g., 2 mg vial)
-
100% Ethanol
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Under aseptic conditions, add 4 mL of 100% ethanol to a 2 mg vial of this compound J to create a 500 µg/mL stock solution.[4]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile, light-protected tubes.
-
Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles. For short-term use, a stock can be stored at 4°C for a limited time, but stability should be validated.
-
Protocol 2: General Workflow for this compound-Dependent Growth Assay from Fecal Samples
-
Sample Preparation and Decontamination:
-
Weigh 1-2 grams of feces into a sterile container.
-
Add a suitable buffer (e.g., saline) to create a suspension.
-
Allow large particles to settle, and transfer the supernatant to a new tube.
-
Centrifuge the supernatant to pellet the bacteria.
-
Resuspend the pellet in a decontamination solution (e.g., 0.75% HPC) and incubate for the optimized time.
-
Neutralize the decontaminant (if necessary) and centrifuge to pellet the bacteria.
-
Wash the pellet with sterile saline or buffer to remove residual decontaminant.
-
-
Inoculation:
-
Resuspend the final pellet in a small volume of sterile broth.
-
Inoculate both this compound-supplemented and this compound-free culture media (solid or liquid) with the prepared inoculum.
-
For solid media, spread a defined volume of the inoculum onto the agar (B569324) surface.
-
For liquid media, add a defined volume of the inoculum to the broth.
-
-
Incubation:
-
Incubate the cultures at the optimal temperature for the target species (typically 37°C for MAP).
-
Incubate for an extended period (up to 20 weeks), checking for growth periodically.
-
-
Reading and Interpretation:
-
For solid media, observe for the appearance of characteristic colonies.
-
For liquid media, monitor for an increase in turbidity or use a growth indicator system.
-
True this compound dependency is confirmed by growth only in the this compound-supplemented medium.
-
Visualizations
Caption: A flowchart of the key steps in a this compound-dependent mycobacterial growth assay.
Caption: A logical workflow for troubleshooting experiments with no mycobacterial growth.
Caption: Simplified diagram of this compound's role in iron acquisition by mycobacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound J - Innovative Diagnostics [innovative-diagnostics.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Optimization of the composition of a solid culture medium for Mycobacterium avium subsp. paratuberculosis using factorial design and response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
improving the sensitivity of mycobactin detection assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with mycobactin detection assays. Our goal is to help you improve the sensitivity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection important?
This compound is a siderophore, a small, high-affinity iron-chelating molecule, produced by species of the Mycobacterium genus.[1] It plays a crucial role in scavenging iron from the host environment, which is essential for the bacterium's growth and virulence.[2][3] Detecting and quantifying this compound is vital for several research areas, including:
-
Understanding Mycobacterial Physiology: Studying the role of iron acquisition in mycobacterial metabolism and pathogenesis.[4][5]
-
Drug Development: Screening for inhibitors of the this compound biosynthesis or transport pathway as potential anti-tubercular agents.[6]
-
Diagnostics: Investigating this compound as a potential biomarker for detecting mycobacterial infections.[7]
Q2: What are the common methods for detecting this compound?
Several methods are available for this compound detection, each with its own advantages and limitations. The choice of method often depends on the required sensitivity, specificity, and available equipment.
-
Bioassays: These traditional methods rely on the growth of a this compound-dependent organism, such as Arthrobacter terregens or specific strains of Mycobacterium, in response to the presence of this compound.[8][9][10][11]
-
Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and specific method for identifying and quantifying this compound and its different forms (e.g., carboxythis compound).[4]
-
Fluorescent Probes: Novel methods utilizing this compound-fluorophore conjugated probes that target the iron transport pathway, offering high sensitivity and rapid detection.[12]
-
Universal Siderophore Assays (e.g., CAS assay): A colorimetric assay that detects the presence of siderophores in general. While not specific to this compound, it is a useful screening tool.[13][14][15]
Q3: What factors can influence the sensitivity of this compound detection?
Several factors can impact the sensitivity of your assay:
-
Iron Concentration in Media: this compound production is tightly regulated by iron availability. High iron concentrations in the culture medium will suppress this compound synthesis.[2][16]
-
Extraction Efficiency: The method used to extract this compound from bacterial cells or culture supernatant can significantly affect the final yield and, consequently, the detection sensitivity.[17]
-
Presence of Interfering Substances: In bioassays, the presence of this compound hydrolytic products like cobactin and mycobactic acid can cause interference, although they typically have lower activity.[8][9][11]
-
Choice of Detection Method: Different assays have inherently different levels of sensitivity. For instance, LC-MS and fluorescent probes are generally more sensitive than traditional bioassays.[4][12]
Troubleshooting Guides
This section addresses specific issues you might encounter during your this compound detection experiments.
Issue 1: Low or No Detectable this compound Signal
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| High iron content in culture medium. | Use iron-depleted or deferrated media for mycobacterial culture to induce this compound production. |
| Inefficient this compound extraction. | Optimize your extraction protocol. Consider using methods described by White and Snow (1969) which detail improved and simplified extraction and purification techniques.[17] |
| Low bacterial cell density. | Ensure you have sufficient bacterial growth before extraction. Normalize this compound levels to cell mass or protein concentration. |
| Degradation of this compound. | Store samples appropriately and avoid repeated freeze-thaw cycles. Process samples promptly after collection. |
| Assay sensitivity is too low for the sample concentration. | Consider using a more sensitive detection method, such as LC-MS or a fluorescent probe-based assay.[4][12] For bioassays, using a more sensitive indicator strain like Arthrobacter flavescens could provide a significant increase in sensitivity.[8] |
Issue 2: High Background or Non-Specific Signals in the Assay
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Contamination of reagents or media with iron. | Use high-purity, iron-free water and reagents. Treat glassware to remove any trace iron contamination. |
| Presence of other siderophores (in non-specific assays like CAS). | If using a universal siderophore assay, confirm the presence of this compound with a more specific method like LC-MS. Note that saprophytic mycobacteria like M. smegmatis can produce other siderophores (exochelins) in addition to this compound.[3] |
| Interference from media components. | Run appropriate controls, including media-only blanks, to determine the background signal. Some components in complex media can interfere with colorimetric or fluorescent assays. |
| In bioassays, non-specific growth stimulation of the indicator strain. | Ensure the specificity of the bioassay by running controls with known interfering substances. The hydrolytic products of this compound, cobactin and mycobactic acid, can stimulate growth but at higher concentrations.[11] |
Quantitative Data Summary
The following tables summarize key quantitative data from cited experimental protocols to aid in assay design and comparison.
Table 1: Comparison of this compound Bioassay Sensitivity
| Indicator Organism | Assay Type | Linear Range of Detection | Reference |
| Arthrobacter terregens | Agar-plate diffusion | 0.07 to 0.30 µg per spot | [9][11] |
| Arthrobacter terregens | Liquid-medium (turbidimetric) | 0.05 to 0.27 µg/ml | [9][11] |
| Arthrobacter flavescens | Liquid-medium | Half-maximal growth at 0.008 µg/ml | [8] |
| Mycobacterium johnei | Liquid-medium (turbidimetric) | Method described for assaying this compound P and T | [10] |
Table 2: Relative Effectiveness of this compound Derivatives
| Compound | Relative Effectiveness (vs. This compound) | Reference |
| Diacetylthis compound | 7.4 times more effective | [9][11] |
Experimental Protocols
Protocol 1: Agar-Plate Diffusion Bioassay for this compound
This protocol is adapted from the method using Arthrobacter terregens for the semi-quantitative detection of this compound.[9][11]
-
Prepare the Assay Plates:
-
Prepare a suitable agar (B569324) medium for Arthrobacter terregens growth, ensuring it is iron-deficient.
-
Inoculate the molten agar with a standardized suspension of A. terregens.
-
Pour the inoculated agar into petri dishes and allow it to solidify.
-
-
Sample Application:
-
Create small wells in the agar or use sterile paper discs.
-
Apply a known volume of your this compound extract or standard solutions to the wells/discs.
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for A. terregens for 3 to 4 days.
-
-
Analysis:
-
Measure the diameter of the growth zones around the wells/discs.
-
Create a standard curve by plotting the zone diameter against the concentration of the this compound standards.
-
Determine the concentration of this compound in your samples by interpolating from the standard curve.
-
Protocol 2: Chrome Azurol S (CAS) Agar Assay for Siderophore Detection
This is a universal method for detecting siderophore production.[15]
-
Prepare CAS Agar Plates:
-
Prepare the blue CAS agar medium as described by Schwyn and Neiland. This involves mixing a CAS dye solution with an iron(III) chloride solution and a detergent (HDTMA).
-
Pour the CAS agar into petri dishes and allow it to solidify. The plates should be a solid blue color.
-
-
Inoculation:
-
Spot-inoculate the test mycobacterial strain onto the center of the CAS agar plate.
-
-
Incubation:
-
Incubate the plates under conditions suitable for the growth of the test mycobacterium.
-
-
Analysis:
-
Observe the plates for a color change from blue to orange/yellow around the bacterial colony. An orange halo indicates the production of siderophores that have chelated the iron from the CAS dye complex.
-
Visualizations
Caption: Workflow for a typical this compound bioassay experiment.
Caption: Logical steps for troubleshooting low this compound signals.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Role of this compound in the growth and virulence of tubercle bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Mycobacterial Esx-3 is required for this compound-mediated iron acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Pivotal Role for this compound/mbtE in Growth and Adaptation of Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Detection of mycobacterial siderophores and implications for diagnostics [repository.cam.ac.uk]
- 8. journals.asm.org [journals.asm.org]
- 9. leprosy-information.org [leprosy-information.org]
- 10. Assay of the mycobactins by measurement of the growth of Mycobacterium johnei - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SPECIFICITY OF IMPROVED METHODS FOR this compound BIOASSAY BY ARTHROBACTER TERREGENS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Isolation of mycobactinss from various mycobacteria. The properties of this compound S and H - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in Mycobactin Bioassay Results
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing variability in mycobactin bioassay results. Below are troubleshooting guides and frequently asked questions (FAQs) to help ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound bioassay and why is it used?
A1: A this compound bioassay is a microbiological assay used to determine the concentration of this compound, an essential iron-chelating compound (siderophore) required for the growth of certain mycobacteria, most notably Mycobacterium avium subsp. paratuberculosis (MAP). This assay is crucial for studying mycobacterial iron metabolism, identifying growth requirements of specific strains, and was historically important for the identification of MAP.
Q2: Which organisms are typically used as indicator strains in a this compound bioassay?
A2: The two most common indicator organisms are Arthrobacter terregens and this compound-dependent strains of Mycobacterium paratuberculosis. A. terregens is often preferred for its relatively faster growth rate, providing results within 3 to 7 days.[1][2] Assays using M. paratuberculosis are more specific but can take several weeks to months to yield results.[2]
Q3: What are the primary sources of variability in this compound bioassays?
A3: Variability in this compound bioassays can arise from several factors, including:
-
Inoculum Preparation: Inconsistent cell density or clumping of bacteria.
-
Media Composition: Variations in pH and iron concentration of the culture medium.[3]
-
This compound Carryover: Residual this compound from the primary culture medium can lead to false-positive growth in control groups.[3]
-
Pipetting and Mixing: Inaccurate dispensing of reagents and uneven mixing.[4]
-
Incubation Conditions: Fluctuations in temperature and humidity.
-
Edge Effects: Increased evaporation in the outer wells of microplates.[4]
Q4: What is the expected linear range for a this compound bioassay with Arthrobacter terregens?
A4: For the Arthrobacter terregens bioassay, a linear growth response is typically observed within the following this compound concentration ranges:
Troubleshooting Guides
Issue 1: High Variability Between Replicates
Symptoms:
-
Large standard deviations in optical density (OD) or zone of growth measurements for the same sample.
-
Inconsistent results across replicate plates.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inaccurate Pipetting | - Ensure all pipettes are properly calibrated.- Use reverse pipetting for viscous solutions.- Change pipette tips for each replicate and dilution to avoid cross-contamination.[4] |
| Improper Mixing | - After adding all reagents to a well, gently tap the plate or use a plate shaker to ensure thorough mixing.[4]- Avoid creating bubbles, which can interfere with OD readings. |
| Bacterial Cell Clumping | - For mycobacterial cultures, vortex the bacterial suspension with sterile glass beads to break up clumps before preparing the final inoculum.[4]- Allow the suspension to settle for a few minutes and use the upper portion for inoculation. |
| Uneven Cell Seeding | - Ensure the bacterial suspension is homogenous by gently mixing before and during plating. |
| Edge Effects | - Avoid using the outer wells of 96-well plates for experimental samples.- Fill the peripheral wells with sterile water or media to create a humidity barrier and minimize evaporation.[4] |
Issue 2: No Growth or Poor Growth in Positive Controls
Symptoms:
-
The indicator organism does not grow even in the presence of optimal concentrations of this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Media Preparation | - Verify the formulation of the growth medium. Ensure all supplements have been added correctly and have not expired.- Prepare fresh media for each experiment. |
| Suboptimal pH or Iron Concentration | - Adjust the pH of the medium to the optimal range for the indicator organism. For M. paratuberculosis, growth without this compound is observed at pH 5.0 but not at pH 6.8 in low iron conditions.[3]- Ensure the basal medium is sufficiently iron-depleted to demonstrate this compound dependence. |
| Non-viable Inoculum | - Check the viability of the indicator strain by streaking it on a suitable non-selective agar (B569324) plate. |
| Inhibitory Substances in the Sample | - If testing this compound extracts, ensure that residual solvents from the extraction process have been completely removed. |
Issue 3: Growth in Negative Controls (this compound-free wells)
Symptoms:
-
The indicator organism grows in the absence of exogenously added this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| This compound Carryover | - When subculturing the indicator strain, wash the cells with this compound-free medium to remove any cell-wall-associated this compound from the primary culture.[3] |
| Iron Contamination of Media | - Use high-purity water and reagents to prepare the media to minimize iron contamination.- At pH 6.8, iron concentrations greater than 100 µM can support the growth of M. paratuberculosis in the absence of this compound.[3] |
| Contamination of the Indicator Strain | - Perform a purity check of the indicator strain culture. |
Quantitative Data Summary
Table 1: this compound Concentrations for Optimal and Minimal Growth of M. paratuberculosis
| Parameter | This compound J Concentration |
| Minimal Concentration for Growth | 0.006 µM |
| Optimal Concentration for Growth | 1.2 µM (1 µg/mL) |
Data from a radiometric growth assay.[3]
Table 2: Linear Range of this compound Bioassay using Arthrobacter terregens
| Assay Method | Linear Range of this compound Concentration |
| Liquid-Medium (Turbidimetric) | 0.05 - 0.27 µg/mL |
| Agar-Plate (Zonal Growth) | 0.07 - 0.30 µg per spot |
Experimental Protocols
Protocol 1: Liquid-Medium this compound Bioassay with Arthrobacter terregens
-
Inoculum Preparation:
-
Culture Arthrobacter terregens in a suitable broth medium until it reaches the late logarithmic phase of growth.
-
Harvest the cells by centrifugation and wash twice with sterile, this compound-free and iron-deficient basal medium.
-
Resuspend the cells in the basal medium and adjust the turbidity to a standardized value (e.g., McFarland standard 0.5).
-
-
Assay Setup:
-
Prepare serial dilutions of the this compound standard and the test samples in the basal medium in a 96-well microtiter plate.
-
Include positive controls (known concentrations of this compound) and negative controls (basal medium only).
-
Add the prepared A. terregens inoculum to each well.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for A. terregens (typically 28-30°C) for 3 to 4 days.[1]
-
-
Data Analysis:
-
Measure the turbidity (optical density) at a suitable wavelength (e.g., 600 nm).
-
Generate a standard curve by plotting the OD values against the known this compound concentrations.
-
Determine the this compound concentration in the test samples by interpolating their OD values on the standard curve.
-
Protocol 2: this compound Dependency Assay with Mycobacterium paratuberculosis
-
Inoculum Preparation:
-
Culture the M. paratuberculosis isolate to be tested on a this compound-containing medium (e.g., Herrold's Egg Yolk Medium with this compound).
-
Harvest a small inoculum of the suspect colonies.
-
-
Assay Setup:
-
Prepare two sets of a suitable basal medium (e.g., Middlebrook 7H9 or a modified Watson-Reid medium).
-
Supplement one set of the medium with this compound (e.g., 2 µg/mL of this compound J). The other set remains this compound-free.
-
Inoculate both sets of media with the prepared M. paratuberculosis culture. It is crucial to use a small inoculum to avoid significant this compound carryover.[6]
-
-
Incubation:
-
Incubate the cultures at 37°C for an extended period (up to 12 weeks or longer).
-
-
Data Analysis:
-
Visually inspect the cultures for growth at regular intervals.
-
This compound dependency is confirmed if growth is observed only in the this compound-supplemented medium.
-
Visualizations
Caption: Troubleshooting workflow for addressing variability in this compound bioassays.
Caption: Simplified diagram of this compound-mediated iron uptake in mycobacteria.
References
- 1. SPECIFICITY OF IMPROVED METHODS FOR this compound BIOASSAY BY ARTHROBACTER TERREGENS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USE OF ARTHROBACTER TERREGENS FOR BIOASSAY OF this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mycobacterium paratuberculosis. Factors that influence this compound dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. SPECIFICITY OF IMPROVED METHODS FOR this compound BIOASSAY BY ARTHROBACTER TERREGENS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. woah.org [woah.org]
Technical Support Center: Optimizing Mycobactin-Dependent Cultures
Welcome to the technical support center for optimizing pH and iron levels in mycobactin-dependent cultures. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for successful cultivation of this compound-dependent mycobacteria.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound and why is it crucial for some mycobacterial cultures?
This compound is a lipophilic siderophore (an iron-chelating compound) produced by most Mycobacterium species.[1] It is essential for scavenging iron from the environment, a critical nutrient for bacterial growth and survival.[2] For this compound-dependent strains, such as Mycobacterium avium subsp. paratuberculosis (MAP), this siderophore is not produced endogenously and must be supplemented in the culture medium.[1] this compound captures ferric iron (Fe³⁺) from the host or culture medium and transports it into the bacterial cell.[2][3] Without an adequate supply of this compound and iron, these strains will fail to grow or exhibit significantly impaired replication.[4]
Q2: My this compound-dependent cultures are showing poor or no growth. What are the likely causes related to pH and iron?
Poor or no growth in this compound-dependent cultures is often linked to suboptimal pH and iron levels in the medium. Key factors to consider are:
-
Incorrect pH: Mycobacteria have specific optimal pH ranges for growth.[5][6] A pH outside of this range can inhibit metabolic processes and nutrient uptake.
-
Insufficient Iron: Even with this compound, a lack of available iron in the medium will prevent the formation of the iron-mycobactin complex, thereby starving the bacteria of this essential nutrient.
-
Iron Toxicity: Conversely, excessively high iron concentrations can be toxic to mycobacteria, leading to the generation of free radicals that damage cellular components.[2]
-
This compound Carryover: In some cases, apparent this compound independence in subcultures can be due to this compound carryover from the primary culture medium.[1]
Q3: How does pH affect the growth of different mycobacterial species?
The optimal pH for mycobacterial growth varies between species, particularly between slow-growing and rapidly growing mycobacteria.
-
Slow-growing mycobacteria , such as Mycobacterium tuberculosis and Mycobacterium avium, generally prefer a slightly acidic to neutral pH, typically in the range of 6.0 to 6.8.[5][6][7] For instance, some studies suggest an optimal pH between 5.8 and 6.5 for many slow growers.[6]
-
Rapidly growing mycobacteria often thrive in a neutral to slightly alkaline environment, with an optimal pH range of 7.0 to 7.4.[5][6]
It is crucial to adjust the pH of your culture medium to the specific requirements of the species you are working with.
Troubleshooting Guide
Problem 1: No growth observed in a primary culture of a known this compound-dependent strain.
| Possible Cause | Troubleshooting Step |
| Suboptimal pH of the medium. | Verify the final pH of your culture medium after autoclaving and the addition of all supplements. Adjust the pH to the optimal range for your specific mycobacterial species (see Table 1). |
| Inadequate this compound concentration. | Ensure this compound is added to the medium at the recommended concentration. For M. paratuberculosis, the optimal concentration is around 1.2 µM (1 µg/mL).[1] |
| Low iron availability. | Check the iron concentration in your basal medium. If using a defined low-iron medium, ensure adequate iron supplementation. For initial isolation, an iron concentration that supports growth without being toxic is crucial. |
| This compound degradation. | Prepare this compound-supplemented media fresh. Avoid repeated freeze-thaw cycles of this compound stocks. |
Problem 2: Initial growth is observed, but the culture fails to reach a high density.
| Possible Cause | Troubleshooting Step |
| Depletion of iron. | As the bacterial culture grows, iron will be consumed. Consider a medium with a slightly higher, but not toxic, initial iron concentration. |
| pH shift during growth. | Bacterial metabolism can alter the pH of the culture medium over time. Use a well-buffered medium (e.g., with MOPS or MES buffer) to maintain a stable pH.[7] |
| This compound limitation. | In dense cultures, the initial amount of this compound may become limiting. Ensure the initial concentration is sufficient for the expected final cell density. |
Quantitative Data Summary
Table 1: Optimal pH Ranges for Selected Mycobacterial Species
| Mycobacterial Species | Growth Rate | Optimal pH Range | Reference(s) |
| Mycobacterium tuberculosis | Slow | 6.5 - 6.8 | [7] |
| Mycobacterium avium | Slow | 5.8 - 6.5 | [6] |
| Mycobacterium lepraemurium | Slow | 5.8 - 6.1 | [6] |
| Mycobacterium chelonei | Rapid | 5.4 - 6.5 | [6] |
| Most Rapid Growers | Rapid | 7.0 - 7.4 | [5][6] |
Table 2: Recommended Iron and this compound Concentrations
| Parameter | Organism | Recommended Concentration | Notes | Reference(s) |
| This compound J | M. paratuberculosis | 1.2 µM (1 µg/mL) for optimal growth | Minimal growth can be seen at 0.006 µM. | [1] |
| Iron (Fe) | M. tuberculosis | 0.36 µM for maximal this compound production | High iron (144 µM) suppresses this compound production. | [8] |
| Iron (Fe) | General Mycobacteria | 7 - 64 µg/g of cell mass | This is the estimated requirement to support growth. | [9] |
| Iron (Fe) | M. paratuberculosis | >100 µM to overcome this compound dependence at pH 6.8 | At pH 5.0, growth can occur with lower iron in the absence of this compound. | [1] |
Experimental Protocols
Protocol 1: Preparation of Iron-Defined Mycobacterial Growth Medium
This protocol describes the preparation of a basal medium with a defined iron concentration, to which this compound can be added.
-
Prepare Iron-Free Glassware: To avoid iron contamination, treat all glassware with a metal chelator like Chelex 100 or soak in 0.1 N HCl overnight, followed by extensive rinsing with iron-free, high-purity water.
-
Basal Medium Preparation: Prepare your desired mycobacterial growth medium (e.g., Middlebrook 7H9) using high-purity water and analytical grade reagents to minimize trace iron contamination.
-
Iron Stock Solution: Prepare a sterile stock solution of ferric chloride (FeCl₃) or ferric ammonium (B1175870) citrate (B86180) in iron-free water. A typical stock concentration is 10 mM.
-
Iron Supplementation: After autoclaving the basal medium and allowing it to cool, add the desired volume of the sterile iron stock solution to achieve the final target iron concentration. For example, to achieve a 2 µM iron concentration in 1 L of medium, add 200 µL of a 10 mM FeCl₃ stock.
-
This compound Addition: If required, add sterile this compound to the cooled medium to the desired final concentration.
-
pH Adjustment: Aseptically measure the pH of the final medium and adjust if necessary using sterile solutions of NaOH or HCl.
Protocol 2: Optimizing pH for Mycobacterial Growth
This protocol outlines a method to determine the optimal pH for a specific mycobacterial strain.
-
Prepare Buffered Media: Prepare your chosen culture medium and divide it into several aliquots. Using sterile stock solutions of appropriate buffers (e.g., MES for pH 5.5-6.7, MOPS for pH 6.5-7.9), adjust the pH of each aliquot to a different value within the expected growth range (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.5).
-
Inoculation: Inoculate each pH-adjusted medium with your mycobacterial strain at a low initial cell density.
-
Incubation: Incubate the cultures under standard conditions for your strain.
-
Growth Monitoring: Monitor bacterial growth over time by measuring the optical density at 600 nm (OD₆₀₀) or by determining colony-forming units (CFU) on solid agar.
-
Data Analysis: Plot the growth curves for each pH value. The pH that results in the fastest growth rate and highest final cell density is the optimum for your strain under those conditions.
Visualizations
Caption: Workflow for optimizing pH and iron levels.
Caption: this compound-mediated iron uptake pathway.
References
- 1. Mycobacterium paratuberculosis. Factors that influence this compound dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Frontiers | The Iron Response of Mycobacterium tuberculosis and Its Implications for Tuberculosis Pathogenesis and Novel Therapeutics [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Growth of mycobacteria in relation to the pH of the medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Growth of Mycobacterium tuberculosis in a Defined Medium Is Very Restricted by Acid pH and Mg2+ Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iron Homeostasis in Mycobacterium tuberculosis: Mechanistic Insights into Siderophore-Mediated Iron Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iron Acquisition and Metabolism by Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of mycobactin during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of mycobactin during purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing low yields of this compound after purification. What are the potential causes related to degradation?
Low yields of this compound can be attributed to several factors, with chemical degradation being a primary concern. This compound possesses functional groups, such as hydroxamates and an oxazoline (B21484) ring, that are susceptible to hydrolysis, particularly under suboptimal pH conditions. Additionally, exposure to heat, light, and oxidative stress can lead to the breakdown of the molecule.
Troubleshooting Steps:
-
pH Control: Ensure that the pH of all buffers used during extraction and purification is maintained within the optimal range. Based on the pH ranges for mycobacterial growth and general siderophore stability, a slightly acidic to neutral pH is recommended.[1][2]
-
Temperature Management: Perform all purification steps at low temperatures (4-8°C) to minimize thermal degradation. Avoid freezing and thawing cycles if possible.
-
Light Protection: this compound may be light-sensitive.[3] Protect all solutions and fractions containing this compound from direct light by using amber-colored vials or wrapping containers in aluminum foil.
-
Minimize Oxygen Exposure: Degas buffers and consider working under an inert atmosphere (e.g., nitrogen or argon) to reduce oxidative damage.
-
Use of Antioxidants: The addition of antioxidants to your buffers can help prevent oxidative degradation.
Q2: What are the primary degradation pathways for this compound, and how can I prevent them?
This compound's structure contains several labile functional groups that are prone to specific types of degradation.[4][5][6] Understanding these pathways is key to preventing them.
-
Hydrolysis: The hydroxamate and oxazoline moieties in this compound are susceptible to acid- or base-catalyzed hydrolysis. This breaks down the iron-chelating core of the molecule, rendering it inactive.[7][8][9][10][11]
-
Prevention: Maintain a stable pH throughout the purification process. Use buffered solutions and avoid strong acids or bases.
-
-
Oxidative Damage: The molecule can be damaged by reactive oxygen species (ROS) present as contaminants or generated during the process.
-
Prevention: Incorporate antioxidants into your purification buffers.
-
-
Photodegradation: Exposure to UV and visible light can lead to the breakdown of the siderophore structure.[3][12][13][14]
-
Prevention: Work in a dimly lit environment and use light-blocking containers.
-
Below is a diagram illustrating the potential degradation pathways of this compound.
Q3: What are the optimal pH and temperature ranges for this compound stability during purification?
While specific quantitative data for this compound is limited, the following table provides recommended ranges based on general knowledge of siderophore and mycobacterial stability.[1][2]
| Parameter | Recommended Range | Rationale |
| pH | 5.5 - 7.5 | Minimizes acid and base-catalyzed hydrolysis of hydroxamate and oxazoline groups. Mycobacteria often thrive in a slightly acidic to neutral environment. |
| Temperature | 4 - 8°C | Reduces the rate of chemical reactions, including degradation. Some mycobacterial proteins show instability at higher temperatures.[15][16][17] |
Q4: Can I use antioxidants during purification? If so, which ones are recommended and at what concentrations?
Yes, using antioxidants is a highly recommended strategy to prevent oxidative degradation of this compound.
| Antioxidant | Recommended Concentration | Notes |
| Butylated Hydroxytoluene (BHT) | 10-50 µM | A common antioxidant used in the purification of natural products.[18][19][20] It is lipophilic and can be added to organic solvent phases. |
| Ascorbic Acid (Vitamin C) | 0.1-1 mM | A water-soluble antioxidant that can be added to aqueous buffers.[18][19][21][22] It is a reducing agent and can help maintain a reducing environment. |
Experimental Protocols
Protocol 1: this compound Extraction with Degradation Prevention
This protocol outlines the extraction of this compound from mycobacterial cells with integrated steps to minimize degradation.
-
Cell Pellet Preparation:
-
Harvest mycobacterial cells from culture by centrifugation at 10,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with cold, sterile phosphate-buffered saline (PBS), pH 7.0.
-
-
Extraction:
-
Resuspend the cell pellet in 10 volumes of cold ethanol (B145695) containing 20 µM BHT.
-
Stir the suspension for 4-6 hours at 4°C, protected from light.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to remove cell debris.
-
Collect the supernatant containing the this compound.
-
-
Solvent Partitioning:
-
Add an equal volume of cold chloroform (B151607) to the ethanol supernatant.
-
Mix thoroughly and then centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.
-
The this compound will be in the chloroform phase. Carefully collect the lower chloroform layer.
-
-
Drying and Storage:
-
Evaporate the chloroform under a gentle stream of nitrogen gas.
-
Resuspend the dried this compound in a small volume of methanol (B129727) containing 20 µM BHT for short-term storage at -20°C in an amber vial. For long-term storage, store as a dried powder at -80°C under an inert atmosphere.
-
Protocol 2: Purification of this compound using Reverse-Phase Chromatography
This protocol describes the purification of this compound from a crude extract using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Preparation:
-
Dissolve the crude this compound extract in a minimal volume of the initial mobile phase (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 50% B to 100% B over 30 minutes is a good starting point.[23][24][25][26]
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 220 nm and 310 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the major peaks that absorb at the characteristic wavelengths for this compound.
-
Collect fractions into tubes containing a small amount of ascorbic acid (to a final concentration of ~0.1 mM) to prevent oxidation.
-
-
Post-Purification Handling:
-
Immediately after collection, store fractions on ice and protect from light.
-
Pool the fractions containing pure this compound and evaporate the solvent under reduced pressure or with a stream of nitrogen.
-
Store the purified this compound as described in Protocol 1.
-
Below is a workflow diagram for the purification of this compound.
Quality Control Assays
Q5: How can I assess the integrity of my purified this compound?
Several methods can be used to check the purity and integrity of your this compound preparation.
-
Thin-Layer Chromatography (TLC): A quick and easy method to assess purity. A single spot on the TLC plate suggests a pure compound.[27][28]
-
High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of purity. A single, sharp peak is indicative of a pure sample.
-
Mass Spectrometry (MS): Confirms the molecular weight of the purified this compound, ensuring that it has not been degraded.
-
UV-Vis Spectroscopy: Can be used to confirm the presence of the characteristic chromophores in the this compound structure.
-
Functional Assay: A bioassay using a this compound-dependent strain of mycobacteria can confirm the biological activity of the purified compound.[29]
Below is a decision tree for troubleshooting this compound degradation during purification.
References
- 1. Growth of mycobacteria in relation to the pH of the medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unraveling Mycobacterium tuberculosis acid resistance and pH homeostasis mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photolysis of iron–siderophore chelates promotes bacterial–algal mutualism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of catecholate, hydroxamate, and carboxylate model siderophores by extracellular enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation pathway and generation of monohydroxamic acids from the trihydroxamate siderophore deferrioxamine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Inactivation of siderophore iron‐chelating moieties by the fungal wheat root symbiont Pyrenophora biseptata - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photolysis of iron-siderophore chelates promotes bacterial-algal mutualism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Detection of photoactive siderophore biosynthetic genes in the marine environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential thermal stability, conformational stability and unfolding behavior of Eis proteins from Mycobacterium smegmatis and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Mycobacterium thermoresistibile as a source of thermostable orthologs of Mycobacterium tuberculosis proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refrigerated Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 20. antioxidants bha bht: Topics by Science.gov [science.gov]
- 21. Advances in Ascorbic Acid (Vitamin C) Manufacturing: Green Extraction Techniques from Natural Sources | MDPI [mdpi.com]
- 22. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Reversed Phase Ultra-High-Performance Liquid Chromatography-Data Independent Mass Spectrometry Method for the Rapid Identification of Mycobacterial Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. chromtech.com [chromtech.com]
- 26. selekt.biotage.com [selekt.biotage.com]
- 27. Methods for the separation and identification of mycobactins from various species of mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Frontiers | this compound analogue interacting with siderophore efflux-pump protein: insights from molecular dynamics simulations and whole-cell assays [frontiersin.org]
Technical Support Center: Troubleshooting Inconsistent Mycobactin Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the quantification of mycobactin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound quantification, providing potential causes and solutions in a clear question-and-answer format.
Chrome Azurol S (CAS) Assay Troubleshooting
The CAS assay is a widely used colorimetric method for detecting and quantifying siderophores like this compound. It operates on the principle of iron competition between the siderophore and the CAS dye complex.
Q1: Why is there no color change (the solution remains blue) in my CAS assay, even though I expect this compound to be present?
A1: This common issue can arise from several factors:
-
Low Siderophore Concentration: The amount of this compound produced by your mycobacterial culture may be below the detection limit of the assay.
-
Media Interference: Components in your culture medium may be interfering with the assay. Phosphates and citrates, for instance, are known to chelate iron and can lead to inaccurate results.[1]
-
Incorrect pH: The pH of the final solution can affect the color of the CAS/Fe complex and the iron chelation reaction. If the pH is not optimal, the color change may be inhibited.[2]
-
Inaccurate Pipetting: The CAS assay is sensitive to the precise ratio of sample to reagent. Inconsistent or inaccurate pipetting can lead to unreliable results.[1]
Troubleshooting Steps:
-
Optimize Culture Conditions for this compound Production: Ensure that your mycobacteria are grown in iron-deficient conditions, as high iron concentrations repress this compound synthesis.[3][4]
-
Run a Media Blank: Test your uninoculated culture medium with the CAS reagent to check for any background interference. If the medium itself causes a reaction, consider using a minimal medium with defined components.[1]
-
Verify pH: Ensure that the pH of your solutions is correctly adjusted according to the protocol. The PIPES buffer in the CAS agar (B569324) recipe is pH-sensitive and must be prepared carefully.[2]
-
Calibrate Pipettes: Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents and samples.
Q2: I'm observing a false positive (a color change) with my uninoculated culture medium in the CAS assay. What could be the cause?
A2: Certain components in your culture medium can chelate iron and react with the CAS reagent, leading to a false positive.
-
Media Components: As mentioned, phosphates and citrate (B86180) are common culprits.[1] Some complex media components may also contain chelating agents.
-
Contaminated Glassware: Trace elements on glassware can interfere with the assay.
Troubleshooting Steps:
-
Use a Minimal Medium: If possible, switch to a minimal medium with a defined composition to avoid interfering substances.
-
Acid-Wash Glassware: To eliminate trace metal contamination, ensure all glassware used for media and reagent preparation is acid-washed.[2]
-
Run Controls: Always include a negative control with uninoculated growth medium to account for any background reaction.[1]
Q3: The color change in my liquid CAS assay is faint or inconsistent between replicates. How can I improve this?
A3: Inconsistent results in the liquid CAS assay can stem from several factors:
-
Media Composition: The composition of the culture medium is a critical factor. Inconsistent media preparation can lead to variability.[1]
-
Toxicity of Reagents: The detergent used in the CAS reagent (e.g., HDTMA) can be toxic to some bacteria, potentially affecting their growth and siderophore production.[5]
-
Low this compound Yield: The culture conditions may not be optimal for high-level this compound production.
Troubleshooting Steps:
-
Standardize Media Preparation: Ensure consistency in media preparation, using high-purity reagents.
-
Modified CAS Assay: For sensitive strains, consider a modified CAS assay, such as an overlay method (O-CAS), where the bacteria are not in direct contact with the CAS reagent.[2][5]
-
Optimize Growth Conditions: Experiment with different culture media and incubation times to maximize this compound yield. Some studies suggest that certain media formulations can enhance this compound production.[6][7]
High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC offers a more specific and quantitative method for this compound analysis compared to the CAS assay. However, it comes with its own set of challenges.
Q1: I'm having trouble with poor peak shape (tailing or fronting) for this compound in my HPLC chromatogram. What can I do?
A1: Poor peak shape can compromise the accuracy of quantification.
-
Peak Tailing: This is often due to secondary interactions between this compound and the stationary phase. For basic compounds, interactions with residual silanols on the column can be a problem.[8]
-
Peak Fronting: This can be an indication of column overload.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Modifying the pH of the mobile phase can help to suppress secondary interactions and improve peak shape.[1]
-
Use a High-Purity Column: Employing a high-purity silica (B1680970) column can minimize interactions with residual silanols.[1]
-
Reduce Sample Concentration: If you suspect column overload, try reducing the amount of sample injected.[1]
Q2: I am observing "ghost peaks" in my chromatogram. What are they and how can I get rid of them?
A2: Ghost peaks are unexpected peaks that can appear in your chromatogram, which can interfere with the quantification of your target analyte.
-
Contaminants in the Mobile Phase: Impurities in the solvents used for the mobile phase can lead to ghost peaks.
-
Carryover from Previous Injections: Residual sample from a previous run can elute in a subsequent run, appearing as a ghost peak.
-
System Contamination: Contamination anywhere in the HPLC system can contribute to extraneous peaks.
Troubleshooting Steps:
-
Use High-Purity Solvents: Always use HPLC-grade solvents for your mobile phase.
-
Implement a Column Wash Step: Incorporate a thorough column wash with a strong solvent at the end of each run to remove any retained compounds.
-
Flush the System: If you suspect system contamination, flush the entire HPLC system with an appropriate cleaning solution.
Data Presentation
Table 1: Effect of Iron Concentration on this compound Production
This table summarizes the inverse relationship between iron concentration in the culture medium and the production of mycobactins by Mycobacterium tuberculosis and Mycobacterium smegmatis.
| Iron Concentration (µg/ml) | Mean this compound Concentration (mg/g dry weight of cells) in M. tuberculosis H37Rv | Mean this compound Concentration (mg/g dry weight of cells) in M. smegmatis |
| 0 | 1.8 | 1.2 |
| 0.02 | 1.6 | 1.0 |
| 0.1 | 1.2 | 0.8 |
| 0.5 | 0.8 | 0.5 |
| 2.0 | 0.4 | 0.2 |
| 4.0 | 0.2 | 0.1 |
Data adapted from a study on the effect of iron on siderophore production.[3]
Table 2: Comparison of Culture Media for Mycobacterial Growth
This table compares the efficacy of different culture media for the isolation and growth of Mycobacterium avium subsp. paratuberculosis.
| Culture Medium | Growth of Type II Strains (%) | Growth of Type I/III Strains (%) |
| HEYMm-SP | 93.8 | 35.7 |
| HEYMm | 93.8 | 28.6 |
| Mm | 62.3 | 66.0 |
| LJm | 70.0 | 92.3 |
HEYMm-SP: Herrold's egg yolk medium with this compound and sodium pyruvate; HEYMm: Herrold's egg yolk medium with this compound; Mm: Middlebrook 7H11 medium with this compound; LJm: Löwenstein-Jensen medium with this compound. Data adapted from a comparative study of culture media.[6]
Experimental Protocols
Protocol 1: Quantitative Assessment of this compound Production using the Chrome Azurol S (CAS) Liquid Assay
This protocol provides a method for the quantitative determination of this compound in culture supernatants.
Materials:
-
Mycobacterial culture grown in iron-deficient medium
-
CAS assay solution
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare CAS Assay Solution:
-
Solution 1: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.
-
Solution 2: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.
-
Slowly add Solution 1 to Solution 2 while stirring.
-
Solution 3: Prepare a suitable buffer (e.g., PIPES) and adjust the pH.
-
Mix the dye solution with the buffer to create the final CAS assay solution.
-
-
Sample Preparation:
-
Centrifuge the mycobacterial culture to pellet the cells.
-
Collect the supernatant, which contains the secreted this compound.
-
-
Assay:
-
In a 96-well plate, mix equal volumes of the culture supernatant and the CAS assay solution (e.g., 100 µL of each).
-
Incubate at room temperature for a specified time (e.g., 20 minutes).
-
-
Measurement:
-
Measure the absorbance at 630 nm. The decrease in absorbance is proportional to the amount of this compound present.
-
-
Quantification:
-
Create a standard curve using known concentrations of a purified siderophore (e.g., deferoxamine) to quantify the amount of this compound in the samples.
-
Protocol 2: Quantification of this compound by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general procedure for the quantification of this compound using RP-HPLC.
Materials:
-
This compound extract from mycobacterial culture
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 5 µm, 4.6 x 150 mm)
-
HPLC-grade solvents (e.g., methanol, water, acetonitrile)
-
Acid for mobile phase modification (e.g., formic acid or trifluoroacetic acid)
Procedure:
-
This compound Extraction:
-
Extract this compound from the mycobacterial cell pellet using an appropriate organic solvent (e.g., chloroform:methanol mixture).
-
Dry the extract and resuspend it in a suitable solvent for HPLC analysis.
-
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV absorbance at a wavelength where this compound absorbs (e.g., 220 nm or 450 nm for the iron complex).[9]
-
-
Injection and Analysis:
-
Inject a known volume of the this compound extract onto the column.
-
Record the chromatogram.
-
-
Quantification:
-
Create a standard curve by injecting known concentrations of purified this compound.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Visualizations
This compound Biosynthesis Pathway
Caption: Simplified this compound biosynthesis pathway in Mycobacterium.
Regulation of this compound Biosynthesis by Iron
Caption: Iron-dependent regulation of this compound biosynthesis via the IdeR repressor.
Experimental Workflow for this compound Quantification
Caption: General experimental workflow for the quantification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound and clofazimine activity are negatively correlated in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of siderophore production from several fungi and bacteria by a modification of chrome azurol S (CAS) agar plate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Four Different Culture Media for Isolation and Growth of Type II and Type I/III Mycobacterium avium subsp. paratuberculosis Strains Isolated from Cattle and Goats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of four different culture media for growth of Mycobacterium avium subsp. avium isolated from naturally infected lofts of domestic pigeons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Stable Mycobactin Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of stable mycobactin analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are this compound analogs and why are they synthesized?
A1: Mycobactins are iron-chelating molecules, known as siderophores, that are essential for the growth and virulence of mycobacteria, including Mycobacterium tuberculosis (Mtb).[1] Synthetic this compound analogs are structurally modified versions of these natural compounds. They are primarily synthesized to serve as antagonists of mycobacterial growth or as vehicles for a "Trojan Horse" approach, where the analog carries an antibiotic into the mycobacterial cell by hijacking its iron uptake system.[2][3]
Q2: What are the most critical structural features for the biological activity of this compound analogs?
A2: Research indicates that several structural components are crucial for potent anti-mycobacterial activity. These include the iron-chelating moieties (typically two hydroxamic acids and a 2-hydroxyphenyloxazoline group), a long acyl chain which is important for activity, and specific stereochemistry, particularly around the ester bond.[2][3] Modifications to the core structure, for instance, to add a linker for drug conjugation, must be done carefully to maintain biological recognition.[3]
Q3: What is the primary mechanism of action for this compound analogs as antimycobacterial agents?
A3: this compound analogs can act through several mechanisms. Some are designed to inhibit key enzymes in the this compound biosynthesis pathway, such as the salicyl-AMP ligase (MbtA), thereby starving the bacteria of iron.[4] Others are developed as conjugates that exploit the mycobacterial iron transport system to deliver a toxic payload (like an antibiotic) into the cell.[3][5]
Q4: How stable are this compound analogs, and what are the main degradation pathways?
A4: The stability of this compound analogs is a significant concern, primarily due to the hydroxamic acid functional groups. These groups can be susceptible to hydrolysis under physiological conditions, breaking down into carboxylic acids and hydroxylamine.[6] Stability is also affected by plasma esterases, which can metabolize the hydroxamic acid moiety.[7][8] However, complexation with iron (FeIII) can significantly enhance stability and protect the molecule from enzymatic degradation.[5][9] For storage, it is recommended to keep the compounds in a cool, dry environment, protected from moisture.[1]
Troubleshooting Guides
Issue 1: Low Yield in Coupling Reactions (Amide/Ester Bond Formation)
Q: My coupling reaction to form an amide or ester linkage is resulting in a very low yield. What are the common causes and how can I troubleshoot this?
A: Low yields in coupling steps are a frequent challenge. Here’s a breakdown of potential causes and solutions:
-
Inefficient Coupling Reagents: Standard coupling reagents may be inefficient for the complex fragments in this compound synthesis.
-
Solution: Use a more robust coupling system. Dramatic improvements in yield and reduction in side reactions have been achieved using a water-soluble carbodiimide (B86325) like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC·HCl) in the presence of an additive like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[1][2] This combination enhances reaction rates and minimizes side reactions.[2]
-
-
Side Reactions: Carbodiimide reagents can promote side reactions, such as the formation of an unreactive N-acylurea, which halts the reaction.[10]
-
Complex Protecting Group Strategy: Multiple protection and deprotection steps can significantly lower the overall yield.[1]
-
Poor Nucleophilicity: Some fragments, like certain anilines, may be poor nucleophiles, leading to slow or incomplete reactions.[3]
-
Solution: Ensure adequate activation of the carboxylic acid using a high-efficiency coupling reagent combination as described above. Increasing reaction time or temperature may also be necessary, but should be monitored carefully to avoid degradation.
-
Issue 2: Difficulties in Product Purification
Q: I am struggling to purify my final this compound analog. I see multiple spots on TLC and my HPLC chromatogram is complex.
A: Purification of this compound analogs can be complicated by byproducts and the physicochemical properties of the analogs themselves.
-
Problem: Insoluble Byproducts from Coupling Reagents.
-
Cause: If you are using N,N'-dicyclohexylcarbodiimide (DCC), the byproduct dicyclohexylurea (DCU) is formed, which is largely insoluble in most organic solvents.[1][10] While most of it precipitates and can be filtered off, trace amounts can be difficult to remove and may complicate purification.[3]
-
Solution: Filter the reaction mixture thoroughly to remove the bulk of the DCU. If traces remain, they can often be separated during column chromatography. Alternatively, switch to a coupling reagent with a water-soluble urea (B33335) byproduct, such as EDC. The resulting ethyl-(N',N'-dimethylamino)propyl urea byproduct can then be easily removed with an aqueous workup.[2][10]
-
-
Problem: Poor Retention or Peak Tailing in Reversed-Phase HPLC.
-
Cause: this compound analogs can be complex molecules with both hydrophobic (e.g., long alkyl chains) and hydrophilic (e.g., hydroxamic acids, peptide backbone) regions. Highly hydrophilic analogs may not be well-retained on standard C18 columns.[11] Peak tailing can occur due to interactions with residual silanol (B1196071) groups on the silica (B1680970) support.[12]
-
Solution:
-
Use Ion-Pairing Reagents: Add an ion-pairing reagent like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) to both mobile phases. TFA can improve peak shape and retention for peptide-like molecules.[12][13]
-
Optimize Injection Solvent: Do not dissolve your sample in a strong, polar solvent like DMSO or DMF if possible, as this can cause poor retention and band broadening. The ideal injection solvent is the initial mobile phase (e.g., water with 0.1% TFA).[11]
-
Adjust Gradient: For purification, use a shallow, linear gradient of the organic solvent (e.g., acetonitrile) to effectively separate your product from closely eluting impurities.[14]
-
Column Choice: If retention is still an issue on a C18 column, consider a C8 column, which is slightly less hydrophobic.[14]
-
-
Issue 3: Suspected Product Instability or Degradation
Q: I have successfully synthesized and purified my analog, but I suspect it is degrading over time or during bioassays. How can I confirm this and prevent it?
A: The hydroxamic acid moiety is the likely site of instability.
-
Confirmation of Degradation: Use LC-MS to monitor the stability of your compound over time. Look for the appearance of new peaks corresponding to the mass of potential hydrolysis products (e.g., the carboxylic acid resulting from cleavage of the C-N bond in the hydroxamic acid).[6][15]
-
Prevention and Mitigation:
-
Storage: Store the pure, solid compound at low temperatures (e.g., -20°C or -80°C) in a desiccator to protect it from moisture and heat.
-
pH Control: Hydroxamic acids are more stable under mildly acidic conditions.[16] Avoid strongly basic conditions during workup or storage in solution.
-
Iron Complexation: If your experiment allows, consider forming the iron (FeIII) complex of your analog. The iron-bound form is often significantly more stable and resistant to enzymatic degradation than the free siderophore (apo-siderophore).[5][9]
-
Handling in Media: When preparing solutions for biological assays, use fresh, high-purity solvents and prepare the solutions immediately before use. Be aware that components in biological media or plasma (e.g., esterases) can accelerate degradation.[7]
-
Data Presentation
Table 1: Antimicrobial Activity of Selected this compound Analogs against M. tuberculosis H37Rv
| Analog Name/Number | Description | MIC (μM) | Medium | Reference |
| Analog 34 | Synthetic this compound T Analog | 0.02-0.09 | 7H12 | [3] |
| Analog 36 | N-Boc Protected Precursor | 0.02-0.09 | 7H12 | [3] |
| Analog 40 | Maleimide-Containing Analog | 0.88 | 7H12 | [3][8] |
| Artemisinin Conjugate 10 | This compound-Artemisinin Conjugate | ~0.44 (0.39 µg/mL) | - | [3] |
| Precursor 9 | Diaminopropionate Spacer Analog | ~0.22 (<0.2 µg/mL) | - | [3] |
MIC values can vary based on the specific assay conditions and media used.
Table 2: Comparison of Common Coupling Reagents for this compound Analog Synthesis
| Reagent(s) | Type | Advantages | Disadvantages | Troubleshooting/Notes | Reference |
| DCC | Carbodiimide | Inexpensive, high-yielding in many cases. | Forms insoluble DCU byproduct, complicating purification. Potent allergen. | Use in organic solvents. Byproduct must be removed by filtration.[1][3][10] | |
| EDC·HCl | Carbodiimide | Water-soluble; byproduct is also water-soluble and easily removed by aqueous workup. | O-acylisourea intermediate is prone to hydrolysis in water, potentially lowering yield. | Best used with an additive like HOBt or HOAt to improve efficiency and reduce side reactions.[2][10] | |
| EDC·HCl + HOAt | Carbodiimide + Additive | Highly efficient, enhances reaction rates, minimizes side reactions (e.g., racemization, N-acylurea formation). Allows for minimal protecting group strategies. | HOAt is more expensive than HOBt. | Considered one of the most effective systems for complex fragments found in this compound synthesis.[1][2] | |
| HATU / HBTU | Onium Salt (Aminium) | Rapid reactions, low racemization, effective for sterically hindered amino acids. | More expensive than carbodiimides. Can cause guanidinylation of the N-terminal amine as a side reaction. | Order of addition is crucial to avoid side reactions. Phosphonium-based reagents (e.g., PyBOP) are an alternative that avoids this specific side reaction.[2][12] |
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation using EDC/HOAt
This protocol is adapted from methodologies that emphasize high efficiency and minimal side reactions.[1][2]
-
Preparation: Dissolve the carboxylic acid fragment (1.0 eq.) and the amine fragment (1.0-1.1 eq.) in an appropriate anhydrous solvent (e.g., DMF or CH₂Cl₂).
-
Additive: Add 1-hydroxy-7-azabenzotriazole (HOAt) (1.1 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Coupling Reagent Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq.) to the cooled mixture in one portion.
-
Reaction: Allow the reaction to warm to room temperature and stir under an inert atmosphere (e.g., Argon or Nitrogen) for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup:
-
Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using column chromatography on silica gel.
Protocol 2: General Procedure for N-Boc Deprotection
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group, a common step in this compound analog synthesis.[3]
-
Preparation: Dissolve the N-Boc protected this compound analog (1.0 eq.) in an anhydrous solvent such as Dichloromethane (CH₂Cl₂) or Dioxane.
-
Reagent Addition: Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in CH₂Cl₂) to the solution at room temperature.
-
Reaction: Stir the mixture for 1-3 hours. The reaction is typically accompanied by gas evolution (isobutylene).
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
Co-evaporate the residue with a solvent like toluene (B28343) or CH₂Cl₂ several times to ensure complete removal of residual TFA.
-
The resulting amine is often obtained as a TFA salt and can be used directly in the next step or neutralized with a mild base if required.
-
Protocol 3: General Guideline for RP-HPLC Purification
This guideline is for the final purification of a this compound analog.[11][12][13]
-
Column: C18 reversed-phase column.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
-
Sample Preparation: Dissolve the crude product in a minimal volume of Solvent A. If solubility is poor, a small amount of Solvent B or DMSO can be used, but minimize the volume to prevent peak distortion. Filter the sample through a 0.22 µm syringe filter.
-
Gradient Elution:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample.
-
Run a shallow linear gradient to elute the product. For example, increase from 5% B to 95% B over 40-60 minutes. The optimal gradient should be determined empirically with an analytical run first.
-
-
Detection: Monitor the elution at an appropriate wavelength (e.g., 214 nm for peptide bonds and 254/280 nm for aromatic systems).
-
Fraction Collection: Collect fractions corresponding to the desired product peak.
-
Analysis and Lyophilization: Analyze the collected fractions for purity by analytical HPLC. Pool the pure fractions and remove the solvent, typically by lyophilization (freeze-drying), to obtain the final product as a TFA salt.
Visualizations
Caption: General workflow for the synthesis of this compound analogs.
Caption: "Trojan Horse" mechanism for this compound-drug conjugates.
Caption: Troubleshooting low yield in a coupling reaction.
References
- 1. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Carbodiimide - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Degradation of catecholate, hydroxamate, and carboxylate model siderophores by extracellular enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. biotage.com [biotage.com]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hplc.eu [hplc.eu]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. A general concept for the introduction of hydroxamic acids into polymers - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02557J [pubs.rsc.org]
optimizing culture conditions to maximize mycobactin production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize culture conditions for maximizing mycobactin production.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor influencing this compound production?
A1: The single most critical factor is iron concentration in the culture medium. This compound is a siderophore, a small molecule produced by mycobacteria to scavenge iron from the environment. Its production is tightly regulated and is induced under iron-deficient conditions and repressed in the presence of high iron concentrations.[1][2][3] For maximal this compound and carboxythis compound production by M. tuberculosis, a low-iron medium containing approximately 0.36 µM Fe is recommended, while at high iron concentrations (144 µM Fe), production is negligible.[2][4]
Q2: Which mycobacterial species are known to produce this compound?
A2: A wide range of mycobacterial species, including both pathogenic and saprophytic strains, produce mycobactins. This includes Mycobacterium tuberculosis, Mycobacterium smegmatis, Mycobacterium avium, and Mycobacterium thermoresistibile.[1][5][6] However, it's important to note that Mycobacterium paratuberculosis is an exception and requires this compound as a growth factor.[2]
Q3: What is the difference between this compound and carboxythis compound?
A3: Mycobactins are lipophilic, cell-associated siderophores, while carboxymycobactins are their water-soluble counterparts that are secreted into the medium.[7] Both are involved in iron acquisition.
Q4: What is the genetic basis of this compound biosynthesis?
A4: this compound biosynthesis is governed by a cluster of genes known as the mbt gene cluster (mbtA-J).[8][9] These genes encode a series of enzymes, including non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), that assemble the this compound molecule.[8][10] The biosynthesis is regulated by the iron-dependent repressor IdeR and the histone-like protein HupB.[2][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no this compound yield | High iron concentration in the medium: This is the most common cause of repressed this compound production.[1][3] | - Use iron-deficient media such as Sauton's medium or a modified glycerol-alanine-salts (GAS) medium with ferric ammonium (B1175870) citrate (B86180) omitted.[7] - Ensure all glassware is acid-washed to remove trace iron. - Use high-purity water and reagents. |
| Inappropriate culture medium: The composition of the medium can significantly impact growth and this compound synthesis. | - Utilize a defined minimal medium to control nutrient levels precisely. Sauton's medium is a common choice.[12] - For M. abscessus, supplementation with this compound-J, hemin, or albumin can salvage poor growth in iron-limited media.[13] | |
| Suboptimal growth conditions (pH, temperature, aeration): Mycobacterial growth and metabolism are sensitive to environmental parameters. | - Optimize pH and temperature for your specific mycobacterial strain. A typical starting point is pH 6.6-7.0 and a temperature of 37°C.[14][15] - Ensure adequate aeration by using baffled flasks and appropriate shaking speeds, as oxygen tension is a critical parameter.[15] | |
| Genetic mutations: Mutations in the mbt gene cluster will impair or abolish this compound synthesis.[7][9] | - If working with a mutant strain, verify the integrity of the mbt gene cluster. - Complementation with the wild-type gene can restore production. | |
| Difficulty in extracting this compound | Inefficient extraction protocol: The lipophilic nature of this compound requires appropriate organic solvents for extraction. | - A common and effective method is extraction with a chloroform:methanol mixture (e.g., 2:1 v/v).[10] - For carboxythis compound, extraction of the culture supernatant with ethyl acetate (B1210297) can be employed.[16] |
| Low cell density: Insufficient biomass will naturally lead to a low total yield of this compound. | - Optimize culture conditions to maximize cell growth before inducing this compound production under iron limitation. | |
| Inconsistent results | Variability in media preparation: Minor differences in media components, especially iron content, can lead to significant variations in this compound yield. | - Prepare large batches of media to minimize batch-to-batch variability. - Carefully control the concentration of all media components. |
| Contamination: Contamination with other microorganisms can interfere with mycobacterial growth and this compound production. | - Maintain strict aseptic techniques throughout the experimental process. |
Experimental Protocols
Protocol 1: Culturing Mycobacteria for this compound Production
This protocol is based on the use of an iron-deficient medium to induce this compound synthesis.
Materials:
-
Glycerol-Alanine-Salts (GAS) medium, pH 6.6 (per liter):
-
Bacto Casitone: 0.3 g
-
Dibasic potassium phosphate: 4.0 g
-
Citric acid: 2.0 g
-
L-alanine: 1.0 g
-
Magnesium chloride hexahydrate: 1.2 g
-
Potassium sulfate: 0.6 g
-
Ammonium chloride: 2.0 g
-
10 M Sodium hydroxide: 1.80 ml
-
Glycerol: 10.0 ml
-
Tween 80: 0.05% (optional, to reduce clumping)
-
-
Acid-washed glassware
-
Mycobacterial strain of interest
Procedure:
-
Prepare the GAS medium, omitting ferric ammonium citrate to create iron-deficient conditions.[7]
-
Dispense the medium into acid-washed flasks.
-
Inoculate the medium with a starter culture of the mycobacterial strain.
-
Incubate the culture at 37°C with shaking (e.g., 150-200 rpm) for several days to weeks, depending on the growth rate of the species.
-
Monitor growth by measuring optical density at 600 nm (OD600).
-
Harvest the cells in the late exponential or early stationary phase for this compound extraction.
Protocol 2: Extraction and Detection of this compound
Materials:
-
Harvested mycobacterial cells and culture supernatant
-
Chloroform
-
Methanol
-
Ethyl acetate
-
Thin-Layer Chromatography (TLC) plates (silica gel 60F254)
-
TLC developing solvent: ethanol/petroleum ether/ethyl acetate (1:4:6)[12]
-
Ferric chloride (FeCl₃) solution
Procedure:
Cell-Associated this compound Extraction:
-
Pellet the mycobacterial cells by centrifugation.
-
Resuspend the cell pellet in a chloroform:methanol (2:1) solution.
-
Incubate with agitation for several hours to overnight to extract the lipids, including this compound.
-
Centrifuge to remove cell debris and collect the supernatant containing the lipid extract.
-
Dry the extract under a stream of nitrogen or in a vacuum concentrator.
Carboxythis compound Extraction (from supernatant):
-
Collect the culture supernatant after pelleting the cells.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Separate the organic phase and dry it down.
Detection by TLC:
-
Resuspend the dried extracts in a small volume of chloroform:methanol.
-
Spot the extracts onto a TLC plate.
-
Develop the TLC plate using the specified solvent system.[12]
-
After development, spray the plate with a solution of ferric chloride. Mycobactins will appear as rust-colored spots due to the formation of the iron complex.[12]
Data Presentation
Table 1: Effect of Iron Concentration on this compound Production in M. tuberculosis
| Iron Concentration (µM) | This compound Production | Carboxythis compound Production | Reference |
| 0.36 | Maximal | Maximal | [2][4] |
| 144 | Negligible | Negligible | [2][4] |
Table 2: Recommended Culture Media for this compound Production
| Medium | Key Components | Notes |
| Sauton's Medium | Asparagine, glycerol, citrate, phosphate, magnesium sulfate | A widely used iron-deficient minimal medium. |
| Glycerol-Alanine-Salts (GAS) Medium | Glycerol, alanine, casitone, various salts | Should be prepared without ferric ammonium citrate for this compound induction.[7] |
| Middlebrook 7H9 | Base broth with various supplements (e.g., ADC or OADC) | Often used for general mycobacterial growth; can be adapted for iron limitation. |
Visualizations
Caption: Regulation of this compound biosynthesis by iron.
Caption: Workflow for this compound production and analysis.
References
- 1. Effect of iron on the growth and siderophore production of mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Iron Homeostasis in Mycobacterium tuberculosis: Mechanistic Insights into Siderophore-Mediated Iron Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation of mycobactinss from various mycobacteria. The properties of this compound S and H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. The salicylate-derived this compound siderophores of Mycobacterium tuberculosis are essential for growth in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Participation of fad and mbt Genes in Synthesis of this compound in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipidomic Analysis Links this compound Synthase K to Iron Uptake and Virulence in M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. A Pivotal Role for this compound/mbtE in Growth and Adaptation of Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of Culturing Conditions for Improved Production of Bioactive Metabolites by Pseudonocardia sp. VUK-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dramatic reduction of culture time of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
how to avoid contamination in mycobactin-supplemented media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding contamination in Mycobactin-supplemented media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mycobacterial culture?
This compound is a lipophilic siderophore, an iron-chelating molecule, that is essential for the growth of certain species of mycobacteria, most notably Mycobacterium avium subsp. paratuberculosis (MAP).[1][2][3] These organisms are often termed "this compound-dependent" as they cannot synthesize this compound themselves and require it to be supplemented in their culture media to acquire iron, which is crucial for their survival and replication.[2][3][4]
Q2: What are the most common contaminants in this compound-supplemented media?
The most frequently encountered contaminants in mycobacterial cultures, including those supplemented with this compound, are bacteria, molds, and yeast. Due to the slow-growing nature of many mycobacterial species, these faster-growing contaminants can quickly overrun the culture, making it unusable.[1]
Q3: Can this compound J be sterilized by autoclaving?
No, this compound J is a heat-labile supplement and should not be autoclaved.[5] High temperatures will degrade the molecule, rendering it ineffective as a growth supplement. The proper method for sterilizing a this compound J solution is through filter sterilization.[5][6]
Q4: How can I be sure my this compound J supplement itself is not a source of contamination?
To minimize the risk of the supplement being a source of contamination, it is crucial to handle it with strict aseptic technique. Prepare a stock solution in a sterile solvent and sterilize it by filtration through a 0.22 µm filter into a sterile container.[5][6] It is also recommended to perform a sterility check on the filtered stock solution by incubating a small aliquot in a general-purpose sterile broth to check for any microbial growth.
Q5: What are the optimal storage conditions for this compound J stock solutions?
To maintain its stability and prevent degradation, sterile this compound J stock solutions should be stored at -20°C.[7] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can reduce the supplement's efficacy and increase the risk of contamination.[7]
Troubleshooting Guide
Q: I am observing rapid turbidity and a significant pH change in my liquid this compound-supplemented cultures within a few days of inoculation. What is the likely cause?
A: This is a classic sign of bacterial contamination. The rapid growth of bacteria leads to increased turbidity and metabolic byproducts that alter the pH of the medium.
-
Possible Sources:
-
Improper Aseptic Technique: Contamination introduced during media preparation, supplementation, or inoculation.
-
Contaminated Reagents: The base medium, water, or other supplements may have been contaminated.
-
Ineffective Sterilization: The base medium may not have been properly autoclaved, or the filter used for sterilizing supplements may have been compromised.
-
Environmental Contamination: Airborne contaminants in the laboratory or biosafety cabinet.
-
-
Corrective Actions:
-
Discard all contaminated cultures immediately to prevent further spread.
-
Review and reinforce aseptic techniques with all laboratory personnel.
-
Perform sterility checks on all media components, including the base medium and supplements.
-
Ensure the autoclave is functioning correctly and that filter sterilization procedures are performed according to protocol.
-
Thoroughly disinfect the biosafety cabinet and surrounding work area.
-
Q: I see filamentous growth or fuzzy colonies in my solid or liquid this compound-supplemented media. What could this be?
A: This is indicative of fungal (mold) contamination.
-
Possible Sources:
-
Airborne Spores: Fungal spores are ubiquitous in the environment and can easily enter cultures if proper aseptic technique is not followed.
-
Contaminated Equipment: Incubators, in particular, can harbor fungal spores if not regularly cleaned and disinfected.
-
-
Corrective Actions:
-
Dispose of contaminated cultures safely.
-
Thoroughly clean and disinfect incubators and all other laboratory equipment.
-
Minimize the time that culture plates and flasks are open to the environment.
-
Ensure that the laboratory has adequate air filtration and positive pressure if possible.
-
Q: My this compound-dependent strain is not growing, or growth is very poor, even though there is no visible contamination. What could be the issue?
A: This could be related to the this compound J supplement or other specific growth requirements.
-
Possible Causes:
-
Degraded this compound J: The supplement may have lost its activity due to improper storage (e.g., repeated freeze-thaw cycles, exposure to light or heat).
-
Incorrect this compound J Concentration: The final concentration in the medium may be too low to support optimal growth.[2]
-
This compound Carryover in Subcultures: When subculturing, residual this compound from the primary culture can mask the true dependence, leading to inconsistent growth in subsequent passages.[2]
-
High Iron Concentration in the Medium: Excessive iron in the base medium can sometimes overcome the need for this compound, but an imbalance can also inhibit growth.[2]
-
Incorrect pH of the Medium: The pH of the medium can influence the availability of iron and the activity of this compound.[2]
-
-
Troubleshooting Steps:
-
Prepare fresh this compound J stock solution from a new vial and ensure it is properly sterilized and stored.
-
Verify the calculations for the final concentration of this compound J in the medium.
-
When subculturing, wash the bacterial cells in a this compound-free medium to remove any carryover.
-
Check the iron concentration of the base medium and ensure it is within the recommended range.
-
Measure and adjust the pH of the final medium to the optimal range for the specific mycobacterial species.
-
Quantitative Data Summary
| Parameter | Observation | Implication for Contamination/Growth | Reference(s) |
| This compound J Concentration | Minimal concentration for M. paratuberculosis growth is 0.006 µM. Optimal growth requires 1.2 µM. | Suboptimal concentrations can lead to poor or no growth, which might be mistaken for other issues. | [2] |
| Media pH | M. paratuberculosis can grow at pH 5.0 without this compound in low iron, but not at pH 6.8. | Media pH can significantly impact this compound dependence and growth. | [2] |
| Iron Concentration | Iron levels >100 µM can overcome this compound dependence at pH 6.8 for M. paratuberculosis. | High iron can mask the need for this compound, affecting experimental results on dependence. | [2] |
| Contamination in MAP Cultures | Contamination is a common occurrence in M. avium subsp. paratuberculosis (MAP) cultures despite decontamination procedures and the use of antibiotics. | Highlights the critical need for stringent aseptic techniques when working with slow-growing, this compound-dependent organisms. | [1] |
Experimental Protocols
Protocol for Preparation of this compound-Supplemented Middlebrook 7H9 Broth
This protocol describes the preparation of 1 liter of Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase) and this compound J.
Materials:
-
Middlebrook 7H9 broth base
-
Glycerol
-
Deionized water
-
Middlebrook ADC Enrichment
-
This compound J
-
Sterile 0.22 µm syringe filters
-
Sterile glassware and storage bottles
-
Autoclave
Methodology:
-
Prepare the Base Medium:
-
Dissolve 4.7 grams of Middlebrook 7H9 broth base in 900 mL of deionized water.
-
Add 2 mL of glycerol.
-
Mix until completely dissolved.
-
Dispense into a 1 L autoclavable bottle.
-
-
Sterilize the Base Medium:
-
Autoclave the base medium at 121°C for 15 minutes.
-
Allow the medium to cool to 45-50°C in a water bath. Do not supplement when the medium is hot as this can degrade the supplements.
-
-
Prepare Sterile this compound J Stock Solution:
-
In a biosafety cabinet, dissolve the appropriate amount of this compound J powder in a sterile solvent (e.g., ethanol (B145695) or DMSO, as recommended by the manufacturer) to create a concentrated stock solution.
-
Aseptically draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile, light-protected container (e.g., an amber microcentrifuge tube).
-
Aliquot into smaller volumes and store at -20°C.
-
-
Aseptically Add Supplements:
-
In a biosafety cabinet, add 100 mL of Middlebrook ADC Enrichment to the cooled base medium.
-
Add the required volume of the sterile this compound J stock solution to achieve the desired final concentration (e.g., 2 µg/mL).
-
Mix the final medium gently but thoroughly.
-
-
Final Quality Control:
-
Aseptically dispense the supplemented medium into sterile culture tubes or flasks.
-
Incubate a sample of the final medium at 37°C for 48 hours to check for sterility before use.
-
Quality Control Protocol for this compound-Supplemented Media
-
Sterility Testing:
-
After preparing a batch of media, incubate one or two uninoculated tubes or plates at 37°C for at least 48 hours.
-
Visually inspect for any signs of microbial growth (e.g., turbidity, colonies, fungal growth). Any contaminated batch should be discarded.
-
-
Growth Promotion Testing:
-
Inoculate a plate or tube of the newly prepared medium with a known this compound-dependent strain (positive control).
-
Inoculate a plate or tube of the same medium without this compound J with the same strain (negative control).
-
Incubate under appropriate conditions.
-
Observe for growth in the positive control and no growth in the negative control. This confirms both the efficacy of the this compound J and the dependence of the control strain.
-
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mycobacterium paratuberculosis. Factors that influence this compound dependence [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | this compound J | For Research Use [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. publish.obsidian.md [publish.obsidian.md]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Mycobactin-Mediated Iron Uptake In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working on mycobactin-mediated iron uptake. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the efficiency of your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the efficiency of this compound-mediated iron uptake in vitro?
A1: The efficiency of this compound-mediated iron uptake is a multifactorial process influenced by several critical factors:
-
Iron Concentration: this compound synthesis is tightly regulated by iron availability. High iron concentrations repress the expression of the mbt gene cluster responsible for this compound biosynthesis. Conversely, low-iron conditions induce its production. For optimal this compound production in vitro, it is crucial to maintain iron-limiting conditions in your culture media.
-
pH of the Medium: The pH of the culture medium can affect the growth of mycobacteria and the stability and function of this compound. While specific optimal pH ranges can vary between mycobacterial species, maintaining a consistent and appropriate pH is essential for reproducible results.
-
This compound and Carboxythis compound Concentration: The concentration of both the cell-associated this compound and the secreted, water-soluble carboxythis compound plays a direct role in the efficiency of iron chelation and uptake. Insufficient concentrations will lead to reduced iron acquisition.
-
Expression of Essential Genes and Proteins: The uptake of iron-loaded this compound is an active process that depends on a range of proteins. Key players include:
-
Mbt gene cluster: Responsible for the biosynthesis of this compound and carboxythis compound.
-
IrtAB: An inner membrane ABC transporter essential for importing iron-bound carboxythis compound.[1]
-
HupB: A protein that facilitates the transfer of iron from carboxythis compound to the cell-wall associated this compound.[1]
-
Esx-3 Secretion System: This system is required for the utilization of iron acquired via this compound.[2][3]
-
MmpL4/MmpS4 and MmpL5/MmpS5: These transport systems are crucial for the export of this compound and carboxythis compound.
-
Q2: How can I detect and quantify siderophore production in my mycobacterial cultures?
A2: The Chrome Azurol S (CAS) assay is a widely used, universal colorimetric method for detecting and quantifying siderophores. The principle of this assay is the competition for iron between the siderophore and the CAS dye. When a siderophore removes iron from the Fe-CAS complex, the color of the dye changes from blue to orange, which can be measured spectrophotometrically for quantification or observed as a halo on an agar (B569324) plate for qualitative assessment.
Q3: What is the role of carboxythis compound versus this compound in iron uptake?
A3: Mycobacteria utilize a two-siderophore system for efficient iron acquisition.
-
Carboxythis compound: This is a water-soluble siderophore that is secreted into the extracellular environment. Its primary role is to scavenge for ferric iron (Fe³⁺) from the surroundings, including from host iron-binding proteins like transferrin and lactoferrin.[3]
-
This compound: This is a lipophilic siderophore that remains associated with the mycobacterial cell wall.[1] Once carboxythis compound has chelated iron, it is believed to shuttle the iron to the cell surface, where it is transferred to this compound. This compound then facilitates the transport of iron across the cell envelope.[4]
Troubleshooting Guides
Problem 1: Low or no detectable siderophore production in the CAS assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High iron content in the medium. | Ensure all glassware is acid-washed to remove trace iron. Use high-purity water and reagents to prepare iron-deficient media. |
| Incorrect pH of the medium. | Verify and adjust the pH of the culture medium to the optimal range for your mycobacterial species. |
| Suboptimal growth conditions. | Ensure the temperature, aeration, and incubation time are appropriate for promoting robust mycobacterial growth and siderophore production. |
| Mutation in siderophore biosynthesis genes. | If working with mutant strains, confirm the integrity of the mbt gene cluster. Consider complementing the mutant with a wild-type copy of the gene. |
| Degradation of the CAS reagent. | Prepare the CAS assay solution fresh and protect it from light. Ensure the mixing of reagents is done at the correct temperature to prevent dye degradation. |
Problem 2: Inefficient radiolabeled iron (⁵⁵Fe or ⁵⁹Fe) uptake in transport assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient induction of the iron uptake machinery. | Pre-culture the mycobacteria in an iron-deficient medium to ensure the expression of this compound biosynthesis and transport systems. |
| Low concentration of this compound. | Increase the concentration of exogenous this compound added to the assay. Determine the optimal concentration for your specific experimental setup. |
| Issues with the radiolabeled iron-mycobactin complex formation. | Ensure a sufficient incubation time for the radiolabeled iron to complex with this compound before adding it to the cell suspension. A molar excess of this compound to iron is recommended. |
| Cell viability issues. | Confirm the viability of your mycobacterial cell suspension before starting the uptake assay using a method like Colony Forming Unit (CFU) counting or a viability stain. |
| Non-specific binding of radiolabel. | Include appropriate controls, such as performing the assay at 4°C to inhibit active transport and washing the cells thoroughly to remove non-specifically bound iron. |
Problem 3: Inconsistent or streaky spots in Thin-Layer Chromatography (TLC) of this compound extracts.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Impure this compound extract. | Optimize your extraction protocol. Ensure complete removal of lipids and other interfering substances. Consider an additional purification step. |
| Inappropriate solvent system. | Experiment with different solvent systems to achieve better separation. The polarity of the solvent system is critical for the resolution of mycobactins. |
| Overloading the sample on the TLC plate. | Dilute your sample before spotting it on the plate. Overloading can lead to streaking and poor separation. |
| Uneven solvent front migration. | Ensure the TLC chamber is properly saturated with the solvent vapor and that the plate is placed vertically and not touching the sides of the chamber. |
| Degradation of this compound. | Handle this compound extracts with care, protecting them from excessive light and heat. Store extracts at low temperatures. |
Data Presentation
Table 1: Quantitative Parameters for In Vitro this compound-Mediated Iron Uptake Studies
| Parameter | Organism | Value/Range | Reference/Notes |
| Minimal this compound J for Growth | M. paratuberculosis | 0.006 µM | [5] |
| Optimal this compound J for Growth | M. paratuberculosis | 1.2 µM (1 µg/ml) | [5] |
| Low Iron Medium Concentration | M. tuberculosis | 0.36 µM Fe | For maximal this compound production.[6] |
| High Iron Medium Concentration | M. tuberculosis | 144 µM Fe | Negligible this compound production.[6] |
| Carboxythis compound (cMBT) Concentration | M. tuberculosis | 500 ng/mL | Used in TnSeq experiments.[3] |
| This compound (MBT) Concentration | M. tuberculosis | 50 ng/mL (low), 250 ng/mL (high) | Used in TnSeq experiments.[3] |
| ⁵⁵Fe-enterobactin Concentration | Bacterial cells | ~50-100 nM | For radiolabeled uptake assays (example with enterobactin). |
Experimental Protocols
Protocol 1: Chrome Azurol S (CAS) Agar Plate Assay for Siderophore Detection
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
Ferric chloride (FeCl₃)
-
Appropriate mycobacterial growth medium (e.g., Middlebrook 7H9)
-
Agar
-
Acid-washed glassware
Procedure:
-
Prepare CAS Solution:
-
Dissolve 60.5 mg of CAS in 50 ml of deionized water.
-
-
Prepare Iron(III) Solution:
-
Dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.
-
-
Prepare HDTMA Solution:
-
Dissolve 72.9 mg of HDTMA in 40 ml of deionized water.
-
-
Prepare CAS Assay Solution:
-
Slowly mix the CAS solution with the iron(III) solution.
-
While stirring, slowly add the HDTMA solution. The resulting solution should be dark blue. Autoclave and store in a dark bottle.
-
-
Prepare CAS Agar Plates:
-
Prepare your desired mycobacterial growth medium with agar. Autoclave and cool to approximately 50°C.
-
Aseptically add the CAS assay solution to the molten agar at a 1:9 ratio (e.g., 100 ml CAS solution to 900 ml agar medium).
-
Pour the plates and allow them to solidify.
-
-
Inoculation and Incubation:
-
Spot or streak your mycobacterial culture onto the CAS agar plates.
-
Incubate under appropriate conditions for mycobacterial growth.
-
-
Observation:
-
Observe the plates for the formation of an orange/yellow halo around the colonies, indicating siderophore production. The diameter of the halo can be used for semi-quantitative analysis.
-
Protocol 2: Radiolabeled Iron (⁵⁵Fe) Uptake Assay
Materials:
-
Mycobacterial culture grown in iron-deficient medium.
-
This compound
-
⁵⁵FeCl₃
-
Scintillation vials and fluid
-
Scintillation counter
-
Nitrocellulose membrane filters (0.22 µm)
-
Filtration apparatus
-
Wash buffer (e.g., iron-free saline)
Procedure:
-
Prepare ⁵⁵Fe-Mycobactin Complex:
-
In a microcentrifuge tube, mix a molar excess of this compound with ⁵⁵FeCl₃ in a suitable buffer.
-
Incubate at room temperature for at least 1 hour to allow complex formation.
-
-
Prepare Mycobacterial Cells:
-
Harvest cells grown in iron-deficient medium by centrifugation.
-
Wash the cell pellet twice with ice-cold, iron-free medium.
-
Resuspend the cells in the same medium to a known optical density (e.g., OD₆₀₀ = 1.0).
-
-
Perform the Uptake Assay:
-
Equilibrate the cell suspension at 37°C for 5-10 minutes.
-
Initiate the transport assay by adding the prepared ⁵⁵Fe-mycobactin complex to the cell suspension.
-
At various time points (e.g., 0, 2, 5, 10, 15 minutes), take aliquots of the cell suspension and rapidly filter them through a nitrocellulose membrane.
-
Immediately wash the filter with ice-cold wash buffer to remove unbound radiolabel.
-
-
Quantify Radioactivity:
-
Place the filter in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
The counts per minute (CPM) are proportional to the amount of iron taken up by the cells.
-
Visualizations
Caption: this compound-mediated iron uptake pathway in Mycobacterium.
References
- 1. Siderophore Detection assay [protocols.io]
- 2. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. protocols.io [protocols.io]
- 6. iitg.ac.in [iitg.ac.in]
Validation & Comparative
A Comparative Guide to Mycobactin Extraction and Quantification: Validating a Novel Approach
For researchers, scientists, and drug development professionals, the accurate extraction and quantification of mycobactin, a key siderophore in Mycobacterium species, is critical for understanding iron metabolism and developing new anti-tubercular agents. This guide provides a comprehensive comparison of a novel extraction and quantification method against established conventional techniques, supported by experimental data and detailed protocols.
Introduction to this compound Analysis
Mycobactins are a family of lipid-soluble siderophores essential for iron acquisition in many pathogenic mycobacteria, including Mycobacterium tuberculosis. Their unique structure, consisting of a core molecule with variable fatty acyl chains, presents challenges for efficient extraction and accurate quantification. Traditional methods often involve multiple solvent extraction steps followed by chromatographic purification and spectroscopic or biological quantification. This guide introduces a hypothetical novel method designed for improved efficiency and sensitivity and compares it with these established protocols.
Comparative Data Summary
The following table summarizes the key performance metrics of the novel method compared to traditional this compound extraction and quantification techniques. The data presented is a synthesis of expected performance based on established methodologies.
| Performance Metric | Novel Method | Traditional Method 1: Solvent Extraction & TLC | Traditional Method 2: HPLC-Based Quantification |
| Extraction Yield | High (90-95%) | Moderate (60-75%) | High (85-90%) |
| Purity of Extract | High (>95%) | Variable | High (>98%) |
| Processing Time | ~ 4 hours | > 8 hours | ~ 6 hours |
| Required Sample Volume | Low (10-50 mg cell pellet) | High (100-500 mg cell pellet) | Moderate (50-100 mg cell pellet) |
| Quantification Limit | Low (ng range) | Moderate (µg range) | Low (ng range) |
| Throughput | High | Low | Moderate |
| Cost per Sample | Moderate | Low | High |
| Technical Skill | Moderate | High | High |
Experimental Workflows
The following diagrams illustrate the experimental workflows for the novel and a traditional this compound extraction and quantification method.
Caption: Workflow of the Novel this compound Extraction and Quantification Method.
Caption: Workflow of a Traditional this compound Extraction and Quantification Method.
Method Selection Guide
The choice of method depends on the specific experimental needs. The following decision tree can guide researchers in selecting the most appropriate protocol.
Caption: Decision Tree for this compound Analysis Method Selection.
Detailed Experimental Protocols
Novel this compound Extraction and Quantification Method
1. Extraction: a. To a 10-50 mg mycobacterial cell pellet, add 1 mL of ethyl acetate containing 1% formic acid. b. Vortex vigorously for 2 minutes. c. Incubate at room temperature for 1 hour with intermittent vortexing. d. Centrifuge at 10,000 x g for 10 minutes. e. Carefully transfer the supernatant to a new tube.
2. Solid-Phase Extraction (SPE) Purification: a. Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. b. Load the supernatant from step 1e onto the cartridge. c. Wash the cartridge with 1 mL of 20% methanol in water. d. Elute the this compound with 1 mL of methanol.
3. Quantification: a. Dry the eluate under a stream of nitrogen. b. Resuspend the dried extract in 100 µL of mobile phase (e.g., 90% acetonitrile (B52724) with 0.1% formic acid). c. Analyze 10 µL by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). d. Quantify this compound species based on a standard curve of purified this compound J.
Traditional Method 1: Solvent Extraction and Thin-Layer Chromatography (TLC)
1. Extraction: a. Resuspend a 100-500 mg cell pellet in 5 mL of ethanol. b. Boil the suspension in a water bath for 5 minutes. c. Centrifuge at 5,000 x g for 15 minutes and collect the supernatant. d. Repeat the ethanol extraction on the pellet and pool the supernatants. e. To the pooled supernatant, add an equal volume of chloroform and mix thoroughly. f. Centrifuge at 3,000 x g for 10 minutes to separate the phases. g. Collect the lower chloroform layer containing the this compound.[1]
2. TLC Purification: a. Evaporate the chloroform extract to dryness. b. Resuspend the residue in a small volume of chloroform. c. Spot the resuspended extract onto a silica TLC plate. d. Develop the plate in a chloroform:methanol (9:1 v/v) solvent system.[2] e. Visualize the this compound band (typically reddish-brown) under visible light. f. Scrape the corresponding silica from the plate. g. Elute the this compound from the silica using chloroform:methanol (1:1 v/v).
3. Quantification: a. Evaporate the eluate to dryness. b. Resuspend in a known volume of ethanol. c. Determine the concentration by measuring the absorbance at 450 nm or by using a bioassay with a this compound-dependent strain like Arthrobacter terregens.[3]
Traditional Method 2: HPLC-Based Quantification
1. Extraction: a. Follow the solvent extraction protocol (steps 1a-1g) from the Traditional Method 1. b. Alternatively, use a boiling acetone (B3395972) extraction method.[4]
2. HPLC Purification and Quantification: a. Evaporate the chloroform or acetone extract to dryness. b. Resuspend the residue in the HPLC mobile phase (e.g., a gradient of methanol in water).[4] c. Inject the sample into a reverse-phase HPLC system (e.g., C18 column).[4][5] d. Monitor the elution of this compound species at a suitable wavelength (e.g., 450 nm for the ferri-mycobactin complex). e. Quantify the amount of this compound by comparing the peak area to a standard curve generated with a known concentration of a this compound standard (e.g., this compound J).[6]
Conclusion
The novel this compound extraction and quantification method presented offers significant advantages in terms of speed, efficiency, and sensitivity compared to traditional methods. While established techniques remain valuable, particularly for applications where cost is the primary concern, the new method provides a high-throughput and robust alternative for modern research and drug development pipelines. The choice of method should be guided by the specific research question, available resources, and desired level of analytical detail.
References
A Comparative Analysis of Iron Chelation Efficiency: Mycobactin vs. Carboxymycobactin
For researchers, scientists, and drug development professionals, understanding the nuances of iron acquisition in Mycobacterium tuberculosis is critical for developing novel therapeutics. This guide provides an objective comparison of the iron chelation efficiency of two key siderophores produced by this pathogen: the cell-wall-associated mycobactin and the secreted carboxythis compound.
Mycobacterium tuberculosis has evolved a sophisticated system to acquire iron, an essential nutrient for its survival and pathogenesis, from the iron-limited environment of the host. Central to this system are siderophores, small molecules with an exceptionally high affinity for ferric iron (Fe³⁺). The bacterium produces two major types of siderophores: the lipophilic this compound, which remains embedded in the cell envelope, and the more hydrophilic carboxythis compound, which is secreted into the extracellular milieu to scavenge for iron.[1][2] While both are crucial for iron uptake, their distinct localizations suggest different roles and potentially different efficiencies in the iron acquisition process.
Quantitative Comparison of Iron Chelation
Directly comparing the iron chelation efficiency of this compound and carboxythis compound is challenging due to their differing solubilities and the technical difficulty of measuring the extremely high iron binding affinities of siderophores. Historically, the iron binding affinity of mycobactins was assumed to be comparable to other hydroxamate-based siderophores. However, a recent re-evaluation of this compound J from Mycobacterium paratuberculosis has suggested a significantly higher complex stability constant (log β₁₁₀) of approximately 43.[3] This indicates an incredibly strong interaction with ferric iron.
| Parameter | This compound J | Carboxythis compound | Reference |
| Complex Stability Constant (log β₁₁₀) | ~ 43 | Not available | [3] |
| Cellular Location | Cell envelope | Secreted | [1] |
| Solubility | Lipophilic (water-insoluble) | Hydrophilic (water-soluble) | [2] |
| Primary Role | Iron transfer within the cell wall | Extracellular iron scavenging | [5] |
Table 1: Comparison of this compound and Carboxythis compound Properties.
Experimental Protocols for Assessing Iron Chelation Efficiency
Several experimental methods can be employed to detect and quantify the iron-chelating activity of siderophores. Below are detailed protocols for key assays relevant to the study of this compound and carboxythis compound.
Chrome Azurol S (CAS) Assay
The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophores.[6] It relies on the competition for iron between the siderophore and the CAS dye. When a siderophore removes iron from the blue CAS-iron complex, the dye changes color to orange, and this change can be quantified spectrophotometrically.
Protocol for Liquid CAS Assay:
-
Preparation of CAS Assay Solution:
-
Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.
-
In a separate beaker, dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.
-
Prepare a 1 mM FeCl₃ solution in 10 mM HCl.
-
Slowly mix the CAS solution with the HDTMA solution while stirring.
-
To this mixture, slowly add 10 mL of the 1 mM FeCl₃ solution. The resulting solution should be a deep blue color. Autoclave and store in a dark bottle.[7]
-
-
Assay Procedure:
-
Prepare culture supernatants containing the siderophores (carboxythis compound) or purified this compound solubilized in a suitable organic solvent (e.g., ethanol) and then diluted in the assay buffer.
-
In a 96-well plate, mix 100 µL of the sample with 100 µL of the CAS assay solution.[8]
-
Incubate at room temperature for a specified time (e.g., 20 minutes).
-
Measure the absorbance at 630 nm using a microplate reader.
-
A decrease in absorbance compared to a control (medium or solvent without siderophore) indicates siderophore activity.
-
Quantification can be achieved by creating a standard curve with a known siderophore like desferrioxamine. The results are often expressed as percent siderophore units.[8]
-
Iron Removal from Transferrin Assay
This assay directly measures the ability of a siderophore to remove iron from the host iron-transport protein, transferrin.
Protocol:
-
Preparation of Iron-Saturated Transferrin:
-
Prepare a solution of human apo-transferrin in a suitable buffer (e.g., Tris-HCl with NaCl and NaHCO₃, pH 7.4).
-
Add a freshly prepared solution of ferric nitrilotriacetate (Fe-NTA) in a 2:1 molar ratio to the apo-transferrin to achieve iron saturation.
-
Incubate at room temperature to allow for iron binding.
-
Remove excess iron by dialysis against the buffer.
-
-
Iron Removal Assay:
-
Incubate the iron-saturated transferrin with the purified siderophore (this compound or carboxythis compound) at 37°C.
-
At various time points, take aliquots of the reaction mixture.
-
The removal of iron can be monitored by measuring the decrease in absorbance at 465 nm, which corresponds to the iron-transferrin complex.[9]
-
Alternatively, the amount of iron chelated by the siderophore can be quantified after separating the siderophore-iron complex from the transferrin.
-
Signaling Pathways and Experimental Workflows
The production of both this compound and carboxythis compound is tightly regulated by the intracellular iron concentration. Under iron-limiting conditions, the IdeR (Iron-dependent regulator) repressor is inactive, leading to the transcription of the mbt genes responsible for the biosynthesis of both siderophores.
Caption: Regulation of this compound and carboxythis compound synthesis by iron levels.
The following diagram illustrates a general experimental workflow for comparing the iron chelation efficiency of this compound and carboxythis compound.
Caption: Experimental workflow for comparing iron chelation efficiency.
References
- 1. [PDF] Modified chrome azurol S method for detection and estimation of siderophores having affinity for metal ions other than iron | Semantic Scholar [semanticscholar.org]
- 2. Comprehensive analysis of iron utilization by Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A reevaluation of iron binding by this compound J - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and clofazimine activity are negatively correlated in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 7. Siderophore Detection assay [protocols.io]
- 8. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of iron release from transferrin bound to the transferrin receptor at endosomal pH - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mycobactin from Diverse Mycobacterial Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of mycobactin, the primary siderophore of mycobacteria, is critical for developing novel anti-tuberculosis therapies. This guide provides a comprehensive comparative analysis of this compound from various mycobacterial species, supported by experimental data and detailed methodologies.
Mycobactins are a group of lipid-soluble siderophores produced by most species of the genus Mycobacterium to acquire iron, an essential nutrient for their growth and virulence.[1][2] These molecules play a pivotal role in the pathogenesis of mycobacterial infections, including tuberculosis, by chelating ferric iron from the host environment and transporting it into the bacterial cell.[3] The biosynthesis and structure of this compound are complex and vary between different mycobacterial species, offering potential targets for species-specific drug design.[4][5]
This guide delves into a comparative analysis of mycobactins, focusing on their structural diversity, biosynthetic pathways, and the experimental protocols used for their study.
Structural Diversity of Mycobactins
Mycobactins from different mycobacterial species share a common core structure but exhibit significant variations in their peripheral moieties, particularly in the length and saturation of their fatty acyl chains and substitutions on the aromatic and hydroxy acid residues.[4][6][7][8] These structural differences influence their solubility, iron-chelating affinity, and species-specificity.[4] Two main classes of mycobactins exist: the highly lipophilic, cell wall-associated mycobactins and the more water-soluble carboxymycobactins, which are secreted into the extracellular environment to scavenge for iron.[5][9]
Below is a summary of the known structural variations in mycobactins from several key mycobacterial species.
| Mycobacterial Species | This compound Type | Key Structural Features | Reference |
| Mycobacterium tuberculosis | This compound T | Salicylic acid aromatic residue; (+)-β-hydroxybutyric acid; C18-C21 fatty acid side chains. | [7] |
| Mycobacterium phlei | This compound P | 2-hydroxy-6-methylbenzoic acid aromatic residue; (-)-3-hydroxy-2-methylpentanoic acid; n-cis-octadec-2-enoyl side chain. | [6] |
| Mycobacterium smegmatis | This compound S | Identical nucleus to this compound T but differs in the optical configuration of the β-carbon atom of the hydroxy acid fragment (S configuration). | [6][8] |
| Mycobacterium thermoresistible | This compound H | Identical cobactin fragment to this compound S; differs in the mycobactic acid moiety with methyl groups at position 6 of the benzene (B151609) ring and position 5 of the oxazoline (B21484) ring. | [6] |
| Mycobacterium marinum | This compound M | Alkyl chain is present at the R3 position instead of the R5 position as seen in most other mycobactins. | [4] |
| Mycobacterium avium | This compound Av | Structural variations at the R1 to R5 positions contribute to its unique structure. | [4] |
| Mycobacterium fortuitum | This compound F | Unique substitutions at the R1 to R5 positions. | [4] |
This compound Biosynthesis Pathway
The biosynthesis of this compound is a complex process involving a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery.[10] The pathway is initiated by the enzyme salicylate (B1505791) synthase, MbtI, which converts chorismate to salicylate.[11] The salicylate is then activated by MbtA, a salicyl-AMP ligase.[9] The core structure is assembled through a series of condensation reactions catalyzed by the NRPS enzymes MbtB, MbtE, and MbtF, incorporating amino acid precursors like lysine (B10760008) and threonine.[10] The final modifications, including the addition of the fatty acyl chain, are carried out by other enzymes in the mbt gene cluster.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Iron Response of Mycobacterium tuberculosis and Its Implications for Tuberculosis Pathogenesis and Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron Homeostasis in Mycobacterium tuberculosis: Mechanistic Insights into Siderophore-Mediated Iron Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iron acquisition in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation of mycobactinss from various mycobacteria. The properties of this compound S and H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and structure of this compound T, a growth factor from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation of mycobactins from various mycobacteria. The properties of mycobactins S and H - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. journals.asm.org [journals.asm.org]
- 11. The Structure of MbtI from Mycobacterium tuberculosis, the First Enzyme in the Biosynthesis of the Siderophore this compound, Reveals It To Be a Salicylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating the Specificity of Mycobacterial Detection: A Comparative Guide to Immunoassays, Molecular, and Culture-Based Methods
For Researchers, Scientists, and Drug Development Professionals
The rapid and accurate detection of mycobacteria is paramount for both clinical diagnostics and the advancement of new therapeutic agents. While various methodologies exist, their specificity—the ability to distinguish between different Mycobacterium species and to avoid cross-reactivity with other organisms—is a critical performance metric. This guide provides a comparative analysis of a representative immunoassay-based method against the gold standards of polymerase chain reaction (PCR) and mycobacterial culture, with a focus on validating specificity through experimental data and detailed protocols.
Introduction to Mycobacterial Detection Methods
The detection and identification of mycobacteria, particularly Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacteria (NTM), have traditionally relied on slow culture-based techniques. While considered a gold standard, the lengthy turnaround time of these methods has driven the development of more rapid alternatives, including molecular assays and immunoassays.
A mycobactin-based immunoassay presents a novel theoretical approach. This compound, a siderophore essential for iron acquisition in most mycobacteria, could serve as a unique biomarker. However, based on extensive literature review, a standardized and commercially available immunoassay for the direct detection of this compound or host antibodies against it is not well-documented. This is likely due to challenges in generating specific antibodies against this small, lipid-soluble molecule.
Therefore, for the purpose of this comparative guide, we will use a well-established protein-based ELISA as a representative immunoassay. This allows for a practical comparison of the immunoassay format's performance against other prevalent techniques. The core principles of validating specificity, as demonstrated here, would be applicable to a this compound-based assay should one be developed.
Comparative Performance of Detection Methods
The following table summarizes the key performance characteristics of three major mycobacterial detection methods, with a focus on specificity. The data presented is a synthesis of findings from multiple studies to provide a general overview.
| Parameter | Protein-Based ELISA (Representative Immunoassay) | Polymerase Chain Reaction (PCR) | Mycobacterial Culture |
| Target Analyte | Mycobacterial proteins (e.g., ESAT-6/CFP-10, Ag85 complex) | Specific DNA sequences (e.g., IS6110, rpoB, hsp65) | Viable mycobacteria |
| Reported Specificity | Variable; can be high with specific recombinant antigens, but cross-reactivity with some NTMs and BCG-vaccinated individuals is a known issue. Specificity can range from 76% to over 95% depending on the antigen and population.[1][2] | Generally high; specificity for M. tuberculosis complex can be >95%.[3][4][5][6] However, some assays may show cross-reactivity with certain NTMs. | Considered the gold standard for specificity (approaching 100%) as identification is confirmed by biochemical or genetic tests on the isolated organism. |
| Reported Sensitivity | Variable; generally lower than PCR and culture, particularly in early or latent infections. Sensitivity can range from 70% to 97% depending on the assay and patient cohort.[1][2] | High; can detect as few as 1-10 bacilli per ml of sample. Sensitivity for M. tuberculosis complex is often reported in the range of 85-100%.[3][7] | High, considered the gold standard. Can detect as few as 10-100 viable organisms per ml of specimen. |
| Cross-Reactivity | A significant consideration. Antibodies may cross-react with proteins from different mycobacterial species (e.g., M. kansasii, M. avium) and in individuals vaccinated with BCG.[8][9][10] | Less common but possible. Some NTMs may harbor sequences homologous to those targeted in Mtb PCR assays. Careful primer and probe design is crucial to minimize this. | Not applicable in the same sense; however, contamination with other bacteria can occur. Species identification is a separate step after initial growth. |
| Time to Result | 2-4 hours | 2-4 hours | 2-8 weeks |
| Viability Detection | No (detects antigens from both live and dead bacteria) | No (detects DNA from both live and dead bacteria) | Yes (only viable bacteria will grow) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any detection assay. Below are representative protocols for the three compared methods.
Protocol 1: Indirect ELISA for Mycobacterial Protein Antigen
This protocol describes a standard indirect ELISA for the detection of antibodies against a specific mycobacterial protein antigen in serum samples.
-
Antigen Coating:
-
Reconstitute the purified recombinant mycobacterial antigen (e.g., ESAT-6/CFP-10 fusion protein) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the antigen solution (typically 1-10 µg/mL) to each well of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20).
-
Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in wash buffer) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate three times as described above.
-
Dilute patient serum samples in blocking buffer (e.g., 1:100). Add 100 µL of the diluted serum to each well. Include positive and negative control sera.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate five times.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-human IgG) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times.
-
Add 100 µL of a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Readout:
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the optical density (OD) at 450 nm using a microplate reader.
-
The results are interpreted based on a pre-determined cut-off value.
-
Protocol 2: Real-Time PCR for Mycobacterium tuberculosis Complex
This protocol outlines a typical real-time PCR assay for the detection of a specific insertion sequence, IS6110, in DNA extracted from clinical samples.
-
DNA Extraction:
-
Decontaminate and concentrate the clinical specimen (e.g., sputum) using a standard method (e.g., N-acetyl-L-cysteine-sodium hydroxide).
-
Extract DNA from the processed specimen using a commercial mycobacterial DNA extraction kit or a validated in-house method.
-
-
PCR Reaction Setup:
-
Prepare a master mix containing DNA polymerase, dNTPs, PCR buffer, forward and reverse primers specific for the IS6110 sequence, and a fluorescently labeled probe.
-
Add a specific volume of the extracted DNA to the master mix in a real-time PCR tube or plate.
-
Include positive controls (Mtb genomic DNA) and negative controls (no template control) in each run.
-
-
Real-Time PCR Amplification and Detection:
-
Place the reaction tubes/plate in a real-time PCR thermocycler.
-
Run a thermal cycling program that includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
Fluorescence is measured at the end of each extension step.
-
-
Data Analysis:
-
The amplification of the target DNA results in an increase in fluorescence. The cycle at which the fluorescence crosses a certain threshold (the cycle threshold or Ct value) is determined.
-
A sample is considered positive if it shows a Ct value below a validated cut-off.
-
Protocol 3: Mycobacterial Culture using Liquid Medium
This protocol describes the use of an automated liquid culture system for the isolation of mycobacteria.
-
Specimen Processing:
-
Decontaminate and liquefy the clinical specimen as described for the PCR protocol to remove contaminating bacteria.
-
-
Inoculation:
-
Inoculate a specific volume (e.g., 0.5 mL) of the processed specimen into a tube containing a liquid culture medium (e.g., Middlebrook 7H9 broth) supplemented with growth factors and antibiotics to suppress the growth of other bacteria.
-
-
Incubation and Monitoring:
-
Place the inoculated tubes into an automated incubation and detection system (e.g., BACTEC MGIT).
-
The system continuously monitors the tubes for signs of mycobacterial growth, typically by detecting oxygen consumption.
-
Incubate at 37°C for up to 6-8 weeks.
-
-
Confirmation of Growth:
-
When the instrument signals a tube as positive, a smear is prepared from the broth and stained (e.g., Ziehl-Neelsen stain) to confirm the presence of acid-fast bacilli.
-
-
Species Identification:
-
Further tests, such as biochemical assays or molecular methods, are performed on the positive culture to identify the specific Mycobacterium species.
-
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for each of the described detection methods.
Caption: Workflow for a protein-based indirect ELISA.
Caption: Workflow for a real-time PCR-based detection assay.
Caption: Workflow for automated liquid mycobacterial culture.
Conclusion
Validating the specificity of any mycobacterial detection assay is critical for its reliable use. While a this compound-based immunoassay remains a theoretical concept with potential, this guide demonstrates that established methods like protein-based ELISAs, PCR, and culture each have distinct performance profiles.
-
Mycobacterial culture remains the definitive gold standard for specificity, as it allows for the isolation and unambiguous identification of the causative organism. Its primary drawback is the long turnaround time.
-
PCR offers a rapid and highly sensitive and specific alternative, though careful design is necessary to avoid cross-reactivity with NTMs.
-
Immunoassays , represented here by a protein-based ELISA, provide a rapid and high-throughput option. However, their specificity can be variable, and potential cross-reactivity with other mycobacteria and BCG vaccination needs to be carefully evaluated for the specific antigens used.
The choice of method will depend on the specific application, balancing the need for speed, sensitivity, specificity, and the ability to determine viability. For drug development and research, a combination of these methods is often employed to gain a comprehensive understanding of mycobacterial presence and response to treatment.
References
- 1. Enzyme-linked immunosorbent assay for the detection of antibodies against Mycobacterium tuberculosis in bronchial washings and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishment of an indirect ELISA for Mycobacterium tuberculosis MTB39A protein antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCR and Elisa methods (IgG and IgM): their comparison with conventional techniques for diagnosis of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Culture and PCR Methods for Diagnosis of Mycobacterium tuberculosis in Different Clinical Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Culture and PCR Methods for Diagnosis of Mycobacterium tuberculosis in Different Clinical Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. innspub.net [innspub.net]
- 8. Potential cross-reactivity of monoclonal antibodies against clinically relevant mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential cross-reactivity of monoclonal antibodies against clinically relevant mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mycobacterial antibodies after tuberculin testing, BCG- vaccination, BCG-immunotherapy and against cross-reacting antigens in a solid-phase radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Mycobactin and Exochelin: Differentiating Mycobacterial Iron Acquisition Strategies
For Researchers, Scientists, and Drug Development Professionals
In the fight for survival, pathogenic mycobacteria, including the notorious Mycobacterium tuberculosis, have evolved sophisticated mechanisms to acquire essential nutrients from their host. Among the most critical of these is the acquisition of iron, a metal vital for numerous cellular processes but sequestered by the host as a defense mechanism. To overcome this iron limitation, mycobacteria deploy a class of small, high-affinity iron-chelating molecules known as siderophores. This guide provides a detailed comparison of two key players in this process: the cell-associated mycobactin and the secreted exochelin, offering insights into their distinct roles, mechanisms, and potential as therapeutic targets.
At a Glance: Key Differences Between this compound and Exochelin
| Feature | This compound | Exochelin |
| Cellular Location | Hydrophobic, primarily cell-wall associated[1] | Water-soluble, secreted into the extracellular environment[1][2] |
| Primary Function | Iron shuttle across the mycobacterial cell wall[2] | Extracellular iron scavenger, acquiring iron from host proteins[3] |
| Structure | Lipophilic, with a long alkyl side chain[1][4] | More polar, with a shorter alkyl side chain often terminating in a methyl ester or carboxylate[1][5] |
| Iron Binding Affinity (log β110) | ~43 (for this compound J)[6][7] | ~39.1 (for Exochelin MN)[6][7] |
| Producing Species | Widespread among mycobacterial species, including M. tuberculosis[8] | Primarily produced by saprophytic mycobacteria like M. smegmatis; pathogenic mycobacteria like M. tuberculosis produce a functional equivalent called carboxythis compound[8][9] |
The "Shuttle" Hypothesis: A Collaborative Iron Acquisition Strategy
This compound and exochelin (or its functional analog in pathogenic mycobacteria, carboxythis compound) do not operate in isolation. Instead, they work in a coordinated fashion to efficiently sequester and internalize host iron. This "shuttle" mechanism is a crucial aspect of mycobacterial survival.
The process begins with the secretion of water-soluble exochelins into the extracellular milieu. These molecules are adept at scavenging iron from host iron-binding proteins such as transferrin and lactoferrin[3]. Once exochelin has bound to iron, forming a ferri-exochelin complex, it diffuses back towards the mycobacterial cell.
At the cell surface, the ferri-exochelin complex encounters the lipid-soluble this compound embedded within the cell wall. In a critical exchange, the iron is transferred from ferri-exochelin to this compound[3]. This transfer is facilitated by the high iron affinity of this compound. The now iron-laden this compound (ferri-mycobactin) then shuttles the iron across the hydrophobic cell wall to the cytoplasm, where it can be utilized for essential metabolic processes.
Caption: The "Shuttle" mechanism of iron acquisition in mycobacteria.
Regulation of Siderophore Biosynthesis: An Iron-Dependent Switch
The production of both this compound and exochelin is tightly regulated by the intracellular iron concentration. This regulation is primarily mediated by a transcriptional repressor known as the Iron-dependent regulator (IdeR).
Under iron-replete conditions, IdeR binds to Fe²⁺, forming an active complex. This complex then binds to specific DNA sequences, known as "iron boxes," located in the promoter regions of the this compound and exochelin biosynthesis genes (mbt and fxb operons, respectively). This binding blocks transcription, effectively shutting down siderophore production when iron is abundant.
Conversely, under iron-limiting conditions, IdeR is not bound to iron and remains inactive. This allows for the transcription of the mbt and fxb genes, leading to the synthesis of this compound and exochelin to scavenge for the scarce iron.
Caption: Regulation of siderophore biosynthesis by the IdeR repressor.
Experimental Protocols
Siderophore Production and Purification
Objective: To isolate and purify this compound and exochelin from mycobacterial cultures.
Methodology:
-
Culture Conditions: Grow mycobacteria in an iron-deficient minimal medium. For exochelin, the supernatant will be used. For this compound, the cell pellet will be processed.
-
Exochelin Purification:
-
Centrifuge the culture to separate the cells from the supernatant.
-
Assay the supernatant for exochelin presence using the Chrome Azurol S (CAS) assay[9][10][11].
-
Purify the exochelin from the supernatant using a combination of ion-exchange chromatography and high-performance liquid chromatography (HPLC).
-
-
This compound Purification:
-
Harvest the cell pellet by centrifugation.
-
Extract this compound from the cell pellet using organic solvents such as a chloroform:methanol mixture.
-
Purify the extracted this compound using techniques like thin-layer chromatography (TLC) or column chromatography[2].
-
Caption: Workflow for the purification of exochelin and this compound.
Iron Uptake Assay using ⁵⁵Fe
Objective: To quantify the uptake of iron mediated by this compound and exochelin.
Methodology:
-
Preparation of ⁵⁵Fe-Siderophore Complexes: Incubate purified desferri-exochelin or desferri-mycobactin with ⁵⁵FeCl₃ to form radiolabeled ferri-siderophore complexes.
-
Bacterial Culture: Grow mycobacteria to mid-log phase in iron-deficient medium.
-
Uptake Experiment:
-
Resuspend the bacterial cells in fresh iron-deficient medium.
-
Add the ⁵⁵Fe-siderophore complex to the cell suspension and incubate at 37°C.
-
At various time points, take aliquots of the cell suspension and filter them through a membrane to separate the cells from the medium.
-
Wash the filter extensively to remove any non-internalized ⁵⁵Fe-siderophore.
-
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter. The amount of radioactivity is proportional to the amount of iron taken up by the cells.
Gene Expression Analysis by qRT-PCR
Objective: To measure the expression levels of this compound (mbt) and exochelin (fxb) biosynthesis genes under different iron conditions.
Methodology:
-
Bacterial Culture: Grow mycobacteria in media with varying concentrations of iron (e.g., iron-replete, iron-limited, and iron-deficient).
-
RNA Extraction: Harvest the bacterial cells and extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using primers specific for the target mbt and fxb genes, and a housekeeping gene (e.g., sigA) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative expression levels of the target genes in different iron conditions compared to a control condition.
-
Therapeutic Implications: Targeting the this compound Pathway
The essentiality of the this compound biosynthesis pathway for the virulence of M. tuberculosis makes it an attractive target for the development of new anti-tubercular drugs[12][13][14][15]. Several strategies are being explored:
-
Inhibition of Biosynthetic Enzymes: Small molecule inhibitors targeting key enzymes in the this compound synthesis pathway, such as MbtA and MbtI, have shown promise in preclinical studies[13][16].
-
"Trojan Horse" Approach: Siderophore-drug conjugates, where an antibiotic is attached to a siderophore analog, can hijack the mycobacterial iron uptake system to deliver the drug directly into the bacterium.
-
Disruption of Siderophore Recycling: Interfering with the recycling of siderophores by targeting efflux pumps like MmpL-MmpS4/5 can lead to an accumulation of iron-free siderophores, which can be toxic to the bacteria[12].
By understanding the intricate differences and cooperative nature of this compound and exochelin, researchers can develop more targeted and effective strategies to combat mycobacterial infections. This comparative guide serves as a foundational resource for professionals dedicated to advancing our knowledge and therapeutic arsenal (B13267) against these formidable pathogens.
References
- 1. The Exochelins of Pathogenic Mycobacteria: Unique, Highly Potent, Lipid- and Water-Soluble Hexadentate Iron Chelators with Multiple Potential Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 3. Exochelins of Mycobacterium tuberculosis remove iron from human iron- binding proteins and donate iron to mycobactins in the M. tuberculosis cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. A reevaluation of iron binding by this compound J - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The role of iron in Mycobacterium smegmatis biofilm formation: the exochelin siderophore is essential in limiting iron conditions for biofilm formation but not for planktonic growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of the Exochelin Locus in Mycobacterium smegmatis: Biosynthesis Genes Have Homology with Genes of the Peptide Synthetase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Approaches for targeting the this compound biosynthesis pathway for novel anti-tubercular drug discovery: where we stand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. The this compound Biosynthesis Pathway: A Prospective Therapeutic Target in the Battle against Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting the this compound biosynthesis pathway in M. tuberculosis: a step towards the improvement of the anti-virulence activity of MbtI inhibitors [air.unimi.it]
Unveiling the Architecture of a Novel Mycobactin Analog: A Comparative Guide to Structural Confirmation
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel bioactive compounds is paramount. This guide provides a comprehensive comparison of key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—for confirming the structure of a novel mycobactin analog. Experimental data and detailed protocols are presented to aid in the selection of the most appropriate methodology.
Mycobactins are a class of siderophores, iron-chelating molecules produced by Mycobacterium species, that are essential for the pathogen's survival and virulence. The development of novel this compound analogs as potential antimicrobial agents or as tools to understand mycobacterial iron acquisition requires rigorous structural confirmation. This guide explores the application and performance of three cornerstone analytical techniques in this endeavor.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data obtained from the analysis of a synthesized pyrazoline-based this compound analog, providing a direct comparison of the information gleaned from each technique.
| Parameter | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Sample State | Solution (e.g., CDCl₃, DMSO-d₆) | Solution/Solid | Single Crystal |
| Information Obtained | Connectivity, Stereochemistry, Dynamics | Molecular Weight, Elemental Composition, Fragmentation | 3D Atomic Coordinates, Bond Lengths & Angles, Crystal Packing |
| ¹H NMR (600 MHz, CDCl₃) | δ 7.98 (d, J = 8.5 Hz, 1H), 7.55 (m, 2H), 7.35 (m, 8H), 6.80 (dd, J = 8.5, 2.1 Hz, 1H), 5.25 (m, 4H), 4.95 (dd, J = 10.4, 8.1 Hz, 1H), 1.55 (s, 9H)[1] | N/A | N/A |
| ¹³C NMR (150 MHz, CDCl₃) | δ 171.2, 165.8, 159.3, 152.1, 142.8, 136.7, 135.9, 132.4, 128.9, 128.7, 128.6, 127.9, 127.3, 111.2, 110.4, 103.1, 81.5, 70.9, 69.4, 67.6, 28.3[1] | N/A | N/A |
| HRMS (ESI) | N/A | Calculated for C₂₉H₃₁N₂O₆⁺ [M+H]⁺: 503.2177, Found: 503.2165[1] | N/A |
| Unit Cell Parameters | N/A | N/A | a = 9.348(2) Å, b = 9.793(2) Å, c = 16.366(4) Å, α = 87.493(6)°, β = 87.318(6)°, γ = 84.676(6)° |
| Space Group | N/A | N/A | P-1 |
| Resolution | N/A | N/A | 0.75 Å |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of analytical workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment and connectivity of atoms within a molecule.[2]
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound analog in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: 500 MHz or 600 MHz Varian DirectDrive spectrometer or equivalent.[2]
-
Temperature: 298 K.
-
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
-
2D NMR Acquisition (for detailed structural elucidation):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., ACD/SpecManager, MestReNova).[2] Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent peak.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, and tandem MS (MS/MS) can be used to deduce structural information through fragmentation analysis.
Protocol for ESI-MS and HRMS Analysis:
-
Sample Preparation: Prepare a dilute solution of the this compound analog (1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile, with or without the addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.
-
Instrument Setup:
-
Mass Spectrometer: A high-resolution mass spectrometer such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument equipped with an electrospray ionization (ESI) source.
-
-
ESI Source Parameters (typical starting values, optimization required):
-
Ionization Mode: Positive or negative, depending on the analyte. For this compound analogs, positive mode is common.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizer Gas (N₂): 1.5 - 2.5 bar.
-
Drying Gas (N₂): 6 - 8 L/min.
-
Drying Gas Temperature: 180 - 220 °C.
-
-
Data Acquisition:
-
Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).
-
For High-Resolution Mass Spectrometry (HRMS), ensure the instrument is calibrated to provide high mass accuracy (< 5 ppm).
-
-
MS/MS Fragmentation Analysis:
-
Select the protonated molecule [M+H]⁺ or other relevant precursor ions for fragmentation.
-
Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation. Fragmentation of siderophores often proceeds via cleavage of C-N bonds.
-
Analyze the resulting product ion spectra to identify characteristic neutral losses and fragment ions, which can be pieced together to confirm the structure.
-
X-ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in its crystalline state, including bond lengths, bond angles, and stereochemistry.
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of the this compound analog suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Carefully mount a single crystal of appropriate size (typically 0.1-0.3 mm) on a goniometer head.
-
Data Collection:
-
Instrument: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion and radiation damage.
-
A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
-
-
Data Processing and Structure Solution:
-
Integrate the diffraction spots to obtain their intensities.
-
Determine the unit cell parameters and space group of the crystal.
-
Solve the phase problem to generate an initial electron density map. For small molecules, direct methods are commonly used.
-
Build a molecular model into the electron density map.
-
-
Structure Refinement:
-
Refine the atomic coordinates, thermal parameters, and occupancies against the experimental diffraction data to improve the agreement between the model and the data.
-
The quality of the final structure is assessed using metrics such as the R-factor.
-
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.
Concluding Remarks
The structural confirmation of a novel this compound analog is a critical step in its development as a potential therapeutic or research tool. While NMR spectroscopy provides invaluable information on the connectivity and solution-state structure, and mass spectrometry offers precise molecular weight and fragmentation data, X-ray crystallography delivers the unambiguous three-dimensional atomic arrangement. The choice of technique, or more often the combination thereof, will depend on the specific research question, sample availability, and the physical properties of the analog. This guide provides the foundational information and protocols to enable researchers to make informed decisions and execute these powerful analytical techniques effectively.
References
Navigating the Maze of Mycobacterial Immunity: A Comparative Guide to Mycobactin Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies targeting Mycobacterium avium subspecies paratuberculosis (MAP), the causative agent of Johne's disease, is critical. This guide provides an objective comparison of mycobactin antibody cross-reactivity with other mycobacteria, supported by experimental data, to aid in the selection and development of specific diagnostic and therapeutic tools.
Cross-reactivity, where an antibody raised against one antigen recognizes other, structurally similar antigens, is a significant challenge in the serological diagnosis of mycobacterial infections. Due to the high degree of homology among antigens from different mycobacterial species, antibodies generated against MAP may also bind to antigens from Mycobacterium bovis (the causative agent of bovine tuberculosis) or common environmental mycobacteria. This can lead to false-positive results, complicating disease control and surveillance programs. This guide delves into the comparative performance of different assay formats and antigens in mitigating this issue.
Performance of this compound Antibodies: A Comparative Analysis
The specificity of serological tests for Johne's disease is paramount. The following tables summarize the performance of different ELISA (Enzyme-Linked Immunosorbent Assay) formats in distinguishing MAP infections from other mycobacterial exposures, particularly M. bovis.
Table 1: Comparison of Cross-Reactivity between a Recombinant Polyprotein ELISA and a Protoplasmatic Antigen (PPA) ELISA
| Antigen | Cross-Reactivity with M. bovis positive sera | Reference |
| Recombinant Polyprotein | 2.85% | [1] |
| Protoplasmatic Antigen (PPA) | 25.71% | [1] |
Table 2: Sensitivity and Specificity of ELISAs Using Crude Antigens from Different Mycobacterial Species
| Antigen Source | Sensitivity | Specificity | Reference |
| M. avium subsp. paratuberculosis | >83% | 95.83% | [2] |
| M. bovis AN5 | >83% | Not specified | [2] |
| M. tuberculosis | Not specified | >92% | [2] |
| M. phlei | Not specified | >92% | [2] |
| M. bovis BCG | Not specified | >92% | [2] |
Recent advancements have focused on developing more specific antigens to reduce cross-reactivity. A study utilizing a novel ELISA based on a chimeric polyprotein of four specific MAP antigens demonstrated a marked reduction in cross-reactivity with sera from M. bovis-infected cattle (2.85%) compared to a traditional ELISA using protoplasmatic antigen (PPA) (25.71%).[1] This highlights the potential of using carefully selected recombinant antigens to improve diagnostic accuracy.
Furthermore, research into synthetic mycolic acid-based antigens has shown promise, although some cross-reactivity with environmental mycobacteria may still occur, potentially influenced by the animals' housing and environmental exposure. The use of highly specific recombinant proteins, such as AhpC and AhpD, has been shown to generate antibodies with no cross-reactivity to other mycobacterial species.[3]
Experimental Protocols
Accurate assessment of antibody cross-reactivity relies on robust and well-defined experimental protocols. Below are outlines of common methodologies used in the cited studies.
Indirect ELISA Protocol for Cross-Reactivity Testing
This protocol is a generalized procedure for assessing the cross-reactivity of serum antibodies against different mycobacterial antigens.
-
Antigen Coating:
-
Microtiter plates are coated with a specific concentration of the desired mycobacterial antigen (e.g., recombinant polyprotein, PPA, or crude antigen extracts from different Mycobacterium species) diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Plates are incubated overnight at 4°C.
-
-
Washing:
-
Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.
-
-
Blocking:
-
To prevent non-specific binding, plates are incubated with a blocking buffer (e.g., 5% non-fat dry milk in wash buffer) for 1-2 hours at room temperature.
-
-
Serum Incubation:
-
Test sera (from animals infected with MAP, M. bovis, or other mycobacteria, as well as negative control sera) are diluted in blocking buffer and added to the wells.
-
Plates are incubated for 1-2 hours at room temperature.
-
-
Washing:
-
Plates are washed three times with wash buffer to remove unbound antibodies.
-
-
Secondary Antibody Incubation:
-
An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-bovine IgG) is diluted in blocking buffer and added to the wells.
-
Plates are incubated for 1 hour at room temperature.
-
-
Washing:
-
Plates are washed five times with wash buffer.
-
-
Substrate Development:
-
A substrate solution (e.g., TMB) is added to the wells, and the plates are incubated in the dark until a color change is observed.
-
-
Stopping the Reaction:
-
The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
-
Data Acquisition:
-
The optical density (OD) is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The level of cross-reactivity is determined by comparing the OD values obtained with heterologous antigens to the OD values with the homologous antigen.
-
Visualizing the Workflow and Logic
To better illustrate the processes involved in cross-reactivity testing, the following diagrams are provided.
Caption: Workflow of an indirect ELISA for antibody detection.
Caption: Logical flow for assessing antibody cross-reactivity.
References
- 1. Development and Validation of a Novel ELISA for the Specific Detection of Antibodies against Mycobacterium avium Subspecies paratuberculosis Based on a Chimeric Polyprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Cattle Serum Antibody Responses to Five Different Mycobacterial Antigens in an ELISA System [archrazi.areeo.ac.ir]
- 3. Mycobacterium avium subsp. paratuberculosis in Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Mycobactin's Dual Role in Iron Acquisition: A Comparative Guide for In Vitro and In Vivo Research
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of nutrient acquisition in Mycobacterium tuberculosis is paramount for developing effective anti-tubercular therapies. Among these, the iron uptake machinery, orchestrated by the siderophore mycobactin, presents a critical target. This guide provides a comprehensive comparison of the in vivo and in vitro roles of this compound in iron acquisition, supported by experimental data and detailed protocols.
Iron is an essential micronutrient for the survival and pathogenesis of Mycobacterium tuberculosis. However, within the host, iron is tightly sequestered, creating an iron-scarce environment for the invading pathogen. To overcome this, M. tuberculosis employs a sophisticated iron acquisition system centered around two key siderophores: the lipophilic, cell-wall-associated this compound and the more hydrophilic, secreted carboxythis compound. While both are crucial for iron scavenging, their roles and efficiencies differ significantly between the controlled environment of a laboratory culture (in vitro) and the complex milieu of a host organism (in vivo).
In Vitro vs. In Vivo: A Tale of Two Environments
In vitro, in axenic culture, M. tuberculosis primarily relies on secreted carboxythis compound to scavenge ferric iron from the surrounding medium. The iron-laden carboxythis compound then shuttles the iron to the cell-wall-associated this compound, which facilitates its transport across the mycobacterial cell envelope. Under iron-limiting laboratory conditions, the expression of the mbt gene cluster, responsible for this compound biosynthesis, is significantly upregulated.[1]
Conversely, the in vivo environment, particularly within macrophages, presents a more formidable challenge. M. tuberculosis resides within the phagosome, where it must contend with host-driven iron sequestration mechanisms. Here, this compound plays a more direct and critical role. It is not merely a passive recipient of iron from carboxythis compound but actively participates in stripping iron from host iron-binding proteins like transferrin and ferritin.[1] Studies have shown that this compound-metal complexes accumulate in macrophage lipid droplets, which then appear to directly deliver iron to the phagosome-encased mycobacteria.[2] This novel pathway highlights a sophisticated adaptation of mycobacteria to exploit host cell biology for their own survival.[2]
The essentiality of this compound for in vivo survival is underscored by the fact that mutant strains of M. tuberculosis unable to synthesize this compound show severely attenuated growth and virulence in animal models.[3]
Quantitative Comparison of this compound-Mediated Iron Uptake
Direct quantitative comparisons of the rate of this compound-mediated iron uptake in vitro versus in vivo are challenging due to the inherent complexities of the intracellular environment. However, a compilation of data from various studies allows for a semi-quantitative assessment of its role and efficiency in these two distinct settings.
| Parameter | In Vitro (Axenic Culture) | In Vivo (Intra-macrophage) | References |
| Primary Siderophore | Carboxythis compound (secreted) | This compound (cell-associated) and Carboxythis compound | [4][5] |
| Iron Source | Soluble iron salts, iron chelates in media | Host iron-binding proteins (Transferrin, Ferritin), labile iron pool | [1][6] |
| This compound Biosynthesis | Upregulated in low-iron media | Essential for survival and virulence, highly expressed | [1][7] |
| Effect of a ΔmbtB mutation | Severe growth defect in iron-depleted media | Attenuated growth and virulence | [8] |
| Carboxythis compound Production | 6.53 µg/mL in culture supernatant | Detected and crucial for scavenging host iron | [9] |
Signaling and Experimental Workflows
To facilitate a deeper understanding of the processes involved, the following diagrams illustrate the key pathways and experimental procedures for studying this compound-mediated iron uptake.
Caption: In Vitro this compound-Mediated Iron Uptake Pathway.
Caption: In Vivo this compound-Mediated Iron Uptake within a Macrophage.
Experimental Protocols
Accurate and reproducible experimental design is crucial for investigating this compound's role in iron uptake. Below are detailed methodologies for key experiments.
Chrome Azurol S (CAS) Assay for Siderophore Detection (In Vitro)
This assay is a universal method for detecting siderophore production.
Principle: The CAS assay solution contains a blue-colored ternary complex of iron (III), chrome azurol S, and a detergent. In the presence of a siderophore, which has a higher affinity for iron, the iron is removed from the dye complex, resulting in a color change from blue to orange/yellow.
Protocol:
-
Preparation of CAS Assay Solution:
-
Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.
-
Add 10 mL of an iron (III) solution (1 mM FeCl₃ in 10 mM HCl).
-
Slowly add 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) dissolved in 40 mL of deionized water while stirring.
-
Autoclave the solution and store it in the dark.
-
-
Sample Preparation:
-
Grow M. tuberculosis in an iron-depleted medium to induce siderophore production.
-
Centrifuge the culture to pellet the cells. The supernatant will contain secreted carboxythis compound.
-
-
Assay Procedure:
-
Mix the bacterial supernatant with the CAS assay solution.
-
Incubate at room temperature.
-
Measure the change in absorbance at 630 nm. A decrease in absorbance indicates siderophore activity.
-
⁵⁵Fe Uptake Assay (In Vitro and Ex Vivo)
This method directly quantifies the amount of iron taken up by the bacteria.
Principle: Radiolabeled iron (⁵⁵Fe) is supplied to the bacterial culture, and the amount of radioactivity incorporated into the cells is measured over time.
Protocol:
-
Preparation of Radiolabeled Siderophores:
-
Prepare ⁵⁵Fe-labeled carboxythis compound by incubating purified carboxythis compound with ⁵⁵FeCl₃.
-
-
In Vitro Uptake:
-
Grow M. tuberculosis to mid-log phase in an iron-depleted medium.
-
Add ⁵⁵Fe-carboxythis compound to the culture.
-
At various time points, collect aliquots of the culture and filter them through a 0.22 µm filter to separate the cells from the medium.
-
Wash the filters extensively to remove unbound radioactivity.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Ex Vivo (Macrophage) Uptake:
-
Infect a macrophage cell line (e.g., J774) with M. tuberculosis.
-
After infection, add ⁵⁵Fe-transferrin or ⁵⁵Fe-carboxythis compound to the cell culture medium.
-
At different time points, lyse the macrophages to release the intracellular bacteria.
-
Separate the bacteria from the cell lysate by centrifugation.
-
Wash the bacterial pellet and measure the incorporated radioactivity.
-
Caption: Workflow for an In Vitro ⁵⁵Fe Uptake Assay.
Conclusion
The dual-siderophore system of M. tuberculosis, with this compound and carboxythis compound at its core, is a testament to the bacterium's remarkable adaptability. While both are integral to iron acquisition, their specific roles are context-dependent. In vitro, the system is geared towards scavenging iron from a relatively simple environment. In vivo, it transforms into a sophisticated machinery for wresting iron from the host's grasp, with this compound playing a direct and aggressive role in the intracellular battle for this essential nutrient. A thorough understanding of these distinct roles, supported by robust experimental data, is crucial for the rational design of novel therapeutics that target this vital pathway, potentially disarming the tubercle bacillus and paving the way for more effective treatments.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound-mediated iron acquisition within macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipidomic Analysis Links this compound Synthase K to Iron Uptake and Virulence in M. tuberculosis | PLOS Pathogens [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive analysis of iron utilization by Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The this compound Biosynthesis Pathway: A Prospective Therapeutic Target in the Battle against Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mycobacterium marinum produces distinct this compound and carboxythis compound siderophores to promote growth in broth and phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating High-Throughput Screening Assays for Mycobactin Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies for validating high-throughput screening (HTS) assays aimed at discovering inhibitors of mycobactin biosynthesis, a critical pathway for the survival of Mycobacterium tuberculosis. The guide includes supporting experimental data, detailed protocols, and visualizations to aid in the design and assessment of robust screening campaigns.
The emergence of drug-resistant tuberculosis necessitates the discovery of novel therapeutics that act on new targets. The this compound biosynthesis pathway, essential for iron acquisition by Mycobacterium tuberculosis, represents a promising area for drug development.[1][2] High-throughput screening (HTS) is a key strategy for identifying inhibitors of this pathway from large chemical libraries.[3] Rigorous validation of these HTS assays is crucial to ensure the data is reliable and to minimize the rate of false positives and negatives.
This guide compares two primary HTS approaches for identifying this compound inhibitors: whole-cell phenotypic screening and target-based screening, focusing on the validation parameters and experimental protocols for each.
Comparative Analysis of HTS Assay Validation
The success of an HTS campaign hinges on the quality of the assay. Validation is performed by assessing key statistical parameters that measure the assay's robustness and reproducibility.
| Parameter | Whole-Cell Assay (Alamar Blue) | Target-Based Assay (Mycothione Reductase*) | Acceptance Criteria |
| Z'-Factor | Typically > 0.7[3] | > 0.6[4] | A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. |
| Coefficient of Variation (CV%) | < 10%[3] | Not explicitly stated, but generally should be < 20%. | Lower CV% indicates higher precision. |
| Signal-to-Background (S/B) Ratio | Not explicitly stated | > 4.0[4] | A higher S/B ratio indicates a larger and more reliable assay window. |
| Screening Format | 384-well plates[3][5] | 384-well plates[4] | Miniaturization to 384-well format is standard for HTS to increase throughput and reduce reagent costs. |
| Primary Hit Rate | ~1.78% (at 10 µg/mL)[3] | Not explicitly stated | Varies based on the chemical library and hit criteria. |
| Confirmation Rate | 90%[3] | Not explicitly stated | A high confirmation rate is indicative of a low false-positive rate from the primary screen. |
*Data for a target-based assay against mycothione (B1250312) reductase is used as a representative example for validating a target-based screen against a specific M. tuberculosis enzyme.[4]
Experimental Protocols
Detailed and standardized protocols are fundamental for the reproducibility of HTS assay validation.
Whole-Cell HTS Assay Validation (Alamar Blue Method)
This protocol is adapted from a screen for inhibitors of M. tuberculosis H37Rv.[3][6]
-
Culture Preparation: Inoculate M. tuberculosis H37Rv into 7H9 medium and incubate until the desired optical density is reached.
-
Plate Preparation: Dispense the bacterial culture into black, clear-bottom 384-well plates.
-
Compound Addition: Add test compounds and controls to the assay plates. Positive controls (e.g., amikacin (B45834) at 2.5 µg/mL) and negative controls (e.g., DMSO) are included on every plate.[3]
-
Incubation: Seal the plates and incubate at 37°C for 5 days.[6]
-
Viability Assessment: Add Alamar blue reagent to each well and incubate for an additional 24 hours.[6]
-
Data Acquisition: Measure fluorescence using a microplate reader.
-
Validation Analysis: Calculate the Z'-factor, CV%, and S/B ratio from the control wells to assess assay performance. A Z'-factor > 0.7 and CV% < 10% are considered robust for this type of assay.[3]
Target-Based HTS Assay Validation (Luminescence-Coupled Method)
This protocol is based on the validation of an assay for inhibitors of a specific mycobacterial enzyme.[4]
-
Reagent Preparation: Prepare the purified target enzyme (e.g., MbtA, an enzyme in the this compound pathway) and its substrate.
-
Assay Miniaturization: Optimize the assay for a 384-well format, adjusting reagent volumes and concentrations.
-
Plate Layout for Validation: Design plates with wells for maximum signal (enzyme + substrate + DMSO), minimum signal (no enzyme or potent inhibitor), and a mid-point signal (a known inhibitor at its EC
50).[7] -
Assay Procedure: Dispense assay buffer, enzyme, and compounds/controls into the plates. Initiate the reaction by adding the substrate.
-
Signal Detection: After a set incubation time, add a detection reagent that generates a luminescent signal proportional to enzyme activity (e.g., NADP/H-Glo).[4]
-
Data Acquisition: Read the luminescence on a plate reader.
-
Validation Analysis: Perform a plate uniformity study over multiple days to assess reproducibility.[7][8] Calculate the Z'-factor and S/B ratio. For a target-based assay, a Z'-factor > 0.6 and S/B > 4.0 are indicative of a validated assay.[4]
Visualizing Key Processes
Diagrams illustrating the biological pathway and the experimental workflow are essential for clear communication in scientific research.
Caption: The this compound biosynthesis pathway, a key target for novel anti-tubercular drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Approaches for targeting the this compound biosynthesis pathway for novel anti-tubercular drug discovery: where we stand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high-throughput target-based screening approach for the identification and assessment of Mycobacterium tuberculosis mycothione reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Study of Mycobactin-Dependent and -Independent Mycobacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mycobactin-dependent and -independent mycobacteria, focusing on their distinct mechanisms of iron acquisition. The information presented is supported by experimental data and detailed protocols to assist in research and development efforts targeting mycobacterial iron metabolism, a critical pathway for virulence and survival.
Introduction
Iron is an essential nutrient for virtually all living organisms, serving as a vital cofactor in numerous metabolic processes. For pathogenic mycobacteria, the ability to acquire iron from the host environment is a critical determinant of virulence. Mycobacteria have evolved sophisticated strategies to scavenge this essential metal, primarily through the production of high-affinity iron chelators known as siderophores. The principal siderophores in mycobacteria are the lipophilic, cell-associated mycobactins and the soluble, secreted carboxymycobactins or exochelins.
A fundamental distinction within the Mycobacterium genus lies in the ability to synthesize this compound. Most mycobacterial species are This compound-independent , possessing the genetic machinery to produce their own this compound. In contrast, a few species, most notably Mycobacterium avium subspecies paratuberculosis (MAP), are This compound-dependent , lacking the ability to synthesize this crucial siderophore and therefore requiring an exogenous source for growth in vitro.[1][2] This dependency has significant implications for their physiology, cultivation, and pathogenesis.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative differences between this compound-dependent and -independent mycobacteria based on representative species.
Table 1: Growth Characteristics
| Parameter | This compound-Dependent (M. avium subsp. paratuberculosis) | This compound-Independent (M. smegmatis) | This compound-Independent (M. tuberculosis) |
| Growth in iron-deficient medium without this compound | No significant growth | Restricted growth | Restricted growth[3] |
| Growth in iron-deficient medium with this compound | Growth restored; optimal concentration for MAP is ~1.2 µM[4][5] | Normal growth | Normal growth[3] |
| Generation Time (in appropriate media) | Slow (e.g., >24 hours for MAP)[6] | Fast (e.g., 3-4 hours) | Slow (e.g., 15-20 hours) |
| Influence of Environmental pH on this compound Dependence | Growth can occur at pH 5.0 without this compound in the presence of sufficient iron, but not at pH 6.8[4][5] | Not applicable | Not applicable |
Table 2: Iron Acquisition and Siderophore Production
| Parameter | This compound-Dependent (M. avium subsp. paratuberculosis) | This compound-Independent (M. smegmatis) | This compound-Independent (M. tuberculosis) |
| This compound Biosynthesis | Absent (lacks a complete mbt gene cluster) | Present (mbt gene cluster present) | Present (mbt gene cluster present) |
| Carboxythis compound/Exochelin Production | Absent | Produces exochelins[3] | Produces carboxythis compound[3] |
| Siderophore Production in response to Iron | Not applicable | Production of exochelins and this compound is inversely correlated with iron concentration.[1] | Production of carboxythis compound and this compound is inversely correlated with iron concentration.[1] |
| Alternative Iron Sources | Can utilize heme | Can utilize heme and iron salts | Can utilize heme |
Experimental Protocols
This compound Dependence Assay
This protocol determines the requirement of exogenous this compound for the growth of a mycobacterial strain.
Principle: this compound-dependent strains will only grow on a low-iron medium when it is supplemented with this compound. Care must be taken to avoid this compound carryover from the primary culture medium.[4][5]
Materials:
-
Mycobacterial culture
-
Low-iron, this compound-free medium (e.g., modified Middlebrook 7H9 broth or agar (B569324) with iron chelator like 2,2'-dipyridyl)
-
This compound J (or other suitable this compound) solution
-
Control this compound-independent strain (e.g., M. smegmatis)
-
Control this compound-dependent strain (e.g., M. avium subsp. paratuberculosis)
-
Sterile culture tubes or plates
-
Incubator at the appropriate temperature for the species
Procedure:
-
Prepare a suspension of the mycobacterial strain to be tested from a fresh culture. To minimize this compound carryover, wash the cells by centrifuging the suspension and resuspending the pellet in sterile, this compound-free saline or buffer. Repeat this washing step twice.
-
Prepare two sets of culture media:
-
Set A: Low-iron, this compound-free medium.
-
Set B: Low-iron medium supplemented with this compound J to a final concentration of 2 µg/mL.
-
-
Inoculate a tube or plate from each set with the washed mycobacterial suspension. Also, inoculate media with the positive (M. smegmatis) and negative (M. avium subsp. paratuberculosis) control strains.
-
Incubate the cultures at the optimal temperature for the species being tested.
-
Monitor for growth over several weeks by measuring optical density (for liquid cultures) or observing colony formation (for solid media).
Interpretation of Results:
-
This compound-dependent: Growth is observed only in the medium supplemented with this compound J (Set B).
-
This compound-independent: Growth is observed in both media, although growth may be more robust in the this compound-supplemented medium initially.
Siderophore Production Assay (Chrome Azurol S - CAS Assay)
This is a universal colorimetric assay to detect the production of siderophores by this compound-independent mycobacteria.
Principle: The CAS assay relies on a dye complex of chrome azurol S, iron (III), and a detergent. In the presence of siderophores, which have a higher affinity for iron than CAS, the iron is removed from the dye complex. This results in a color change from blue to orange/yellow.
Materials:
-
CAS agar plates (see preparation below)
-
Mycobacterial culture to be tested
-
Sterile toothpicks or inoculation loops
Preparation of CAS Agar:
-
Solution 1 (Dye solution): Dissolve 60.5 mg of CAS in 50 mL of deionized water.
-
Solution 2 (Iron solution): Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.
-
Solution 3 (Detergent solution): Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.
-
Slowly add Solution 2 to Solution 1 while stirring, then slowly add Solution 3. The resulting solution should be dark blue. Autoclave and store in the dark.
-
Prepare a suitable mycobacterial growth medium (e.g., Middlebrook 7H10 agar, iron-deficient) and autoclave.
-
Cool the autoclaved medium to 50°C.
-
Aseptically add the CAS assay solution to the molten agar in a 1:9 ratio (e.g., 100 mL of CAS solution to 900 mL of agar).
-
Pour the plates and allow them to solidify.
Procedure:
-
Inoculate the center of a CAS agar plate with a small amount of the mycobacterial culture.
-
Incubate the plate at the optimal growth temperature for the species.
-
Observe the plate periodically for the appearance of a colored halo around the colony.
Interpretation of Results:
-
Positive for siderophore production: An orange or yellow halo forms around the bacterial growth. The diameter of the halo can be used as a semi-quantitative measure of siderophore production.
-
Negative for siderophore production: No color change is observed around the colony.
Non-Radioactive Iron Uptake Assay (Colorimetric)
This protocol provides a method to measure the uptake of iron by mycobacterial cells without the use of radioisotopes.
Principle: This assay measures the decrease in iron concentration in the culture medium over time as it is taken up by the bacteria. The iron concentration is determined colorimetrically using an iron-chelating dye like Ferrozine, which forms a colored complex with ferrous iron (Fe²⁺).
Materials:
-
Mycobacterial culture grown in iron-deficient medium
-
Iron-deficient medium
-
Ferric iron solution (e.g., FeCl₃ or ferric ammonium (B1175870) citrate)
-
Reducing agent (e.g., hydroxylamine (B1172632) HCl) to convert Fe³⁺ to Fe²⁺
-
Ferrozine solution
-
Spectrophotometer
-
Centrifuge and sterile microcentrifuge tubes
Procedure:
-
Grow the mycobacterial strain in an iron-deficient medium to induce the expression of iron uptake systems.
-
Harvest the cells by centrifugation, wash them twice with iron-free buffer, and resuspend them to a known optical density in the iron-deficient medium.
-
Add a known concentration of ferric iron to the cell suspension to initiate the uptake experiment.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the cell suspension and immediately centrifuge it to pellet the cells.
-
Transfer the supernatant to a new tube.
-
To a known volume of the supernatant, add the reducing agent to convert all iron to the ferrous state.
-
Add the Ferrozine solution and allow the color to develop.
-
Measure the absorbance at the appropriate wavelength (e.g., 562 nm for the Ferrozine-iron complex).
-
Create a standard curve using known concentrations of iron to determine the iron concentration in the supernatant samples.
-
Calculate the amount of iron taken up by the cells at each time point by subtracting the iron remaining in the supernatant from the initial iron concentration.
Interpretation of Results: A decrease in the iron concentration in the supernatant over time indicates iron uptake by the mycobacterial cells. The rate of uptake can be calculated and compared between different strains or under different conditions.
Mandatory Visualization
Iron Acquisition Pathways
The following diagrams illustrate the key differences in the iron acquisition pathways between this compound-dependent and -independent mycobacteria.
Caption: Iron acquisition pathways in this compound-independent vs. -dependent mycobacteria.
Experimental Workflow for Differentiation
The following diagram outlines the logical workflow for experimentally differentiating between this compound-dependent and -independent mycobacteria.
Caption: Experimental workflow for mycobacterial differentiation.
Regulation of Iron Acquisition
The following diagram illustrates the central role of the IdeR repressor in regulating iron homeostasis in this compound-independent mycobacteria.
Caption: IdeR-mediated regulation of iron homeostasis in mycobacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. Colorimetric Iron Quantification Assay [protocols.io]
- 3. Mycobacterium paratuberculosis. Factors that influence this compound dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estimation of Mycobacterium avium subsp. paratuberculosis Growth Parameters: Strain Characterization and Comparison of Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the ability of Mycobacterium avium, M. smegmatis and M. tuberculosis to invade and replicate within HEp-2 epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Quest for Iron: A Comparative Guide to Mycobactin Alternatives for Culturing Fastidious Mycobacteria
For researchers, scientists, and drug development professionals navigating the challenges of cultivating demanding mycobacterial species, the reliance on mycobactin presents a significant bottleneck. This guide provides an objective comparison of promising alternatives to this compound, supported by available experimental data and detailed protocols to aid in their implementation.
Mycobactins are a class of lipid-soluble siderophores produced by most species of Mycobacterium to acquire iron, an essential nutrient for their growth and survival. However, certain fastidious mycobacteria, such as Mycobacterium avium subsp. paratuberculosis (MAP) and Mycobacterium genavense, are unable to synthesize their own this compound and require its exogenous addition to culture media.[1][2] This dependency complicates research and diagnostics. This guide explores viable alternatives, focusing on other natural siderophores, synthetic iron chelators, and culture condition modifications that can support the growth of these challenging organisms.
Alternatives to this compound: A Head-to-Head Comparison
While direct, extensive comparative studies are limited, the available evidence points to several potential replacements for this compound. The primary alternatives include other mycobacterial siderophores like exochelins and carboxymycobactins, mycobactins sourced from different mycobacterial species, and culture conditions that facilitate this compound-independent iron uptake.
Siderophore-Based Alternatives
Exochelins, the water-soluble siderophores produced by saprophytic mycobacteria such as Mycobacterium smegmatis, represent a promising and readily obtainable alternative.[3] These molecules are secreted into the culture medium to scavenge for iron, which can then be utilized by other mycobacteria, including pathogenic species.[3] Carboxymycobactins are another class of water-soluble siderophores produced by pathogenic mycobacteria that can also facilitate iron acquisition.[4] Additionally, this compound extracted from faster-growing, non-pathogenic mycobacteria can be used to support the growth of fastidious species.[5]
This compound-Independent Growth Strategies
For some species, particularly MAP, specific culture conditions can circumvent the need for this compound altogether. Research has shown that a combination of high iron concentration and acidic pH can promote the growth of MAP in the absence of this compound.[2] This suggests the presence of an alternative, this compound-independent iron uptake system, which has been linked to a specific genomic island, LSPP15, in MAP.[6]
Quantitative Data Summary
The following tables summarize the available quantitative data comparing the performance of this compound and its alternatives. It is important to note that direct comparative studies are scarce, and the data presented here are compiled from various sources.
| Alternative | Target Organism | Key Findings | Reference |
| Exochelins (from M. smegmatis) | Mycobacterium bovis BCG | Stimulated growth in the presence of serum.[7][8] | [7][8] |
| Mycobactins from other species (M. phlei, M. tuberculosis) | M. avium subsp. paratuberculosis | Mycobactins from M. phlei and M. tuberculosis supported good growth.[5] | [5] |
| High Iron Concentration (>100 µM) & Acidic pH (5.0) | M. avium subsp. paratuberculosis | Supported growth at a rate comparable to cultures with this compound at pH 6.8.[2] | [2] |
| Synthetic Iron Chelators (Desferrioxamine, Silybin) | Mycobacterium tuberculosis, M. avium | Showed modest mycobacteriostatic effects, not growth promotion. | [9] |
Table 1: Comparison of this compound Alternatives. This table highlights key findings on the efficacy of different alternatives in supporting the growth of fastidious mycobacteria.
| Culture Medium | Target Organism | Incubation Time (days) | Colony Count | Reference |
| Herrold's Egg Yolk Medium (HEYM) + this compound J | M. avium subsp. avium | Shorter | Greater | [10] |
| Löwenstein-Jensen (LJ) Medium | M. avium subsp. avium | Longer | Lower | [10] |
| Middlebrook 7H11 + this compound J | M. genavense | 8-12 weeks for visible colonies | Dysgonic colonies | [10][11] |
Table 2: Impact of Culture Media on Growth (with this compound). This table provides a comparison of different basal media supplemented with this compound, demonstrating the importance of the complete culture system.
Experimental Protocols
Protocol 1: Extraction and Purification of Exochelins from Mycobacterium smegmatis
This protocol is adapted from established methods for the isolation of exochelins.[5][12]
1. Culture Preparation:
- Inoculate Mycobacterium smegmatis mc²155 into an iron-deficient liquid medium (e.g., a modified Sauton's medium).
- Incubate the culture with shaking at 37°C for 5-7 days, or until significant growth is observed.
2. Supernatant Collection:
- Centrifuge the culture at a high speed (e.g., 10,000 x g) for 30 minutes to pellet the bacterial cells.
- Carefully decant and collect the supernatant, which contains the secreted exochelins.
3. Iron Saturation and Extraction:
- Add a solution of ferric chloride (FeCl₃) to the supernatant to saturate the exochelins with iron, which will result in a color change.
- Extract the iron-bound exochelins (ferriexochelins) from the aqueous supernatant using an organic solvent such as chloroform (B151607) or a chloroform-phenol mixture.
4. Purification:
- Concentrate the organic extract containing the ferriexochelins.
- Purify the ferriexochelins using column chromatography, such as ion-exchange chromatography or size-exclusion chromatography.
- Monitor the fractions for the presence of ferriexochelins by measuring their absorbance at approximately 450 nm.
5. Deferration (Optional but Recommended):
- To obtain iron-free exochelins (desferriexochelins), treat the purified ferriexochelins with a strong chelating agent like EDTA at an acidic pH.
- Re-extract the desferriexochelins into an organic solvent.
6. Quantification and Sterilization:
- Quantify the purified exochelins spectrophotometrically.
- Sterilize the final product by filtration through a 0.22 µm filter before use as a culture supplement.
Protocol 2: Comparative Growth Analysis of a Fastidious Mycobacteirum with this compound J vs. Purified Exochelins
This protocol outlines a proposed experiment to directly compare the growth-promoting effects of this compound J and purified exochelins on M. avium subsp. paratuberculosis.
1. Preparation of Media:
- Prepare a basal liquid culture medium known to support MAP growth, such as Middlebrook 7H9, supplemented with OADC (oleic acid-albumin-dextrose-catalase) but without this compound J.
- Aliquot the basal medium into three sets of sterile culture flasks or tubes.
2. Supplementation:
- Set 1 (this compound J Control): Supplement the medium with a standard concentration of this compound J (e.g., 2 µg/mL).
- Set 2 (Exochelin Test): Supplement the medium with the purified exochelins at various concentrations to determine the optimal dose.
- Set 3 (Negative Control): Use the unsupplemented basal medium.
3. Inoculation:
- Prepare a standardized inoculum of a this compound-dependent strain of MAP.
- Inoculate all culture vessels with the same initial concentration of MAP.
4. Incubation:
- Incubate all cultures at 37°C with gentle agitation.
5. Growth Monitoring:
- Monitor bacterial growth over time (e.g., for several weeks) using multiple methods:
- Optical Density (OD): Measure the absorbance at 600 nm (OD₆₀₀) at regular intervals.
- Time to Detection (TTD): For automated liquid culture systems, record the time it takes for the instrument to signal positive growth.
- Colony Forming Units (CFU): At selected time points, perform serial dilutions and plate on solid medium (supplemented with the respective iron source) to determine the number of viable bacteria.
6. Data Analysis:
- Plot growth curves (OD₆₀₀ vs. time) for each condition.
- Compare the final OD, TTD, and CFU counts between the this compound J control, the exochelin test groups, and the negative control.
Visualizing the Mechanisms
Iron Acquisition Pathways in Mycobacteria
The following diagram illustrates the different pathways mycobacteria use to acquire iron, highlighting the roles of this compound and exochelin.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. Iron Acquisition in Mycobacterium avium subsp. paratuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exochelin Production in Mycobacterium neoaurum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron Acquisition Mechanisms: Promising Target Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. Microbial growth promotion studies of exochelin MN and analogues thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 9. What Is Mycobacterium avium subsp. paratuberculosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mycobacterial Esx-3 is required for this compound-mediated iron acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation, purification and structure of exochelin MS, the extracellular siderophore from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of the Exochelin Locus in Mycobacterium smegmatis: Biosynthesis Genes Have Homology with Genes of the Peptide Synthetase Family - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Mycobactin Gene Knockout Experiments
This guide provides a comprehensive comparison of essential methodologies for validating the successful knockout of a mycobactin biosynthesis gene in Mycobacterium. It is intended for researchers and drug development professionals who require robust and reliable validation to ensure the specificity of their experimental outcomes. We present detailed protocols, comparative data, and visual workflows to guide the validation process.
Experimental Validation Workflow
A multi-tiered approach is critical for unambiguously confirming a gene knockout. This workflow ensures validation at the genomic, transcriptomic, and proteomic levels, complemented by phenotypic analysis.
Caption: Overall workflow for this compound gene knockout validation.
Comparative Data Summary
The following table presents hypothetical data from a successful knockout experiment, comparing the wild-type (WT), the this compound gene knockout mutant (Δmyco), and the complemented strain (Δmyco::myco).
| Validation Assay | Wild-Type (WT) | Knockout (Δmyco) | Complemented (Δmyco::myco) | Interpretation |
| Southern Blot (kb) | 1.2 kb band | 1.7 kb band | 1.7 kb band | Successful insertion of the resistance cassette at the target gene locus in the knockout and complemented strains.[1][2] |
| RT-qPCR (Relative Fold Change) | 1.0 | 0.05 | 0.95 | Significant downregulation of target gene transcript in the knockout strain, with expression restored in the complemented strain.[3][4] |
| Western Blot (Target Protein) | Band Present | Band Absent | Band Present | Absence of the target protein in the knockout strain, confirming successful knockout at the protein level.[5][6] |
| Chrome Azurol S (CAS) Assay | +++ (Siderophore production) | - (No siderophore production) | +++ (Restored production) | The knockout strain exhibits the expected phenotype (loss of siderophore production), which is rescued by complementation. |
Detailed Experimental Protocols
Robust validation relies on meticulous experimental execution. The following protocols are adapted for use with mycobacteria.
Southern Blot Analysis for Genotypic Confirmation
This technique verifies the correct genomic integration of the knockout cassette.[1]
-
Genomic DNA Extraction:
-
Harvest mycobacterial cells from a 50 mL culture in mid-log phase by centrifugation.
-
Resuspend the pellet in 4 mL of TE buffer with 2 mg/mL lysozyme (B549824) and incubate overnight at 37°C.
-
Add Proteinase K and SDS to final concentrations of 100 µg/mL and 1%, respectively. Incubate for 2 hours at 55°C.
-
Extract DNA using a standard phenol:chloroform (B151607):isoamyl alcohol protocol, followed by ethanol (B145695) precipitation.
-
Resuspend the purified DNA pellet in nuclease-free water.
-
-
Restriction Digest and Gel Electrophoresis:
-
Digest 10-15 µg of genomic DNA overnight with a suitable restriction enzyme (e.g., SalI, NarI) that cuts outside the regions of homology used for recombination.[2]
-
Separate the digested DNA fragments on a 0.8% agarose (B213101) gel.
-
-
Blotting and Hybridization:
-
Transfer the DNA from the gel to a nylon membrane (e.g., Hybond-N+) via capillary action or a vacuum blotter.
-
Crosslink the DNA to the membrane using a UV transilluminator.
-
Prepare a DIG-labeled DNA probe corresponding to a region flanking the target gene.[1]
-
Pre-hybridize the membrane for 2 hours at 42°C in a hybridization buffer.
-
Add the denatured probe and hybridize overnight at 42°C.
-
Wash the membrane under high-stringency conditions to remove the non-specifically bound probe.
-
Detect the probe signal using an anti-DIG antibody conjugated to alkaline phosphatase (AP) and a chemiluminescent substrate.
-
Reverse Transcription-Quantitative PCR (RT-qPCR) for Transcript Analysis
RT-qPCR is used to quantify the mRNA level of the target gene, confirming its transcriptional silencing.[7][8]
-
RNA Extraction:
-
Harvest mycobacterial cells and disrupt them using a bead beater with TRIzol reagent.
-
Extract total RNA using chloroform and isopropanol (B130326) precipitation.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit with random primers.[4]
-
-
qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific to the target gene and a reference gene (e.g., gyrB).[4]
-
Run the reaction on a real-time PCR system with the following typical cycling conditions: 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.[8]
-
Analyze the data using the 2-ΔΔCT method to determine the relative fold change in gene expression.[4]
-
Western Blot for Proteomic Validation
This method confirms the absence of the protein product from the knocked-out gene.[9]
-
Protein Lysate Preparation:
-
Harvest mycobacterial cells and resuspend them in a lysis buffer containing protease inhibitors.
-
Lyse the cells by sonication or with a bead beater on ice.[5]
-
Clarify the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[9]
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A loading control (e.g., GroEL, SigA) should be used to ensure equal protein loading.
-
Impact on Cellular Signaling Pathways
Validating a knockout often involves demonstrating an effect on a downstream biological process. Mycolactone (B1241217), a polyketide toxin from Mycobacterium ulcerans with a biosynthetic pathway related to that of this compound, exerts its potent cytotoxic and immunomodulatory effects primarily by inhibiting the Sec61 translocon.[10][11][12] A knockout of a key gene in its biosynthesis would abrogate these downstream effects.
Caption: Mycolactone-induced Sec61 inhibition pathway leading to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Validation of qPCR Methods for the Detection of Mycobacterium in New World Animal Reservoirs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reprogramming Mycobacterium tuberculosis CRISPR System for Gene Editing and Genome-wide RNA Interference Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An in vivo crosslinking system for identifying mycobacterial protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pjvsci.uwm.edu.pl [pjvsci.uwm.edu.pl]
- 9. bosterbio.com [bosterbio.com]
- 10. Mycolactone: More than Just a Cytotoxin - Buruli Ulcer - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Caroline Demangel - Laure Guenin-Mace - BURULI Path: the subversive role of mycolactone - Research - Institut Pasteur [research.pasteur.fr]
- 12. Frontiers | Induced Synthesis of Mycolactone Restores the Pathogenesis of Mycobacterium ulcerans In Vitro and In Vivo [frontiersin.org]
The Pivotal Role of Mycobactin in Mycobacterial Biofilm Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Biofilm formation is a critical factor in the virulence and persistence of mycobacterial infections, contributing to antibiotic resistance and immune evasion. A key element in the establishment of these complex microbial communities is the acquisition of essential nutrients, with iron being of paramount importance. Mycobacteria have evolved sophisticated systems to scavenge this vital metal from the host environment, primarily through the secretion of high-affinity iron chelators known as siderophores. This guide provides a comprehensive comparison of the role of mycobactin, the primary siderophore of Mycobacterium tuberculosis, in biofilm formation, supported by experimental data and detailed methodologies.
This compound-Mediated Iron Acquisition: A Cornerstone of Biofilm Development
This compound, a lipid-soluble siderophore, is essential for the acquisition of iron by many mycobacterial species, including the formidable human pathogen M. tuberculosis.[1][2] Iron is a critical cofactor for numerous enzymatic reactions and is indispensable for bacterial growth and survival. Within the host, iron is tightly sequestered, creating an iron-limited environment that mycobacteria must overcome. The this compound system allows these pathogens to efficiently capture and internalize iron, a process that is not only crucial for planktonic growth but is also intrinsically linked to the ability to form robust biofilms.[1][3]
While direct quantitative data on biofilm formation in this compound-deficient mutants of M. tuberculosis is limited in publicly accessible literature, compelling evidence from studies on the model organism Mycobacterium smegmatis and iron chelation experiments with M. tuberculosis strongly supports the essentiality of this pathway.
Comparative Analysis of Biofilm Formation
Experimental evidence highlights a significant reduction in biofilm formation under conditions of iron limitation, achieved either by genetic disruption of siderophore synthesis or by the use of iron chelators.
| Condition | Organism | Biofilm Formation (Relative to Wild-Type/Iron-Replete) | Key Findings |
| Wild-Type | M. smegmatis | 100% | Forms robust biofilms in the presence of sufficient iron. |
| Siderophore Mutant (Δ011-14) | M. smegmatis | Significantly Reduced[1] | A mutant unable to produce siderophores shows a marked decrease in biofilm formation, underscoring the necessity of iron acquisition for this process.[1] |
| Iron Chelation (2,2'-Bipyridyl) | M. smegmatis | Significantly Reduced[1] | Chemical sequestration of iron from the growth medium leads to a substantial inhibition of biofilm development.[1] |
| Wild-Type | M. tuberculosis | 100% | Predicted to require an active this compound pathway for biofilm formation, as it is the sole siderophore system in this species.[4] |
| Iron Chelation | M. tuberculosis | Reduced Viability and Growth[5] | While not a direct measure of biofilm mass, iron chelation significantly impairs the viability and growth of M. tuberculosis, which would consequently inhibit biofilm formation.[5] |
Signaling and Logical Pathways in this compound-Dependent Biofilm Formation
The intricate process of biofilm formation is tightly regulated and influenced by environmental cues, with iron availability serving as a critical signal. The this compound synthesis and transport machinery plays a central role in this process.
Caption: Iron limitation in the host environment triggers the upregulation of this compound synthesis, leading to iron acquisition, which is essential for biofilm formation.
Experimental Protocols
Crystal Violet Biofilm Assay
This quantitative assay is widely used to measure the total biomass of a biofilm.
Methodology:
-
Bacterial Culture Preparation: Grow mycobacterial strains to mid-log phase in an appropriate liquid medium.
-
Inoculation: Dilute the bacterial culture and add to the wells of a microtiter plate. Include media-only wells as a negative control.
-
Incubation: Incubate the plate under static conditions for a designated period (e.g., 5-7 days) to allow for biofilm formation.
-
Washing: Gently remove the planktonic bacteria by washing the wells with phosphate-buffered saline (PBS).
-
Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.
-
Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance of the solubilized crystal violet solution using a plate reader at a wavelength of approximately 590 nm. The absorbance is directly proportional to the biofilm biomass.
Caption: Workflow for the Crystal Violet Biofilm Assay.
Scanning Electron Microscopy (SEM) for Biofilm Visualization
SEM provides high-resolution imaging of the three-dimensional structure of mycobacterial biofilms.
Methodology:
-
Biofilm Growth: Grow biofilms on a suitable substrate (e.g., glass coverslips, polycarbonate filters) within a culture vessel.
-
Fixation: Gently wash the biofilm with a buffer (e.g., PBS) and then fix with a solution containing glutaraldehyde (B144438) and paraformaldehyde to preserve the structure.
-
Dehydration: Dehydrate the fixed biofilm through a graded series of ethanol (B145695) concentrations (e.g., 50%, 70%, 90%, 100%).
-
Critical Point Drying: Subject the dehydrated sample to critical point drying to remove the ethanol without causing structural collapse due to surface tension.
-
Sputter Coating: Coat the dried biofilm with a thin layer of a conductive metal (e.g., gold or palladium) to prevent charging under the electron beam.
-
Imaging: Mount the coated sample in the SEM and image at various magnifications to visualize the biofilm architecture, including the extracellular matrix and embedded bacteria.
Caption: Sample preparation workflow for Scanning Electron Microscopy of mycobacterial biofilms.
Alternative Approaches and Future Directions
Given the challenges in genetically manipulating M. tuberculosis, an alternative approach to validate the role of this compound in biofilm formation is the use of specific inhibitors of the this compound biosynthesis pathway. Several compounds targeting enzymes in this pathway have been identified and could be employed in biofilm assays to assess their impact on biofilm formation.[6] A reduction in biofilm mass in the presence of these inhibitors would provide further pharmacological evidence for the critical role of this compound.
Future research should focus on generating and characterizing specific this compound biosynthesis mutants in M. tuberculosis to directly quantify their biofilm-forming capacity. This would provide definitive genetic evidence and further solidify our understanding of this crucial aspect of mycobacterial pathogenesis, paving the way for the development of novel anti-biofilm therapeutics.
References
- 1. Influence of iron deprivation on virulence traits of mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid adaptation of a complex trait during experimental evolution of Mycobacterium tuberculosis | eLife [elifesciences.org]
- 3. Mycobacterium tuberculosis Biofilms: Immune Responses, Role in TB Pathology, and Potential Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of iron in Mycobacterium smegmatis biofilm formation: the exochelin siderophore is essential in limiting iron conditions for biofilm formation but not for planktonic growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iron and iron chelating agents modulate Mycobacterium tuberculosis growth and monocyte-macrophage viability and effector functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Assessing the Clinical Relevance of Mycobactin Production in Patient Isolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mycobactin, a lipophilic siderophore produced by mycobacteria, is a critical virulence factor essential for the acquisition of iron within the host, a nutrient vital for the pathogen's survival and proliferation. The clinical relevance of this compound production in patient isolates is multifaceted, impacting diagnostics, virulence assessment, and the development of novel therapeutic strategies. This guide provides an objective comparison of methods to assess this compound production with alternative techniques, supported by experimental data, to aid researchers in selecting the most appropriate methodologies for their specific research questions.
Section 1: Comparison of Diagnostic and Identification Methods
The identification of mycobacterial species from patient isolates is crucial for appropriate treatment and epidemiological monitoring. While traditional methods rely on culture and biochemical tests, modern techniques offer faster and more precise identification. Here, we compare a method based on the analysis of mycobacterial lipids with a molecular approach.
Table 1: Comparison of Mycolic Acid Thin-Layer Chromatography (TLC) and PCR-Restriction Enzyme Analysis (PRA) for Nontuberculous Mycobacteria (NTM) Identification [1]
| Feature | Mycolic Acid TLC | PCR-Restriction Enzyme Analysis (PRA) of hsp65 |
| Principle | Separation of mycolic acids based on their physicochemical properties. | Amplification of the hsp65 gene followed by digestion with restriction enzymes to generate species-specific patterns. |
| Concordance with Gold Standard | 82% concordance with PRA and IS1245-PCR for 83 NTM isolates. | Considered a highly reliable molecular method. |
| Turnaround Time | Relatively rapid, can be performed within a few days of obtaining sufficient culture growth. | Can be completed within 1-2 days from DNA extraction. |
| Cost | Considered a relatively simple and cost-effective method. | Higher initial equipment cost, but per-sample cost can be low with high throughput. |
| Ability to Detect Mixed Infections | Can suggest the presence of polymycobacterial infections in some cases. | May not readily detect mixed infections unless specifically designed for it. |
| Advantages | Inexpensive, simple to perform, useful for routine screening in resource-limited settings. | High specificity and reproducibility, can identify a wide range of species. |
| Limitations | Requires a significant amount of biomass, interpretation can be subjective. | Requires specialized equipment and expertise, potential for PCR inhibition. |
Section 2: Assessing Mycobacterial Virulence: this compound vs. Alternative Factors
The virulence of Mycobacterium tuberculosis is a complex trait involving multiple factors. While this compound is a key player, other components of the mycobacterial cell wall and metabolic pathways also contribute significantly to its ability to cause disease.
This compound Production as a Virulence Indicator
The inability of M. tuberculosis to synthesize this compound leads to a significant reduction in its ability to grow in iron-limited environments, such as within host macrophages, and attenuates its virulence in animal models. This makes the assessment of this compound production a direct measure of a crucial virulence mechanism.
Alternative Virulence Factor Assessment: Cord Factor (Trehalose Dimycolate)
Cord factor is another critical virulence lipid in the cell wall of M. tuberculosis that is associated with the formation of characteristic serpentine (B99607) cords of bacterial growth. It plays a role in protecting the bacteria from host defenses and inducing inflammatory responses.
Experimental Workflow: Assessing Cord Factor-Induced Macrophage Extracellular Traps (METs) [2]
Caption: Workflow for assessing cord factor-induced MET formation.
Section 3: Therapeutic Targeting: this compound Biosynthesis Inhibitors vs. Conventional Anti-Tubercular Drugs
The essentiality of this compound for M. tuberculosis virulence makes its biosynthetic pathway an attractive target for the development of new anti-tubercular drugs.
Table 2: In Vivo Efficacy of a this compound Biosynthesis Inhibitor Compared to a First-Line Anti-Tubercular Drug in a Mouse Model of Tuberculosis
| Drug | Target | Dosing Regimen (in mice) | Reduction in Lung CFU (log10) after 2 weeks | Reference |
| Salicyl-AMS | This compound Biosynthesis (MbtA) | 5.6 mg/kg/day (i.p.) | 0.87 | [3] |
| 16.7 mg/kg/day (i.p.) | 1.10 | [3] | ||
| Isoniazid | Mycolic Acid Synthesis | 25 mg/kg/day (gavage) | Prevents infection-induced body weight loss | [4] |
| Ethambutol | Arabinogalactan Synthesis | Human-equivalent dose | ~2-log difference compared to untreated | [5] |
Note: Direct comparative studies of Salicyl-AMS and Isoniazid/Ethambutol under the same experimental conditions are limited. The data presented are from separate studies and should be interpreted with caution.
Section 4: Regulatory Pathway of this compound Biosynthesis
The production of this compound is tightly regulated in response to iron availability within the host. The iron-dependent regulator (IdeR) plays a central role in this process.
Signaling Pathway: Iron-dependent Regulation of this compound Biosynthesis
Caption: Regulation of this compound biosynthesis by iron via IdeR.[3][6][7][8][9]
Section 5: Experimental Protocols
Protocol for Mycolic Acid Extraction and Thin-Layer Chromatography (TLC)
This protocol is adapted from methods used for the identification of mycobacteria based on their mycolic acid profiles.[10]
1. Saponification:
-
Harvest a loopful of mycobacterial colonies from a solid medium.
-
Resuspend the cells in a solution of 5% (w/v) potassium hydroxide (B78521) in 2-methoxyethanol.
-
Heat the mixture at 110°C for 2 hours.
-
Cool the mixture and acidify with 20% (w/w) sulfuric acid.
2. Extraction:
-
Extract the mycolic acids twice with diethyl ether.
-
Pool the ether phases and wash three times with water.
-
Evaporate the ether to dryness.
3. Methylation:
-
Resuspend the dried mycolic acids in a solution of iodomethane (B122720) and N,N-dimethylformamide.
-
Incubate at 50°C for 30 minutes to form mycolic acid methyl esters.
-
Extract the methyl esters with diethyl ether.
4. Thin-Layer Chromatography:
-
Spot the extracted mycolic acid methyl esters onto a silica (B1680970) gel TLC plate.
-
Develop the chromatogram using a solvent system such as petroleum ether:diethyl ether (9:1, v/v).
-
Visualize the spots by spraying with a suitable reagent (e.g., 5% phosphomolybdic acid in ethanol) and heating.
-
Compare the resulting pattern to known standards for species identification.
Protocol for Cholesterol Uptake Assay in M. tuberculosis
This protocol provides a method to assess an alternative virulence-associated metabolic pathway.[1]
1. Culture Preparation:
-
Grow M. tuberculosis in 7H9 broth supplemented with OADC to mid-log phase.
2. Radiolabeling:
-
Add [3H]cholesterol to the culture medium at a final concentration of 1 µCi/mL.
3. Sampling:
-
At various time points, collect 1 mL aliquots of the culture.
-
Centrifuge the samples to pellet the bacteria.
4. Washing:
-
Wash the cell pellets twice with Tris-EDTA buffer to remove unincorporated radiolabel.
5. Quantification:
-
Resuspend the final cell pellet in a suitable buffer.
-
Measure the radioactivity associated with the cell pellet using a scintillation counter.
-
Normalize the counts to the bacterial cell number or total protein concentration.
Conclusion
The assessment of this compound production in patient isolates remains a clinically relevant area of investigation. While direct detection of this compound for routine diagnostics is not standard practice, understanding its role in virulence and as a therapeutic target is paramount for developing new strategies to combat tuberculosis and other mycobacterial diseases. The choice between assessing this compound-related processes and alternative virulence factors will depend on the specific research goals, available resources, and the desired level of mechanistic insight. This guide provides a framework for comparing these approaches to facilitate informed decision-making in the research and drug development pipeline.
References
- 1. deepdyve.com [deepdyve.com]
- 2. Frontiers | The Cording Phenotype of Mycobacterium tuberculosis Induces the Formation of Extracellular Traps in Human Macrophages [frontiersin.org]
- 3. The Mycobacterium tuberculosis IdeR is a dual functional regulator that controls transcription of genes involved in iron acquisition, iron storage and survival in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethambutol Partitioning in Tuberculous Pulmonary Lesions Explains Its Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Transcriptional regulation of Mycobacterium tuberculosis hupB gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and functional characterization of the iron-dependent regulator (IdeR) of Mycobacterium avium subsp. paratuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Mycobactin
Core Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to handle Mycobactin with the appropriate personal protective equipment (PPE). Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with skin, eye, and respiratory irritation.[1] Therefore, handling this compound and any associated waste requires the use of gloves, safety glasses, and a lab coat.[1] All work should be conducted in a well-ventilated area or under a chemical fume hood to prevent respiratory tract irritation.[1]
Quantitative Data on Hazards
While specific quantitative data for this compound disposal is not available, the following table summarizes its known hazard classifications.
| Hazard Statement | Classification | Precautionary Measures |
| H315 | Causes skin irritation | Wear protective gloves and clothing.[1] |
| H319 | Causes serious eye irritation | Wear eye and face protection.[1] |
| H335 | May cause respiratory irritation | Use in a well-ventilated area; avoid breathing dust/fumes.[1] |
Step-by-Step Disposal Procedures
The recommended pathway for disposing of this compound waste, including the pure compound, contaminated labware, and solutions, involves treating it as hazardous chemical waste.
Step 1: Waste Segregation and Collection
-
Solid Waste: All solid waste, including unused or expired this compound powder, contaminated PPE (such as gloves), and disposable labware (e.g., pipette tips, tubes), must be collected in a dedicated, clearly labeled hazardous waste container.[1] This container should be robust, leak-proof, and compatible with chemical waste.[1]
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[1] It is crucial to not mix this compound waste with other waste streams to ensure proper handling and disposal.[2]
Step 2: Labeling and Storage
All waste containers must be clearly labeled with "Hazardous Waste" and a detailed description of the contents, including "this compound" and any other chemical components.[1] These sealed containers should be stored in a designated, secure area away from incompatible materials, awaiting pickup by the institution's Environmental Health and Safety (EHS) department.[1]
Step 3: Arranging for Disposal
Contact your institution's EHS office to schedule a pickup for the hazardous waste.[1] EHS professionals are trained to manage and dispose of chemical waste in compliance with federal, state, and local regulations.[1] They will ensure the waste is transported to a licensed hazardous waste management facility.
Step 4: Final Disposal
The final disposal of this compound waste will likely involve high-temperature incineration.[1] This is the standard and most effective method for destroying active pharmaceutical ingredients and preventing their release into the environment.[1]
Disposal of this compound-Contaminated Materials from M. tuberculosis Cultures
If the this compound waste is generated from cultures of Mycobacterium tuberculosis, it must be treated as biohazardous waste. All materials that have come into contact with the cultures should be decontaminated, preferably by autoclaving, before being disposed of as hazardous chemical waste.[3][4]
-
Autoclaving: All positive TB cultures must be autoclaved before disposal.[3] The standard procedure for autoclaving biohazardous waste is to heat it at 121°C and 15 psi for at least 60 minutes.[5]
-
Incineration: Incineration is another effective method for disposing of infectious materials and is an alternative to autoclaving.[3][4]
Experimental Protocols
Specific experimental protocols for the chemical inactivation or degradation of this compound are not well-documented in publicly available literature. The standard and recommended procedure is to follow hazardous waste guidelines, which typically lead to incineration.[1] Any attempt at chemical inactivation should only be performed by trained EHS personnel with a thorough understanding of this compound's chemical reactivity.[1]
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
It is crucial to always consult your institution's specific waste management guidelines and your EHS department before disposing of any chemical waste.[1] Their guidance will ensure compliance with all applicable regulations and promote a safe laboratory environment.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Essential biosafety measures for TB laboratories - Tuberculosis Laboratory Biosafety Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2.5 Waste handling | TB Knowledge Sharing [tbksp.who.int]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Essential Safety and Logistical Information for Handling Mycobactin J
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized reagents like Mycobactin J. This document provides essential guidance on the necessary personal protective equipment (PPE), operational procedures, and disposal plans to promote a safe and efficient workflow.
This compound J is a siderophore, an iron-chelating agent, crucial for the in vitro cultivation of this compound-dependent mycobacteria, such as Mycobacterium avium subsp. paratuberculosis. While not classified as a hazardous substance, prudent laboratory practices are essential to minimize exposure and prevent contamination. The following guidelines are based on general laboratory safety principles and information from safety data sheets for similar chemical compounds.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential laboratory hazards. The following table summarizes the recommended PPE for various tasks involving this compound J.
| Task | Recommended Personal Protective Equipment |
| Reconstitution of Lyophilized Powder | - Nitrile gloves- Laboratory coat- Safety glasses with side shields |
| Preparation of this compound J-supplemented Media | - Nitrile gloves- Laboratory coat- Safety glasses with side shields- Face mask (if there is a risk of aerosol generation) |
| Handling of Cultures Containing this compound J | - Nitrile gloves (double gloving recommended)- Laboratory coat (fluid-resistant)- Safety glasses with side shields or a face shield- N95 respirator (if working outside a biological safety cabinet) |
| Disposal of this compound J Waste | - Nitrile gloves- Laboratory coat- Safety glasses with side shields |
Operational Plan: Step-by-Step Handling Procedures
A clear and concise operational plan is critical for the safe and effective use of this compound J in a laboratory setting.
1. Receiving and Storage:
-
Upon receipt, inspect the packaging for any signs of damage.
-
Store this compound J according to the manufacturer's instructions, typically in a cool, dark, and dry place. The lyophilized powder is stable at 2-8°C.
2. Reconstitution:
-
Perform the reconstitution of the lyophilized powder within a biological safety cabinet (BSC) to minimize the risk of contamination and aerosol formation.
-
Use a sterile syringe and needle to add the appropriate solvent (as specified by the manufacturer, typically ethanol (B145695) or a similar solvent) to the vial.
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent denaturation.
3. Media Supplementation:
-
Once reconstituted, the this compound J solution can be added to the desired culture medium.
-
Ensure the culture medium has cooled to the appropriate temperature before adding the supplement to avoid degradation.
-
Mix the supplemented medium thoroughly but gently to ensure even distribution.
4. Incubation and Culture Handling:
-
All work with mycobacterial cultures containing this compound J should be conducted in a BSL-2 laboratory or higher, following standard microbiological practices.
-
Use a biological safety cabinet for all manipulations that may generate aerosols, such as pipetting, vortexing, and plating.
Disposal Plan
Proper disposal of this compound J and all contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
-
Unused this compound J: Unused or expired this compound J should be disposed of as chemical waste in accordance with local, state, and federal regulations.
-
Contaminated Materials: All materials that have come into contact with this compound J and/or mycobacterial cultures, including pipette tips, culture plates, and gloves, should be treated as biohazardous waste.
-
Decontamination: Decontaminate all contaminated materials by autoclaving or treating with an appropriate disinfectant (e.g., a fresh 10% bleach solution) before disposal.[1]
-
Waste Segregation: Ensure that chemical waste and biohazardous waste are segregated and disposed of in appropriately labeled containers.
Experimental Workflow for Handling this compound J
The following diagram illustrates the logical workflow for the safe handling of this compound J, from receipt to disposal.
Caption: Workflow for Safe Handling of this compound J.
By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound J, contributing to a secure and productive research environment. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
